6-Aminoquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGRFBKVMUKEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285430 | |
| Record name | quinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-37-9 | |
| Record name | 6-Quinoxalinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6298-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoxalin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-QUINOXALINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DFT3JVT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cornerstone of Bioactive Scaffolds: A Technical Guide to 6-Aminoquinoxaline
Abstract
6-Aminoquinoxaline (CAS: 6298-37-9) is a deceptively simple heterocyclic amine that serves as a foundational building block in modern medicinal chemistry and materials science.[1][2] Its rigid, nitrogen-rich bicyclic structure, combined with the versatile reactivity of its primary amino group, makes it a privileged scaffold for developing a vast array of functional molecules.[3][4] This guide provides an in-depth examination of the core physicochemical properties, synthesis, spectral characteristics, and reactivity of this compound. It is intended for researchers and drug development professionals seeking to leverage this versatile intermediate for the creation of novel kinase inhibitors, neuroprotective agents, and advanced organic materials.[1][3]
Core Molecular & Physical Properties
The quinoxaline nucleus is a fusion of a benzene and a pyrazine ring, and the placement of the amino group at the 6-position significantly influences its electronic properties and reactivity.[5] The lone pair of electrons on the amino nitrogen can be delocalized into the aromatic system, which activates the ring towards certain reactions but also reduces the basicity of the amine compared to aliphatic amines.[6][7]
Physicochemical Data
A summary of the key quantitative and qualitative properties of this compound is presented below. This data is critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃ | [8] |
| Molecular Weight | 145.16 g/mol | [8] |
| Appearance | Light yellow to brown crystalline powder | [1][9] |
| Melting Point | 157-161 °C | [1] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][10][11] |
| Predicted pKa | 2.57 ± 0.30 | [11] |
| CAS Number | 6298-37-9 | [8][12] |
Synthesis of this compound
The most direct and widely adopted method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 6-nitroquinoxaline. This method is high-yielding, clean, and scalable.
Key Synthesis Pathway: Reduction of 6-Nitroquinoxaline
The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For aromatic nitro compounds, catalytic transfer hydrogenation using palladium on carbon (Pd/C) is the industry standard due to its high efficiency and selectivity.[13]
Field-Proven Experimental Protocol
This protocol details the reduction of 6-nitroquinoxaline. The choice of methanol as a solvent is due to its ability to dissolve the starting material and the ease of its removal post-reaction. Palladium on carbon is a heterogeneous catalyst, allowing for simple removal by filtration.[14]
Objective: To synthesize this compound from 6-nitroquinoxaline.
Materials:
-
6-Nitroquinoxaline (500 mg, 2.86 mmol)
-
10% Palladium on Carbon (Pd/C) (50 mg, 10% w/w)
-
Methanol (20 mL)
-
Hydrogen (H₂) gas supply with balloon or bladder
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: To a solution of 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL) in a round-bottom flask, carefully add 10% palladium on carbon (50 mg).[9]
-
Hydrogenation: Seal the flask and purge it with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at room temperature.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[9]
-
Catalyst Removal (Self-Validating Step): Upon completion, the heterogeneous Pd/C catalyst must be removed. This is achieved by filtering the reaction mixture through a pad of diatomaceous earth. The complete removal of the black catalyst is a critical visual confirmation of a successful filtration.
-
Isolation: Evaporate the filtrate under reduced pressure to remove the methanol.[9]
-
Purification: The resulting residue can be purified by silica gel column chromatography (e.g., using ethyl acetate as the eluent) to afford this compound as a yellow solid. A typical yield is around 82% (342 mg).[9]
Spectroscopic Characterization
Accurate structural confirmation is paramount. The following data represents the expected spectroscopic signature of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the proton environment. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
-
¹H NMR (CDCl₃): δ 8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br. s, 2H, -NH₂).[9]
-
Interpretation: The two doublets at 8.65 and 8.55 ppm correspond to the protons on the pyrazine ring. The three aromatic protons on the benzene ring appear at 7.87, 7.18, and 7.13 ppm, showing characteristic ortho and meta coupling. The broad singlet at 4.20 ppm is indicative of the two protons of the primary amino group.
¹³C NMR Spectroscopy
While less commonly reported in basic datasheets, the ¹³C NMR spectrum confirms the carbon skeleton. The spectrum of the parent quinoxaline shows signals around δ 145.2, 143.5, 130.1, and 129.5 ppm.[15] For this compound, the C6 carbon attached to the amino group would be expected to be significantly shielded (shifted upfield) due to the electron-donating nature of the NH₂ group.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
-
N-H Stretching: Expect two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
Aromatic C-H Stretching: A sharp peak typically appears just above 3000 cm⁻¹.
-
C=N and C=C Stretching: Strong to medium absorptions between 1500-1620 cm⁻¹ are characteristic of the quinoxaline ring system's double bonds.[16]
-
C-N Stretching: A band in the 1130-1150 cm⁻¹ range can be assigned to the C-N bond vibration.[16]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak.
-
Molecular Ion (M⁺): m/z = 145, corresponding to the molecular weight of C₈H₇N₃.
-
Fragmentation: Aromatic amines are relatively stable. The molecular ion peak is often strong.[17][18] Fragmentation may occur via the loss of HCN (m/z = 118) from the pyrazine ring, a common fragmentation pathway for nitrogen heterocycles.
Chemical Reactivity and Derivatization
The utility of this compound stems from the reactivity of both the amino group and the quinoxaline core.
Reactions of the Amino Group
The primary amino group is a nucleophilic handle for a wide range of transformations.
-
Acylation and Urea Formation: The amino group readily reacts with acylating agents (e.g., acetyl chloride) or isocyanates (e.g., phenylisocyanate) to form stable amide and urea derivatives, respectively.[19] These reactions are fundamental in structure-activity relationship (SAR) studies, as the resulting amide/urea groups can act as crucial hydrogen bond donors and acceptors, enhancing binding affinity to biological targets like protein kinases.[3][20]
-
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[21][22][] This highly reactive intermediate is a gateway to a plethora of other functional groups via Sandmeyer-type reactions, allowing the introduction of halogens, cyano groups, hydroxyl groups, or even its complete removal (deamination).[5]
Reactions of the Quinoxaline Ring
While the amino group activates the benzene portion of the ring, direct electrophilic substitution can be complex. A more controlled strategy involves the use of pre-functionalized quinoxalines. For instance, Sonogashira coupling of a halogenated this compound (e.g., 5-bromo-6-aminoquinoxaline) with a terminal alkyne is a powerful method for C-C bond formation.[24][25][26] This palladium-catalyzed cross-coupling reaction is instrumental in extending the molecular framework to access more complex and potent bioactive molecules.[27]
Applications in Drug Discovery and Materials Science
The this compound scaffold is a cornerstone in several areas of research and development.
-
Kinase Inhibitors: The quinoxaline core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors used in oncology.[3][28][29] The 6-amino group provides a convenient attachment point for side chains that can extend into other pockets of the enzyme, conferring potency and selectivity.
-
Neuroprotective Agents: Derivatives of this compound have been designed and synthesized as neuroprotective compounds, showing efficacy in cellular and animal models of Parkinson's disease.[30]
-
Antimicrobial and Antiviral Agents: The quinoxaline ring system is present in several antibiotics and has been extensively investigated for broad-spectrum antimicrobial and antiviral activities.[31]
-
Organic Materials: Its rigid, planar structure and electronic properties make this compound and its derivatives interesting candidates for organic semiconductors and fluorescent probes.[1][2]
Safety and Handling
As a laboratory chemical, this compound requires appropriate handling to minimize exposure.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1][11]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for innovation. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity provide chemists with a reliable and powerful tool. A thorough understanding of its fundamental characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the design and execution of next-generation pharmaceuticals and functional materials.
References
- Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
- Amine Reactivity. (n.d.). MSU Chemistry.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016, January 15). RSC Publishing.
- Chemistry LibreTexts. (2025, February 24). 24.8: Reactions of Arylamines.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
- Reactions of arom
- This compound. (2024, April 9). ChemBK.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.).
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (n.d.).
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. (2016, November 10).
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21).
- This compound | 6298-37-9 | FA05410. (n.d.). Biosynth.
- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (n.d.). PubMed.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
- Sonogashira–Hagihara reactions of halogenated glycals. (n.d.). Beilstein Journals.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7).
- This compound(6298-37-9) IR Spectrum. (n.d.). ChemicalBook.
- This compound synthesis. (n.d.). ChemicalBook.
- This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.
- This compound | 6298-37-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Diazotis
- This compound | 6298-37-9. (n.d.). ChemicalBook.
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- mass spectra - fragmentation p
- Custom Diazotiz
- New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (n.d.). PubMed.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). NIST.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Journal of Chemical Technology and Metallurgy.
- (PDF) Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2025, August 7).
- FTIR analysis of the quinoxaline compound. (n.d.).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.).
- This compound 95% 6298-37-9. (n.d.). Sigma-Aldrich.
- Quinoxaline(91-19-0) 13C NMR spectrum. (n.d.). ChemicalBook.
- CAS Number 6298-37-9 | this compound. (n.d.). Spectrum Chemical.
- FTIR Analysis of Protein Structure. (n.d.). University of California, Irvine.
- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
- Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ioniz
Sources
- 1. chembk.com [chembk.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. This compound | 6298-37-9 [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Quinoxaline(91-19-0) 13C NMR spectrum [chemicalbook.com]
- 16. scialert.net [scialert.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Reactions of aromatic amines | PDF [slideshare.net]
- 20. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diazotisation [organic-chemistry.org]
- 22. byjus.com [byjus.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Aminoquinoxaline from 6-nitroquinoxaline
An In-Depth Technical Guide to the Synthesis of 6-Aminoquinoxaline from 6-Nitroquinoxaline
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a critical heterocyclic building block in medicinal chemistry, from its nitro precursor, 6-nitroquinoxaline. The core of this transformation—the reduction of an aromatic nitro group—is explored through a comparative analysis of prevalent and field-proven methodologies, including catalytic hydrogenation, metal-mediated reductions with stannous chloride, and the use of sodium dithionite. This document is designed for researchers, chemists, and drug development professionals, offering not only detailed, validated protocols but also the underlying chemical principles and causalities that govern experimental choices. By integrating mechanistic insights with practical, step-by-step guidance and clear data visualization, this guide serves as an authoritative resource for the efficient and reliable production of this compound.
Strategic Importance of this compound in Drug Discovery
Quinoxaline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] Modification of the quinoxaline ring system allows for the fine-tuning of a molecule's pharmacological profile, leading to applications in oncology, infectious diseases, and neurology.[3][4][5]
Within this versatile chemical class, this compound (CAS No. 6298-37-9) stands out as a pivotal synthetic intermediate.[6][7] The amino group at the 6-position serves as a versatile chemical handle for subsequent functionalization, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). Its use is critical in developing novel therapeutics, including potential neuroprotective agents for conditions like Parkinson's disease and hypoxic markers for solid tumors.[4][7] The efficient and scalable synthesis of this compound is therefore a foundational step for many advanced drug discovery programs.[3]
This guide focuses on the most common and direct synthetic route: the reduction of the nitro group of 6-nitroquinoxaline.
Core Transformation: The Aromatic Nitro Group Reduction
The conversion of 6-nitroquinoxaline to this compound is a classic aromatic nitro group reduction. This transformation is fundamental in organic synthesis but requires careful selection of reagents to ensure high yield and purity, while avoiding unwanted side reactions on the heterocyclic quinoxaline core. The choice of methodology is often dictated by factors such as available equipment, scale, functional group tolerance in more complex derivatives, and downstream processing considerations like metal contamination.
Below, we analyze the three most prominent methodologies employed for this synthesis.
Methodology Comparison
The following diagram illustrates the primary chemical transformation discussed in this guide.
Figure 1: General reaction scheme for the reduction of 6-nitroquinoxaline.
Comparative Analysis of Reduction Methodologies
The selection of a reducing agent is the most critical decision in this synthesis. We will compare catalytic hydrogenation, stannous chloride, and sodium dithionite—three methods with distinct advantages and operational considerations.
Catalytic Hydrogenation
This method is often the preferred choice in industrial and academic settings for its efficiency and clean reaction profile. It involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C), to facilitate the reaction between the nitro compound and hydrogen gas.[6][8]
-
Mechanism & Rationale: The reaction proceeds via the catalytic cycle on the surface of the palladium. Both hydrogen gas and the 6-nitroquinoxaline substrate adsorb onto the catalyst surface, lowering the activation energy for the reduction. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, with water as the only stoichiometric byproduct. This results in a very clean reaction with a simple workup primarily focused on removing the solid catalyst.[9]
-
Advantages:
-
Disadvantages:
-
Specialized Equipment: Requires a hydrogenation apparatus to handle hydrogen gas safely, which may involve pressure vessels.
-
Catalyst Cost & Safety: Palladium is a precious metal, adding to the cost. Spent Pd/C can be pyrophoric and must be handled with care.
-
Catalyst Poisoning: The catalyst's activity can be diminished by impurities, particularly those containing sulfur.
-
Stannous Chloride (SnCl₂) Reduction
A classic and robust method, the use of stannous chloride (tin(II) chloride) is a reliable alternative when catalytic hydrogenation is not feasible.[10]
-
Mechanism & Rationale: SnCl₂ acts as a single-electron donor. The reduction of the nitro group requires six electrons, meaning at least three equivalents of Sn(II) are needed per mole of nitro compound. The reaction is typically performed in an alcoholic solvent or ethyl acetate.[10][11] The mechanism involves the transfer of electrons from Sn²⁺ to the nitro group, with protons sourced from the solvent or added acid, leading to the formation of the amine and Sn⁴⁺ species.[10]
-
Advantages:
-
High Functional Group Tolerance: It is highly chemoselective for the nitro group, leaving other reducible groups like esters, nitriles, and aldehydes unaffected.[11]
-
No Special Equipment: The reaction can be run in standard laboratory glassware without the need for high-pressure systems.
-
-
Disadvantages:
-
Stoichiometric Waste: The reaction generates a large amount of tin-based waste, which is environmentally problematic and requires careful disposal.[10]
-
Difficult Workup: The product must be separated from tin salts. This typically involves a basic workup to precipitate tin hydroxides, which can be gelatinous and make product extraction challenging.[10][12]
-
Potential for Metal Contamination: The final product may contain residual tin, which is a major concern in pharmaceutical applications.
-
Sodium Dithionite (Na₂S₂O₄) Reduction
Sodium dithionite (also known as sodium hydrosulfite) is an economical and effective reducing agent that offers a metal-free alternative.[13][14]
-
Mechanism & Rationale: In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[13] This radical transfers electrons to the nitro group, initiating the reduction cascade. The reaction is often run in a biphasic system (e.g., an organic solvent and water) to accommodate the solubility of both the substrate and the reagent.[13]
-
Advantages:
-
Mild & Chemoselective: The reaction proceeds under mild conditions and shows good selectivity for the nitro group in the presence of other sensitive functionalities.[13][15]
-
Economical & Metal-Free: The reagent is inexpensive, and its use avoids concerns about heavy metal contamination in the final product.[14]
-
-
Disadvantages:
-
Reagent Instability: Sodium dithionite can decompose in solution, especially under acidic conditions or upon exposure to air.
-
Exothermic Reaction: The reaction can be exothermic and may require cooling to control.[13]
-
Sulfur Byproducts: The workup can sometimes be complicated by the formation of sulfur-containing byproducts.
-
Data Presentation: Summary of Methodologies
| Methodology | Reagents & Conditions | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 6-Nitroquinoxaline, 10% Pd/C, H₂ (1 atm), Methanol, RT[6] | 82%[6] | 4 hours[6] | High yield, clean (water byproduct), simple catalyst filtration. | Requires hydrogenation equipment, catalyst cost, pyrophoric catalyst handling. |
| Stannous Chloride | 6-Nitroquinoxaline, SnCl₂·2H₂O, Ethanol, Reflux[12] | Good to High | 2-6 hours | Excellent chemoselectivity, no pressure equipment needed. | Heavy metal waste, difficult workup to remove tin salts, potential product contamination.[10] |
| Sodium Dithionite | 6-Nitroquinoxaline, Na₂S₂O₄, Water/Organic Solvent, RT to mild heat[13] | Good to High[15][16] | 1-4 hours[17] | Metal-free, economical, mild conditions. | Reagent instability, potential for exotherms and sulfur byproducts.[13] |
Validated Experimental Protocol: Catalytic Hydrogenation
Based on its high yield, product purity, and well-documented success, catalytic hydrogenation is presented here as the recommended protocol.[6][7] This protocol is designed as a self-validating system, incorporating in-process controls for reaction monitoring.
Materials and Reagents
-
6-Nitroquinoxaline: 500 mg (2.86 mmol, 1.0 eq)
-
10% Palladium on Carbon (Pd/C): 50 mg (10% w/w)
-
Methanol (MeOH), ACS Grade: 20 mL
-
Hydrogen (H₂) Gas: Balloon or hydrogenation apparatus
-
Diatomaceous Earth (Celite®): For filtration
-
Ethyl Acetate & Hexanes: For chromatography
-
Silica Gel: For column chromatography
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitroquinoxaline (500 mg, 2.86 mmol).[6]
-
Solvent Addition: Add methanol (20 mL) to the flask and stir until the solid is fully dissolved.[6]
-
Catalyst Addition: In a fume hood, carefully add 10% palladium on carbon (50 mg). Causality: Pd/C is the heterogeneous catalyst that facilitates the reduction. It is added last to minimize handling of the dry, potentially pyrophoric powder.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask via a needle adapter. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere. Allow the reaction mixture to stir vigorously under the hydrogen atmosphere (1 atm) at room temperature.[6]
-
In-Process Monitoring (Self-Validation): After 4 hours, pause the stirring and take a small aliquot of the reaction mixture. Spot it on a Thin Layer Chromatography (TLC) plate alongside the starting material. Elute with 100% ethyl acetate. The reaction is complete when the starting material spot has been completely consumed and a new, lower Rf spot corresponding to the product is dominant. The expected Rf value for this compound is approximately 0.32 in this system.[6]
-
Catalyst Removal (Workup): Upon completion, carefully purge the flask with an inert gas like nitrogen or argon. Prepare a small plug of diatomaceous earth (Celite®) in a funnel and filter the reaction mixture through it. Wash the filter cake with additional methanol (approx. 10 mL) to ensure all product is collected. Causality: Filtration through Celite® is crucial for the complete and safe removal of the fine Pd/C particles, which can otherwise contaminate the product or pose a fire risk upon drying.[6]
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid residue.
-
Purification: Purify the residue by silica gel column chromatography. The specific eluent system can be optimized but a gradient of hexanes and ethyl acetate is typically effective. Collect the fractions containing the desired product as identified by TLC.
-
Final Product Isolation & Characterization: Combine the pure fractions and evaporate the solvent to afford this compound as a yellow solid (expected yield: ~342 mg, 82%).[6] The product identity and purity should be confirmed by:
Conclusion
The reduction of 6-nitroquinoxaline to this compound is a robust and essential transformation for advancing drug discovery programs based on the quinoxaline scaffold. While several methods are available, catalytic hydrogenation with Pd/C offers a superior combination of high yield, product purity, and environmental consideration, making it the recommended approach when appropriate equipment is available. The detailed protocol provided herein represents a validated, reliable, and scalable method for producing high-quality this compound, empowering researchers to build the complex molecules needed for next-generation therapeutics.
References
- This compound: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Quinoxaline, its derivatives and applications: A St
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]
- Mild synthesis of 6-amino-5-bromoquinoxaline.
- New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models.
- Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed. [Link]
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
- Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [Link]
- 4juli-Nitro Reduction Using Dithionite. Scribd. [Link]
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Wiley Online Library. [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 6298-37-9 [chemicalbook.com]
- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. scribd.com [scribd.com]
An In-depth Technical Guide to the Spectroscopic Data of 6-Aminoquinoxaline
Abstract
6-Aminoquinoxaline (CAS 6298-37-9) is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science.[1] Its quinoxaline core is a recurring motif in a variety of biologically active compounds, including those with antimicrobial and anticancer properties.[1] A precise understanding of its molecular structure and electronic properties is paramount for the rational design of novel derivatives. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By synthesizing experimental data with established spectroscopic principles, this document serves as an essential reference for researchers engaged in the synthesis, characterization, and application of quinoxaline-based compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous interpretation of the spectroscopic data, a standardized atom numbering system for the this compound scaffold is essential. The structure consists of a pyrazine ring fused to a benzene ring, with an amino substituent at the C6 position.
Figure 2: Workflow for the integrated spectroscopic analysis of this compound.
Conclusion
References
- PubChem. 6-Aminoquinoline. [Link]
- PubChemLite. Quinoxalin-6-amine (C8H7N3). [Link]
- PubChem. 6-Quinoxalinamine. [Link]
- Journal of the Chemical Society, Perkin Transactions 1.
- The Journal of Organic Chemistry. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. [Link]
- Heterocyclic Letters.
- MDPI.
- Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]
- BioCrick. This compound | CAS:6298-37-9. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- ChemBK. This compound. [Link]
- ResearchGate. An Efficient and Regioselective Synthesis of 2,3-Disubstituted this compound Derivatives Using Alkoxylation and Microwave-assisted Sonogashira Coupling. [Link]
Sources
Solubility Profile of 6-Aminoquinoxaline: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
6-Aminoquinoxaline is a pivotal heterocyclic amine widely utilized as a building block in medicinal chemistry and materials science.[1] Its applications range from the synthesis of neuroprotective agents and potential fungicides to the development of novel dyes and organic semiconductors.[1][2][3] A thorough understanding of its solubility in common laboratory solvents is a critical prerequisite for its effective use in synthesis, formulation, purification, and biological screening. This guide provides a comprehensive analysis of the theoretical and experimentally observed solubility of this compound, alongside validated protocols for its empirical determination. We delve into the molecular characteristics governing its solubility and present detailed, field-proven methodologies to enable researchers to generate reliable and reproducible solubility data.
Theoretical Solubility Framework: A Molecular-Level Perspective
Predicting solubility begins with a causal analysis of the compound's physicochemical properties. The principle of "like dissolves like" serves as our primary guide, which dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4]
1.1. Structural Analysis of this compound
This compound (Molar Mass: 145.16 g/mol ) possesses a bicyclic heteroaromatic quinoxaline core fused to a benzene ring, with an amino (-NH₂) substituent.[2][5] This structure creates a duality in its character:
-
Hydrophobic Region: The fused aromatic rings constitute a significant nonpolar, hydrophobic surface area. This region favors interactions with nonpolar solvents through van der Waals forces.
-
Hydrophilic Region: The molecule contains three nitrogen atoms. The amino group's N-H bonds can act as hydrogen bond donors , while the lone pairs on the amino nitrogen and the two pyrazine ring nitrogens can act as hydrogen bond acceptors .[6][7] This capacity for hydrogen bonding is the primary driver of its solubility in polar solvents.
1.2. Impact of pKa and pH
The predicted pKa of this compound is approximately 2.57.[5][8][9] This value corresponds to the pKa of its conjugate acid (the protonated form). This low pKa indicates that this compound is a weak base.
-
Causality: In aqueous solutions with a pH significantly below the pKa (e.g., pH < 1), the amino group and potentially the ring nitrogens will be protonated, forming a cationic salt (quinoxalin-6-aminium). This ionization dramatically increases the molecule's polarity, leading to a significant enhancement in aqueous solubility.[10] Conversely, in neutral or alkaline aqueous solutions (pH > 4), the compound will exist predominantly in its less polar, free base form, resulting in very low water solubility.
This pH-dependent behavior is a critical consideration for any process involving aqueous media, including biological assays, formulation, and extraction procedures.
Published Solubility Data: A Qualitative Overview
Direct, quantitative (e.g., mg/mL) solubility data for this compound is not widely available in peer-reviewed literature. However, qualitative descriptions from chemical suppliers and databases provide a valuable starting point. These findings are summarized below.
| Solvent Class | Solvent | Reported Solubility | Source(s) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [2][5][8] |
| Acetone | Soluble | [2] | |
| Polar Protic | Methanol | Slightly Soluble | [5][8] |
| Ethanol | Soluble (in absolute ethanol) | [3] | |
| Water | Insoluble | [5] | |
| Chlorinated | Dichloromethane | Soluble | [2] |
| Chloroform | Soluble | [2] | |
| Nonpolar Aprotic | Ethyl Acetate | Soluble | [2] |
| Ethers | Soluble | [5] |
Note: Terms like "Slightly Soluble" and "Soluble" are qualitative and can vary between suppliers. This table highlights the need for empirical determination for any specific application.
Protocols for Empirical Solubility Determination
Given the lack of precise quantitative data, direct experimental measurement is essential. The following protocols are designed to be self-validating systems for generating reliable data.
3.1. Mandatory Safety Protocol
Before commencing any experimental work, a thorough risk assessment is mandatory.
-
Review the Safety Data Sheet (SDS): The SDS for this compound must be reviewed to understand its specific hazards, handling procedures, and emergency protocols.[11][12] It is noted as being an irritant to the eyes, respiratory system, and skin.[5]
-
Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[11][13]
-
Engineering Controls: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[13]
3.2. Protocol for Qualitative Solubility Classification
This hierarchical method provides a rapid and systematic way to classify the compound and infer its acidic/basic properties, which aligns with our theoretical analysis.[14][15]
Methodology:
-
Setup: Place ~20-30 mg of this compound into separate, labeled 13x100 mm test tubes for each solvent.
-
Solvent Addition: Add 1 mL of the first solvent (Water) to the corresponding tube.
-
Agitation: Agitate the tube vigorously for 60 seconds.
-
Observation: Observe closely. If the solid dissolves completely, the compound is "soluble." If it remains unchanged or only a small amount dissolves, it is "insoluble."
-
Hierarchical Testing: Proceed through the flowchart below. A compound is tested in the next solvent only if it is found to be insoluble in the previous one.
Caption: Hierarchical workflow for qualitative solubility analysis.
3.3. Protocol for Quantitative Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][16] It measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when equilibrium is reached.
Causality Behind the Method: This protocol is designed to ensure that the measured concentration represents a true thermodynamic equilibrium. Adding excess solid guarantees that the solution becomes saturated.[17] Prolonged agitation at a constant temperature allows the system to reach a steady state where the rate of dissolution equals the rate of precipitation.[10]
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial containing a known volume (e.g., 1 mL) of the desired solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vial tightly. Place it in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) and agitate for 24-48 hours.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration (Self-Validation Step): To ensure no microscopic solid particles are carried over, filter the collected supernatant through a 0.22 µm syringe filter (choose a filter material, like PTFE or PVDF, that has low compound binding). Discard the first few drops of filtrate to saturate any binding sites on the filter membrane.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a distinct chromophore and no interfering substances are present) or, more reliably, HPLC with a standard curve.[16]
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in µg/mL, mg/mL, or Molarity.
Caption: Workflow for the quantitative shake-flask solubility method.
Conclusion
While published data provides a qualitative indication of this compound's solubility—suggesting it is poorly soluble in water but soluble in various polar aprotic and chlorinated organic solvents—this information is insufficient for rigorous scientific applications.[2][5] Its molecular structure, featuring both hydrophobic and hydrophilic regions, and its nature as a weak base, dictate a solubility profile that is highly dependent on solvent polarity and pH. For researchers in drug discovery and materials science, the empirical determination of solubility is not merely recommended; it is essential. The validated shake-flask protocol provided herein serves as a robust framework for generating the precise, quantitative data needed to advance research and development involving this versatile chemical scaffold.
References
- ChemBK. (2024). This compound.
- BioCrick. This compound | CAS:6298-37-9 | High Purity | Manufacturer.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- USP-NF. (2016). <1236> Solubility Measurements.
- ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of Things. Safety practices in the chemistry laboratory.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Quora. (2024). What are the precautions for solubility lab precautions?.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Shaanxi BLOOM Tech Co., Ltd. This compound CAS 6298-37-9 Suppliers, Manufacturers, Factory - Wholesale Price.
- Kuwabara, J., Mori, H., & Takeuchi, T. (2009). CRYSTAL STRUCTURE AND INTRAMOLECULAR HYDROGEN BONDING OF A SUBSTITUTED DIAMINOQUINOXALINE. HETEROCYCLES, 78(10), 2601.
- Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.
- National Center for Biotechnology Information. 6-Aminoquinoline. PubChem Compound Summary for CID 11373.
- Indian Academy of Sciences. (1982). Solubilities of Amino Acids in Different Mixed Solvents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. chem.ws [chem.ws]
- 5. chembk.com [chembk.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound , 95% , 6298-37-9 - CookeChem [cookechem.com]
- 9. This compound | 6298-37-9 [chemicalbook.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. acs.org [acs.org]
- 13. quora.com [quora.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of the 6-Aminoquinoxaline Scaffold
An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 6-Aminoquinoxaline
The quinoxaline nucleus, a heterocycle formed by the fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmacologically active agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] Within this versatile framework, the this compound structure is of particular significance. The exocyclic amino group at the C6 position is not merely a passive substituent; it is a potent and versatile chemical handle that provides a primary site for molecular elaboration.
This guide offers a deep dive into the chemical reactivity of this pivotal amino group. We will move beyond simple reaction lists to explore the underlying electronic principles governing its behavior, explain the causality behind experimental choices, and provide validated, step-by-step protocols for key transformations. For drug development professionals and synthetic chemists, a thorough understanding of this functional group's reactivity is paramount for the rational design and synthesis of novel therapeutic agents and advanced materials.[6][7]
PART 1: Foundational Principles and Synthesis
Electronic Profile and Reactivity Overview
The reactivity of the amino group in this compound is a nuanced interplay of competing electronic effects. The pyrazine portion of the heterocycle is strongly electron-withdrawing, which deactivates the entire fused ring system towards electrophilic attack and reduces the basicity of the nitrogen atoms. Conversely, the amino group at C6 is a powerful electron-donating group through resonance. This donation partially counteracts the ring's deactivation and significantly influences the nucleophilicity of the exocyclic nitrogen. Consequently, the amino group is sufficiently nucleophilic to participate in a wide range of reactions, including acylations, alkylations, and palladium-catalyzed cross-couplings, making it the primary site of reactivity for derivatization.
Caption: Electronic interplay in the this compound core.
Synthesis of the Core Scaffold: this compound
A reliable synthesis of the starting material is the logical entry point for any derivatization campaign. The most common and efficient method is the catalytic hydrogenation of 6-nitroquinoxaline. This reaction proceeds cleanly and in high yield, providing a high-purity product ready for subsequent transformations.
-
Reaction Setup: To a solution of 6-nitroquinoxaline (1.0 eq, e.g., 500 mg, 2.86 mmol) in methanol (20 mL) in a suitable flask, add 10% Palladium on carbon (10% w/w, e.g., 50 mg).
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (1 atm, typically via a balloon).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of diatomaceous earth (Celite®), washing the pad with additional methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using ethyl acetate as the eluent) to afford this compound as a yellow solid.
| Parameter | Value | Reference |
| Starting Material | 6-Nitroquinoxaline | [8] |
| Catalyst | 10% Pd/C | [8] |
| Solvent | Methanol | [8] |
| Atmosphere | H₂ (1 atm) | [8] |
| Typical Yield | 82-97% | [9][8] |
PART 2: Key Transformations of the Amino Group
The true synthetic utility of this compound is realized through the diverse reactions of its amino group. Here, we detail the most critical transformations.
N-Acylation: Formation of Amides
N-acylation is a fundamental reaction for introducing a wide variety of functional groups and for modulating the electronic and steric properties of the parent molecule. The reaction proceeds readily with acid chlorides or anhydrides in the presence of a non-nucleophilic base to form a stable amide bond.
Causality: The choice of a base like triethylamine or pyridine is crucial. It serves to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are preferred to prevent hydrolysis of the acylating agent.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Base Addition: Add a suitable base, such as triethylamine (1.2-1.5 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride or anhydride (1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.
N-Arylation: The Buchwald-Hartwig Amination
For the construction of C(aryl)-N bonds, the Buchwald-Hartwig amination has become the gold standard, largely supplanting harsher classical methods like the Goldberg or Ullmann reactions.[10] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and broad substrate scope, allowing for the facile synthesis of N-aryl-6-aminoquinoxalines.[10][11][12]
Causality: The reaction's success hinges on a synergistic catalyst system. A palladium(0) source (or a precursor that is reduced in situ) undergoes oxidative addition with the aryl halide.[11] A bulky, electron-rich phosphine ligand is essential; it stabilizes the palladium center, promotes the oxidative addition and subsequent reductive elimination steps, and prevents catalyst decomposition.[11][13] A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate that precedes reductive elimination.[11]
Caption: A typical workflow for Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Heat the mixture in an oil bath at 80-110 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.
| Component | Example | Function |
| Aryl Electrophile | Aryl bromide, iodide, or triflate | Source of the new aryl group |
| Nucleophile | This compound | Nitrogen source |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates C-N bond formation |
| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd, promotes key steps |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling medium |
Diazotization and Sandmeyer Reactions
The primary amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate.[14][] This diazotization reaction, typically performed at low temperatures with nitrous acid (generated in situ from NaNO₂ and a strong acid), transforms the amino group into an excellent leaving group (N₂).[16] The resulting diazonium salt can then be subjected to a variety of transformations, most notably the Sandmeyer reaction, to introduce halides (Cl, Br) or a cyano group, effectively replacing the original amino functionality.
Causality: The reaction must be conducted at 0-5 °C because aryl diazonium salts are thermally unstable and can decompose violently or undergo undesired side reactions at higher temperatures.[17] The Sandmeyer reaction requires a copper(I) salt catalyst (CuCl, CuBr, CuCN), which facilitates the displacement of the dinitrogen gas with the corresponding nucleophile.
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 48% HBr, ~3.0 eq) and cool to 0 °C in an ice-salt bath.
-
Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for controlled evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the mixture and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the resulting 6-bromoquinoxaline by chromatography or recrystallization.
Caption: Two-step conversion of amine to bromide via diazotization.
Conclusion
The amino group at the C6 position of the quinoxaline scaffold is a remarkably versatile and reliable functional handle for synthetic elaboration. Its reactivity, governed by the electronic push-pull nature of the heterocyclic system, allows for predictable and high-yielding transformations. From fundamental acylations to sophisticated palladium-catalyzed arylations and strategic conversions via diazonium intermediates, the 6-amino group provides chemists with a robust platform for generating molecular diversity. A mastery of these reactions is essential for professionals in drug discovery and materials science who seek to leverage the privileged quinoxaline core to develop novel molecules with tailored functions and properties.
References
- Jain, A. K., & Ravichandran, V. (2017). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 853-875. [Link]
- Saeed, A., & Abbas, N. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 630-656. [Link]
- Hilaris Publisher. (2022). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Journal of Medicinal Chemistry. [Link]
- IntechOpen. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemBK. (2024). This compound. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9171-9174. [Link]
- ResearchGate. (n.d.). Design and Synthesis of Some New Quinoxaline-Based Heterocycles. [Link]
- Chem-Impex. (n.d.). This compound. [Link]
- ResearchGate. (2012). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1828-1834. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6-dichloroquinoxaline. [Link]
- BioCrick. (n.d.). This compound. [Link]
- MDPI. (2006).
- Organic Chemistry Portal. (n.d.).
- PubMed. (1993). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- BYJU'S. (n.d.).
- Organic Syntheses. (n.d.). Procedure. [Link]
- LookChem. (n.d.). Cas 6298-37-9, this compound. [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
- Chemistry LibreTexts. (2019). 14.
- PubMed Central (PMC). (1961). Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. [Link]
- PubMed Central (PMC). (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
- PubMed. (1987).
Sources
- 1. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 6298-37-9 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Diazotisation [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Thermal Stability and Decomposition of 6-Aminoquinoxaline
This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 6-Aminoquinoxaline (CAS No: 6298-37-9), a key intermediate in pharmaceutical and materials science research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure technical accuracy and support informed decision-making in the handling and application of this compound.
Introduction: The Critical Role of Thermal Stability in Scientific Research
This compound is a versatile building block in the synthesis of a wide range of bioactive molecules and functional materials.[1] Its derivatives have shown promise in various therapeutic areas, including as potential anticancer and antimicrobial agents.[1] The thermal stability of such a pivotal compound is a critical parameter that dictates its storage, handling, and processing conditions, ultimately impacting the safety, efficacy, and shelf-life of the final product. Understanding the thermal decomposition pathway is equally crucial for identifying potential hazards and ensuring the development of robust and safe manufacturing processes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal characteristics.
| Property | Value | Source |
| CAS Number | 6298-37-9 | |
| Molecular Formula | C₈H₇N₃ | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 155-161 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
Methodologies for Assessing Thermal Stability
The evaluation of thermal stability and decomposition is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the residual mass.
The following protocol is a generalized procedure based on best practices for the thermal analysis of organic compounds and can be adapted for this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition. For studying oxidative stability, synthetic air can be used.
-
Program the instrument with the desired temperature profile. A typical heating rate is 10 °C/min from room temperature to a final temperature of 600-800 °C.[5]
-
-
Data Acquisition: Record the mass loss of the sample as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.
-
Identify the peak decomposition temperatures (T_peak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition stage.
-
Workflow for Thermogravimetric Analysis (TGA)
Caption: A generalized workflow for performing Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[6][7]
This protocol provides a standard procedure for DSC analysis.[4]
-
Sample Preparation: Accurately weigh 3-10 mg of the this compound sample into an aluminum DSC pan.[4] Hermetically seal the pan to prevent any loss of sample due to sublimation.[4]
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.[4]
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Program the instrument with the desired temperature profile. A typical method involves heating the sample at a constant rate of 10 °C/min.[4]
-
-
Data Acquisition: Record the heat flow to the sample as a function of temperature.
-
Data Analysis:
-
Determine the melting point (T_m) from the peak of the endothermic transition.
-
Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.
-
Workflow for Differential Scanning Calorimetry (DSC)
Caption: A standard workflow for performing Differential Scanning Calorimetry.
Thermal Stability and Decomposition Profile of Quinoxaline Derivatives
While specific data for this compound is unavailable, studies on other quinoxaline derivatives provide valuable insights into its expected thermal behavior.
A study on novel quinoxaline derivatives showed that their thermal stability is highly dependent on the nature of the substituents.[5] One derivative began to decompose at around 120 °C, while another was stable up to 250 °C.[5] This suggests that the amino group at the 6-position of this compound will significantly influence its thermal stability. Generally, the introduction of substituents can either stabilize or destabilize the quinoxaline ring system.
The decomposition of quinoxaline derivatives often occurs in multiple stages.[8] A significant initial weight loss is often attributed to the fragmentation of the quinoxaline moiety itself.[5]
Predicted Decomposition Pathway of this compound
Based on the known hazardous decomposition products and general principles of organic chemistry, a plausible decomposition pathway for this compound can be proposed. Under inert conditions, the initial decomposition is likely to involve the cleavage of the C-N and C-C bonds within the quinoxaline ring system.[8]
The presence of the amino group may lead to the formation of various nitrogen-containing fragments. Further heating would lead to the breakdown of the aromatic rings, producing a complex mixture of smaller volatile molecules and a carbonaceous residue.
In an oxidizing atmosphere, the decomposition process is more complex and can be initiated at a different temperature.[8] The primary hazardous decomposition products are expected to be:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
Proposed General Decomposition Logic
Caption: A simplified logical flow of the thermal decomposition process.
Kinetic Analysis of Thermal Decomposition
The kinetics of thermal decomposition can be studied using TGA data obtained at multiple heating rates.[9] Model-fitting methods (like Coats-Redfern) and model-free methods (like Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa) can be employed to determine kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n).[9][10] This information is crucial for predicting the long-term stability of the compound and for designing safe industrial processes.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. While direct experimental data is currently lacking, the methodologies and predictive insights presented here, based on the behavior of related quinoxaline derivatives, offer a solid foundation for researchers.
It is strongly recommended that dedicated TGA and DSC studies be conducted on this compound to obtain precise data on its thermal properties. Furthermore, advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for elucidating the exact decomposition mechanism and identifying all volatile decomposition products. Such data will be instrumental in ensuring the safe and effective application of this important chemical intermediate in drug discovery and materials science.
References
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2020). Molecules, 25(15), 3422. doi:10.3390/molecules25153422
- Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN J. Chem., 15(1), 162-170.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). Applied Sciences, 14(22), 10133. doi:10.3390/app142210133
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4153. doi:10.3390/molecules24224153
- Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Mini-Reviews in Organic Chemistry, 12(4), 376-396. doi:10.2174/1570193x12666150529232932
- ResearchGate. (n.d.). Amino derivatives of quinoxaline, pyrimidine and pyridazine.
- Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2012). Journal of Pharmacy & Bioallied Sciences, 4(4), 305-315. doi:10.4103/0975-7406.103263
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2020). Polymers, 12(8), 1735. doi:10.3390/polym12081735
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). International Journal of ChemTech Research, 3(4), 1769-1772.
- BioCrick. (n.d.). This compound.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry, 24(1), 108-128. doi:10.2174/0113895575264375231012115026
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2016). Journal of Chemistry, 2016, 1-8. doi:10.1155/2016/5481747
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
Sources
- 1. This compound | 6298-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Discovering Novel Derivatives of 6-Aminoquinoxaline: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Potential of the Quinoxaline Scaffold
The quinoxaline core, a privileged scaffold in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2] Its versatile structure has been successfully incorporated into a wide array of clinically approved drugs, demonstrating its broad biological applicability.[3] This guide focuses on a particularly promising starting point for drug discovery: 6-aminoquinoxaline. The strategic placement of the amino group at the 6-position provides a versatile handle for a multitude of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures, delving into the rationale behind experimental choices and providing a framework for the logical and efficient discovery of novel this compound derivatives with therapeutic potential. Every protocol and claim is substantiated by authoritative references, ensuring the scientific integrity of the information presented.
I. Foundational Synthesis: Accessing the this compound Core
The journey to novel derivatives begins with a robust and scalable synthesis of the this compound starting material. Two primary, well-established methods are presented here, each with its own set of advantages depending on the available starting materials and desired scale.
Protocol 1: Catalytic Hydrogenation of 6-Nitroquinoxaline
This is a clean and high-yielding method, favored for its straightforward procedure and the commercial availability of the nitro precursor.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 6-nitroquinoxaline (1.0 eq) in a suitable solvent such as methanol or ethanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 10% w/w of the starting material).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4-8 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® or diatomaceous earth to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure this compound as a solid.
Data Presentation: Representative Yields for this compound Synthesis
| Starting Material | Method | Typical Yield | Reference |
| 6-Nitroquinoxaline | Catalytic Hydrogenation (Pd/C, H₂) | 82-97% | [3] |
| 1,2,4-Triaminobenzene dihydrochloride | Condensation with Glyoxal sodium bisulfite | ~87% | [3] |
Protocol 2: Condensation of 1,2,4-Triaminobenzene Dihydrochloride
This method provides a direct route to this compound from a commercially available triamine precursor.
Experimental Protocol:
-
Reaction Setup: Dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in an aqueous solution of sodium carbonate (10% w/w).
-
Addition of Glyoxal: To this solution, add Glyoxal sodium bisulfite adduct (1.0 eq) in small portions.
-
Reaction Conditions: The reaction mixture is heated to 100°C for approximately 2 hours.
-
Isolation: The mixture is then cooled to 0°C to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.
-
Purification: Recrystallization from a suitable solvent like benzene can be performed to obtain pure this compound.
II. Strategic Derivatization at the 6-Amino Position: A Gateway to Diverse Bioactivity
The nucleophilic nature of the 6-amino group serves as an excellent anchor point for introducing a wide range of functional groups, leading to derivatives with diverse pharmacological profiles. This section details the synthesis of key classes of derivatives: ureas, sulfonamides, and amides.
A. Synthesis of 6-Quinoxalinyl Ureas: Potent Anticancer Agents
Quinoxaline ureas have demonstrated significant potential as anticancer agents, notably through the inhibition of key signaling pathways.[1][3]
Experimental Protocol: General Procedure for Urea Synthesis
-
Reaction Setup: To a solution of this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base, for instance, diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).
-
Isocyanate Addition: Add the desired isocyanate (R-NCO) (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction is stirred at room temperature for 12-72 hours, with progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Data Presentation: Anticancer Activity of 2,3-Disubstituted Quinoxalin-6-yl Urea Derivatives
| Compound | R¹ | R² | Cell Line | IC₅₀ (µM) | Reference |
| 7c | Furan | Furan | A549 (Lung) | low µM | [1] |
| 7c | Furan | Furan | HT29 (Colon) | low µM | [1] |
| 7c | Furan | Furan | MDAMB231 (Breast) | low µM | [1] |
| 84 | Phenyl | Phenyl | MiaPaCa2 (Pancreatic) | ~4-fold more potent than parent compound | [3] |
B. Synthesis of 6-Quinoxalinyl Sulfonamides: Exploring Diverse Biological Targets
The sulfonamide moiety is a well-established pharmacophore, and its incorporation at the 6-position of the quinoxaline ring has yielded compounds with a range of biological activities.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like DCM or pyridine.
-
Base and Sulfonyl Chloride Addition: Add a base such as TEA or pyridine (1.5-2.0 eq), followed by the dropwise addition of the desired sulfonyl chloride (R-SO₂Cl) (1.0-1.2 eq) at 0°C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 6-12 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.
C. Synthesis of 6-Quinoxalinyl Amides: Expanding the Chemical Space
Amide bond formation is a fundamental reaction in medicinal chemistry, providing a stable linkage to a wide variety of substituents.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reaction Setup: To a solution of this compound (1.0 eq) in a solvent such as DCM, add the desired acyl chloride (R-COCl) (1.0-1.2 eq) and a base like TEA (1.5-2.0 eq).
-
Reaction Conditions: The reaction is typically stirred at room temperature for 4-8 hours.
-
Work-up and Purification: The reaction mixture is washed with aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried and concentrated, and the crude product is purified by standard methods.
III. Probing the 2- and 3-Positions: Fine-Tuning Biological Activity
Modifications at the 2- and 3-positions of the quinoxaline ring have a profound impact on the biological activity of the resulting derivatives. The synthesis of these analogs typically begins with a substituted o-phenylenediamine or a 2,3-dihaloquinoxaline precursor.
Protocol 3: Synthesis of 2,3-Disubstituted 6-Aminoquinoxalines
This protocol outlines a general route starting from a 4-nitro-1,2-phenylenediamine derivative, which is then elaborated to the final 2,3-disubstituted this compound.
Experimental Protocol:
-
Cyclization: Condense a 4-nitro-1,2-phenylenediamine with a 1,2-dicarbonyl compound (e.g., a substituted benzil) in a solvent like ethanol under reflux conditions to form the 2,3-disubstituted 6-nitroquinoxaline.
-
Reduction: Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation with Pd/C and H₂ as described in Protocol 1.
-
Derivatization: The resulting 2,3-disubstituted this compound can then be further derivatized at the 6-amino position as described in Section II.
Visualization: General Synthetic Workflow for 2,3,6-Trisubstituted Quinoxalines
Caption: Inhibition of Mcl-1 by quinoxaline derivatives induces apoptosis.
2. Inhibition of the IKKβ/NF-κB Pathway:
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers, particularly pancreatic cancer. [3][5]Quinoxaline urea analogs have been identified as potent inhibitors of IKKβ, a key kinase in the NF-κB pathway. [3]Inhibition of IKKβ phosphorylation prevents the activation of NF-κB, leading to reduced cancer cell growth and survival. [3][5]
Data Presentation: Inhibition of Pancreatic Cancer Cell Growth by IKKβ Inhibitors
| Compound | Target | Cell Line | Effect | Reference |
| Analog 84 | p-IKKβ | Pancreatic Cancer Cells | Potent inhibition of cell growth | [3] |
| 13-197 | NF-κB | Pancreatic Cancer Cells | In vivo anti-cancer effects | [3] |
B. Neuroprotection: A Glimmer of Hope for Neurodegenerative Diseases
Parkinson's disease, a debilitating neurodegenerative disorder, is characterized by the progressive loss of dopaminergic neurons. [6]Second-generation this compound derivatives, such as PAQ (4c) , have demonstrated significant neuroprotective effects in both cellular and animal models of Parkinson's disease. [6][7] Mechanism of Action: The neuroprotective action of PAQ is, in part, attributed to the activation of ryanodine receptors in the endoplasmic reticulum. [6]This modulation of intracellular calcium signaling is believed to contribute to the enhanced survival of dopaminergic neurons. [6]
Data Presentation: Neuroprotective Efficacy of this compound Derivatives
| Compound | Model System | Key Finding | Reference |
| MPAQ | Rat midbrain neuron cultures | Substantial protection of dopaminergic neurons | [7] |
| PAQ (4c) | Cellular models of Parkinson's disease | Superior neuroprotective effects compared to MPAQ | [6][7] |
| PAQ (4c) | MPTP mouse model of Parkinson's disease | Attenuated neurodegeneration | [6][7] |
C. Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Quinoxaline derivatives have a long history of antimicrobial activity, and recent studies continue to explore their potential in this area. [8][9] Structure-Activity Relationship Insights:
-
The nature of the substituents at the 2- and 3-positions significantly influences the antimicrobial spectrum and potency.
-
The introduction of specific heterocyclic rings can enhance activity against particular microbial strains.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| 2,3-Disubstituted Quinoxalines | Escherichia coli | 8 | [8] |
| Pentacyclic Quinoxaline Derivative | Candida albicans | 16 | [8] |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-8 | [9] |
V. Conclusion and Future Directions: The Path Forward
This guide has provided a comprehensive overview of the discovery of novel this compound derivatives, from their synthesis to their biological evaluation and mechanistic understanding. The versatility of the this compound scaffold, coupled with the ever-expanding toolbox of synthetic methodologies, ensures that this class of compounds will remain a vibrant area of research for the foreseeable future.
Future efforts should focus on:
-
Rational Drug Design: Leveraging computational modeling and a deeper understanding of SAR to design derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploration of Novel Biological Targets: Expanding the scope of biological screening to identify new therapeutic applications for this compound derivatives.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing therapeutic agents to overcome drug resistance and enhance efficacy.
By building upon the foundational knowledge presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this compound and its derivatives, ultimately contributing to the development of new and effective treatments for a wide range of human diseases.
VI. References
-
Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI. [Link]
-
New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. [Link]
-
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed Central. [Link]
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. NIH. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]
-
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed. [Link]
-
Quinoxalinylurea Derivatives as a Novel Class of JSP-1 Inhibitors. ResearchGate. [Link]
-
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. ResearchGate. [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIA. [Link]
-
Structure of known Mcl-1 inhibitors. ResearchGate. [Link]
-
New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. ACS Publications. [Link]
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. ResearchGate. [Link]
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]
-
JSP-1 inhibiting activities of 6-aminoquinoxalines 12-22. ResearchGate. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]
-
IC50 distribution between cell lines. ResearchGate. [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. [Link]
-
Neuroprotective effects of a brain permeant this compound derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed. [Link]
-
Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Semantic Scholar. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PubMed Central. [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed Central. [Link]
-
The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. ResearchGate. [Link]
-
Collection - New 6‑Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Figshare. [Link]
-
Quinoxalinylurea derivatives as a novel class of JSP-1 inhibitors. Semantic Scholar. [Link]
-
Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. [Link]
-
MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. PubMed Central. [Link]
-
Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. MDPI. [Link]
-
(PDF) Development of Mcl-1 Inhibitors for Cancer Therapy. ResearchGate. [Link]
-
Neuroprotective effects of a brain permeant this compound derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. OUCI. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]
-
New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Publishing. [Link]
-
The neuroprotective effect of pyrroloquinoline quinone on traumatic brain injury. PubMed. [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. NIH. [Link]
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of the 6-Aminoquinoxaline Scaffold
An In-Depth Technical Guide to the Reaction of 6-Aminoquinoxaline with Electrophiles
In the landscape of medicinal chemistry and materials science, the quinoxaline core is a "privileged scaffold."[1] Its rigid, planar structure and rich electronic nature make it a versatile building block for developing novel therapeutics and functional materials.[2][3][4] Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7]
The introduction of an amino group at the 6-position fundamentally alters the electronic landscape of the quinoxaline system. This guide provides a detailed exploration of this compound's reactivity with electrophiles, moving beyond simple reaction lists to explain the causal relationships between substrate, reagent, and reaction outcome. The protocols described herein are designed as self-validating systems, grounded in established literature to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.
Core Reactivity: An Analysis of the Electronic Landscape
The reactivity of this compound is a tale of two competing influences: the electron-donating amino group (-NH₂) and the inherently electron-deficient pyrazine ring.
-
The Activating Amino Group: The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene ring through resonance. This increases the electron density of the carbocyclic ring, making it more susceptible to Electrophilic Aromatic Substitution (EAS). As a strong activating group, the -NH₂ directs incoming electrophiles to the ortho (C5) and para (C7) positions.
-
The Deactivating Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electronegative and exert an overall electron-withdrawing effect, which deactivates the entire heterocyclic system towards electrophilic attack.
The interplay of these effects dictates the primary sites of electrophilic attack. The nucleophilicity of the exocyclic amino nitrogen makes it a prime target for many electrophiles. For ring-based reactions (EAS), the activating effect of the amino group is potent enough to overcome the deactivating influence of the pyrazine ring, enabling substitutions primarily at the C5 and C7 positions.
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-depth Technical Guide to CAS Number 6298-37-9: 6-Aminoquinoxaline
This guide provides a comprehensive technical overview of the chemical compound associated with CAS number 6298-37-9, identified as this compound. It is designed for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and diverse applications. A clarification regarding a common point of confusion with 6-Oxoheptanoic acid (CAS 3128-07-2) is also provided to ensure clarity and accuracy in scientific endeavors.
Part 1: this compound (CAS 6298-37-9)
Introduction and Significance
This compound is a heterocyclic aromatic organic compound featuring a quinoxaline core with an amino group substituted at the 6-position.[1] This structure imparts a unique combination of reactivity and electronic properties, making it a highly valuable building block in medicinal chemistry and materials science.[2][3] Its primary significance lies in its role as a versatile intermediate for the synthesis of a wide array of more complex molecules with diverse biological activities and material properties.[2][3] Derivatives of this compound have shown promise in the development of novel therapeutics, particularly in the areas of neuroprotection, oncology, and infectious diseases.[3][4]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 6298-37-9 | |
| Molecular Formula | C₈H₇N₃ | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 155-160 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| InChI Key | MSGRFBKVMUKEGZ-UHFFFAOYSA-N | |
| SMILES String | Nc1ccc2nccnc2c1 |
Synthesis and Purification
A prevalent and reliable method for the synthesis of this compound is the reduction of 6-nitroquinoxaline.[6] This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound from 6-Nitroquinoxaline [6]
-
Reaction Setup: To a solution of 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL), add 10% palladium on carbon (50 mg).
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, remove the palladium catalyst by filtration through a pad of diatomaceous earth.
-
Isolation: Evaporate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate) to afford this compound as a yellow solid.[6] An alternative purification method is recrystallization from benzene.[6]
Applications in Research and Drug Development
The quinoxaline scaffold is a key pharmacophore in many biologically active compounds.[7] this compound serves as a critical starting material for the synthesis of these derivatives.
-
Neuroprotective Agents: Derivatives of this compound have been investigated for their neuroprotective effects. For instance, novel compounds synthesized from this precursor have shown the ability to protect dopaminergic neurons in cellular and animal models of Parkinson's disease.[4] These compounds may act by activating ryanodine receptors in the endoplasmic reticulum.[4]
-
Antimicrobial and Anticancer Research: The quinoxaline ring system is a feature of many compounds with antimicrobial and anticancer properties.[1] this compound is a key building block in the synthesis of novel quinoxaline derivatives that are evaluated for these activities.[1] Quinoxaline 1,4-dioxides, which can be synthesized from aminoquinoxaline precursors, are a class of compounds with significant chemotherapeutic potential, including activity against tuberculosis and various cancer cell lines under hypoxic conditions.[7]
-
Pharmaceutical Impurity and Standard: this compound is also known as an impurity in the synthesis of the glaucoma medication brimonidine.[1] As such, it is used as an analytical standard for quality control in the manufacturing of this drug.
-
Material Science and Analytical Chemistry: Beyond its pharmaceutical applications, this compound is explored in material science for the development of organic semiconductors due to its electronic properties.[2][3] It also finds use in analytical chemistry as a reagent for the detection and quantification of certain metal ions.[2]
Safety and Handling
6-Oxoheptanoic acid is a corrosive substance.
-
GHS Hazard Classification:
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications.
- ChemBK. (2024, April 9). This compound.
- PubChem. (n.d.). 6-Oxoheptanoic acid.
- BioCrick. (n.d.). This compound | CAS:6298-37-9 | High Purity | Manufacturer.
- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- PubMed. (2016, July 14). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models.
- University of Calgary. (1999). Chem 351 Final Fall '99 : Synthesis.
- LookChem. (n.d.). Heptanoic acid, 3-acetyl-6-oxo- Safety Data Sheets(SDS).
Sources
- 1. CAS 6298-37-9: 6-quinoxalinamine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 6-Oxoheptanoic acid | C7H12O3 | CID 98810 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 6-Aminoquinoxaline Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide to its Synthesis, Biological Activities, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The introduction of an amino group at the 6-position of this scaffold gives rise to the 6-aminoquinoxaline core, a pharmacophore that has demonstrated a remarkable diversity of pharmacological activities. This technical guide provides a comprehensive overview of the this compound scaffold, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its significant potential in anticancer, antimicrobial, antiviral, and neuroprotective applications, and provide detailed experimental protocols and mechanistic insights to facilitate further research and development in this exciting area of medicinal chemistry.
The this compound Scaffold: Synthesis and Chemical Properties
The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. A common and efficient method for its preparation involves the reduction of a 6-nitroquinoxaline precursor.
General Synthesis Protocol: Reduction of 6-Nitroquinoxaline
This protocol outlines a standard laboratory procedure for the synthesis of the this compound scaffold.
Materials:
-
6-Nitroquinoxaline
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL).[2]
-
Carefully add 10% palladium on carbon (50 mg) to the solution.[2]
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) for approximately 4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the catalyst by filtration through a pad of diatomaceous earth.[2]
-
Evaporate the solvent from the filtrate under reduced pressure.[2]
-
Purify the resulting residue by silica gel column chromatography, typically using a solvent system like ethyl acetate, to afford this compound as a solid.[2]
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its ability to readily adsorb hydrogen gas and facilitate the catalytic hydrogenation process.
-
Hydrogen Atmosphere: A hydrogen atmosphere provides the necessary reducing agent for the conversion of the nitro group.
-
Diatomaceous Earth Filtration: The fine particles of Pd/C can be difficult to remove by standard filtration. A pad of diatomaceous earth provides a fine filtration medium that effectively traps the catalyst.
Anticancer Activity: A Prominent Therapeutic Avenue
The this compound scaffold is a cornerstone in the design of novel anticancer agents, with derivatives exhibiting a range of cytotoxic and antiproliferative activities.[1][3][4][5]
Mechanisms of Action
Derivatives of this compound exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, such as caspase-3/7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][3] Some derivatives also demonstrate Mcl-1 dependent apoptosis.[1]
-
Kinase Inhibition: The quinoxaline core can act as a selective ATP-competitive inhibitor for a variety of protein kinases that are crucial for cancer cell proliferation and survival.[4] These include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[4][6]
-
Cell Cycle Arrest: Certain compounds based on this scaffold can disrupt the normal progression of the cell cycle, often causing an arrest in the G2/M phase, thereby preventing cell division.[4]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed that substitutions at the 2, 3, and 6-positions of the quinoxaline core significantly influence the anticancer potency.[1][3] For instance, the presence of furan substitutions at the 2 and 3-positions has been shown to be more effective than other groups like methyl, thiophene, or phenyl.[1] Furthermore, the nature of the substituent at the 6-amino group is critical, with urea and thiourea moieties often conferring potent activity.[1][4]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7c | 2,3-bis(furan-2-yl), 6-(3-phenylureido) | A549 (Lung) | Low micromolar | [1][3] |
| VIIIc | 6-(3-(4-chlorophenyl)ureido) | HCT116 (Colon) | 2.5 | [4] |
| VIIIc | 6-(3-(4-chlorophenyl)ureido) | MCF-7 (Breast) | 9.0 | [4] |
| VIIIa | 6-(3-phenylureido) | HepG2 (Liver) | 9.8 | [4] |
| XVa | 6-(4-chlorobenzamido) | MCF-7 (Breast) | 5.3 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include vehicle control (medium with DMSO) and blank control (medium only) wells. Incubate for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial and Antiviral Potential
The this compound scaffold has also emerged as a promising framework for the development of novel antimicrobial and antiviral agents.[8][9][10]
Antimicrobial Activity
Quinoxaline derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[11][12][13][14] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase.[15]
Experimental Protocol: Agar Disc Diffusion Method for Antibacterial Susceptibility
This protocol provides a qualitative assessment of the antibacterial activity of synthesized compounds.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile paper discs
-
This compound derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO as a negative control
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the nutrient agar plates.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compounds (e.g., 50 µ g/disc ).[11] Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.
Antiviral Activity
Recent studies have highlighted the potential of quinoxaline derivatives as antiviral agents, with activity reported against viruses such as Coxsackievirus B5 (CBV5) and influenza virus.[9][16] Some derivatives are believed to interfere with the early stages of viral infection, such as attachment, entry, or uncoating.[9]
Neuroprotective Effects: A New Frontier
Emerging research has identified this compound derivatives as having significant neuroprotective effects, particularly in models of Parkinson's disease (PD).[17][18][19]
Mechanism of Neuroprotection
Certain this compound derivatives have been shown to protect dopaminergic neurons from degeneration.[17][18] The neuroprotective action of some of these compounds is partially attributed to the activation of ryanodine receptor channels in the endoplasmic reticulum.[17]
In Vitro and In Vivo Evidence
Several newly synthesized this compound derivatives have demonstrated the ability to attenuate neurodegeneration in both cellular and animal models of Parkinson's disease, making them interesting candidates for further therapeutic development.[17][18]
Experimental Protocol: Assessing Neuroprotective Activity in Cell Culture
This protocol outlines a general approach for the initial in vitro evaluation of the neuroprotective effects of this compound derivatives.[20][21][22]
Materials:
-
Neuronal cell culture (e.g., primary cerebellar granule neurons or a relevant neuronal cell line)
-
Neurotoxin to induce cell death (e.g., MPP⁺ for Parkinson's disease models)
-
This compound derivatives
-
Cell viability assay (e.g., MTT or LDH assay)
-
Microscopy for morphological assessment
Procedure:
-
Cell Culture: Plate neuronal cells in appropriate culture vessels and allow them to differentiate.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).
-
Neurotoxin Exposure: Add the neurotoxin to the culture medium to induce neuronal damage.
-
Incubation: Co-incubate the cells with the test compounds and the neurotoxin for a defined period (e.g., 24-48 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Perform a cell viability assay to quantify the number of surviving cells.
-
Morphological Analysis: Observe the cells under a microscope to assess for signs of apoptosis or necrosis.
-
-
Data Analysis: Compare the viability of cells treated with the test compounds to that of cells treated with the neurotoxin alone to determine the extent of neuroprotection.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a broad spectrum of biological activities. The synthetic tractability of this core allows for extensive derivatization, enabling the fine-tuning of its pharmacological properties. While significant progress has been made in exploring its anticancer, antimicrobial, and neuroprotective potential, further research is warranted to fully elucidate the mechanisms of action of these compounds and to optimize their efficacy and safety profiles for clinical applications. The continued investigation of the structure-activity relationships of this compound derivatives holds great promise for the development of novel and effective therapeutic agents for a range of human diseases.
References
- Le Douaron, G., Ferrié, L., Sepulveda-Diaz, J. E., Amar, M., Harfouche, A., Séon-Méniel, B., Raisman-Vozari, R., Michel, P. P., & Figadère, B. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6169–6186. [Link]
- Koval, V. O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
- Le Douaron, G., et al. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs.
- Le Douaron, G., et al. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry. [Link]
- Chen, Q., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(8), 2331-2335. [Link]
- ResearchGate. (n.d.). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- Koval, V. O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
- Chen, Q., et al. (2011).
- ResearchGate. (n.d.). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin.
- ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline...
- Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
- Figshare. (2016). Collection - New 6‑Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - Journal of Medicinal Chemistry. Figshare. [Link]
- Johns Hopkins University. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Johns Hopkins University. [Link]
- ALZFORUM. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. ALZFORUM. [Link]
- Kandeel, M. M., Kamal, A. M., & El-Mekkawy, A. I. (2012).
- ResearchGate. (2017). (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
- ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives.
- El-Sayed, N. N. E., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1146-1167. [Link]
- Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2919. [Link]
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
- MDPI. (2001).
- MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]
- Sciò, P., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]
- RSC Publishing. (2024).
- Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973-982. [Link]
- ResearchGate. (n.d.). Chemical structure of quinoxaline derivatives 6–9 selected for deeper...
- SciELO. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO. [Link]
- ResearchGate. (n.d.). Discovery of the Aminated Quinoxalines as Potential Active Molecules.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- RSC Publishing. (2016).
- da Silva, G. G., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 37(8), e370803. [Link]
- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
- National Institutes of Health. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). [Link]
- Sciò, P., et al. (2020).
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 17. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Core Principles of Quinoxaline Chemistry for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, stands as a cornerstone in modern medicinal chemistry and materials science. Its inherent structural features and synthetic tractability have propelled the development of a vast array of derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide provides a comprehensive overview of quinoxaline chemistry, from fundamental synthesis and reactivity to its profound impact on drug discovery and development. We will delve into the causality behind experimental choices in key synthetic protocols, explore the mechanisms that govern the reactivity of the quinoxaline core, and present quantitative data on the biological performance of notable derivatives. This document is intended to serve as a valuable resource for researchers and professionals seeking to leverage the rich chemistry of quinoxalines in their scientific endeavors.
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline ring system is a bioisostere of other significant bicyclic heteroaromatic compounds like quinoline and naphthalene. This structural similarity allows quinoxaline-based molecules to interact with a wide range of biological targets, often with high affinity and specificity. The presence of two nitrogen atoms in the pyrazine ring imparts unique electronic properties, enabling a diverse array of chemical transformations and biological interactions. This versatility has led to the identification of quinoxaline derivatives as potent therapeutic agents, with several compounds advancing into clinical trials and receiving FDA approval.[1][2] Notable examples include the antibiotic Echinomycin, which exerts its effect through DNA intercalation, and the antiviral agent Glecaprevir, a key component in the treatment of Hepatitis C.[3][4][5]
Synthesis of the Quinoxaline Core: From Classical Condensations to Modern Catalysis
The construction of the quinoxaline scaffold can be achieved through a variety of synthetic strategies, each with its own set of advantages and mechanistic nuances. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and atom economy.
The Cornerstone of Quinoxaline Synthesis: The Hinsberg and Körner Condensation
The most classical and widely employed method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[6][7] This acid-catalyzed reaction proceeds through a well-defined mechanism involving nucleophilic attack of the diamine onto the dicarbonyl compound, followed by cyclization and dehydration.
Mechanism of Acid-Catalyzed Quinoxaline Synthesis:
The reaction is typically initiated by the protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound, which increases its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of the o-phenylenediamine. A series of proton transfer and dehydration steps then lead to the formation of the quinoxaline ring.
Figure 1: Mechanism of the acid-catalyzed condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol provides a step-by-step methodology for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a classic example of the Hinsberg reaction.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzil in 10 mL of ethanol by gently warming on a water bath.
-
In a separate beaker, dissolve o-phenylenediamine in 10 mL of ethanol.
-
Add the o-phenylenediamine solution to the warm benzil solution, followed by the addition of a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture under reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure, crystalline 2,3-diphenylquinoxaline.
-
Dry the purified product in a vacuum oven. The expected yield is typically high, often exceeding 90%.
Modern Synthetic Approaches: Expanding the Quinoxaline Toolkit
While the classical condensation reaction remains a workhorse in quinoxaline synthesis, modern organic chemistry has introduced a range of powerful new methods that offer greater efficiency, milder reaction conditions, and access to a wider diversity of derivatives.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. The synthesis of quinoxalines can be significantly expedited using microwave-assisted heating, often reducing reaction times from hours to minutes and improving yields.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, have revolutionized the functionalization of heteroaromatic compounds. These methods allow for the direct introduction of aryl, vinyl, or alkyl groups onto the quinoxaline core, providing a powerful strategy for generating diverse libraries of compounds for biological screening.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinoxaline with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize 2-phenylquinoxaline.
Materials:
-
2-Chloroquinoxaline (164.6 mg, 1 mmol)
-
Phenylboronic acid (146.3 mg, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 21 mg, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 276.4 mg, 2 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloroquinoxaline, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture at 100 °C with stirring for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylquinoxaline.
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling of a halo-quinoxaline.
Biological Activities of Quinoxaline Derivatives: A Spectrum of Therapeutic Potential
The structural diversity achievable through the various synthetic methods has led to the discovery of quinoxaline derivatives with a wide range of pharmacological activities.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and disruption of DNA replication.[2]
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Erdafitinib | Urothelial Carcinoma | Varies | FGFR Kinase Inhibitor | [4][10] |
| Compound 1 | HeLa (Cervical) | 0.126 | Not specified | [9] |
| Compound 2 | SMMC-7721 (Liver) | 0.071 | Not specified | [9] |
| Compound 3 | THP-1 (Leukemia) | 1.6 | Not specified | [9] |
| Compound 4 | MCF-7 (Breast) | 2.61 | Not specified | [9] |
| FQ | MDA-MB-231 (Breast) | < 16 | c-Met Kinase Inhibitor | [11] |
| MQ | MDA-MB-231 (Breast) | < 16 | c-Met Kinase Inhibitor | [11] |
| QW12 | HeLa (Cervical) | 10.58 | STAT3 Phosphorylation Inhibitor | [12] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinoxaline derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[13] In particular, quinoxaline-1,4-dioxides have been extensively studied for their potent antibacterial properties, which are believed to arise from the bioreductive activation of the N-oxide groups to generate reactive oxygen species that damage bacterial DNA.[5]
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-05 | Nocardia brasiliensis | < 1 | [14] |
| N-09 | Nocardia brasiliensis | < 1 | [14] |
| N-11 | Nocardia brasiliensis | < 1 | [14] |
| N-13 | Nocardia brasiliensis | < 1 | [14] |
| Compound 4 | M. tuberculosis AlRa | 1.25 | [3] |
| Compound 13c | Gram-positive bacteria | Varies | [15] |
| Compound 15c | Gram-positive bacteria | Varies | [15] |
| Compound 16c | Gram-positive bacteria | Varies | [15] |
Antiviral Activity
Quinoxaline derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various respiratory viruses.[6][16][17] The FDA-approved drug Glecaprevir is a potent inhibitor of the HCV NS3/4A protease, a crucial enzyme for viral replication.[4][5]
Table 3: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound | Virus | EC₅₀ (µM) | Target | Reference |
| Glecaprevir | Hepatitis C Virus (HCV) | Varies | NS3/4A Protease | [4][5] |
| Compound 4 | Human Cytomegalovirus (HCMV) | < 0.05 | Not specified | [17] |
| Compound 8 | Human Cytomegalovirus (HCMV) | < 0.05 | Not specified | [17] |
| Compound 32 | SARS-CoV-2 Mpro | 301.0 | Mpro | [6] |
| Compound 11-b | H1N1 Influenza | 0.2164 | Not specified | [6] |
Quinoxalines in Drug Development: From Bench to Bedside
The rich pharmacology of quinoxaline derivatives has translated into tangible clinical success, with several compounds being approved for therapeutic use and many others in various stages of clinical development.
FDA-Approved Quinoxaline-Based Drugs
-
Glecaprevir: An integral component of the combination drug Mavyret®, Glecaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[4][5] This enzyme is essential for the proteolytic processing of the HCV polyprotein, and its inhibition effectively halts viral replication.
-
Varenicline: Marketed as Chantix®, Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[11] Its mechanism of action involves both reducing the craving for nicotine and diminishing the rewarding effects of smoking.
-
Erdafitinib: Sold under the brand name Balversa®, Erdafitinib is a kinase inhibitor used for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[4][10] It functions by inhibiting the enzymatic activity of fibroblast growth factor receptors (FGFRs), which are often dysregulated in cancer.
Figure 3: Simplified signaling pathway showing the mechanism of action of Erdafitinib as an FGFR inhibitor.
Conclusion and Future Perspectives
The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and functional materials. The synthetic versatility of this heterocyclic system, coupled with its proven track record in drug development, ensures its continued prominence in the field of medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent quinoxaline derivatives, the exploration of novel biological targets, and the application of green chemistry principles to the synthesis of these valuable compounds. The ongoing exploration of the vast chemical space accessible from the quinoxaline core promises to yield new and improved treatments for a wide range of human diseases.
References
- Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. Chem Biol Drug Des. 2024 Mar;103(3):e14502. doi: 10.1111/cbdd.14502.
- BALVERSA™ (erdafitinib) HCP. Mechanism of Action. Janssen Medical Cloud. [Link]
- Glecaprevir. PubChem.
- Varenicline. StatPearls.
- MAVYRET (glecaprevir/pibrentasvir). Method Of Action. AbbVie Inc. [Link]
- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules. 2022 Nov 9;27(22):7757. doi: 10.3390/molecules27227757.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. 2017 Aug 1;22(8):1283. doi: 10.3390/molecules22081283.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Med Chem. 2020 May 19;11(6):733-743. doi: 10.1039/d0md00067a.
- Overview of the clinical use of erdafitinib as a treatment option for the metastatic urothelial carcinoma: where do we stand. UroToday. [Link]
- Echinomycin: the first bifunctional intercalating agent in clinical trials. Invest New Drugs. 1985;3(1):67-73. doi: 10.1007/BF00174410.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. 2023 Nov 14;28(22):7668. doi: 10.3390/molecules28227668.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Adv. 2022 Sep 5;12(39):25368-25386. doi: 10.1039/d2ra04473j.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. 2020 Jun 12;25(12):2784. doi: 10.3390/molecules25122784.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. 2020 Jun 12;25(12):2784. doi: 10.3390/molecules25122784.
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Int J Mol Sci. 2022 Jan 27;23(3):1478. doi: 10.3390/ijms23031478.
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]
- Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects. Nucleic Acids Res. 2023 Mar 15;51(5):2011-2022. doi: 10.1093/nar/gkad094.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. 2025; 36(02): 2537-2552.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. 2017 Aug 1;22(8):1283. doi: 10.3390/molecules22081283.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. 2019 Nov 19;24(22):4158. doi: 10.3390/molecules24224158.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Antibiotics (Basel). 2024 Sep 30;13(10):859. doi: 10.3390/antibiotics13100859.
- Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Adv. 2022 Sep 5;12(39):25368-25386. doi: 10.1039/d2ra04473j.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025; e202500279.
- SAR and potent compounds of quinoxaline derivatives.
- General Unrestricted Structure Activity Relationships based evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Der Pharma Chemica. [Link]
- Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives.
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Eur J Med Chem. 2024 May 5;271:116360. doi: 10.1016/j.ejmech.2024.116360.
- Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
- Example of some quinoxaline drugs.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Adv. 2024;14(1):23-53. doi: 10.1039/d4ra04292a.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. 2020 Jun 12;25(12):2784. doi: 10.3390/molecules25122784.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org Lett. 2007;9(18):3437-40.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Palladium-catalyzed direct Hiyama arylation of quinoxalin-2(1H)-ones with aryl siloxanes in water.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. [Link]
- Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. Org Lett. 2010 Aug 20;12(16):3584-7. doi: 10.1021/ol101454x.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini Rev Org Chem. 2023;20(1):1-1.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. 2020 Dec 1;25(23):5696. doi: 10.3390/molecules25235696.
- Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation. Org Biomol Chem. 2021;19(13):2945-2949.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Orient J Chem. 2017;33(5):2527-2534.
Sources
- 1. sctunisie.org [sctunisie.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. urotoday.com [urotoday.com]
- 10. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
- 13. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
An In-depth Technical Guide to the Safe Handling of 6-Aminoquinoxaline for Research and Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 6-Aminoquinoxaline (CAS No. 6298-37-9). It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. The protocols and recommendations outlined herein are grounded in established safety principles and data from authoritative sources, designed to empower laboratory personnel with the knowledge to work safely and effectively.
Introduction: Understanding the Compound
This compound is a heterocyclic aromatic amine, appearing as a yellow to dark yellow solid.[1][2] It serves as a crucial building block and intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[2][3][4][5] Its quinoxaline core is a feature of various bioactive molecules, and its derivatives are explored for applications including neuroprotective agents and hypoxic markers for solid tumors.[1][2][5][6] Given its utility and reactive nature as an amino-heterocycle, a thorough understanding of its safety profile is paramount to mitigate risks in a research and development environment.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified with specific risks that necessitate careful handling.
GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [1]
-
Eye Irritation (Category 2), H319: Causes serious eye irritation. [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.
The signal word associated with these classifications is "Warning" .[1]
The Rationale Behind the Hazards:
-
Oral Toxicity: The "harmful if swallowed" classification indicates that ingestion of a sufficient quantity can lead to significant toxic effects.
-
Irritation: As a chemical irritant, this compound can cause a reversible inflammatory effect on tissues upon contact.[4] The amino group and the nitrogen-containing heterocyclic ring system contribute to its reactivity. Prolonged or repeated contact with skin can lead to dermatitis, while eye contact can cause significant irritation and potential damage. Inhalation of the dust can irritate the mucous membranes and the respiratory tract.[7]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 6298-37-9 | [1] |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | Yellow to Dark Yellow Solid | [1][2] |
| Melting Point | 155-160 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][6] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon). | [1] |
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is the most effective way to prevent harm. This is achieved through a combination of engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling solid, potentially hazardous compounds like this compound is a properly functioning chemical fume hood .[4]
-
Causality: A fume hood is essential to prevent the inhalation of fine dust particles of the compound, which can cause respiratory tract irritation.[4][7] All weighing and transfer operations involving the solid material should be performed within the hood to contain any airborne particulates.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[4]
-
Eye and Face Protection: ANSI-certified chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, such as when dissolving the compound or during cleanup of a spill, a face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable choice for incidental contact.[3] It is critical to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contamination is suspected.[3]
-
Lab Coat: A knee-length laboratory coat must be worn to protect street clothes and skin from contamination.[4][8]
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator may be necessary.[4]
Caption: PPE selection depends on the specific task being performed.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is crucial for preventing exposure and maintaining the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4] Use appropriate tools (e.g., spatulas) for transfers.
-
Ventilation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[4][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]
Storage
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4]
-
Inert Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4] Store below eye level to minimize the risk of dropping and spillage.[4]
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Causality: Aromatic amines can react exothermically with oxidizing agents, potentially leading to vigorous reactions or decomposition, which may release hazardous fumes.
-
-
Hazardous Decomposition Products: Under combustion, this compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
The following protocols should be followed immediately after an exposure.
-
General Advice: In all cases of exposure, seek medical attention if symptoms persist or develop. Provide the Safety Data Sheet (SDS) to the medical personnel.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Special Hazards: The compound is not considered a significant fire risk; however, containers may burn.[10] Combustion can produce toxic fumes (carbon oxides, nitrogen oxides).[10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[10]
Accidental Release Measures (Spill Cleanup)
A prompt and correct response to a spill is critical to prevent the spread of contamination and exposure.
Experimental Protocol: Solid Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
Control Ignition Sources: If the solvent used with the compound is flammable, extinguish all nearby ignition sources.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves. For larger spills or where dust is significant, consider respiratory protection (N95).
-
Contain the Spill: Prevent the powder from spreading.
-
Cleanup:
-
Carefully sweep the solid material using a brush and dustpan, avoiding the creation of dust.[4]
-
Alternatively, gently cover the spill with wet paper towels to moisten the powder, which can then be carefully wiped up.
-
Place the collected material and all contaminated cleaning supplies (e.g., paper towels, gloves) into a sealable, labeled hazardous waste container.[3][4]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
-
Waste Disposal: Dispose of the sealed waste container through your institution's hazardous waste program.
Caption: A logical workflow for responding to spills of this compound.
Waste Disposal
Improper disposal of hazardous chemicals is illegal and environmentally damaging. All waste containing this compound must be treated as hazardous waste.[3][11]
Protocol for Waste Disposal
-
Waste Collection:
-
Solid Waste: Collect waste this compound and any materials used for cleanup (gloves, paper towels, etc.) in a sturdy, leak-proof container with a secure lid.[3][11]
-
Empty Containers: "Empty" containers that held the chemical should also be treated as hazardous waste, as they will contain residue. Do not rinse them into the sink.[3]
-
-
Labeling:
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible wastes.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[3][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][11]
Conclusion
This compound is a valuable compound in pharmaceutical research, but its potential hazards as a skin, eye, and respiratory irritant, as well as being harmful if swallowed, demand rigorous adherence to safety protocols. By implementing robust engineering controls, consistently using the correct PPE, and following the detailed handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate risks. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
- ChemBK. This compound - Introduction. [Link]
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- BioCrick. This compound | CAS:6298-37-9. [Link]
- McGill University. Hazardous Waste Management Disposal Training. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. This compound | 6298-37-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. This compound , 95% , 6298-37-9 - CookeChem [cookechem.com]
- 6. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. chembk.com [chembk.com]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Researcher's Guide to Sourcing and Utilizing High-Purity 6-Aminoquinoxaline
Introduction: The Strategic Importance of 6-Aminoquinoxaline
This compound (CAS No. 6298-37-9) is a heterocyclic aromatic amine that has emerged as a cornerstone building block in modern chemical and pharmaceutical research. Its rigid quinoxaline scaffold, combined with a reactive amino group, provides a versatile platform for synthesizing complex molecules with significant biological and material properties. For researchers in drug development, this compound is a key intermediate in the creation of novel therapeutics, particularly those targeting neurological disorders like Parkinson's disease.[1][2][3] Beyond pharmaceuticals, its unique electronic characteristics are being leveraged in material science to develop advanced organic semiconductors and fluorescent probes for sensitive detection applications.[1][4][5]
This guide provides an in-depth technical overview for sourcing high-purity this compound, interpreting quality control data, understanding its critical applications, and handling it safely in a laboratory setting.
Section 1: The Imperative of Purity in Scientific Applications
In any research or development workflow, the purity of starting materials is a critical variable that dictates the reliability and reproducibility of results. For a versatile intermediate like this compound, impurities can have cascading negative effects:
-
In Synthesis: Unknown impurities can lead to unexpected side reactions, lower yields of the desired product, and complicate the purification process. For instance, residual starting materials from the synthesis of this compound, such as 6-nitroquinoxaline, could interfere with subsequent catalytic reactions.
-
In Biological Assays: In drug discovery screening, impurities may exhibit their own biological activity, leading to false positives or masking the true effect of the target compound. Cytotoxic impurities, even at low levels, can confound cell-based assay results.
-
In Material Science: The performance of organic electronic devices, such as OLEDs, is exquisitely sensitive to purity. Trace metallic or organic contaminants can disrupt the semiconductor's electronic properties and degrade device performance and lifespan.[5]
Therefore, sourcing from reputable suppliers who provide comprehensive analytical data is not merely a matter of compliance but a fundamental requirement for scientific integrity.
Section 2: Commercial Suppliers of High-Purity this compound
A multitude of chemical suppliers offer this compound for research purposes. Purity levels typically range from 95% to over 99%. The choice of supplier and grade often depends on the sensitivity of the intended application. Below is a comparative table of prominent commercial sources.
| Supplier | Example Product Number | Stated Purity | Analysis Method |
| Sigma-Aldrich (Merck) | 380187 | 95% | Not specified |
| Tokyo Chemical Industry (TCI) | A2490 | >98.0% | GC, Titration |
| Biosynth | FA05410 | Not Specified | --- |
| Santa Cruz Biotechnology | sc-223405 | ≥97% | Not specified |
| Chem-Impex International | 02052 | ≥98% | GC |
| BioCrick | BCD8893 | >98% | NMR Confirmed[6] |
| BLD Pharm | BD117958 | 98% | Not specified |
Note: This table is non-exhaustive and represents a snapshot of available suppliers. Researchers should always consult the supplier's website and product-specific documentation for the most current information.[1][6][7][8]
Section 3: Decoding the Certificate of Analysis (CoA): A Workflow for Quality Verification
The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a chemical batch. It provides empirical data confirming the identity, purity, and physical properties of the compound. A robust CoA for high-purity this compound should include data from multiple analytical techniques.
Key Analytical Techniques for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of a non-volatile organic compound. It separates the main compound from its impurities, and the area under the peaks is used to calculate a quantitative purity value, often expressed as a percentage (e.g., ≥99% HPLC).[9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides a detailed fingerprint of the molecule's structure. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, a chemist can confirm that the chemical structure is consistent with this compound. For example, a typical ¹H NMR spectrum would show characteristic signals for the aromatic protons and the amino (-NH2) group protons.[10]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₇N₃), the expected molecular weight is approximately 145.16 g/mol .[5]
-
Melting Point: A sharp melting point range close to the literature value (157-161 °C) is a strong indicator of high purity.[1] Impurities tend to depress and broaden the melting point range.
Workflow for Supplier and Batch Validation
Before incorporating a new batch of this compound into critical experiments, a systematic validation process is essential.
Caption: Workflow for vetting suppliers and validating a new batch of this compound.
Section 4: Key Applications in Research and Drug Development
The utility of this compound stems from its role as a privileged scaffold that can be readily modified to interact with a variety of biological targets.
-
Neuroprotective Agents: Research has demonstrated that derivatives of this compound can protect dopaminergic neurons, which are lost in Parkinson's disease.[3] Studies have led to the development of compounds that show neuroprotective effects in both cellular and animal models of the disease, partly by activating ryanodine receptor channels in the endoplasmic reticulum.[2][3]
-
Oncology and Antimicrobial Research: The quinoxaline core is present in numerous compounds with anti-cancer and antimicrobial properties.[4] this compound serves as a crucial starting material for synthesizing these more complex derivatives for screening and development.[1]
-
Synthesis of Approved Drugs: It is a key intermediate in the synthesis of drugs like Brimonidine, which is used to treat glaucoma. The synthesis involves bromination of this compound followed by several substitution reactions.[5][11]
-
Material Science Innovation: Its inherent electronic properties make it a candidate for creating organic semiconductors and materials for optoelectronic devices.[1][4] Furthermore, it can be grafted onto polymers to enhance their thermal and mechanical properties.[5]
Section 5: Experimental Protocol: Synthesis and Purification of this compound
For laboratories requiring custom synthesis or verification, a common and reliable method is the catalytic hydrogenation of 6-nitroquinoxaline. This protocol is based on established literature procedures.[10][12]
Objective: To synthesize this compound by reducing 6-nitroquinoxaline using a Palladium on carbon (Pd/C) catalyst.
Materials:
-
6-Nitroquinoxaline
-
Methanol (MeOH), reagent grade
-
10% Palladium on carbon (10% Pd/C)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂) source
-
Standard laboratory glassware, including a hydrogenation flask (e.g., Parr shaker apparatus or a flask with a balloon)
-
Silica gel for column chromatography
-
Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg, 10% by weight relative to the starting material) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the vessel with nitrogen or argon, then introduce hydrogen gas to a pressure of 1 atm (or use a hydrogen-filled balloon).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography, typically using ethyl acetate as the eluent, to afford this compound as a yellow solid.[10]
Caption: Synthetic workflow for the preparation of this compound via catalytic hydrogenation.
Section 6: Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage at 2-8°C under an inert atmosphere, as the compound can be sensitive to air and moisture (hygroscopic).[8]
-
Safety: this compound is classified as an irritant to the eyes, skin, and respiratory system.[13] Always handle this chemical in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[13] Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a high-value chemical intermediate with expanding applications in critical areas of scientific research. For professionals in drug discovery and material science, securing a high-purity supply is paramount to achieving valid and reproducible results. By partnering with reputable commercial suppliers, diligently verifying quality through the Certificate of Analysis, and adhering to safe handling protocols, researchers can effectively leverage the synthetic potential of this versatile molecule to drive innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Biosynth. This compound | 6298-37-9 | FA05410. Biosynth.
- Chem-Impex. This compound. Chem-Impex.
- ChemicalBook. This compound synthesis. ChemicalBook.
- ChemBK. This compound. ChemBK.
- Shaanxi BLOOM Tech Co., Ltd. This compound CAS 6298-37-9 Suppliers, Manufacturers, Factory. BLOOM Tech.
- BioCrick. This compound | CAS:6298-37-9 | High Purity | Manufacturer. BioCrick.
- Santa Cruz Biotechnology, Inc. This compound | CAS 6298-37-9 | SCBT. Santa Cruz Biotechnology.
- MedchemExpress. Certificate of Analysis - 6-Amino-5-bromoquinoxaline. MedchemExpress.com.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 6298-37-9. Tokyo Chemical Industry.
- BLD Pharm. 6298-37-9|Quinoxalin-6-amine. BLD Pharm.
- Sigma-Aldrich. This compound 95%. Sigma-Aldrich.
- Sigma-Aldrich. This compound 95% 6298-37-9. Sigma-Aldrich.
- ACS Publications. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry.
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- PubMed. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed.
- Benchchem. Applications of 2-Amino-6-nitroquinoxaline Derivatives in Medicinal Chemistry. Benchchem.
- Unknown. This compound. Unknown Source.
- ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline.
- Der Pharma Chemica.
- TCI Chemicals. This compound 6298-37-9. TCI Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. scbt.com [scbt.com]
- 8. 6298-37-9|Quinoxalin-6-amine|BLD Pharm [bldpharm.com]
- 9. This compound [wisdomchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chembk.com [chembk.com]
6-Aminoquinoxaline molecular structure and electronics
An In-Depth Technical Guide to 6-Aminoquinoxaline: Molecular Structure, Electronics, and Applications
Abstract: this compound (CAS: 6298-37-9) is a pivotal heterocyclic compound, distinguished by a quinoxaline core functionalized with an amino group. This structure imparts a unique combination of chemical reactivity and electronic properties, positioning it as a versatile building block in diverse scientific fields. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization. It delves into the core electronic properties, such as its frontier molecular orbitals (HOMO-LUMO), which are fundamental to its function. Furthermore, we explore its critical applications as a key intermediate in the development of pharmaceuticals, particularly neuroprotective and anti-cancer agents, and its emerging role in materials science for creating advanced organic semiconductors.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value chemical entity.
Introduction to this compound
This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds featuring a fused benzene and pyrazine ring system. The strategic placement of an amino (-NH₂) group at the 6-position significantly modulates the electron density and reactivity of the aromatic system. This functionalization makes this compound an indispensable intermediate for synthesizing more complex molecules.[1] Its derivatives have demonstrated significant potential in targeting specific biological pathways, making it a focal point for research into treatments for various diseases, including neurological disorders.[2][3][4] Beyond its pharmaceutical relevance, its distinct electronic and structural characteristics are being harnessed for the development of next-generation organic electronic materials.[1][2]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is foundational to its chemical behavior. The electron-deficient pyrazine ring, coupled with the electron-rich benzene ring bearing an electron-donating amino group, creates a molecule with distinct regions of reactivity and specific electronic characteristics.
Caption: Molecular structure of this compound with IUPAC numbering.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 6298-37-9 | [2][5][6] |
| Molecular Formula | C₈H₇N₃ | [2][5][6] |
| Molecular Weight | 145.16 g/mol | [5][6] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 155 - 161 °C | [2][6] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in water | [7][8] |
| SMILES | Nc1ccc2nccnc2c1 | [6] |
| InChIKey | MSGRFBKVMUKEGZ-UHFFFAOYSA-N | [6][9] |
Synthesis and Characterization
The most prevalent and efficient synthesis of this compound is achieved through the reduction of its precursor, 6-nitroquinoxaline. This transformation is a cornerstone reaction, providing high yields of the desired product.
Causality Behind Experimental Choice: The method of choice is catalytic hydrogenation. This technique is highly effective for the selective reduction of an aromatic nitro group to an amine without affecting the heterocyclic ring system. Palladium on carbon (Pd/C) is an exemplary catalyst due to its high activity and stability, enabling the reaction to proceed under mild conditions (room temperature and atmospheric hydrogen pressure), which prevents degradation of the quinoxaline core and ensures a high-purity product.[5][10]
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 6-Nitroquinoxaline[5][11]
-
Reaction Setup: A solution of 6-nitroquinoxaline (500 mg, 2.86 mmol) is prepared in methanol (20 mL) in a suitable reaction flask.
-
Catalyst Addition: To this solution, 10% palladium on carbon (50 mg) is carefully added.
-
Hydrogenation: The reaction mixture is stirred vigorously for 4 hours under a hydrogen atmosphere (1 atm), typically using a balloon. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth (e.g., Celite). The filter cake is washed with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Evaporation: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude product.
-
Purification: The residue is purified by silica column chromatography, typically using ethyl acetate as the eluent, to afford this compound as a yellow solid (yields often exceed 80%).[5][10]
Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum provides a definitive structural fingerprint. A characteristic spectrum in CDCl₃ shows signals for the aromatic protons and a broad singlet for the amino (-NH₂) protons.[5][10]
-
Thin Layer Chromatography (TLC): TLC is used to monitor the reaction and confirm the purity of the final product, with a reported Rf value of 0.32 in ethyl acetate.[5][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (145.16 g/mol ).[6]
Electronic Properties
The electronic structure of this compound is key to its utility in functional materials and its reactivity as a chemical intermediate. The behavior of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its electronic and optical properties.[11]
The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, chemical reactivity, and potential for charge transport.[11][12] A smaller energy gap generally corresponds to higher reactivity and better semiconductor properties.[13]
The quinoxaline core is inherently electron-deficient, making it a good electron acceptor (n-type character). The addition of the electron-donating amino group at the 6-position significantly raises the energy of the HOMO. This has two primary effects:
-
It decreases the overall HOMO-LUMO energy gap, shifting its absorption spectrum to longer wavelengths and enhancing its potential as a semiconductor.
-
It increases the electron density on the benzene portion of the ring system, influencing its reactivity in further chemical modifications.
Caption: Influence of the amino group on the frontier orbital energies of the quinoxaline core.
While precise experimental values for this compound are not widely published, theoretical calculations on the parent quinoxaline molecule provide a baseline for understanding its electronic structure.
Table 2: Calculated Frontier Orbital Energies of Quinoxaline (Parent Molecule)
| Parameter | Value (eV) | Reference |
| HOMO | -0.31231 | [11] |
| LUMO | 0.05042 | [11] |
| Energy Gap (LUMO-HOMO) | 0.36273 | [11][13] |
| Note: Values from computational studies can vary based on the theoretical model and basis set used. |
The electron-donating nature of the amino group is expected to raise the HOMO energy level, thereby reducing the energy gap in this compound compared to the unsubstituted parent molecule. This tunability is precisely why quinoxaline derivatives are heavily investigated as electron-transporting materials for applications in organic electronics.[14][15]
Applications in Research and Development
The versatile structure and favorable electronic properties of this compound make it a valuable platform for innovation in multiple scientific domains.
Drug Development and Medicinal Chemistry
This compound is a privileged scaffold in medicinal chemistry, serving as a starting point for compounds with diverse biological activities.[1][2]
-
Neuroprotection: Derivatives of this compound have been synthesized and shown to have neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease.[3][4] These compounds represent promising candidates for developing treatments for neurodegenerative disorders.[7]
-
Oncology: The quinoxaline core is present in numerous anti-cancer agents. This compound is used to synthesize molecules that can act as enzyme inhibitors or as markers for hypoxic solid tumors, which are often resistant to conventional therapies.[2][10]
-
Antimicrobial Agents: The scaffold is a key component in the development of novel antimicrobial and antibacterial drugs.[1][16]
-
Receptor Modulation: Certain derivatives have shown significant activity against the ryanodine receptor (RYR), indicating potential applications in conditions related to calcium channel dysregulation.
Materials Science and Organic Electronics
The electronic properties of the quinoxaline system are central to its use in materials science.[1]
-
Organic Semiconductors: Due to its electron-deficient nature, the quinoxaline core is an excellent building block for n-type semiconductors, which are essential for creating efficient organic electronic devices.[2][14]
-
Electron-Transporting Materials: Quinoxaline derivatives are widely used as electron-transporting or acceptor materials in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).[14][15][17] The ability to fine-tune the LUMO level through chemical modification allows for the optimization of device performance.[14]
Conclusion
This compound is more than a simple chemical intermediate; it is a highly versatile and enabling molecular platform. Its straightforward synthesis, coupled with a rich potential for chemical modification, provides researchers with a powerful tool for discovery. The fundamental interplay between its fused aromatic structure and the electronic influence of the amino substituent gives rise to properties that are actively being exploited to design new medicines and advanced functional materials. As research continues, the importance of this compound in both pharmaceutical development and organic electronics is set to expand, paving the way for future innovations.
References
- This compound: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications.NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Mild synthesis of 6-amino-5-bromoquinoxaline.
- This compound | CAS:6298-37-9 | High Purity | Manufacturer.BioCrick. [Link]
- New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.MDPI. [Link]
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models.PubMed. [Link]
- HOMO-LUMO composition of the frontier molecular orbital of quinoxaline.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. [Link]
- This compound.ChemBK. [Link]
- HOMO and LUMO contours of orbitals for DPPQ and its amino derivatives.
- (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe.
- Quinoxaline derivatives as attractive electron-transporting m
- Quinoxaline derivatives as attractive electron-transporting m
- (PDF) Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline.
- HOMO−2 to LUMO+2 molecular orbitals of quinoxaline 11a.
- DFT Study and Biological Activity of Some Methylxanthines.University of Sarajevo. [Link]
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1.Journal of Chemical Technology and Metallurgy. [Link]
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- 6-Quinoxalinamine | C8H7N3 | CID 237859.PubChem. [Link]
- Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound 95 6298-37-9 [sigmaaldrich.com]
- 7. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. chembk.com [chembk.com]
- 9. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 6298-37-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 13. researchgate.net [researchgate.net]
- 14. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 16. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6-Aminoquinoxaline
Introduction: The Significance of 6-Aminoquinoxaline in Modern Drug Discovery
This compound is a crucial heterocyclic scaffold that serves as a fundamental building block in the synthesis of a wide array of sophisticated molecules for various scientific applications.[1] Its unique structure and reactivity make it an indispensable component in advanced chemical research and development, particularly in the realm of medicinal chemistry.[1] As a key intermediate, this compound facilitates the efficient synthesis of complex molecules, including active pharmaceutical ingredients (APIs) for oncology and infectious diseases.[1] The quinoxaline core is a prominent feature in numerous compounds targeting neurological disorders and cancer, underscoring its therapeutic potential.[1][2] Furthermore, the unique electronic properties of quinoxaline derivatives are being explored in material science for the development of organic semiconductors.[1] This broad utility necessitates a robust and efficient synthetic protocol, for which palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have become a cornerstone methodology.[3][4]
This application note provides a comprehensive guide to the palladium-catalyzed synthesis of this compound, detailing a reliable protocol, the underlying mechanistic principles, and key considerations for successful execution. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of this important molecule.
Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3][5] The reaction mechanism is a well-studied catalytic cycle involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 6-bromoquinoxaline) in an oxidative addition step to form a Pd(II) complex.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the arylpalladium amido complex, yielding the desired this compound product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and the formation of an imine.[3] The choice of ligand is critical in promoting the desired reductive elimination pathway.[6]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol details the synthesis of this compound from 6-bromoquinoxaline using an ammonia surrogate, a common strategy in Buchwald-Hartwig aminations where the direct use of ammonia gas can be challenging.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Role | Key Considerations |
| 6-Bromoquinoxaline | 209.03 | Starting Material | Ensure high purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | Catalyst Precursor | Store in a desiccator. |
| Xantphos | 578.68 | Ligand | Air-stable, but handle under inert gas for best results. |
| Sodium tert-butoxide (NaOtBu) | 96.10 | Base | Highly hygroscopic; handle in a glovebox or under inert gas. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | Ammonia Surrogate | A convenient source of "NH₂⁻". Handle under inert gas. |
| Toluene | 92.14 | Solvent | Anhydrous grade is essential for optimal reaction performance. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.025 mmol, 1 mol%), Xantphos (0.025 mmol, 1 mol%), and sodium tert-butoxide (1.2 mmol).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add 6-bromoquinoxaline (1.0 mmol) and lithium bis(trimethylsilyl)amide (1.1 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction Conditions:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to afford this compound as a solid.[8]
-
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening other ligands (e.g., Buchwald's biaryl phosphine ligands) and bases. The choice of solvent can also be critical; dioxane is another common solvent for Buchwald-Hartwig aminations. Ensure all reagents are anhydrous and the reaction is performed under strictly inert conditions.
-
Side Product Formation: The formation of hydrodehalogenated starting material (quinoxaline) can indicate a competing β-hydride elimination pathway or catalyst decomposition. Using bulky, electron-rich ligands can often suppress this side reaction.[6]
-
Catalyst Inactivity: Ensure the palladium precursor is of high quality. If using a Pd(II) precursor, the initial reduction to Pd(0) is crucial. Some protocols include a pre-activation step.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Yellow solid.[8]
-
Melting Point: 157-158 °C.[8]
-
¹H NMR (CDCl₃): δ 8.65 (1H, d, J=1.7 Hz), 8.55 (1H, d, J=1.7 Hz), 7.87 (1H, d, J=8.9 Hz), 7.18 (1H, dd, J=8.9, 2.5 Hz), 7.13 (1H, d, J=2.5 Hz), 4.20 (2H, br. s, -NH₂).[8]
-
Mass Spectrometry: For C₈H₇N₃, the expected [M+H]⁺ is approximately 146.07.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a versatile and efficient route for the synthesis of this compound. By carefully selecting the catalyst system and maintaining anhydrous, inert reaction conditions, researchers can achieve high yields of this valuable building block. The protocol described herein serves as a robust starting point for the synthesis of this compound and its derivatives, enabling further exploration in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of this compound-2,3(1H,4H)-dione.
- ChemicalBook. (n.d.). This compound synthesis.
- Lipshutz, B. H., & Ueda, H. (2006). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Angewandte Chemie International Edition, 45(39), 6462-6465.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications.
- BioCrick. (n.d.). This compound | CAS:6298-37-9 | High Purity | Manufacturer.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Synthesis and Application of 6-Aminoquinoxaline-Based Fluorescent pH Sensors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Need for Precision pH Sensing and the Quinoxaline Advantage
The precise measurement and control of pH are critical across a vast spectrum of scientific disciplines, from cellular biology and drug delivery to materials science. Fluorescent pH sensors have emerged as indispensable tools, offering high sensitivity, spatial resolution, and real-time monitoring capabilities. Among the various fluorophores utilized, the quinoxaline scaffold presents a unique combination of desirable properties. Quinoxaline derivatives are known for their robust photostability, significant environmental sensitivity, and a highly tunable electronic structure, making them an exceptional platform for the rational design of chemosensors.[1][2][3]
6-Aminoquinoxaline, in particular, serves as a versatile and strategic building block. The amino group at the 6-position acts as a key functional handle for introducing pH-sensitive moieties and as a primary site for modulating the photophysical properties of the molecule through a Photoinduced Electron Transfer (PeT) mechanism. This guide provides a comprehensive overview, detailed synthetic protocols, and application methodologies for leveraging this compound in the development of high-performance fluorescent pH sensors.
Design Principles & Sensing Mechanism
The functionality of this compound-based pH sensors is typically governed by the Photoinduced Electron Transfer (PeT) 'fluorophore-spacer-receptor' model. In this design, the quinoxaline core acts as the fluorophore, and the amino group (or a derivative thereof) functions as the proton receptor.
-
In Basic/Neutral Conditions ('OFF' State): The lone pair of electrons on the nitrogen atom of the amino group has a high enough energy level (HOMO) to donate an electron to the excited-state quinoxaline fluorophore upon excitation. This electron transfer process quenches the fluorescence, resulting in a low or 'OFF' signal.
-
In Acidic Conditions ('ON' State): The amino group becomes protonated. This protonation significantly lowers the energy of the nitrogen's lone pair, making it energetically unfavorable to transfer an electron to the excited fluorophore. With the PeT pathway inhibited, the excited fluorophore relaxes through the emission of a photon, leading to a bright fluorescent or 'ON' signal.
The pH at which this transition occurs is dictated by the ground-state acidity constant (pKa) of the amino receptor. By chemically modifying the quinoxaline core or the amino group, this pKa can be finely tuned to create sensors for specific physiological or industrial pH ranges.[4][5]
Synthesis of a Representative Sensor: 6,7-Bis[(3-aminopropyl)amino]quinoxaline Derivative (QC1)
While this compound is the foundational block, many advanced sensors utilize a 6,7-diaminoquinoxaline core for enhanced push-pull electronics and water solubility. The following protocol details the synthesis of a water-soluble, dual-responsive pH indicator, QC1, adapted from the work of Bessmertnykh-Lemeune, et al.[2][6] This synthesis involves a classical condensation to form the quinoxaline core, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Part A: Synthesis of 6,7-Dibromo-2,3-diphenylquinoxaline
This initial step creates the core quinoxaline structure. The traditional method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9][10]
Materials:
-
4,5-Dibromo-1,2-phenylenediamine
-
Benzil
-
Glacial Acetic Acid
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4,5-dibromo-1,2-phenylenediamine (1.0 eq) and benzil (1.05 eq) in glacial acetic acid (approx. 10-15 mL per gram of diamine).
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/chloroform to yield 6,7-dibromo-2,3-diphenylquinoxaline as a solid.
Part B: Synthesis of 2,3-Diphenyl-6,7-bis[(3-aminopropyl)amino]quinoxaline (QC1)
This key step functionalizes the quinoxaline core using a palladium-catalyzed C-N cross-coupling reaction.[1][2]
Materials:
-
6,7-Dibromo-2,3-diphenylquinoxaline (from Part A)
-
1,3-Diaminopropane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Protocol:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. All glassware should be oven-dried, and solvents must be anhydrous.
-
Reagent Preparation: To a dry Schlenk flask, add 6,7-dibromo-2,3-diphenylquinoxaline (1.0 eq), Xantphos (0.1 eq), and Cesium Carbonate (4.0 eq).
-
Catalyst Addition: In a separate vial, dissolve Pd₂(dba)₃ (0.05 eq) in anhydrous dioxane and add it to the Schlenk flask.
-
Reactant Addition: Add anhydrous 1,4-dioxane to the flask, followed by 1,3-diaminopropane (10-15 eq). The large excess of the diamine also acts as a solvent.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with dichloromethane (DCM) and wash with water to remove excess diamine and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The crude product must be purified by column chromatography on silica gel. A gradient elution system, starting with DCM and gradually increasing the polarity with methanol containing a small amount of triethylamine (e.g., DCM/MeOH/Et₃N 95:4:1), is typically effective for separating the desired product. The final product, QC1, is an orange-brown solid.[6]
Data Presentation: Properties of Quinoxaline-Based pH Sensors
The photophysical properties of quinoxaline sensors can be tuned by altering their substitution pattern.
| Compound Name/Structure | λ_em (Acidic, nm) | λ_em (Basic, nm) | pKa | Quantum Yield (Φ) | Reference |
| Sensor QC1 (2,3-Diphenyl-6,7-bis[(3-aminopropyl)amino]quinoxaline) | ~580 | ~530 | ~3.5 & ~9.5 | 0.11 (in CHCl₃) | [2] |
| Macrocycle 5c (6,7-Diamino(polyoxa)-2,3-diphenylquinoxaline derivative) | ~570 | ~510 | ~3.1 | 0.27 (in H₂O) | [1] |
| 6-Amino-2,3-diphenylquinoxaline | ~435 | ~435 (Quenched) | ~2.6 (pred.) | Not Reported | [2] |
Note: pKa values can be highly dependent on the solvent system and specific structure. The parent 6-amino-2,3-diphenylquinoxaline shows fluorescence quenching rather than a significant shift.
Expert Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Choice of Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the Buchwald-Hartwig amination. Xantphos has a wide "bite angle" that promotes the reductive elimination step, which is often rate-limiting, leading to higher yields and preventing catalyst decomposition.
-
Solvent Selection: In classical quinoxaline synthesis, polar protic solvents like ethanol or acetic acid are often used to facilitate the condensation and dehydration steps. [7]For the Pd-catalyzed amination, aprotic polar solvents like dioxane or toluene are required as protic solvents would interfere with the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state. Maintaining a strict inert atmosphere is non-negotiable for the success of the C-N coupling reaction.
Troubleshooting Common Issues:
-
Low Yield in Quinoxaline Condensation:
-
Problem: Incomplete reaction or formation of side products.
-
Solution: Ensure the purity of the o-phenylenediamine starting material, as it can oxidize over time. Increase reaction time or consider a catalyst. For some substrates, greener methods using catalysts like bentonite clay in ethanol at room temperature can improve yields and simplify workup. [7]* Failed Buchwald-Hartwig Amination:
-
Problem: No product formation, only starting material remains.
-
Solution: The most likely culprit is catalyst deactivation due to oxygen or moisture. Ensure all reagents are anhydrous and the system is thoroughly purged with inert gas. Check the quality of the palladium catalyst and ligand.
-
-
Purification Challenges:
-
Problem: Fluorescent impurities co-elute with the product, affecting photophysical measurements. A common issue is the presence of partially reacted mono-amino intermediates or side products from the condensation reaction. [11] * Solution: Use a very slow gradient during column chromatography. The addition of a small amount of base (e.g., 0.5-1% triethylamine) to the eluent can help prevent streaking of amine-containing compounds on the silica gel. Multiple chromatographic separations may be necessary. Always verify purity with NMR and Mass Spectrometry before photophysical characterization.
-
-
Inconsistent Fluorescence Readings:
-
Problem: pKa values are not reproducible; fluorescence intensity fluctuates.
-
Solution: Ensure the final concentration of the sensor is identical across all pH samples. Check for sensor aggregation at higher concentrations, which can cause self-quenching. Ensure the ionic strength of the buffer solutions is consistent, as this can slightly influence pKa values.
-
References
- Kovalev, I. S., et al. (2020). Polyoxa- and Polyazamacrocycles Incorporating 6,7-Diaminoquinoxaline Moiety: Synthesis and Application as Tunable Optical pH-Indicators in Aqueous Solution. Molecules, 25(23), 5729. [Link]
- Bessmertnykh-Lemeune, A., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Chemosensors, 10(8), 342. [Link]
- Han, B., et al. (2022). Synthesis, Optical and Electronic Studies of a “Clickable” Quinoxaline-Based pH Sensor. Journal of Fluorescence, 32, 1339–1347. [Link]
- Bessmertnykh-Lemeune, A., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media.
- Dutta, S., et al. (2025).
- Wang, X., et al. (2019). Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations. Analytical Chemistry, 91(15), 10245–10252. [Link]
- Wang, X., et al. (2019). Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations.
- Zaman, B., et al. (2021).
- Reddit User Discussion. (2023).
- Peterson, E. A., et al. (2019). Tuning the pKa of Fluorescent Rhodamine pH Probes via Substituent Effects. ACS Omega, 4(26), 21851–21858. [Link]
- Ghadage, R. V., & Shirote, P. J. (2011). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 2(12), 45-51. [Link]
- Goyal, R., et al. (2019). Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. Journal of Drug Delivery and Therapeutics, 9(4-s), 552-557. [Link]
- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 553-562. [Link]
- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. RJPBCS. [Link]
Sources
- 1. Polyoxa- and Polyazamacrocycles Incorporating 6,7-Diaminoquinoxaline Moiety: Synthesis and Application as Tunable Optical pH-Indicators in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijiset.com [ijiset.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. reddit.com [reddit.com]
Synthesis and Evaluation of Neuroprotective 6-Aminoquinoxaline Derivatives: An Application Guide
This comprehensive guide provides detailed protocols and technical insights for the synthesis and evaluation of neuroprotective 6-aminoquinoxaline derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a step-by-step approach, from chemical synthesis to biological validation, grounded in established scientific principles and methodologies.
Introduction: The Promise of 6-Aminoquinoxalines in Neuroprotection
Quinoxaline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Within this family, 6-aminoquinoxalines have emerged as a particularly promising scaffold in the pursuit of novel neuroprotective agents. These compounds have demonstrated potential in mitigating neuronal damage in various models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[1][2] The strategic placement of the amino group at the 6-position provides a crucial handle for synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize neuroprotective efficacy. This guide will focus on the synthesis of a representative 2,3-disubstituted this compound and the subsequent evaluation of its neuroprotective properties in a well-established in vitro model of Parkinson's disease.
Part 1: Chemical Synthesis of Neuroprotective this compound Derivatives
The synthetic strategy towards neuroprotective this compound derivatives typically involves a multi-step process, beginning with the construction of the core quinoxaline ring system, followed by functionalization to introduce desired substituents. Here, we detail a reliable and reproducible pathway.
Synthesis of the this compound Core Structure
A common and efficient route to the this compound core involves the reduction of a 6-nitroquinoxaline precursor. This transformation is typically achieved through catalytic hydrogenation.
Protocol 1: Synthesis of this compound from 6-Nitroquinoxaline
This protocol outlines the catalytic hydrogenation of 6-nitroquinoxaline to yield the foundational this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 6-Nitroquinoxaline | 175.14 | 500 mg (2.86 mmol) | Starting material. |
| 10% Palladium on Carbon (Pd/C) | N/A | 50 mg | Catalyst. |
| Methanol (MeOH) | 32.04 | 20 mL | Solvent. |
| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | Reducing agent. |
| Diatomaceous earth (Celite®) | N/A | As needed | Filtration aid. |
| Silica gel | N/A | As needed | For column chromatography. |
| Ethyl acetate | 88.11 | As needed | Eluent for chromatography. |
Step-by-Step Procedure:
-
In a suitable reaction flask, dissolve 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL).
-
Carefully add 10% palladium on carbon (50 mg) to the solution.
-
Secure a balloon filled with hydrogen gas to the flask.
-
Stir the reaction mixture vigorously at room temperature for 4 hours under the hydrogen atmosphere.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by silica gel column chromatography using ethyl acetate as the eluent to afford this compound as a yellow solid.[3]
Expected Yield: Approximately 82% (342 mg).[3]
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
-
Hydrogen Gas: The ultimate reducing agent in this catalytic cycle.
-
Methanol: A polar protic solvent that effectively dissolves the starting material and is compatible with the hydrogenation reaction.
-
Diatomaceous Earth: A filtration aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a clean filtrate.
Synthesis of a Representative Neuroprotective Derivative: 2,3-Diphenyl-6-aminoquinoxaline
The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classical and straightforward method for constructing the quinoxaline ring. To synthesize our target neuroprotective derivative, we will utilize 3,4-diaminobenzoic acid and benzil, followed by a series of transformations.
Protocol 2: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid
This protocol describes the initial condensation reaction to form the quinoxaline core with a carboxylic acid group at the 6-position.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Benzil | 210.23 | 1.05 g (5 mmol) | 1,2-dicarbonyl compound. |
| 3,4-Diaminobenzoic acid | 152.15 | 0.76 g (5 mmol) | 1,2-diamine. |
| Glacial Acetic Acid | 60.05 | 20 mL | Solvent and catalyst. |
Step-by-Step Procedure:
-
In a round-bottom flask, combine benzil (1.05 g, 5 mmol) and 3,4-diaminobenzoic acid (0.76 g, 5 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Stir the mixture at 50°C for 4-8 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, a precipitate will form. Filter the solid product.
-
The crude product can be purified by recrystallization from ethanol or ethyl acetate to yield 2,3-diphenylquinoxaline-6-carboxylic acid.[4]
Subsequent Steps to 2,3-Diphenyl-6-aminoquinoxaline:
The carboxylic acid at the 6-position can be converted to an amino group through a Curtius, Hofmann, or Schmidt rearrangement. A common laboratory-scale approach involves the following sequence:
-
Esterification: The carboxylic acid is converted to its corresponding ethyl ester.[4]
-
Hydrazide Formation: The ester is reacted with hydrazine hydrate to form the carbohydrazide.[4]
-
Azide Formation and Curtius Rearrangement: The hydrazide is treated with a nitrous acid source (e.g., sodium nitrite and HCl) to form an acyl azide, which upon heating, undergoes rearrangement to an isocyanate.
-
Hydrolysis: The isocyanate is then hydrolyzed to the desired this compound derivative.
Synthetic Workflow Diagram:
Caption: Synthetic route to 2,3-diphenyl-6-aminoquinoxaline.
Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the quinoxaline scaffold, enabling the synthesis of a diverse library of derivatives for SAR studies. A common precursor for this reaction is a halo-substituted quinoxaline, such as 2,6-dichloroquinoxaline.
Protocol 3: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline
This protocol describes the selective arylation at the more reactive C2 position of 2,6-dichloroquinoxaline.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,6-Dichloroquinoxaline | 199.03 | 1 equiv | Starting material. |
| Arylboronic acid | Varies | 1.3 equiv | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 5 mol% | Palladium catalyst. |
| Potassium phosphate (K₃PO₄) | 212.27 | 2 equiv | Base. |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, as needed | Solvent. |
Step-by-Step Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dichloroquinoxaline (1 equiv), the desired arylboronic acid (1.3 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2 equiv).
-
Add anhydrous tetrahydrofuran (THF).
-
Heat the reaction mixture to 90°C and stir for 8 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-6-chloroquinoxaline.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: A robust and commonly used palladium(0) catalyst for Suzuki-Miyaura couplings.
-
Potassium Phosphate: A base that is crucial for the transmetalation step in the catalytic cycle.
-
Anhydrous THF: A suitable aprotic solvent for this reaction. The absence of water is important for the stability of the catalyst and reagents.
-
Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst, which would render it inactive.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: In Vitro Evaluation of Neuroprotective Activity
To assess the neuroprotective potential of the synthesized this compound derivatives, a robust and reproducible cell-based assay is essential. The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases, particularly Parkinson's disease, as these cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins that mimic the pathology of the disease.[6]
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol details a method to evaluate the ability of a test compound to protect SH-SY5Y cells from the neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I that selectively damages dopaminergic neurons.[6]
Protocol 4: MPP+-Induced Neurotoxicity Assay in SH-SY5Y Cells
Materials and Reagents:
| Reagent/Material | Source/Notes |
| SH-SY5Y human neuroblastoma cells | ATCC or other cell bank. |
| Dulbecco's Modified Eagle Medium (DMEM)/F12 | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Supplement for cell culture medium. |
| Penicillin-Streptomycin | Antibiotic solution. |
| 1-methyl-4-phenylpyridinium (MPP+) | Neurotoxin. |
| Test this compound derivative | Synthesized compound. |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | For cell viability assay. |
| Dimethyl sulfoxide (DMSO) | Solvent for MTT formazan. |
| Phosphate-buffered saline (PBS) | For washing cells. |
| 96-well cell culture plates | For cell seeding and assay. |
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare various concentrations of the test this compound derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the cells with the test compound for 24 hours.[8]
-
-
Induction of Neurotoxicity:
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation with MPP+, remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells), which is set to 100%.
-
Experimental Workflow for Neuroprotection Assay:
Caption: Experimental workflow for the in vitro neuroprotection assay.
Part 3: Mechanistic Insights into Neuroprotection
The neuroprotective effects of this compound derivatives are believed to be mediated through the modulation of several key signaling pathways involved in neuronal survival and excitotoxicity.
Proposed Mechanisms of Action:
-
Antagonism of Glutamate Receptors: Many quinoxaline derivatives act as antagonists of ionotropic glutamate receptors, such as NMDA and AMPA receptors.[9] Overactivation of these receptors leads to excessive calcium influx, a phenomenon known as excitotoxicity, which is a major contributor to neuronal cell death in various neurodegenerative disorders. By blocking these receptors, this compound derivatives can prevent this detrimental calcium overload.
-
Modulation of Intracellular Calcium Homeostasis: Some neuroprotective this compound derivatives, such as PAQ, have been shown to activate ryanodine receptors on the endoplasmic reticulum.[10] This suggests a more intricate mechanism involving the regulation of intracellular calcium stores, which can influence a wide range of cellular processes, including gene expression, mitochondrial function, and apoptosis.
Signaling Pathway Diagram:
Caption: Proposed signaling pathways for the neuroprotective action of this compound derivatives.
Conclusion
This application guide provides a comprehensive framework for the synthesis and preclinical evaluation of neuroprotective this compound derivatives. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively synthesize novel compounds, assess their neuroprotective potential, and gain insights into their mechanisms of action. The versatility of the quinoxaline scaffold, coupled with the power of modern synthetic methods like the Suzuki-Miyaura cross-coupling, offers vast opportunities for the development of new therapeutic agents for the treatment of devastating neurodegenerative diseases.
References
- Le Douaron, G., Ferrié, L., Sepulveda-Diaz, J. E., Amar, M., Harfouche, A., Séon-Méniel, B., Raisman-Vozari, R., Michel, P. P., & Figadère, B. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6169–6186. [Link]
- Le Douaron, G., Ferrié, L., Sepulveda-Diaz, J. E., Amar, M., Harfouche, A., Séon-Méniel, B., Raisman-Vozari, R., Michel, P. P., & Figadère, B. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6169–6186. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Consensus. (n.d.). Signaling pathways involved in phytochemical neuroprotection.
- Ravi, V., & Murthy, Y. L. N. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 553-560.
- Gholamzadeh, P., et al. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. BMC Chemistry, 16(1), 48. [Link]
- ResearchGate. (n.d.). Synthetic pathway to prepare 2,3-diphenylquinoxaline derivatives (6) using phosphate catalyst (MAP, DAP, or TSP).
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Yildiz, E., & Tuli, M. A. (2025). Hesperidin protects against MPP+-induced neurotoxicity in SH-SY5Y cells. Neuro-Cell Molecular Research, 2(1), 6-11.
- Phromnoi, K., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Antioxidants, 12(5), 1085. [Link]
- Tatton, W. G., & Kish, S. J. (1997). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Neuroscience Letters, 221(2-3), 121-124.
- Le Douaron, G., et al. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6169-86. [Link]
- ResearchGate. (n.d.). Cytotoxicity of SH-SY5Y cells induced by MPP + treatment.
- Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- International Journal of Innovative Science, Engineering & Technology. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.
- Li, W., et al. (2016). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Neuroscience Letters, 628, 123-129.
- ResearchGate. (n.d.). Neuroprotection of Andrographolide against Neurotoxin MPP-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities.
- Utpal, B. K., et al. (2025). Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases. Molecular and Cellular Biochemistry, 1-22.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- ResearchGate. (n.d.). MPP+ toxicity in 9‐day‐differentiated SH‐SY5Y and LUHMES cells grown....
- Consensus. (n.d.). Signaling pathways involved in phytochemical neuroprotection.
- El-Sayed, N. N. E., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(19), 18555-18566.
- Al-Suwaidan, I. A., et al. (2021).
- Slideshare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Youdim, M. B., & Buccafusco, J. J. (2000). Neuroprotective strategies in Parkinson's disease: an update on progress. CNS drugs, 13(6), 393-416.
- PJSIR. (n.d.). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE.
- Wang, J., et al. (2020). Preparation and Neuroprotective Activity of Glucuronomannan Oligosaccharides in an MPTP-Induced Parkinson's Model. Marine drugs, 18(9), 438.
- Wang, J., et al. (2020). Preparation and Neuroprotective Activity of Glucuronomannan Oligosaccharides in an MPTP-Induced Parkinson's Model. Marine Drugs, 18(9), 438. [Link]
- ResearchGate. (n.d.). Solid-phase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin.
- da Silva, L. F. S., et al. (2020). Molecular mechanisms underlying the neuroprotection of environmental enrichment in Parkinson's disease.
- Bezprozvannaya, E., et al. (2023). Initial Molecular Mechanisms of the Pathogenesis of Parkinson's Disease in a Mouse Neurotoxic Model of the Earliest Preclinical Stage of This Disease. International Journal of Molecular Sciences, 24(13), 10839.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncmrjournal.com.tr [ncmrjournal.com.tr]
- 8. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Aminoquinoxaline in Organic Light-Emitting Diodes (OLEDs)
For: Researchers, scientists, and drug development professionals exploring advanced materials for organic electronics.
Introduction: The Versatility of the Quinoxaline Scaffold in OLED Technology
Quinoxaline derivatives have emerged as a significant class of materials in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent properties, such as high thermal stability, excellent charge carrier mobility, and tunable photophysical characteristics, make them highly versatile components in OLED device architecture.[1][2][3][4] 6-Aminoquinoxaline, as a functionalized quinoxaline core, serves as a crucial building block for the synthesis of more complex and tailored molecules designed to optimize OLED efficiency and longevity.
These specialized derivatives of this compound can be engineered to function as:
-
Hole Transporting Layer (HTL) materials: Facilitating the efficient injection and transport of holes from the anode.[1]
-
Electron Transporting Layer (ETL) materials: Aiding in the injection and transport of electrons from the cathode.[1][2][5]
-
Emissive Layer (EML) hosts or guests: Providing a matrix for light emission or directly participating in the electroluminescent process.[1][6]
This guide provides a comprehensive overview of the application of this compound in OLEDs, detailing the synthesis of a representative derivative, device fabrication protocols, and essential characterization techniques.
PART 1: Synthesis of a this compound-Based Derivative for OLED Applications
The following protocol outlines the synthesis of a representative Donor-Acceptor (D-A) type molecule derived from this compound, designed for potential use as an emissive or charge-transporting material in an OLED. This synthetic route is based on established methodologies for creating quinoxaline derivatives for optoelectronic applications.[7]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and characterization of a this compound derivative.
Detailed Synthesis Protocol
Objective: To synthesize a this compound derivative via a Suzuki coupling reaction.
Materials:
-
6-Amino-2,3-dichloroquinoxaline
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid as the donor moiety)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-Amino-2,3-dichloroquinoxaline (1 equivalent), the arylboronic acid (2.2 equivalents), and the base (4 equivalents).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Solvent and Catalyst Addition: Add the solvent mixture to the flask, followed by the palladium catalyst (0.05 equivalents).
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient.
-
Characterization: Confirm the structure and purity of the synthesized derivative using NMR, Mass Spectrometry, and FT-IR.
PART 2: OLED Device Fabrication and Characterization
This section details the fabrication of a multi-layer OLED device incorporating the synthesized this compound derivative. The device architecture described is a standard heterostructure designed to facilitate efficient charge injection and recombination.[1][8]
Standard OLED Device Architecture
Caption: A typical multi-layer OLED device structure.
Device Fabrication Protocol
Objective: To fabricate an OLED device using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Host material for the emissive layer (e.g., CBP)
-
Synthesized this compound derivative (as the guest/dopant)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)[1]
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (detergent, deionized water, isopropanol, acetone)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition:
-
Mount the cleaned substrates in the thermal evaporation chamber.
-
Sequentially deposit the organic layers and the cathode under high vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors.
-
A typical device structure and layer thicknesses are provided in the table below.
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
Typical Device Parameters
| Layer | Material | Thickness (nm) |
| HIL | HATCN | 10 |
| HTL | NPB | 40 |
| EML | CBP:this compound derivative (x%) | 20 |
| ETL | Alq₃ | 30 |
| EIL | LiF | 1 |
| Cathode | Al | 100 |
Device Characterization Protocol
Objective: To evaluate the performance of the fabricated OLED.
Equipment:
-
Source measure unit
-
Photometer or spectroradiometer
-
Integrating sphere (for external quantum efficiency measurements)
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a forward bias voltage to the device and measure the current density (J) and luminance (L).
-
Plot the J-V and L-V curves to determine the turn-on voltage and luminance efficiency.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving voltage to determine the emission color and calculate the CIE coordinates.
-
-
Efficiency Measurements:
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
-
Plot the efficiency versus current density curves to analyze the efficiency roll-off at high brightness.
-
PART 3: Expected Performance and Scientific Insights
The incorporation of this compound derivatives can significantly influence OLED performance. The electron-deficient nature of the quinoxaline core, combined with the electron-donating amino group, allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for achieving balanced charge injection and transport within the device, which is a key determinant of efficiency and stability.[9]
For instance, when used as a dopant in the emissive layer, the this compound derivative can facilitate efficient energy transfer from the host material, leading to high-efficiency electroluminescence.[10] The rigid and planar structure of the quinoxaline moiety can also contribute to a high glass transition temperature (Tg), enhancing the morphological stability and operational lifetime of the device.[1]
Key Performance Indicators for a this compound-Based Green OLED
| Parameter | Expected Value Range |
| Turn-on Voltage (V) | 2.5 - 4.0 |
| Maximum Luminance (cd/m²) | > 10,000 |
| Maximum Current Efficiency (cd/A) | 60 - 90 |
| Maximum Power Efficiency (lm/W) | 50 - 80 |
| Maximum EQE (%) | 15 - 25 |
| CIE Coordinates (x, y) | (0.30, 0.60) |
Note: These are representative values for a high-efficiency green phosphorescent or TADF OLED and may vary depending on the specific molecular structure and device architecture.[10]
Conclusion
This compound is a valuable and versatile platform for the development of advanced materials for OLEDs. Through strategic molecular design and synthesis, derivatives of this compound can be tailored to fulfill specific functions within the device stack, leading to significant improvements in efficiency, color purity, and operational stability. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this promising class of materials in next-generation organic electronics.
References
- Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents.
- Derivative of Phenoxazine and Quinoxaline as Green TADF Emitter for OLEDs | Request PDF - ResearchGate.
- Solid-phase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin | Request PDF - ResearchGate.
- Improving electron transportation and operational lifetime of full color organic light emitting diodes through a “weak hydrogen bonding cage” structure - PMC.
- Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes | Request PDF - ResearchGate.
- Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer - ResearchGate.
- A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - RSC Publishing.
- Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing).
- Quinoxaline derivatives as attractive electron-transporting materials - PMC.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH.
- Electron Transport Materials for Organic Light-Emitting Diodes - Semantic Scholar.
- The fabrication of color-tunable organic light-emitting diode displays via solution processing.
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
- Quinoxaline derivatives as attractive electron-transporting materials. - QMRO Home.
- Quinoxaline derivatives as attractive electron-transporting materials - Beilstein Journals.
Sources
- 1. US8460801B2 - Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents [patents.google.com]
- 2. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 4. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving electron transportation and operational lifetime of full color organic light emitting diodes through a “weak hydrogen bonding cage” structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Aminoquinoxaline as a Versatile Precursor for the Synthesis of Novel Anticancer Agents
Introduction: The Prominence of the Quinoxaline Scaffold in Oncology
Cancer remains a leading cause of mortality worldwide, driving an urgent and continuous search for more effective and specific therapeutic agents.[1] In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount, with the quinoxaline scaffold emerging as a "privileged structure."[2][3] Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, serves as the core for a multitude of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][5]
The therapeutic potential of quinoxaline derivatives in oncology is particularly noteworthy.[6] These compounds exert their anticancer effects through diverse mechanisms, such as inhibiting key enzymes like receptor tyrosine kinases (e.g., EGFR, VEGFR-2), topoisomerase II, and inducing apoptosis (programmed cell death).[2][7] This versatility has made the quinoxaline nucleus a focal point for the design and synthesis of next-generation cancer therapies.[4][8]
This guide focuses specifically on 6-aminoquinoxaline (CAS No: 6298-37-9) , a critical precursor that provides a strategic point for chemical modification. The presence of the amino group at the 6-position offers a reactive handle for introducing a wide array of functional groups and building complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. We will provide detailed, field-proven protocols for the synthesis of this compound and its subsequent derivatization into potential anticancer agents, supported by mechanistic insights and biological activity data.
Synthesis of the Precursor: this compound
The most common and efficient route to this compound is through the reduction of its nitro precursor, 6-nitroquinoxaline. Catalytic hydrogenation is the method of choice due to its high yield, clean conversion, and relatively mild conditions.
Protocol 2.1: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of 6-nitroquinoxaline using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Rationale: 10% Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to amines. The reaction proceeds with high selectivity, minimizing side products. Methanol is an excellent solvent for the starting material and the product, facilitating the reaction and subsequent work-up.
Materials:
-
6-Nitroquinoxaline
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
-
Hydrogen (H₂) gas supply
-
Standard laboratory glassware, including a round-bottom flask and a filtration setup
-
Magnetic stirrer
Procedure:
-
Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.[9]
-
Carefully add 10% palladium on carbon (50 mg) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, typically supplied by a balloon) at room temperature.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (approximately 4 hours).[9]
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Remove the catalyst by filtering the mixture through a pad of diatomaceous earth. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.[9]
-
Combine the filtrates and evaporate the solvent under reduced pressure (rotary evaporator).[9]
-
The resulting residue can be further purified by silica gel column chromatography or recrystallization (e.g., from benzene) to afford this compound as a yellow solid.[9]
Expected Outcome: This procedure typically yields this compound in high purity (80-97% yield).[9] The product can be characterized by ¹H NMR and mass spectrometry to confirm its identity.[9]
Derivatization of this compound for Anticancer Activity
The amino group of this compound is a versatile nucleophile, readily participating in reactions to form amides, ureas, sulfonamides, and other derivatives. These modifications are central to developing potent anticancer agents, as the newly introduced moieties can form critical interactions with biological targets.[7]
Workflow: From Precursor to Potent Anticancer Agent The following diagram illustrates the general workflow from a starting material to the this compound precursor and its subsequent conversion into a diverse library of potential anticancer compounds.
Caption: General synthetic workflow from 6-nitroquinoxaline to the this compound precursor and subsequent derivatization.
Protocol 3.1: General Procedure for Synthesis of N-(quinoxalin-6-yl) Amide Derivatives
This protocol describes the acylation of this compound with a substituted benzoyl chloride. Amide-containing quinoxalines have shown significant anticancer activity.[7]
Rationale: The reaction between an amine and an acyl chloride is a robust and high-yielding method for amide bond formation. A base, such as triethylamine or pyridine, is used to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards the product.
Materials:
-
This compound
-
Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide derivative.
Mechanism of Action and Biological Activity
Quinoxaline derivatives often function as competitive inhibitors of the ATP-binding site in various protein kinases.[7] Dysregulation of protein kinase activity is a hallmark of cancer, making them prime therapeutic targets.[7]
Targeting Receptor Tyrosine Kinase (RTK) Signaling: Many potent quinoxaline-based agents inhibit RTKs like EGFR and VEGFR, which are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[2][7] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation cascade that drives malignant cell behavior.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a quinoxaline-based agent.
Comparative Efficacy of this compound Derivatives
The in vitro cytotoxic activity of various anticancer agents derived from this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| VIIIc | Urea | HCT116 (Colon) | 2.5 | [7] |
| VIIIc | Urea | MCF-7 (Breast) | 9.0 | [7] |
| XVa | Amide | HCT116 (Colon) | 4.4 | [7] |
| XVa | Amide | MCF-7 (Breast) | 5.3 | [7] |
| VIIIa | Urea | HepG2 (Liver) | 9.8 | [7] |
| Compound 11 | Amide | HCT116 (Colon) | 2.5 | [5] |
| Compound 11 | Amide | MCF-7 (Breast) | 9.0 | [5] |
| Compound 4m | Bromo-substituted | A549 (Lung) | 9.32 | [10] |
| Compound 13 | Quinoxaline-Hydrazone | A549 (Lung) | 2.91 | [11] |
This table presents a selection of data to illustrate the potency of derivatives. IC₅₀ values can vary based on experimental conditions.
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile precursor in the field of anticancer drug discovery.[4][5] Its straightforward synthesis and the reactivity of its amino group allow for the systematic development of large libraries of derivatives. The resulting compounds have demonstrated potent activity against a wide range of cancer cell lines by targeting fundamental pathways of cancer progression.[1][2]
Future research will likely focus on developing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve therapeutic windows. The exploration of quinoxaline-based compounds as agents in combination therapies and for overcoming drug resistance also represents a promising avenue for future cancer treatment strategies.[12]
References
- R Discovery. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review.
- Zappia, G., et al. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339-1352. doi: 10.2174/1871520616666160622090839.
- ResearchGate. (n.d.). Quinoxaline scaffolds as potent anticancer agents against cancer cell line MCF‐7.
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7681.
- de Almeida, G. S., et al. (2024). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 39, e391003.
- El-Karim, S. S. A., et al. (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. New Journal of Chemistry, 46(28), 13391-13407.
- ResearchGate. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Shoman, M. E., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(1), 100.
- Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 374.
- ResearchGate. (2015). Mild synthesis of 6-amino-5-bromoquinoxaline.
- ResearchGate. (2021). Discovery of the Aminated Quinoxalines as Potential Active Molecules.
- MDPI. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Molecules, 27(11), 3591.
- ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents.
- International Journal of Pharmaceutical and Bio-Medical Science. (2023). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.
- PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
- Der Pharma Chemica. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Liang, J.-H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(16), 11275-11284.
- Al-Ostath, A. I., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(11), 6683-6699.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benthamscience.com [benthamscience.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Aminoquinoxaline
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This comprehensive application note provides a detailed protocol for the purification of 6-Aminoquinoxaline using preparative High-Performance Liquid Chromatography (HPLC). This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents.[1] Ensuring its high purity is paramount for the integrity of downstream applications and the safety and efficacy of final drug products. This guide delves into the causality behind experimental choices, offering a robust, self-validating protocol grounded in established chromatographic principles. We will cover method development, from initial analytical-scale separations to scale-up for preparative purification, including detailed steps for sample preparation, mobile and stationary phase selection, gradient optimization, fraction collection, and post-purification analysis.
Introduction: The Significance of High-Purity this compound
This compound (Figure 1) is a heterocyclic amine that serves as a vital intermediate in the synthesis of a variety of compounds with significant biological activity.[1] Its derivatives have been explored for their potential as neuroprotective agents and in other therapeutic areas.[2] Given its role as a precursor, the purity of this compound directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Common impurities can arise from starting materials or side reactions during its synthesis, such as the presence of unreacted precursors or isomeric byproducts.[3][4] Therefore, a reliable and efficient purification method is essential.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound (C8H7N3, M.W. 145.16 g/mol ).
Foundational Principles: Designing the HPLC Purification Strategy
The purification of this compound is optimally achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.[5]
Physicochemical Properties of this compound
A successful purification strategy is built upon a thorough understanding of the analyte's properties.
| Property | Value/Observation | Implication for HPLC Method Development |
| Molecular Formula | C8H7N3 | Relatively small molecule, suitable for standard pore-size silica columns. |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Yellow to dark yellow solid[1] | Indicates the presence of a chromophore, making UV detection a suitable choice. |
| Melting Point | 155-160 °C | |
| pKa | 2.57 ± 0.30 (Predicted)[1] | The amino group will be protonated at acidic pH. Adjusting the mobile phase pH can influence retention and peak shape. |
| Solubility | Slightly soluble in Methanol and DMSO; Insoluble in water.[1] | The sample should be dissolved in a strong organic solvent, preferably the organic component of the mobile phase, to ensure good solubility and peak shape. |
Selection of Stationary and Mobile Phases
For the separation of aromatic amines like this compound, a C18 stationary phase is the workhorse of RP-HPLC and provides excellent retention and resolution.[6] The choice of mobile phase is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically employed.
-
Stationary Phase: A C18-bonded silica column is recommended due to its hydrophobicity, which allows for good retention of the aromatic quinoxaline ring system.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better peak efficiency for many compounds.[7][8]
-
Aqueous Phase: A buffered aqueous solution is necessary to control the ionization state of the amino group and any residual silanols on the stationary phase, which helps in achieving symmetrical peaks.[9] A low concentration of an acid, such as formic acid or trifluoroacetic acid (TFA), is commonly used. For this compound with a pKa of ~2.57, a mobile phase with a pH around 3 will ensure the amino group is protonated, which can improve peak shape.
-
Experimental Protocols
This section provides a step-by-step guide for the purification of this compound, from initial analytical method development to preparative scale-up.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD). |
| Fraction Collector | Automated fraction collector. |
| Analytical Column | C18, 5 µm, 4.6 x 250 mm |
| Preparative Column | C18, 5 µm, 21.2 x 250 mm (or larger, depending on the required loading) |
| Solvents | HPLC-grade acetonitrile, methanol, and water. |
| Additives | Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC-grade. |
| Sample | Crude this compound. |
Workflow Diagram
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ibri.org.in [ibri.org.in]
- 6. selectscience.net [selectscience.net]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 9. sielc.com [sielc.com]
Synthesis of 6-amino-2,3-dichloroquinoxaline for solid-phase synthesis
Application Note & Protocol
Topic: Strategic Synthesis of 6-amino-2,3-dichloroquinoxaline as a Versatile Scaffold for Solid-Phase Synthesis in Drug Discovery
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and combinatorial chemistry.
Introduction: The Quinoxaline Scaffold as a Privileged Structure
The quinoxaline motif is a nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] These derivatives exhibit a broad spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[2][3][4] A key challenge and opportunity in drug discovery is the rapid generation of molecular diversity around such "privileged scaffolds" to explore structure-activity relationships (SAR).
6-amino-2,3-dichloroquinoxaline is an exceptionally valuable building block for this purpose. Its architecture is strategically designed for combinatorial chemistry:
-
The Amino Group (C6): Provides a robust anchoring point for immobilization onto various solid supports, which is the cornerstone of solid-phase synthesis (SPS).
-
The Dichloro Groups (C2, C3): The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[2] Their differential reactivity allows for sequential and regioselective introduction of diverse chemical moieties, enabling the construction of large compound libraries from a single, resin-bound intermediate.[5]
This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 6-amino-2,3-dichloroquinoxaline and a detailed workflow for its subsequent use in solid-phase library generation.
Part 1: Synthesis of 6-amino-2,3-dichloroquinoxaline
The synthesis is a robust three-step process starting from commercially available 4-nitro-1,2-phenylenediamine. The causality behind this route is the strategic manipulation of functional groups: first, the construction of the heterocyclic core, followed by activation via chlorination, and concluding with the unmasking of the amine handle for solid-phase anchoring.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of the target quinoxaline scaffold.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione
-
Rationale: This step involves the acid-catalyzed condensation of an ortho-diamine with a 1,2-dicarbonyl compound (oxalic acid) to form the fundamental quinoxaline ring system. This is a classic and efficient method for constructing this heterocyclic core.[6]
-
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitro-1,2-phenylenediamine (1.0 eq) in 4 M HCl (approx. 10 mL per gram of diamine).
-
Add a solution of oxalic acid dihydrate (1.2 eq) dissolved in a minimum amount of warm deionized water.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid sequentially with copious amounts of cold deionized water (to remove HCl and unreacted oxalic acid) and then with cold ethanol to aid in drying.
-
Dry the resulting yellow solid, 6-nitroquinoxaline-2,3(1H,4H)-dione, under vacuum. The product is typically of sufficient purity for the next step.
-
Step 2: Synthesis of 6-Nitro-2,3-dichloroquinoxaline
-
Rationale: The hydroxyl groups of the dione are converted to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation on heterocyclic systems.[7] A non-nucleophilic base (DIPEA) is added to scavenge the HCl generated in situ, driving the reaction to completion.
-
Materials:
-
6-Nitroquinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ice-water
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) followed by the slow, dropwise addition of DIPEA (1.5 eq).
-
Heat the mixture to reflux (approx. 105 °C) for 3-5 hours, monitoring by TLC.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. A precipitate will form.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 6-nitro-2,3-dichloroquinoxaline under vacuum. Recrystallization from ethanol/water may be performed if necessary.
-
Step 3: Synthesis of 6-Amino-2,3-dichloroquinoxaline
-
Rationale: The final step is the reduction of the nitro group to the primary amine. While catalytic hydrogenation is an option, reduction with tin(II) chloride (SnCl₂) in ethanol is a highly reliable and scalable method that is tolerant of the chloro-substituents on the quinoxaline ring.
-
Materials:
-
6-Nitro-2,3-dichloroquinoxaline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend 6-nitro-2,3-dichloroquinoxaline (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4-5 eq) portion-wise. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 78 °C) for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and water.
-
Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-amino-2,3-dichloroquinoxaline.
-
Part 2: Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized 6-amino-2,3-dichloroquinoxaline before its use in solid-phase synthesis.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons will appear in the range of 7.0-8.0 ppm. The amino protons (-NH₂) will appear as a broad singlet, typically between 4.0-5.0 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Carbons attached to chlorine (C2, C3) will be downfield (~140-150 ppm). Aromatic carbons will be in the range of 110-145 ppm. |
| Mass Spec (ESI+) | m/z | The [M+H]⁺ ion should be observed at approximately 214.0/216.0, showing the characteristic isotopic pattern for two chlorine atoms. |
| HPLC | Purity | A single major peak with >95% purity is desired. |
Part 3: Application in Solid-Phase Synthesis
With the scaffold in hand, it can now be deployed in a solid-phase synthesis (SPS) workflow to generate a library of diverse quinoxaline derivatives.[1][5] The core principle of SPS is to build the molecule on an insoluble resin support, which simplifies purification at each step to a simple filtration and washing process.[8]
Solid-Phase Synthesis Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Aminoquinoxaline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-Aminoquinoxalines and the Advent of Microwave Chemistry
Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The 6-aminoquinoxaline moiety, in particular, serves as a crucial building block for the development of novel therapeutic agents.[3][4] Traditional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and the use of potentially hazardous reagents, leading to challenges in efficiency and sustainability.[5][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating methods.[7][8] By utilizing microwave irradiation, MAOS can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[9][10] This rapid, uniform heating of the reaction mixture typically leads to higher product yields, increased purity, and a reduction in the formation of unwanted side products.[10][11] This application note provides a detailed guide to the principles and protocols for the microwave-assisted synthesis of this compound derivatives, designed to empower researchers in drug discovery and development with a robust and efficient synthetic methodology.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating methods transfer energy indirectly to the reaction mixture via conduction and convection, a process that is often slow and can lead to uneven temperature distribution. In contrast, microwave synthesis relies on the ability of a solvent or reactant to absorb microwave energy directly. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.
In the presence of an oscillating electromagnetic field, polar molecules attempt to align themselves with the field. This rapid reorientation results in molecular friction, generating heat. Similarly, the movement of ions in the reaction mixture under the influence of the microwave field creates an electric current, and resistance to this flow generates heat. This direct and instantaneous heating of the reaction volume is the key to the dramatic rate accelerations observed in microwave-assisted reactions.[9][12]
The benefits of this approach are manifold, including:
-
Increased Reaction Rates: Reactions can be completed in minutes rather than hours.[10]
-
Improved Yields and Purity: Reduced reaction times and uniform heating minimize the formation of byproducts.[10][11]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the entire apparatus, leading to significant energy savings.[10][12]
-
Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent, aligning with the principles of sustainable chemistry.[7][8]
Visualizing the Workflow: From Reactants to Purified Product
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: A generalized workflow for the microwave-assisted synthesis of this compound derivatives.
Protocol: Microwave-Assisted Synthesis of 6-(Pyrrolidin-1-yl)quinoxaline
This protocol is adapted from a reported procedure for the efficient synthesis of 6-aminoquinoxalines via a microwave-assisted nucleophilic aromatic substitution.[13]
Materials:
-
6-Fluoroquinoxaline
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Single-mode microwave synthesizer
-
5 mL microwave reaction vial with crimp cap
-
Magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography columns
Step-by-Step Procedure:
-
Reagent Preparation: In a 5 mL microwave vial, combine 6-fluoroquinoxaline (100 mg, 0.68 mmol), potassium carbonate (188 mg, 1.36 mmol), and a magnetic stir bar.
-
Solvent and Nucleophile Addition: Add DMSO (1.5 mL) to the vial, followed by the addition of pyrrolidine (112 µL, 1.36 mmol).
-
Reaction Setup: Securely seal the vial with a crimped cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at 200°C for 30 minutes.
-
Reaction Work-up: After the irradiation is complete, allow the reaction vial to cool to room temperature. Quench the reaction by pouring the mixture into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 6-(pyrrolidin-1-yl)quinoxaline.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The synthesis of 6-aminoquinoxalines from 6-fluoroquinoxalines proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nature of the quinoxaline ring system activates the 6-position towards nucleophilic attack.
Caption: The general mechanism for the nucleophilic aromatic substitution reaction.
Data Summary: Comparison of Conventional and Microwave Synthesis
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in terms of reaction time and yield for the synthesis of quinoxaline derivatives.[11][14][15]
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | Hours to Days | Minutes | [13][14] |
| Yield | Moderate to Good | Good to Excellent | [11][16] |
| Purity | Often requires extensive purification | Generally higher purity | [10] |
| Energy Consumption | High | Low | [12] |
| Side Products | More prevalent | Minimized | [10][13] |
Troubleshooting and Key Considerations
-
Solvent Choice: The choice of a polar, high-boiling point solvent like DMSO is crucial for efficient microwave absorption and for reaching the necessary reaction temperatures.
-
Base: An inorganic base such as potassium carbonate is typically used to neutralize the hydrofluoric acid byproduct of the reaction.
-
Temperature and Time: Optimization of reaction temperature and time is critical. Over-irradiation can lead to decomposition, while insufficient heating will result in incomplete conversion.
-
Safety: Microwave reactions are conducted in sealed vessels under pressure. It is imperative to use appropriate safety precautions and to not exceed the recommended fill volume of the reaction vial.
Conclusion
The microwave-assisted synthesis of this compound derivatives represents a significant advancement over traditional synthetic routes.[17][18] The methodology offers a rapid, efficient, and environmentally conscious approach to accessing these valuable scaffolds for drug discovery and medicinal chemistry research.[8][19] By leveraging the principles of microwave heating, researchers can accelerate their synthetic efforts, improve product outcomes, and contribute to the development of more sustainable chemical practices.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC - NIH.
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents - Ulster University.
- Microwave assisted green organic synthesis.
- An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - NIH.
- (PDF)
- Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation - ResearchG
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents - ResearchG
- Microwave-Assisted Synthesis of Quinoxaline Deriv
- Benign approaches for the microwave-assisted synthesis of quinoxalines - SciSpace.
- Microwave-Assisted Technique Unveils Efficient P
- Benign approaches for the microwave-assisted synthesis of quinoxalines - SciELO.
- Recent Methods for the Synthesis of Quinoxaline Deriv
- Applications of 2-Amino-6-nitroquinoxaline Derivatives in Medicinal Chemistry - Benchchem.
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review | Request PDF - ResearchG
- New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 13. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ecommons.udayton.edu [ecommons.udayton.edu]
- 18. sciencefeatured.com [sciencefeatured.com]
- 19. scispace.com [scispace.com]
Comprehensive Analytical Characterization of 6-Aminoquinoxaline: A Multi-Technique Approach
An Application Note for Researchers and Drug Development Professionals
Introduction
6-Aminoquinoxaline (CAS No. 6298-37-9) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its quinoxaline core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including roles as antagonists for glycine/NMDA receptors and as potential neuroprotective agents.[2] Given its significance as a synthetic intermediate, verifying the identity, purity, and stability of this compound is a critical, non-negotiable step in the drug discovery and development pipeline.[3]
This comprehensive guide provides a suite of detailed analytical protocols for the robust characterization of this compound. We move beyond simple procedural lists to explain the causality behind the choice of techniques and experimental parameters. This multi-faceted approach, integrating chromatographic and spectroscopic methods, ensures a self-validating system for quality control, providing researchers with the high degree of confidence required for subsequent synthetic applications and biological screening.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of a compound is essential for selecting appropriate analytical techniques and solvents.
| Property | Value | Source(s) |
| CAS Number | 6298-37-9 | |
| Molecular Formula | C₈H₇N₃ | [4] |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Yellow to brown solid/crystal | [1] |
| Melting Point | 155-160 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [5] |
Part 1: Chromatographic Purity and Identity Confirmation
Chromatographic methods are indispensable for separating this compound from potential impurities, starting materials, or synthetic by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of moderately polar aromatic compounds like this compound. The C18 stationary phase provides sufficient hydrophobic interaction with the quinoxaline ring system, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) allows for controlled elution. UV detection is highly effective due to the strong chromophore of the quinoxaline core. This method is stability-indicating and can be validated for quantitative purity analysis.
Workflow for HPLC Purity Analysis
Sources
- 1. This compound | 6298-37-9 [chemicalbook.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. This compound , 95% , 6298-37-9 - CookeChem [cookechem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
The Crucial Role of 6-Aminoquinoxaline in the Synthesis of Brimonidine Tartrate: A Detailed Application Guide for Pharmaceutical Researchers
Introduction: Unveiling the Significance of Brimonidine Tartrate and its Precursor
Brimonidine Tartrate is a highly selective alpha-2 adrenergic receptor agonist, prominently utilized in ophthalmic solutions to reduce intraocular pressure (IOP) in patients suffering from open-angle glaucoma or ocular hypertension.[1] Its therapeutic efficacy hinges on a dual mechanism: decreasing the production of aqueous humor and enhancing its uveoscleral outflow.[2] The molecular architecture of Brimonidine features a substituted quinoxaline core, a structural motif that is critical for its pharmacological activity. The synthesis of this vital active pharmaceutical ingredient (API) is a multi-step process where the selection and quality of starting materials are paramount. Among these, 6-Aminoquinoxaline stands out as a pivotal precursor, forming the foundational quinoxaline ring system upon which the final Brimonidine molecule is constructed.
This comprehensive application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic pathway from this compound to Brimonidine Tartrate. We will delve into the detailed experimental protocols, the chemical rationale behind procedural choices, and the critical parameters that ensure a high-yield, high-purity synthesis suitable for pharmaceutical development.
Synthetic Strategy Overview: From Starting Material to Final API
The journey from this compound to Brimonidine Tartrate involves a series of strategic chemical transformations. The overall workflow is designed to first build the necessary substituted quinoxaline intermediate, which is then cyclized to form the imidazoline ring, and finally converted to a stable, crystalline tartrate salt. This guide will focus on a modern, safer synthetic route that avoids the use of highly toxic reagents like thiophosgene, which was employed in older methods.[3][4]
Caption: Overall workflow from 6-Nitroquinoxaline to Brimonidine Tartrate.
Part 1: Synthesis of Key Intermediates
Protocol 1.1: Preparation of this compound from 6-Nitroquinoxaline
Expertise & Experience: The synthesis of Brimonidine begins with the foundational precursor, this compound. A common and efficient method for its preparation is the reduction of 6-nitroquinoxaline. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred industrial method due to its high efficiency, clean reaction profile, and the avoidance of harsh, stoichiometric reducing agents.[5][6]
Step-by-Step Protocol:
-
Setup: To a solution of 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL) in a suitable hydrogenation vessel, carefully add 10% Palladium on carbon (50 mg).[5]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) for approximately 4 hours at room temperature.[5]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol.[5]
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.[5]
Trustworthiness: This protocol is self-validating through TLC monitoring. The complete disappearance of the starting material spot and the appearance of a new, more polar product spot indicates a successful reduction. The identity and purity of the product can be confirmed by melting point and NMR spectroscopy.
| Parameter | Value | Reference |
| Starting Material | 6-Nitroquinoxaline | [5] |
| Reagents | 10% Pd/C, H₂ gas, Methanol | [5] |
| Typical Yield | ~82-87% | [5] |
| Purity (Typical) | >98% | [6] |
| Melting Point | 157-158 °C | [5] |
Protocol 1.2: Bromination of this compound
Expertise & Experience: The next critical step is the regioselective bromination of this compound at the 5-position to yield 5-bromo-6-aminoquinoxaline. This positions the bromine atom correctly for the subsequent formation of the brimonidine structure. The amino group at the 6-position is an activating group, directing the electrophilic bromination to the ortho position (position 5). Using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a solvent like dichloromethane offers a mild and high-yielding approach.[6]
Step-by-Step Protocol:
-
Setup: Dissolve this compound (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Bromination: In a separate flask, dissolve 1,3-dibromo-5,5-dimethylhydantoin (approximately 1 equivalent) in dichloromethane.
-
Reaction: Slowly add the DBDMH solution to the this compound solution at room temperature (around 20°C) with stirring.[6]
-
Monitoring: Monitor the reaction for approximately 5 hours by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water. Separate the aqueous phase and extract it with dichloromethane.
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-6-aminoquinoxaline. The product can be further purified by recrystallization if necessary.[6]
Trustworthiness: The reaction's completion is verified by TLC analysis. The final product's identity is confirmed through spectroscopic analysis (NMR) and melting point determination, ensuring the correct intermediate is carried forward.
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Reagents | 1,3-Dibromo-5,5-dimethylhydantoin, CH₂Cl₂ | [6] |
| Typical Yield | ~97.6% | [6] |
| Purity (Typical) | >99% | |
| Melting Point | 151-153 °C |
Part 2: Core Brimonidine Synthesis and Salt Formation
Protocol 2.1: Condensation and Cyclization to form Brimonidine Base
Expertise & Experience: This section outlines a modern and safer synthetic route that avoids the hazardous thiophosgene used in earlier methods.[3] This process utilizes a condensation reaction between 5-bromo-6-aminoquinoxaline and N-acetyl ethylene urea in the presence of phosphorus oxychloride (POCl₃).[7] POCl₃ acts as a powerful dehydrating and activating agent, facilitating the formation of the imidazoline ring.[8] The N-acetyl group in N-acetyl ethylene urea serves to activate the urea moiety for the condensation reaction. The resulting intermediate, N-acetylbrimonidine, is then hydrolyzed in a one-pot fashion to yield the brimonidine free base.[7]
Caption: Key steps in the formation of the Brimonidine base.
Step-by-Step Protocol:
-
Setup: In a large round-bottom flask, charge phosphorus oxychloride (e.g., 400 ml), followed by 5-bromo-6-aminoquinoxaline (e.g., 50 g) at ambient temperature.[7]
-
Reagent Addition: Add N-acetyl ethylene urea (e.g., 53 g) in two portions and stir the reaction mixture at room temperature for 15 minutes.[7]
-
Condensation Reaction: Heat the reaction mixture to 55-60°C and maintain this temperature for approximately 40 hours. Monitor the reaction's completion via TLC.[7]
-
POCl₃ Removal: Once the reaction is complete, distill off the excess phosphorus oxychloride under vacuum at 55-60°C.
-
Work-up: Cool the reaction mass to room temperature and dilute it with an organic solvent such as dichloromethane. Further cool the mixture to 15-20°C.
-
Quenching: Carefully and slowly add ice-cold water to the reaction mixture, ensuring the temperature remains below 20°C. Stir vigorously for 8 hours.
-
Precipitation and Hydrolysis: Adjust the pH of the mixture to 8-9 using a sodium hydroxide solution. The solid N-acetylbrimonidine will precipitate. Filter the solid and without extensive drying, proceed to the hydrolysis step by treating it with methanolic sodium hydroxide.[7]
-
Isolation of Brimonidine Base: After hydrolysis is complete (monitored by TLC), the Brimonidine free base is isolated.
Trustworthiness: This protocol incorporates in-process controls such as TLC monitoring and temperature control, which are critical for safety and reaction success. The pH adjustment is a crucial step for the precipitation of the intermediate and must be done carefully to avoid impurity formation.[2]
| Parameter | Value | Reference |
| Starting Material | 5-bromo-6-aminoquinoxaline | [7] |
| Reagents | N-acetyl ethylene urea, POCl₃, NaOH | [7] |
| Condensation Yield (N-Acetylbrimonidine) | ~38% (isolated) | [3] |
| Hydrolysis Yield (Brimonidine Base) | ~82% (from N-Acetylbrimonidine) | [3] |
| Overall Yield (approx.) | ~40% (based on 5-bromo-6-aminoquinoxaline) | [3] |
Protocol 2.2: Formation of Brimonidine Tartrate Salt
Expertise & Experience: The final step is the conversion of the Brimonidine free base into its L-(+)-tartrate salt. This is a critical step for pharmaceutical applications as the tartrate salt provides improved stability, crystallinity, and handling properties compared to the free base. L-(+)-tartaric acid is a chiral molecule, and its use results in a specific, well-defined salt form, which is essential for regulatory approval.
Step-by-Step Protocol:
-
Dissolution: Dissolve the Brimonidine free base (e.g., 22.2 g) in methanol.[7]
-
Salt Formation: To this solution, add a solution of L-(+)-tartaric acid (1 equivalent) in methanol with continuous stirring at room temperature.[3]
-
Crystallization: The Brimonidine Tartrate salt will precipitate from the solution. The crystallization process can be aided by cooling the mixture.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Trustworthiness: The purity and identity of the final Brimonidine Tartrate API should be rigorously confirmed using a suite of analytical techniques, including HPLC for purity assessment, NMR for structural confirmation, and melting point analysis.
| Parameter | Value | Reference |
| Starting Material | Brimonidine Base | [7] |
| Reagent | L-(+)-tartaric acid | [3] |
| Solvent | Methanol | [7] |
| Final Product | Brimonidine Tartrate | [1] |
| Purity (HPLC) | >99.5% | |
| Melting Point | 207-210 °C | [9] |
Safety Considerations
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[10][11][12][13]
-
Thiophosgene: Although the presented primary protocol avoids its use, it is important to note that thiophosgene, used in older synthetic routes, is extremely toxic and corrosive. Extreme caution and specialized handling procedures are required.[14]
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of PPE, working in a fume hood, and proper waste disposal.
Conclusion
This compound is an indispensable starting material in the synthesis of Brimonidine Tartrate. The synthetic route detailed in this application note, particularly the modern approach utilizing N-acetyl ethylene urea and phosphorus oxychloride, offers a robust and safer alternative to older methods. By carefully controlling reaction parameters and adhering to the detailed protocols, researchers and drug development professionals can achieve a high-yield and high-purity synthesis of this critical ophthalmic API. The provided step-by-step procedures, coupled with the scientific rationale and validation checkpoints, are intended to empower scientists to confidently and reproducibly synthesize Brimonidine Tartrate for further research and development.
References
- Maguire, C. J., L'Hommedieu, T., Dennis, M. C., Grady, H. L., Peddapatla, S., & Haley, M. A. (2025). Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. Organic Process Research & Development.
- MDPI. (2021). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution.
- Naik, A. M., et al. (2010). Novel process for the synthesis of Brimonidine and derivative. International Journal of PharmTech Research, 2(1), 15-18.
- Google Patents. (n.d.). Novel polymorph of brimonidine tartrate and process for producing the same.
- Google Patents. (n.d.). Amorphous brimonidine tartrate and method for producing the same.
- Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
- ResearchGate. (2025, August 10). Mild synthesis of 6-amino-5-bromoquinoxaline.
- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
- Google Patents. (n.d.). A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof.
- Google Patents. (n.d.). Preparation method of debrominated impurities of brimonidine.
- ResearchGate. (2025, November 24). Novel process for the synthesis of brimonidine and derivative.
- Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
- PubChem. (n.d.). Brimonidine Tartrate.
- Nucleic Acids Research. (1974, May). Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides.
- RSC Publishing. (n.d.). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions.
- PubMed. (n.d.). Modelling the reaction course of N-acetylneuraminic acid synthesis from N-acetyl-D-glucosamine.
- PubMed Central. (n.d.). Efficacy of three different formulations of brimonidine for control of intraocular pressure in primary open-angle glaucoma: A 6-week randomized trial.
- PubMed Central. (n.d.). Brimonidine in the treatment of glaucoma and ocular hypertension.
- PubMed Central. (n.d.). N-Acetylglucosamine: Production and Applications.
- Google Patents. (n.d.). Ophthalmic composition of brinzolamide and brimonidine.
- PubChem. (n.d.). Acetyl brimonidine.
- PubMed. (1964, June 8). THE SYNTHESIS OF N-ACETYL-ALPHA-AND N-ACETYL-BETA-D-GLUCOSAMINE I-PHOSPHATES (2-ACETAMIDO-2-DEOXY-ALPHA -.
Sources
- 1. Brimonidine Tartrate | C15H16BrN5O6 | CID 54405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. my.airliquide.com [my.airliquide.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Researcher's Guide to the Fluorescent Properties of 6-Aminoquinoxaline
Introduction: The Significance of 6-Aminoquinoxaline in Fluorescence Research
This compound is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure forms the core of many fluorescent probes and sensors, making it a valuable scaffold for the development of novel analytical tools.[1] The quinoxaline moiety itself is a known fluorophore, and the introduction of an amino group at the 6-position can modulate its electronic and, consequently, its photophysical properties.[2] Understanding the intrinsic fluorescent characteristics of this compound is paramount for its effective utilization in drug discovery and bio-imaging applications, where it can serve as a foundational building block for more complex, target-specific probes.[1]
This application note provides a detailed experimental framework for researchers to systematically study the fluorescent properties of this compound. We will delve into the principles behind the experimental design, provide step-by-step protocols for accurate data acquisition, and offer insights into the analysis of the resulting photophysical data.
I. Foundational Principles: Understanding the Fluorescence of this compound
The fluorescence of this compound, like any fluorophore, is governed by the transitions between electronic energy states. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, emitting a photon in the process. This emitted light is the fluorescence that we observe. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.
The local chemical environment, particularly the polarity of the solvent, can significantly influence the fluorescent properties of a molecule like this compound. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.[3] A more polar solvent may stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.
II. Experimental Design & Instrumentation
A robust experimental setup is crucial for the accurate characterization of the fluorescent properties of this compound. The following instrumentation and materials are recommended:
A. Core Instrumentation:
-
Spectrofluorometer: A research-grade spectrofluorometer equipped with a high-intensity Xenon lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is essential. The instrument should have the capability to record both excitation and emission spectra and should be well-maintained and calibrated.
-
UV-Vis Spectrophotometer: A reliable UV-Vis spectrophotometer is required for measuring the absorbance of the sample solutions. This is a critical step for determining the molar extinction coefficient and for preparing solutions for quantum yield measurements.
B. Essential Materials & Reagents:
-
This compound: High purity (≥98%) this compound should be used.[1]
-
Solvents: Spectroscopic grade solvents are mandatory to avoid interference from fluorescent impurities. A range of solvents with varying polarities should be used to investigate solvatochromic effects (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and dimethyl sulfoxide).
-
Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield is necessary for the relative quantum yield determination. The choice of standard depends on the excitation and emission range of this compound. Given that many quinoxaline derivatives absorb in the UV-A and emit in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a suitable and commonly used standard.
-
Cuvettes: High-quality quartz cuvettes (1 cm path length) are required for both absorbance and fluorescence measurements.
III. Protocols for Characterization
This section outlines the step-by-step protocols for determining the key photophysical parameters of this compound.
A. Protocol 1: Determination of Absorption and Emission Spectra
This protocol establishes the fundamental spectral characteristics of this compound.
1. Stock Solution Preparation:
- Accurately weigh a small amount of this compound (e.g., 1 mg).
- Dissolve it in a known volume (e.g., 10 mL) of the desired spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration.
2. Working Solution Preparation:
- Prepare a dilute working solution from the stock solution such that the absorbance at the maximum absorption wavelength (λ_abs_max) is between 0.05 and 0.1. This is to minimize inner filter effects.
3. Absorption Spectrum Measurement:
- Using the UV-Vis spectrophotometer, record the absorption spectrum of the working solution from approximately 250 nm to 500 nm, using the pure solvent as a blank.
- Identify the wavelength of maximum absorbance (λ_abs_max).
4. Emission Spectrum Measurement:
- Transfer the same working solution to a quartz cuvette for the spectrofluorometer.
- Set the excitation wavelength to the determined λ_abs_max.
- Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength (e.g., λ_abs_max + 10 nm) to approximately 700 nm.
- Identify the wavelength of maximum emission (λ_em_max).
5. Excitation Spectrum Measurement:
- Set the emission monochromator to the determined λ_em_max.
- Scan the excitation spectrum over a range that includes the absorption bands (e.g., 250 nm to λ_em_max - 10 nm).
- The shape of the excitation spectrum should ideally match the absorption spectrum, confirming the purity of the sample and that the observed emission originates from the absorption process.
B. Protocol 2: Calculation of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.
1. Prepare a Series of Dilutions:
- From the stock solution of known concentration, prepare a series of at least five dilutions in the chosen solvent.
- The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the λ_abs_max.
2. Measure Absorbance:
- Measure the absorbance of each dilution at the λ_abs_max using the UV-Vis spectrophotometer.
3. Plot and Calculate:
- Plot a graph of absorbance versus concentration.
- According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.
C. Protocol 3: Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol describes the most common method for determining the quantum yield by comparing the fluorescence of the sample to a known standard.
1. Prepare Solutions of Sample and Standard:
- Prepare a series of at least five dilutions for both this compound (the sample) and the chosen quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄) in their respective solvents.
- The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
2. Measure Absorbance and Fluorescence:
- For each solution (both sample and standard), measure the absorbance at the chosen excitation wavelength.
- Immediately after, measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).
3. Integrate the Fluorescence Spectra:
- Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Most instrument software can perform this calculation.
4. Plot and Calculate Quantum Yield:
- Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
- Determine the slope of the linear fit for both plots. Let these be Grad_sample and Grad_standard.
- Calculate the quantum yield of the sample (Φf_sample) using the following equation:
IV. Data Presentation and Interpretation
To facilitate the analysis and comparison of the photophysical properties of this compound, the collected data should be organized systematically.
A. Tabulated Photophysical Data
| Parameter | Value in Ethanol | Value in Cyclohexane | Value in DMSO |
| λ_abs_max (nm) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| λ_em_max (nm) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Molar Extinction Coefficient (ε) at λ_abs_max (M⁻¹cm⁻¹) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Stokes Shift (nm) | [Calculate: λ_em_max - λ_abs_max] | [Calculate: λ_em_max - λ_abs_max] | [Calculate: λ_em_max - λ_abs_max] |
| Fluorescence Quantum Yield (Φf) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Note: The values in this table are placeholders and should be populated with experimentally determined data.
B. Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures described in this application note.
Caption: Experimental workflow for characterizing the fluorescent properties of this compound.
V. Concluding Remarks and Future Directions
This application note provides a comprehensive guide for researchers to meticulously characterize the fluorescent properties of this compound. By following these protocols, scientists can obtain reliable data on its absorption and emission characteristics, molar extinction coefficient, and fluorescence quantum yield. A thorough understanding of these fundamental parameters is the cornerstone for the rational design of novel fluorescent probes for a myriad of applications in drug development and biomedical research. Future studies could explore the effects of pH, temperature, and quenching agents on the fluorescence of this compound to further elucidate its photophysical behavior and expand its utility as a versatile molecular sensor.
References
- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. [Link]
- Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. PubMed. [Link]
Sources
Application Notes and Protocols for Cell Viability Assays of 6-Aminoquinoxaline-Based Compounds
Introduction: The Therapeutic Potential and Cytotoxicity Screening of 6-Aminoquinoxalines
6-Aminoquinoxaline and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential. Their scaffold is a key pharmacophore in the development of novel agents targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] The biological activity of these compounds often stems from their ability to modulate various cellular pathways, which can lead to desired therapeutic effects but also potential cytotoxicity.
Therefore, a critical step in the preclinical development of any this compound-based compound is the accurate and robust assessment of its impact on cell viability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and performing appropriate cell viability assays for this specific class of compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, ensuring the scientific integrity of your findings.
Pillar 1: Strategic Selection of Cell Viability Assays
The choice of a cell viability assay should not be arbitrary. It is crucial to understand the underlying principles of each assay and how the chemical properties of this compound derivatives might influence the results. Most viability assays measure a proxy for cell health, such as metabolic activity, membrane integrity, or ATP content.
Tetrazolium Salt-Based Assays: Measuring Metabolic Activity
These colorimetric assays are widely used due to their simplicity and high-throughput compatibility.[3] They rely on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay results in an insoluble purple formazan that requires a solubilization step. While robust, this additional step can introduce variability.[5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is reduced to a water-soluble orange formazan, eliminating the need for solubilization and simplifying the protocol.[6]
-
WST-1 (Water Soluble Tetrazolium Salt-1): Similar to XTT, WST-1 produces a water-soluble formazan, offering convenience and high sensitivity.[7][8]
Causality Behind the Choice: For initial high-throughput screening of this compound libraries, WST-1 or XTT assays are often preferred due to their simpler workflow.[6][7] However, it is imperative to consider potential chemical interference. Quinoxaline derivatives can sometimes possess inherent color or redox properties that may interfere with the absorbance readings.
Resazurin (alamarBlue®)-Based Assay: A Fluorometric Alternative
This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by viable cells to the pink, highly fluorescent resorufin.[9][10]
Causality Behind the Choice: The resazurin assay offers higher sensitivity compared to tetrazolium-based assays and is less prone to interference from colored compounds.[10] Given that some quinoxaline derivatives may be colored, this assay presents a strong alternative. It is also non-toxic, allowing for kinetic monitoring of cell viability over time.[10]
Apoptosis vs. Necrosis: Delving Deeper into the Mechanism of Cell Death
Understanding how a compound induces cell death is as crucial as knowing if it does. Assays that distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provide invaluable mechanistic insights.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).[11][12]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3, provides direct evidence of apoptosis induction.[13][14]
Causality Behind the Choice: If a this compound derivative shows significant cytotoxicity in metabolic assays, subsequent investigation with Annexin V/PI staining is essential to determine the mode of cell death.[15] This information is critical for understanding the compound's mechanism of action.
Pillar 2: Self-Validating Protocols for Robust Data Generation
The following protocols are designed to be self-validating by incorporating essential controls.
Experimental Workflow Overview
Caption: General workflow for evaluating this compound-based compounds.
Protocol 1: WST-1 Cell Viability Assay
This protocol is designed for the rapid screening of this compound compounds in a 96-well format.[7][16][17]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound-based compounds (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well clear flat-bottom microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium. The final solvent concentration should be consistent across all wells and ideally below 0.5% to avoid solvent-induced toxicity.[18]
-
Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the compound-treated wells.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.[16]
-
Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Resazurin (alamarBlue®) Cell Viability Assay
This protocol offers a sensitive, fluorometric alternative to tetrazolium-based assays.[9][10][19]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound-based compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin solution (e.g., alamarBlue®)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the WST-1 protocol, using a black-walled plate to minimize light scatter.
-
Resazurin Addition and Incubation:
-
Add resazurin solution to each well to a final concentration of 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[19]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[20]
-
Data Analysis:
-
Subtract the fluorescence of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
Determine the IC₅₀ value from the dose-response curve.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol provides a detailed method for distinguishing between viable, apoptotic, and necrotic cells.[11][21]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation:
-
Treat cells with the this compound compound at the desired concentration (e.g., IC₅₀ and 2x IC₅₀) for the determined time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells once with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][21]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (less common)
Caption: Cell fate determination using Annexin V/PI staining.
Pillar 3: Data Presentation and Troubleshooting
Quantitative Data Summary
| Assay Type | Principle | Readout | Advantages for 6-Aminoquinoxalines | Potential Considerations |
| WST-1 | Metabolic activity (mitochondrial dehydrogenases) | Colorimetric (450 nm) | High-throughput, simple protocol | Potential for colorimetric interference from compounds |
| Resazurin | Metabolic activity (cellular reductases) | Fluorometric (Ex/Em ~560/590 nm) | High sensitivity, less prone to color interference, non-toxic | Potential for interference from fluorescent compounds |
| Annexin V/PI | Membrane asymmetry (PS externalization) and integrity | Flow Cytometry | Differentiates apoptosis and necrosis, provides mechanistic insight | Lower throughput than plate-based assays |
| Caspase-3 Assay | Protease activity | Fluorometric or Colorimetric | Confirms apoptosis via a key executioner caspase | Requires cell lysis, measures a specific point in the apoptotic cascade |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High background in WST-1/Resazurin assays | - Microbial contamination- Compound interference- Phenol red in medium | - Check for contamination- Run a compound-only control (no cells) to assess direct reduction of the dye- Use phenol red-free medium for the assay incubation |
| Low signal or poor dynamic range | - Low cell number- Suboptimal incubation time | - Optimize cell seeding density- Perform a time-course experiment to determine the optimal incubation time with the assay reagent |
| Inconsistent results between replicates | - Uneven cell seeding- "Edge effect" in 96-well plates- Pipetting errors | - Ensure a homogenous cell suspension before and during plating- Fill the outer wells with sterile PBS or medium and do not use them for experimental data[5][18]- Calibrate pipettes and use consistent pipetting technique[5] |
| Compound precipitation | - Poor solubility in culture medium | - Check the solubility of the compound- Use a co-solvent if necessary, ensuring the final concentration is non-toxic |
Conclusion
The evaluation of cell viability is a cornerstone of preclinical drug development for this compound-based compounds. A multi-assay approach, beginning with high-throughput metabolic assays like WST-1 or resazurin, followed by mechanistic studies such as Annexin V/PI staining, provides a comprehensive understanding of a compound's cytotoxic profile. By carefully selecting assays, adhering to robust protocols with appropriate controls, and being mindful of potential compound interference, researchers can generate reliable and reproducible data, paving the way for the successful development of novel this compound therapeutics.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL.
- Lakshmanan, H., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Broad Institute. (2016). Protocol: Relative Viral Titering with a Resazurin [alamarBlue] Cell Viability Assay.
- Sandiego. (n.d.). XTT Proliferation Assay Protocol.
- Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PMC.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- protocols.io. (2018). Resazurin viability assay for human primary T cells in 96-well format.
- Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Cell Biolabs. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent.
- Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability.
- Bio-Rad. (2012). alamarBlue® Cell Viability Assay Protocol.
- Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar.
- Wang, Y., et al. (2023). Synthesis and hypoglycemic activity of quinoxaline derivatives. PMC.
- Gress, A., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. PubMed.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- ScienceDirect. (n.d.). Caspases activity assay procedures.
- ResearchGate. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
- Quetin-Leclercq, J., et al. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed.
- ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?.
- National Center for Biotechnology Information. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.
- ResearchGate. (2020). (PDF) Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
- Biocompare. (2019). Optimizing Assay Development.
- National Center for Biotechnology Information. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications.
- National Institutes of Health. (n.d.). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study.
Sources
- 1. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tipbiosystems.com [tipbiosystems.com]
- 10. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. alamarBlue® Cell Viability Assay Protocol_实验方法 [protocol.everlab.net]
- 20. portals.broadinstitute.org [portals.broadinstitute.org]
- 21. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Studies of 6-Aminoquinoxaline Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Therapeutic Potential of 6-Aminoquinoxalines
The quinoxaline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, 6-aminoquinoxaline derivatives have emerged as a particularly promising class of molecules, with demonstrated efficacy in preclinical models of neurodegenerative diseases and significant potential in oncology.[3][4][5] Their therapeutic effects often stem from the modulation of key cellular signaling pathways, particularly through the inhibition of protein kinases that are dysregulated in various pathological conditions.[2]
This guide provides an in-depth overview of the essential methodologies and protocols for the in vivo evaluation of this compound derivatives in animal models. It is designed to equip researchers with the scientific rationale and practical steps required to conduct robust preclinical studies, from initial efficacy assessments to foundational safety evaluations. The protocols herein are grounded in established practices and supported by scientific literature, offering a self-validating framework for advancing promising this compound-based therapeutic candidates.
Part 1: Foundational Knowledge and Experimental Design
A successful in vivo study hinges on a well-conceived experimental design that is tailored to the specific therapeutic indication and the properties of the this compound derivative under investigation.
Mechanism of Action: A Focus on Kinase Inhibition
Many this compound derivatives exert their therapeutic effects by acting as competitive inhibitors at the ATP-binding site of protein kinases. This inhibition disrupts downstream signaling pathways that are often hyperactivated in diseases like cancer, leading to reduced cell proliferation and the induction of apoptosis. Key kinase targets for quinoxaline derivatives include:
-
Epidermal Growth Factor Receptor (EGFR) : A receptor tyrosine kinase crucial for cell growth and proliferation. Its dysregulation is a hallmark of many cancers.[6]
-
Pim Kinases (Pim-1, Pim-2, Pim-3) : A family of serine/threonine kinases that play a significant role in cell survival and proliferation, particularly in hematopoietic malignancies and some solid tumors.[]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1) : A member of the MAP3K family that is activated by cellular stress and can lead to inflammation and apoptosis.[8][9]
Animal Model Selection: Replicating Human Disease
The choice of animal model is critical for the clinical relevance of preclinical findings.
-
Oncology : Human tumor xenograft models in immunodeficient mice (e.g., nude or SCID mice) are the standard for evaluating the anti-tumor efficacy of novel compounds.[10] These models involve the subcutaneous or orthotopic implantation of human cancer cell lines.
-
Neurodegenerative Diseases :
-
Parkinson's Disease : The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is widely used to replicate the dopaminergic neurodegeneration characteristic of the disease.[3][11]
-
Alzheimer's Disease : Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 mouse, are used to model the formation of β-amyloid plaques.[12]
-
Experimental Design and Group Allocation
A robust experimental design should include multiple study groups to ensure the validity of the results. This typically includes:
-
A vehicle control group.
-
Two to three dose levels of the this compound derivative.
-
A positive control (a clinically relevant standard-of-care drug).
The number of animals per group should be determined by power analysis to ensure statistical significance.
Part 2: Core In Vivo Protocols
This section provides detailed, step-by-step protocols for key in vivo experiments.
Formulation and Administration of this compound Derivatives
The formulation of a this compound derivative for in vivo administration is critical for ensuring its bioavailability and minimizing vehicle-related toxicity.
Protocol 1: Preparation of a Vehicle for Oral Gavage
-
Rationale : Many quinoxaline derivatives are hydrophobic and require a vehicle that can solubilize or suspend the compound for oral administration. A common and effective vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[13]
-
Materials :
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure :
-
Weigh the desired amount of the this compound derivative.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and vortex thoroughly.
-
Add Tween-80 (e.g., 5% of the final volume) and vortex until a clear solution or a fine suspension is formed.
-
Add sterile saline to reach the final desired volume (e.g., 45% of the final volume) and vortex thoroughly.
-
Visually inspect the formulation for any precipitation before administration.
-
Protocol 2: Oral Gavage Administration in Mice
-
Rationale : Oral gavage is a precise method for administering a defined dose of a compound directly into the stomach.[14][15]
-
Equipment :
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice).[14]
-
Syringes.
-
-
Procedure :
-
Restrain the mouse firmly by the scruff of the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.[16]
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the formulated compound (typically 0.1-0.2 mL for a 20-25g mouse).
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Efficacy Studies in a Xenograft Cancer Model
This protocol outlines a typical efficacy study using a human tumor xenograft model in nude mice.
Protocol 3: Xenograft Tumor Implantation and Efficacy Assessment
-
Animal Model : Athymic Nude (nu/nu) mice.
-
Procedure :
-
Cell Culture : Culture the selected human cancer cell line (e.g., A549 for lung cancer) under standard conditions.
-
Cell Preparation : Harvest cells in the exponential growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Inoculation : Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank.
-
Tumor Growth Monitoring : Once tumors are palpable (typically 7-10 days post-inoculation), begin measuring tumor dimensions twice weekly with digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Randomization : When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
Treatment Administration : Administer the this compound derivative and controls as per the predetermined dosing schedule (e.g., daily oral gavage).
-
Endpoint Analysis : Continue treatment and monitoring until tumors in the control group reach the maximum allowed size or for a specified duration (e.g., 21-28 days). At the end of the study, euthanize the animals and collect tumors and major organs for further analysis.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential for understanding the relationship between drug exposure and its biological effect.[17][18]
Protocol 4: Pharmacokinetic Analysis
-
Procedure :
-
Administer a single dose of the this compound derivative to a cohort of mice.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound and any major metabolites.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 5: Pharmacodynamic (Western Blot) Analysis of Target Engagement
-
Rationale : Western blotting can be used to measure the phosphorylation status of the target kinase and downstream signaling proteins in tumor or brain tissue, providing a direct measure of the compound's biological activity.[19][20][21][22]
-
Procedure :
-
Tissue Collection : At the end of the efficacy study, or at specific time points after the final dose, collect tumor or brain tissue and snap-freeze in liquid nitrogen or homogenize immediately in lysis buffer.
-
Protein Extraction : Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of the target kinase (e.g., p-EGFR, p-ASK1) or a downstream marker (e.g., p-GSK3β for Akt activity).[17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis :
-
Strip the membrane and re-probe with an antibody against the total protein of interest to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
-
Part 3: Safety and Toxicology Assessment
Preclinical safety assessment is crucial for identifying potential toxicities before advancing a compound to clinical trials.[9][18][23][24]
In-Life Observations
Throughout the efficacy studies, it is essential to monitor the animals for any signs of toxicity.
-
Body Weight : Record body weight at least twice weekly. A body weight loss of more than 15-20% is a common sign of toxicity.
-
Clinical Signs : Perform daily observations for changes in posture, activity, grooming, and any other abnormal behaviors.
Preliminary Toxicology Assessment
At the end of the study, a preliminary assessment of organ toxicity can be performed.
-
Gross Pathology : Visually inspect major organs (liver, kidneys, spleen, lungs, heart) for any abnormalities.
-
Histopathology : Fix the collected organs in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess for any drug-induced morphological changes.
Part 4: Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting the results of in vivo studies.
Quantitative Data Summary
Table 1: Example In Vivo Efficacy Data for a this compound Derivative in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5 ± 2 |
| Compound X | 25 | 750 ± 100 | 50 | +2 ± 3 |
| Compound X | 50 | 300 ± 50 | 80 | -1 ± 2 |
| Positive Control | 10 | 450 ± 75 | 70 | -5 ± 2 |
Signaling Pathway and Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can greatly enhance the understanding of the study.
Diagram 1: EGFR Signaling Pathway and Inhibition by a this compound Derivative
Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.
Diagram 2: Pim-1 Kinase Signaling Pathway and Inhibition
Caption: Inhibition of the pro-survival Pim-1 signaling pathway.
Diagram 3: ASK1 Signaling Pathway and Inhibition
Caption: Inhibition of the stress-activated ASK1 signaling pathway.
Diagram 4: General In Vivo Experimental Workflow
Caption: Standard workflow for an in vivo efficacy study in a xenograft model.
References
- Title: Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain Source: PubMed URL:[Link]
- Title: Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Source: PMC - PubMed Central URL:[Link]
- Title: In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice Source: MDPI URL:[Link]
- Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: PMC - PubMed Central URL:[Link]
- Title: Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Source: SciELO URL:[Link]
- Title: New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models Source: PubMed URL:[Link]
- Title: The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modul
- Title: A schematic diagram of ASK1 regulators (positive, negative, and PTMs).
- Title: Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors Source: Taylor & Francis Online URL:[Link]
- Title: A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice Source: NIH URL:[Link]
- Title: Western blot analysis of epidermal growth factor receptor (EGFR)...
- Title: Current Trends in Kinase Inhibitors: Focus on Quinoxaline Source: Bioengineer.org URL:[Link]
- Title: Analyzing expression and phosphorylation of the EGF receptor in HNSCC Source: PMC - NIH URL:[Link]
- Title: Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity Source: AACR Journals URL:[Link]
- Title: Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1...
- Title: Mouse Models of Alzheimer's Disease Source: Frontiers URL:[Link]
- Title: Western blot analysis of proteins related to the EGFR signal pathway,...
- Title: The Importance of Toxicology Studies in Preclinical Research Source: Labinsights URL:[Link]
- Title: PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human) | UniProtKB | UniProt Source: UniProt URL:[Link]
- Title: Quinoxaline, its derivatives and applications: A State of the Art review Source: PubMed URL:[Link]
- Title: Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin Source: ResearchG
- Title: Synthesis of derivatives of 7-aminoquinoxaline 1,4-dioxides by the Beirut reaction.
- Title: 57 questions with answers in ORAL GAVAGE | Science topic Source: ResearchG
- Title: New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models Source: PubMed URL:[Link]
- Title: Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity Source: PubMed URL:[Link]
- Title: Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds Source: PMC - NIH URL:[Link]
- Title: Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus Source: NIH URL:[Link]
- Title: Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
- Title: Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers Source: PMC URL:[Link]
- Title: Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals Source: NIH URL:[Link]
- Title: Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution Source: MDPI URL:[Link]
- Title: In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone)
- Title: PRECLINICAL TOXICOLOGY Source: Pacific BioLabs URL:[Link]
- Title: Preclinical Safety Assessment: In vitro - in vivo Testing Source: ResearchG
Sources
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 8. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]
- 9. tandfonline.com [tandfonline.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pacificbiolabs.com [pacificbiolabs.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Aminoquinoxaline in Coordination Chemistry
Introduction: The Emergence of 6-Aminoquinoxaline as a Privileged Ligand
Quinoxaline scaffolds have long been a cornerstone in the development of therapeutic agents and functional materials. Their rigid, planar structure and embedded nitrogen atoms make them ideal candidates for interaction with biological targets and for the construction of complex molecular architectures. Within this family, this compound has emerged as a particularly versatile building block and ligand in coordination chemistry. The introduction of an amino group at the 6-position not only provides a valuable synthetic handle for further functionalization but also introduces an additional coordination site, allowing for diverse and tunable interactions with metal centers.
This guide provides an in-depth exploration of this compound as a ligand, offering detailed protocols for the synthesis of its metal complexes, comprehensive characterization methodologies, and an overview of its burgeoning applications. The content herein is designed to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable molecule.
Unique Physicochemical Properties of this compound
This compound is a yellow crystalline solid with a melting point of 155-160 °C. It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The presence of both the quinoxaline core and the amino group imparts a unique electronic profile, making it an excellent ligand for a wide range of transition metals.
| Property | Value | Source |
| CAS Number | 6298-37-9 | |
| Molecular Formula | C₈H₇N₃ | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Yellow solid | |
| Melting Point | 155-160 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Coordination Chemistry of this compound: A Ligand of Versatility
The coordination chemistry of this compound is rich and varied, primarily due to the multiple potential donor sites: the two nitrogen atoms of the quinoxaline ring and the nitrogen atom of the amino group. This allows this compound to function as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse array of coordination complexes with different geometries and properties.
Coordination Modes of this compound
The specific coordination mode adopted by this compound is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. Understanding these modes is crucial for the rational design of complexes with desired properties.
Caption: Potential coordination modes of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a reliable method for the synthesis of this compound via the reduction of 6-nitroquinoxaline.
Materials:
-
6-Nitroquinoxaline
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas source
-
Diatomaceous earth or Celite®
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 6-nitroquinoxaline (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature for 4 hours under a hydrogen atmosphere (1 atm).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound as a yellow solid.
Self-Validation: The purity of the synthesized this compound can be confirmed by its melting point (155-160 °C) and spectroscopic data (¹H NMR).
Protocol 2: General Procedure for the Synthesis of this compound-Metal(II) Complexes
This protocol provides a general method for the synthesis of transition metal complexes of this compound. The specific metal salt and solvent may be varied depending on the desired complex.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Pd(OAc)₂, Ni(NO₃)₂·6H₂O)
-
Ethanol or Methanol
-
Deionized water
Procedure:
-
Dissolve this compound (2.0 eq) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of deionized water or ethanol.
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
A precipitate should form immediately or upon cooling.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with cold ethanol and then diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Causality Behind Experimental Choices: The use of a 2:1 ligand-to-metal molar ratio is common for the formation of octahedral or square planar complexes with bidentate ligands. Refluxing the reaction mixture provides the necessary activation energy for the coordination bonds to form and ensures the reaction goes to completion.
Characterization of this compound-Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized this compound-metal complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of this compound to the metal center. Key vibrational bands to monitor include:
-
N-H stretching vibrations: The stretching frequencies of the amino group (typically in the range of 3200-3400 cm⁻¹) are expected to shift upon coordination to a metal ion.
-
C=N stretching vibrations: The vibrations of the quinoxaline ring C=N bonds may also shift upon coordination of the ring nitrogen atoms.
-
New M-N bands: The formation of new, low-frequency bands corresponding to the metal-nitrogen stretching vibrations is a direct evidence of coordination.
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
| ν(N-H) | ~3350, ~3200 | Shift to lower or higher frequency |
| ν(C=N) | ~1620 | Shift in frequency |
| ν(M-N) | - | ~400-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic metal complexes of this compound.
-
¹H NMR: The chemical shifts of the aromatic protons of the quinoxaline ring and the protons of the amino group will be affected by coordination. Downfield or upfield shifts can provide information about the electronic environment of the ligand upon complexation.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the quinoxaline ring will be altered upon coordination.
Expected ¹H NMR Data for this compound (in CDCl₃): δ 8.65 (d, 1H), 8.55 (d, 1H), 7.87 (d, 1H), 7.18 (dd, 1H), 7.13 (d, 1H), 4.20 (br s, 2H, -NH₂).
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. This technique is crucial for unambiguously determining the coordination mode of the this compound ligand.
Applications of this compound-Metal Complexes
The unique structural and electronic properties of this compound-metal complexes have led to their exploration in various fields.
Catalysis
Quinoxaline-based metal complexes have shown significant promise as catalysts in a variety of organic transformations. The ability to tune the steric and electronic properties of the complex by modifying the quinoxaline ligand or the metal center allows for the development of highly active and selective catalysts. For instance, ruthenium complexes bearing quinoxaline-based ligands have been investigated for transfer hydrogenation reactions.
Application Note & Protocols: Strategic Formulation of 6-Aminoquinoxaline Derivatives for Preclinical Biological Testing
Abstract
The 6-aminoquinoxaline core is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3][4] However, the translation of promising in vitro activity into reliable preclinical data is critically dependent on appropriate formulation. Like many contemporary drug candidates, these heterocyclic compounds often exhibit poor aqueous solubility, posing significant challenges for biological testing.[5][6] An inadequate formulation can lead to underestimated potency, poor bioavailability, and high inter-animal variability, ultimately resulting in the erroneous rejection of a potentially valuable compound. This guide provides a comprehensive framework and detailed protocols for the systematic formulation of novel this compound derivatives, ensuring the generation of robust, reproducible, and meaningful data for both in vitro and in vivo biological evaluation.
The Imperative of Pre-Formulation Assessment
Before any biological testing, a thorough physicochemical characterization of the this compound derivative is not just recommended; it is essential.[7] This initial assessment forms the bedrock of a rational formulation strategy, saving significant time and resources by predicting potential challenges.[7][8] The limited availability of newly synthesized compounds at the discovery stage necessitates an efficient and data-driven approach.[7]
Key Physicochemical Parameters
A minimal dataset should be generated to guide formulation decisions. These parameters dictate the compound's behavior in aqueous and physiological environments.
| Parameter | Experimental Method | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-Flask Method (Thermodynamic); Nephelometry (Kinetic) | The most critical parameter. Determines if a simple solution is feasible or if advanced solubilization techniques are required. Should be tested at different pH values (e.g., 2.0, 7.4) to assess pH-dependent solubility. |
| pKa | Potentiometric Titration; UV-Vis Spectroscopy | Identifies ionizable functional groups. Crucial for determining if pH adjustment can be used to achieve solubilization in aqueous vehicles. |
| LogP / LogD | Shake-Flask (Octanol/Water); HPLC-based methods | Measures lipophilicity. A high LogP (>3) often correlates with poor aqueous solubility and suggests that lipid-based formulations may be a viable strategy.[9][10] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Provides an indication of the crystal lattice energy. A high melting point often corresponds to low solubility. Also used to detect polymorphism. |
| Solid-State Form | X-Ray Powder Diffraction (XRPD); Microscopy | Determines if the compound is crystalline or amorphous. Different polymorphs can have vastly different solubility and stability profiles. |
Workflow 1: Pre-Formulation Decision Framework
The following workflow illustrates how initial physicochemical data guides the formulation development path.
Caption: Pre-formulation characterization workflow.
Formulation Strategies and Protocols for In Vitro Assays
The primary challenge for in vitro assays is ensuring the compound remains in a monomeric, soluble state in the aqueous culture medium or buffer to interact with its biological target. Compound precipitation leads to inaccurate IC50 values and non-reproducible results.
Protocol 2.1: Preparation and Handling of DMSO Stock Solutions
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for screening.[11][12]
Materials:
-
This compound Derivative (API)
-
Anhydrous, cell-culture grade DMSO
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the required amount of API in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The goal is to fully dissolve the compound in the smallest practical volume.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Visually inspect for complete dissolution against a light source.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
-
Causality Check: A high-concentration, clear stock solution is critical. Undissolved microcrystals in the stock will act as seeds for precipitation when diluted into aqueous media.
Protocol 2.2: Aqueous Dilution for Cellular Assays
This protocol describes the critical step of diluting the DMSO stock into the final assay medium.
Materials:
-
Prepared DMSO stock solution (from Protocol 2.1)
-
Pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile polypropylene tubes and pipette tips
Procedure:
-
Thaw Stock: Thaw the DMSO stock aliquot rapidly and bring it to room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. This step simplifies the final serial dilutions.
-
Final Dilution: Add the DMSO stock (or intermediate dilution) to the pre-warmed aqueous medium. Crucially, add the small volume of DMSO to the large volume of medium while vortexing or pipetting vigorously. This rapid dispersion minimizes localized high concentrations that can trigger precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the cells, typically ≤0.5% (v/v).[11]
-
Precipitation Check: After preparing the final dilution, visually inspect for any cloudiness or precipitate. For a more sensitive check, incubate the solution for 30-60 minutes under assay conditions (e.g., 37°C) and re-examine. Centrifuging the sample and analyzing the supernatant concentration via HPLC/UV can provide a quantitative measure of solubility.
Formulation Strategies and Protocols for In Vivo Studies
The goal of in vivo formulation is to achieve sufficient and reproducible drug exposure in the test species to assess pharmacokinetics (PK), pharmacodynamics (PD), and toxicology (Tox).[13] The choice of vehicle is paramount and must be non-toxic and inert at the administered volume.[7]
Decision Tree for In Vivo Formulation Selection
The selection of an appropriate formulation strategy is a stepwise process based on the compound's properties and the study's objective.
Caption: Decision tree for selecting an in vivo formulation strategy.
Commonly Used Vehicles for Preclinical Oral Dosing
The choice of excipients must be carefully considered for their potential to cause adverse effects in the animal model and for their compatibility with the API.[14]
| Vehicle Composition | Type | Suitable For | Key Considerations |
| 0.5% (w/v) Methylcellulose in Water | Aqueous Suspension | Poorly soluble, neutral compounds. | Requires particle size control (micronization) for homogeneity and consistent absorption. |
| 0.9% Saline, pH adjusted | Aqueous Solution | Compounds with sufficient solubility at a physiological pH. | Ideal for IV administration. Limited utility for most poorly soluble compounds. |
| 10% DMSO / 40% PEG 400 / 50% Water | Co-solvent Solution | Compounds with moderate solubility that can be enhanced by organic solvents. | Potential for drug precipitation upon dilution in the GI tract. Check for vehicle toxicity. |
| 20% Solutol HS 15 / 80% Water | Surfactant Solution | Compounds whose solubility is enhanced by micellar solubilization. | Generally well-tolerated. Can improve bioavailability. |
| Corn Oil / Sesame Oil | Lipid Solution | Highly lipophilic compounds (LogP > 4). | Limited by the compound's solubility in the oil. May influence absorption physiology. |
Protocol 3.1: Preparation of a Co-solvent Vehicle (10% DMSO/40% PEG 400/50% Water)
This is a widely used vehicle for initial PK and efficacy studies.
Materials:
-
This compound Derivative (API)
-
DMSO
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Water for Injection or 0.9% Saline
-
Glass beaker or vial, magnetic stirrer, and stir bar
Procedure:
-
API Dissolution: Weigh the API into a glass vial. Add the required volume of DMSO (10% of the final volume) and stir with a magnetic stir bar until the API is completely dissolved. Gentle warming (<40°C) may be applied if necessary.
-
PEG 400 Addition: Add the required volume of PEG 400 (40% of the final volume) to the DMSO solution. Stir until the mixture is homogeneous. The solution may become viscous.
-
Aqueous Phase Addition: Slowly add the water or saline (50% of the final volume) to the organic mixture while stirring continuously . Add the aqueous phase dropwise to prevent shock precipitation of the API.
-
Final Homogenization: Stir the final mixture for at least 15-30 minutes to ensure complete homogeneity. The final formulation should be a clear, particle-free solution.
-
Pre-Dosing Stability: Store the formulation as planned for the study (e.g., room temperature for 4 hours). Visually inspect for any signs of precipitation or phase separation immediately before dosing each animal. This step is a critical self-validation of the formulation's suitability.
Troubleshooting Common Formulation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in in vitro assay | Exceeding aqueous solubility limit; slow dilution of DMSO stock. | Decrease final compound concentration. Ensure final DMSO is <0.5%. Add DMSO stock to medium with rapid mixing. |
| Formulation is cloudy or has particles | Incomplete dissolution; compound has very low solubility in the chosen vehicle. | Sonicate or gently warm the formulation. If it persists, the solubility limit is exceeded. Reformulate in a stronger solvent system or prepare as a suspension. |
| Precipitation after oral gavage | Dilution of the co-solvent vehicle in the aqueous environment of the stomach. | Screen for precipitation-inhibiting polymers (e.g., HPMC, PVP). Consider a lipid-based or amorphous solid dispersion formulation.[6][10] |
| High viscosity makes dosing difficult | High concentration of polymers like PEG 400 or methylcellulose. | Reduce the polymer concentration. Gently warm the formulation just prior to dosing to reduce viscosity. Use a larger gauge gavage needle. |
| Adverse events in animals (e.g., lethargy, ataxia) | Vehicle-induced toxicity (e.g., from high % of DMSO or surfactants). | Reduce the concentration of the problematic excipient. Conduct a vehicle-only tolerability study. Choose a different, better-tolerated vehicle system. |
Conclusion
A rational, data-driven formulation strategy is indispensable for the successful preclinical evaluation of this compound derivatives. By investing in upfront physicochemical characterization, researchers can select the most appropriate formulation approach, moving systematically from simple solutions to more complex systems as required. The protocols and workflows detailed in this guide provide a robust framework for preparing stable and homogeneous formulations that enable the generation of high-quality, reproducible biological data. This systematic approach ensures that the true therapeutic potential of novel this compound derivatives can be accurately assessed, facilitating their progression in the drug discovery pipeline.
References
- Chen, Q., Bryant, V. C., et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters.
- Giri, T. K., & Pradhan, M. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences.
- Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Quay Pharma.
- Various Authors. (2019). Synthetic pathway to prepare quinoxaline derivatives using CAN as a catalyst. ResearchGate.
- Protheragen. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Protheragen.
- Rangel-Rangel, E., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry.
- Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- S., Qu, et al. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry.
- SGS. (n.d.). Preclinical Formulation Development. SGS Life Sciences.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Kalluri, R., Varkala, M., & Vurimidi, H. (2019). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery.
- BioCrick. (n.d.). This compound | CAS:6298-37-9. BioCrick.
- Iram, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules.
- Kumar, L., & Verma, R. (2015). Selection of Polymeric Excipients for Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
- Various Authors. (2025). General synthesis procedure of novel antiproliferative quinoxaline derivatives. ResearchGate.
- Farghaly, T. A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences.
- Various Authors. (2025). Biological activity of quinoxaline derivatives. ResearchGate.
- Al-Ostath, A. I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of the Iranian Chemical Society.
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Formulation Development [sgs.com]
- 9. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Aminoquinoxaline Derivatization
Welcome to the technical support center for the derivatization of 6-aminoquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing novel quinoxaline derivatives. Quinoxaline scaffolds are pivotal in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] This guide provides in-depth, field-proven insights to ensure the success of your synthetic transformations.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that frequently arise when working with this compound.
Q1: What are the most common strategies for derivatizing the 6-amino group of this compound?
The primary amino group on the this compound scaffold is a versatile handle for various derivatization reactions. The most common strategies include:
-
N-Acylation: This reaction forms an amide bond by treating the amino group with an acylating agent like an acyl chloride or anhydride. These reactions can often be performed under catalyst-free conditions.[2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the arylation or heteroarylation of the amino group. This method has largely replaced harsher, traditional methods due to its broad substrate scope and functional group tolerance.[3][4]
-
Reductive Amination: The amino group can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Q2: Beyond the amino group, how can the quinoxaline core itself be functionalized?
While the 6-amino group is a primary site for derivatization, the quinoxaline ring system can also be modified, typically through cross-coupling reactions if a suitable handle (like a halogen) is present at another position. For instance, a halo-substituted this compound can undergo reactions such as:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction to form C-C bonds between the quinoxaline core and various aryl or vinyl boronic acids.[5] This is a cornerstone of modern organic synthesis for creating biaryl structures.[5]
-
Sonogashira Coupling: A palladium-catalyzed reaction to form C-C bonds with terminal alkynes.
Q3: Is it necessary to protect the 6-amino group during other reactions on the quinoxaline core?
Yes, protecting the nucleophilic 6-amino group is often a critical step to prevent unwanted side reactions, especially during cross-coupling reactions on the quinoxaline core or when using strong bases.[6][7] The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal.[6]
-
Common Protecting Groups: For amino groups, common choices include Boc (tert-butoxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile.[8][9] The selection of an "orthogonal" protecting group allows for its selective removal without affecting other protecting groups in the molecule.[6]
Q4: What are the best general practices for purifying this compound derivatives?
Purification is essential to remove unreacted starting materials, catalysts, and byproducts.[10] The most effective techniques include:
-
Column Chromatography: Using silica gel is a highly effective method for separating complex mixtures that are difficult to purify by other means.[10]
-
Recrystallization: This is a widely used and cost-effective technique for purifying solid products. Ethanol is a frequently used solvent for the recrystallization of quinoxaline derivatives.[10]
-
Filtration and Washing: For crude products that precipitate out of the reaction mixture, simple filtration followed by washing with a suitable solvent can effectively remove many impurities.[10]
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to resolving common problems encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
Low yield is one of the most common challenges. The cause can often be traced back to suboptimal reaction conditions or reagent quality.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.[10] Ensure precise measurement of all reagents.
-
Catalyst Inactivity: In cross-coupling reactions, the palladium catalyst can be inhibited or degraded.
-
Suboptimal Base or Solvent: The choice of base and solvent are interrelated and can dramatically affect the reaction outcome.[13][14]
-
Insufficient Temperature or Reaction Time: Some reactions require significant thermal energy to proceed to completion.
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Presence of Impurities and Side Products
The formation of multiple products complicates purification and reduces the yield of the desired compound.
Possible Causes & Solutions:
-
Side Reactions of the Amino Group: The unprotected 6-amino group can act as a competing nucleophile or inhibit the catalyst.
-
Solution: Introduce a suitable protecting group (e.g., Boc) onto the amino group before attempting reactions at other sites.[6]
-
-
Hydrodehalogenation: In cross-coupling reactions with halo-quinoxalines, a common side product is the one where the halogen is replaced by a hydrogen atom. This can result from a competing β-hydride elimination pathway.[3]
-
Solution: Modifying the ligand and base combination can often suppress this side reaction. Sterically hindered ligands can be particularly effective.[3]
-
-
Homocoupling of Boronic Acids: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and maintenance of an inert atmosphere.[11]
-
-
Over-alkylation/acylation: The amino group can potentially react more than once if the conditions are too harsh or the stoichiometry is incorrect.
-
Solution: Use milder conditions (e.g., lower temperature) and carefully control the equivalents of the electrophile.
-
Troubleshooting Workflow: Product Impurity Issues
Caption: A workflow for diagnosing and resolving product impurity issues.
Experimental Protocols & Data
The following sections provide generalized, step-by-step methodologies for key derivatization reactions of this compound. These are starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for N-Acylation
This protocol describes a straightforward method for acylating the 6-amino group, often achievable under catalyst-free conditions.[2]
Materials:
-
This compound (1.0 equiv)
-
Acylating agent (e.g., Acetic Anhydride or Benzoyl Chloride) (1.2 equiv)
-
Solvent (e.g., THF, CH₂Cl₂, or solvent-free)
-
Optional: Base (e.g., Triethylamine or Pyridine) (1.5 equiv)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
If using a base, add it to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add the acylating agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 5 minutes to a few hours.[2]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-acylated this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is for coupling a halo-substituted this compound with an arylboronic acid. The amino group should ideally be protected.
Materials:
-
Protected 6-Amino-X-haloquinoxaline (e.g., Boc-6-amino-2-chloroquinoxaline) (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equiv)
-
Degassed water (if using an aqueous base solution)
Procedure:
-
To a Schlenk flask or sealed tube, add the protected 6-amino-X-haloquinoxaline, arylboronic acid, palladium catalyst, and base.[11]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11][12]
-
Add the degassed solvent(s) via syringe.[11]
-
Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[11]
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).[11]
-
Once complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.[11]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography to afford the desired derivative.[12]
-
If necessary, perform the deprotection step to remove the amino protecting group.
Data Summary: Key Reaction Parameters
The following table summarizes typical conditions for common derivatization reactions, compiled from literature on quinoxalines and related N-heterocycles. This should serve as a starting point for optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) | Reference(s) |
| N-Acylation | None | - | Et₃N (optional) | THF, H₂O | RT | >90 | [2] |
| Suzuki Coupling | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 110 | 35-65 | [11] |
| Suzuki Coupling | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 70-95 | [5] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 80-98 | [13] |
| Nucleophilic Sub. | None | - | K₂CO₃ (2) | DMSO | 200 (MW) | 26-88 | [16] |
References
- Benchchem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem.
- MDPI. (2011).
- ResearchGate. (n.d.). Derivatization reaction optimization.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- PubMed Central. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. PMC.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Benchchem. (2025). Technical Support Center: Purification of Crude 2-Amino-6-nitroquinoxaline. BenchChem.
- Wikipedia. (n.d.).
- Journal of Chemical Research. (2015).
- ChemBK. (n.d.). This compound. ChemBK.
- Chemistry LibreTexts. (2023).
- Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
- Royal Society of Chemistry. (2015).
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- ResearchGate. (n.d.). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin.
- NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- PubMed. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- ResearchGate. (n.d.). Solid-phase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin.
- YouTube. (2025).
- Google Patents. (2003).
- Google Patents. (2018).
- Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- AAPPTec. (n.d.).
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- University of California, Santa Cruz. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- ResearchGate. (n.d.). Preparation of N-acylated amines.
- Benchchem. (2025). optimizing reaction conditions for quinoxalinone synthesis. BenchChem.
- PubMed. (1993). Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins.
- MDPI. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
- MDPI. (2021).
- ResearchGate. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
- ResearchGate. (n.d.).
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Quinoxaline Synthesis Technical Support Center: A Guide to Minimizing Side Products
Welcome to the Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face in the lab. Our focus is on understanding the root causes of side product formation and implementing rational strategies to achieve high yields and purity. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm new to quinoxaline synthesis. What is the most common and reliable starting point?
The most prevalent and classic method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (most commonly o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3] This reaction, often referred to as the Hinsberg or Körner-Hinsberg synthesis, is widely used due to its simplicity and the commercial availability of a vast array of starting materials.[1][4] The fundamental transformation involves the formation of two carbon-nitrogen bonds to construct the pyrazine ring fused to the benzene core.
Q2: My yields are consistently low. What are the most likely culprits?
Low yields in quinoxaline synthesis are a common complaint and can stem from several factors.[1][5] Before troubleshooting specific side products, consider these primary issues:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion. Solutions include extending the reaction time or applying gentle heating.[1] The introduction of a suitable catalyst can dramatically accelerate the reaction rate.[1]
-
Poor Starting Material Quality: The o-phenylenediamine starting material is susceptible to oxidation, appearing darker in color (tan to brown). This oxidation can introduce impurities that complicate the reaction. It is advisable to use freshly purified or high-purity diamines.
-
Harsh Reaction Conditions: While acid catalysis is often employed, strong acids and high temperatures can lead to the degradation of sensitive functional groups on either the diamine or the dicarbonyl compound, resulting in tar formation and reduced yield.[1][2]
Q3: I've seen a lot about "green chemistry" for quinoxaline synthesis. Is this just an environmental consideration, or are there practical lab benefits?
Green chemistry approaches offer significant practical advantages beyond reducing environmental impact.[6][7][8] These methods are often designed to be more efficient and selective, directly addressing the common pitfalls of traditional synthesis.[5][6] Key benefits include:
-
Higher Yields & Purity: By using optimized catalysts and conditions, green methods often produce cleaner reaction profiles with fewer side products.[2][5][9]
-
Shorter Reaction Times: Techniques like microwave-assisted synthesis can reduce reaction times from several hours to mere minutes.[1][3][10]
-
Milder Conditions: Many modern protocols operate at room temperature, preserving sensitive functional groups and preventing degradation.[5]
-
Simplified Work-up: The use of heterogeneous or recyclable catalysts simplifies product isolation, often requiring only filtration and solvent evaporation.[2][8][9]
Troubleshooting Guide: Identifying & Minimizing Side Products
This section addresses specific impurities and side products you may observe by techniques like TLC, LC-MS, or NMR.
Problem 1: Formation of Highly Polar, Insoluble Material (Tar/Polymer)
-
Observation: A significant amount of dark, intractable material forms in the reaction vessel. The desired product is obtained in low yield after a difficult purification.
-
Probable Cause: This is often the result of polymerization or degradation pathways competing with the desired cyclization. The primary causes are excessively harsh acidic conditions or high temperatures. Strong acids can promote self-condensation of the dicarbonyl compound or polymerization of the electron-rich o-phenylenediamine.
-
Proposed Mechanism & Solution: The goal is to facilitate the desired bimolecular condensation while suppressing side reactions.
-
Causality: Protic acids (like acetic acid) or Lewis acids catalyze the key carbonyl activation and dehydration steps. However, excessively strong acids or high concentrations can lead to unwanted side reactions.
-
Solution: Switch to a milder, more controlled catalytic system. Heterogeneous acid catalysts or mild Lewis acids are excellent choices. Cerium (IV) ammonium nitrate (CAN) in an aqueous medium, for instance, has been shown to be highly efficient at room temperature, often yielding clean products that precipitate directly from the reaction mixture and can be isolated by simple filtration.[2][9]
-
Caption: Troubleshooting workflow for tar formation.
Problem 2: Formation of Benzimidazole-2-carboxaldehyde or Related Impurities
-
Observation: Mass spectrometry or NMR analysis indicates the presence of a benzimidazole byproduct. This is particularly common when using α-keto aldehydes as the dicarbonyl component.
-
Probable Cause: Benzimidazoles are formed from the condensation of o-phenylenediamine with a single carbonyl unit (an aldehyde). This can occur if the 1,2-dicarbonyl starting material undergoes oxidative cleavage or if it contains aldehyde impurities. The famous Cannizzaro reaction is a disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid, which can be a competing pathway under certain conditions.
-
Proposed Mechanism & Solution: The key is to ensure the integrity of the 1,2-dicarbonyl unit and prevent its breakdown.
-
Causality: The reaction between an o-diamine and an aldehyde is often faster than the corresponding reaction with a ketone. If an aldehyde is present, benzimidazole formation is a highly favorable competing pathway.
-
Solution:
-
Verify Starting Material Purity: Check the purity of your 1,2-dicarbonyl compound by NMR or GC-MS to ensure it is free from aldehyde contaminants.
-
Use an In-Situ Oxidation Protocol: A robust method to avoid this issue is to generate the 1,2-dicarbonyl in situ from a stable precursor like an α-hydroxyketone. Using a mild oxidant like iodine (I₂) in DMSO allows for the controlled oxidation to the dicarbonyl, which is immediately trapped by the o-phenylenediamine, minimizing the chance for side reactions.[5][11]
-
-
Caption: Competing reaction pathways leading to desired quinoxaline or benzimidazole byproduct.
Problem 3: Formation of Quinoxaline N-Oxides
-
Observation: Your product mass is higher than expected (M+16), and NMR/IR data suggest the presence of an N-O bond.
-
Probable Cause: The pyrazine ring of the quinoxaline product is susceptible to oxidation, forming mono- or di-N-oxides.[12] This occurs when the reaction conditions are overly oxidative. This can happen unintentionally with prolonged heating in the presence of air (aerobic oxidation) or by using an excessively strong oxidizing agent in protocols that require one.
-
Proposed Mechanism & Solution: The solution is to control the oxidative potential of the reaction environment.
-
Causality: The nitrogen atoms in the quinoxaline ring have lone pairs of electrons that can be oxidized to form N-oxides, similar to the oxidation of pyridine to pyridine-N-oxide.
-
Solution:
-
Inert Atmosphere: If you suspect aerobic oxidation is the culprit, especially during long reactions at high temperatures, perform the reaction under an inert atmosphere of nitrogen or argon.
-
Choose a Milder Oxidant: In syntheses that require an oxidant (e.g., from α-hydroxyketones or other precursors), select one with the appropriate potential. Avoid overly strong reagents like permanganate if not necessary. Molecular oxygen or air can be used as a mild and green terminal oxidant in some catalytic systems.[13]
-
-
Validated Experimental Protocols
Protocol 1: High-Yield, Green Synthesis of 2,3-Diphenylquinoxaline using CAN
This protocol is adapted from methodologies known to produce high yields with minimal side products and a simple work-up.[2][9]
-
Reagent Preparation: In a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg).
-
Solvent Addition: Add 10 mL of tap water to the flask.[9]
-
Catalyst Addition: To the stirring suspension, add Cerium (IV) ammonium nitrate (CAN) (0.05 mmol, 27 mg, 5 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 20-30 minutes.[2] Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Product Isolation: Upon completion, the solid product will have precipitated from the aqueous mixture. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with water (3 x 10 mL) and then a small amount of cold ethanol.
-
Drying: Dry the pale yellow solid under vacuum to obtain the final product, 2,3-diphenylquinoxaline. The product is often pure enough for most applications without further chromatography.[9]
Protocol 2: General Post-Reaction Work-up and Purification
This protocol is a general guideline for reactions performed in organic solvents that require extraction and purification.[14]
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run under acidic conditions, slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. If neutral, quench with water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times (3x volume of the initial reaction solvent).[14]
-
Washing: Combine the organic layers and wash them sequentially with water (1x) and then with a saturated brine solution (1x). The brine wash helps to remove residual water from the organic phase.[14]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by one of the following methods:
-
Recrystallization: Ethanol is a common and effective choice for recrystallizing many quinoxaline derivatives.[14] Other solvent systems include toluene or ethyl acetate/hexane mixtures.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
| Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Side Product Profile | Reference |
| Traditional | Acetic Acid | Ethanol | Reflux | 4-12 h | 60-80 | Moderate; potential for degradation | [1][2] |
| Microwave | None / Catalyst | Ethanol | 100-150 | 2-10 min | 85-95 | Low | [1][3] |
| CAN-Catalyzed | CAN (5 mol%) | Water | 25 | 20-30 min | 90-98 | Very Low / None | [2][9] |
| I₂-Catalyzed | I₂ (25 mol%) | DMSO | 25 | 12 h | 80-90 | Low | [5][11] |
References
- Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem.
- Methods of Preparation of Quinoxalines - Encyclopedia.pub.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF.
- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review - IJIRT.
- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines - PubMed Central.
- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- The suggested mechanism to explain the formation of quinoxalines 20 - ResearchGate.
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals.
- Sustainable Approaches Towards the Synthesis of Quinoxalines - ResearchGate.
- Quinoxaline Synthesis via o-Phenylenediamine | PDF | Chemical Reactions - Scribd.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives | CiteDrive.
- Green synthesis of quinoxaline and substituted quinoxalines - ResearchGate.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives - ResearchGate.
- Refinement of work-up procedures for quinoxaline synthesis - Benchchem.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ijirt.org [ijirt.org]
- 7. citedrive.com [citedrive.com]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Aminoquinoxaline and its Analogs
Welcome to the technical support center for the purification of 6-Aminoquinoxaline and its structural analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable heterocyclic compounds in high purity. Quinoxaline derivatives are pivotal scaffolds in medicinal chemistry, and their purity is paramount for reliable biological and pharmacological evaluation.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the common hurdles in their purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The most prevalent method is the reduction of 6-nitroquinoxaline.[2]
-
Unreacted Starting Material: The most common impurity is the starting material, 6-nitroquinoxaline. Its presence indicates an incomplete reduction reaction.
-
Reaction By-products: Depending on the reaction conditions, side-products can form. For instance, in syntheses involving substituted phenylenediamines, isomeric impurities can arise.[3] In the synthesis of analogs like Brimonidine, which is derived from 5-bromo-6-aminoquinoxaline, process-related impurities such as cyanamide derivatives have been identified.[4]
-
Degradation Products: this compound is susceptible to oxidation and photodegradation.[5] The amino group can be oxidized, leading to colored impurities, often appearing as dark or tarry substances. Improper handling or prolonged storage under light and air can exacerbate this issue.
Q2: What are the key physicochemical properties of this compound that influence its purification?
A2: Understanding the compound's properties is critical for designing an effective purification strategy.
-
Solubility: this compound is poorly soluble in water but shows good solubility in polar organic solvents like DMSO, dichloromethane, and ethyl acetate, and is slightly soluble in methanol and ethanol.[6][7][8] This profile is advantageous for both recrystallization and chromatography. A detailed solubility table is provided in Section 4.
-
Basicity (pKa): The amino group imparts basic character to the molecule (predicted pKa ≈ 2.57).[8] This basicity can cause strong interactions with the acidic surface of standard silica gel, leading to peak tailing or irreversible adsorption during column chromatography.
-
Physical State: It is typically a yellow to brown crystalline solid with a melting point in the range of 157-161 °C.[2][9] Its solid nature makes it a good candidate for purification by recrystallization, provided a suitable solvent is found.
-
Stability: The compound can degrade under strongly acidic or basic conditions and is sensitive to light and oxygen.[5] Purification and storage should be conducted with these sensitivities in mind. It is recommended to store the purified solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light.[5]
Q3: How do I choose between recrystallization and column chromatography for my crude sample?
A3: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound (typically >90% crude purity).[10] It is efficient, scalable, and often yields material of very high purity. It is the preferred method if you can find a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
-
Silica Gel Column Chromatography is more suitable for separating mixtures with multiple components or when the crude purity is lower. It is excellent for removing impurities with significantly different polarities from the desired product.[2] For this compound, which is a polar compound, chromatography can effectively remove less polar by-products or more polar baseline impurities.
A decision workflow for selecting the best method is provided in Section 4.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Oily Precipitate Forms Instead of Crystals | 1. High Impurity Load: The melting point of the mixture is depressed below the boiling point of the solvent. 2. Unsuitable Solvent: The solvent is too good, preventing the compound from reaching a supersaturated state required for crystallization. 3. Rapid Cooling: Cooling the solution too quickly does not allow for the ordered lattice formation of crystals. | 1. Pre-purify: Run the crude material through a short plug of silica gel to remove the bulk of impurities before attempting recrystallization. 2. Change Solvent System: Use a two-solvent system. Dissolve the compound in a "good" solvent (e.g., methanol) and add a "poor" solvent (e.g., water or hexane) dropwise until turbidity persists. Then, heat to re-dissolve and cool slowly. 3. Slow Down Cooling: Allow the flask to cool to room temperature undisturbed on the benchtop, then transfer to a cold bath. Scratching the inside of the flask with a glass rod can initiate nucleation. |
| No Crystals Form Upon Cooling | 1. Too Much Solvent: The solution is not saturated, so the compound remains dissolved even at low temperatures. 2. Compound is Highly Soluble: The chosen solvent is too effective at keeping the compound in solution. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Introduce a "Poor" Solvent: As described above, add an anti-solvent to decrease the overall solubility. 3. Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to act as a nucleation site. |
| Low Recovery of Purified Product | 1. Significant Solubility in Cold Solvent: The compound has appreciable solubility even at low temperatures in the chosen solvent. 2. Premature Crystallization: Crystals formed during hot filtration, leading to loss of product. | 1. Optimize Solvent: Test different solvents or solvent mixtures to find one with a steeper solubility-temperature curve. Ensure the solution is cooled sufficiently (e.g., in an ice-water bath or freezer) before filtration. 2. Ensure Hot Filtration: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration to remove insoluble impurities. |
| Colored Impurities Persist in Crystals | 1. Insoluble Impurities: Highly colored, often polymeric or degradation products, may be insoluble. 2. Adsorbed Impurities: Polar colored impurities can co-crystallize by adsorbing to the surface of the desired crystals. | 1. Hot Filtration: If the color is from insoluble material, perform a hot gravity filtration before allowing the solution to cool. 2. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration through Celite or diatomaceous earth to remove the charcoal and the adsorbed impurities.[2] Be aware that charcoal can also adsorb your product, so use it sparingly. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Poor Separation / Streaking on the Column | 1. Inappropriate Eluent Polarity: The solvent system is either too weak (compound doesn't move) or too strong (compound and impurities elute together). 2. Acid-Base Interaction: The basic amino group is interacting strongly with the acidic silica gel, causing tailing. 3. Column Overload: Too much crude material was loaded onto the column. | 1. Optimize Eluent via TLC: Develop a solvent system on a TLC plate that gives your product an Rf value of 0.25-0.35 for optimal separation.[2] 2. Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia to your eluent. The base will neutralize the acidic sites on the silica, preventing strong adsorption of your basic compound. 3. Reduce Load: As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1. |
| Compound Irreversibly Stuck on the Column | 1. Strong Adsorption: The basicity of the amino group leads to very strong, almost irreversible binding to silica's acidic silanol groups. 2. Degradation on Silica: Silica gel can be acidic enough to catalyze the degradation of sensitive compounds. | 1. Use a More Polar Eluent: Try flushing the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane. 2. Use Deactivated Silica: Treat standard silica gel with a base (like Et₃N) before packing the column, or use commercially available deactivated silica gel. 3. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) for future purifications. |
| Cracks or Channels in the Silica Bed | 1. Improper Packing: The silica gel was not packed uniformly, creating channels where the solvent and sample can run through without proper separation. 2. Solvent Polarity Shock: Switching from a nonpolar to a highly polar solvent too quickly can generate heat and cause the silica bed to crack. | 1. Repack the Column: Ensure the silica is packed as a uniform slurry and allowed to settle completely without air bubbles. 2. Use Gradient Elution: If a change in polarity is needed, increase the proportion of the polar solvent gradually rather than in one large step. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is essential for assessing crude purity, identifying the number of components, and developing an optimal solvent system for column chromatography.
-
Prepare TLC Plate: Obtain a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line ~1 cm from the bottom (the origin).
-
Prepare Sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Also spot the starting material (e.g., 6-nitroquinoxaline) as a reference if available.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (see Table 2 for starting points). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Analyze: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). An ideal solvent system for column chromatography will give the product an Rf of ~0.3.[2]
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid crude material that is already relatively pure (>90%).
-
Choose a Solvent: Using the solubility data in Table 1, select a solvent or solvent pair. For this compound, benzene has been reported to be effective.[2] A mixture like ethanol/water or ethyl acetate/hexane is also a good starting point.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate in a fume hood.
-
Decolorize (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Perform Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
This is the method of choice for complex mixtures or impure samples.
-
Select Eluent: Based on your TLC analysis (Protocol 1), prepare a sufficient volume of the eluent that provides a product Rf of 0.25-0.35. If tailing was observed on TLC, add 0.5-1% triethylamine to the eluent.
-
Pack the Column: Select a column of appropriate size. As a general guideline, use 50-100 g of silica gel for every 1 g of crude material. Pack the column using the "slurry method": mix the silica gel with the eluent to form a slurry, and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks form.
-
Load the Sample: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the "dry loading" method for poorly soluble compounds: dissolve the crude material in a solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visual Workflows & Data Summaries
Diagram 1: Purification Strategy Decision Tree
This workflow guides the selection of the most appropriate purification technique based on the characteristics of the crude sample.
Caption: Decision tree for selecting a purification method.
Table 1: Solubility Profile of this compound
This table summarizes qualitative and reported solubility data to aid in the selection of solvents for recrystallization and chromatography.
| Solvent | Solubility | Reference(s) | Notes for Purification |
| Water | Insoluble | [6] | Useful as an anti-solvent in recrystallization or for washing. |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7][8] | Good for preparing stock solutions, but difficult to remove. Not ideal for purification. |
| Dichloromethane (DCM) | Soluble | [7] | Excellent solvent for column chromatography and sample loading. |
| Chloroform | Soluble | [7] | Similar to DCM, can be used in chromatography. |
| Ethyl Acetate | Soluble | [7] | A common eluent for column chromatography, often mixed with hexanes.[2] |
| Acetone | Soluble | [7] | Can be used, but its polarity is high; often used with less polar co-solvents. |
| Methanol | Slightly Soluble | [8] | Useful as a polar component in chromatography eluents or as a "good" solvent in recrystallization pairs. |
| Ethanol | Soluble | [11] | Similar to methanol, can be used for recrystallization. |
| Benzene | Soluble (on heating) | [2] | Reported as a successful recrystallization solvent.[2] |
| Hexane/Heptane | Insoluble | - | Useful as a non-polar "poor" solvent for recrystallization and as a weak eluent component. |
Table 2: Recommended TLC and Column Chromatography Solvent Systems
These solvent systems are excellent starting points for developing a separation method for this compound and its analogs. Always optimize using TLC first.
| Solvent System (v/v) | Typical Application | Rationale & Comments |
| 100% Ethyl Acetate | TLC / Column Chromatography | A good starting point. This compound has an Rf of ~0.32 in this system.[2] |
| 50-80% Ethyl Acetate in Hexanes | Column Chromatography | Provides good separation of this compound from less polar impurities. Adjust ratio to achieve Rf ≈ 0.3. |
| 2-5% Methanol in Dichloromethane | Column Chromatography | A more polar system for eluting the compound if it shows strong retention in ethyl acetate/hexanes. |
| Ethyl Acetate / Hexanes + 1% Et₃N | Column Chromatography | Recommended for all silica gel chromatography to prevent peak tailing by neutralizing acidic silanol groups. |
| 5% Methanol in DCM + 0.5% NH₄OH | Column Chromatography | An alternative basic modifier system, particularly effective for very basic analogs. |
Section 5: References
-
BenchChem. In-Depth Technical Guide: Solubility Profile of this compound-2,3(1H,4H)-dione. Available at:
-
BenchChem. Stability issues with this compound-2,3(1H,4H)-dione in solution. Available at:
-
ChemBK. This compound. Available at:
-
BioCrick. This compound | CAS:6298-37-9. Available at:
-
ChemicalBook. This compound synthesis. Available at:
-
Shaanxi BLOOM Tech Co., Ltd. This compound CAS 6298-37-9 Suppliers, Manufacturers, Factory. Available at:
-
CookeChem. This compound, 95%, 6298-37-9. Available at:
-
Biosynth. This compound | 6298-37-9. Available at:
-
Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 6298-37-9. Available at:
-
BenchChem. Technical Support Center: Purification of Crude 2-Amino-6-nitroquinoxaline. Available at:
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available at:
-
University of Rochester. Recrystallization and Crystallization. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound , 95% , 6298-37-9 - CookeChem [cookechem.com]
- 9. This compound | 6298-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. bloomtechz.com [bloomtechz.com]
Technical Support Center: Improving the Solubility of 6-Aminoquinoxaline Derivatives for Biological Assays
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support center for handling 6-Aminoquinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Quinoxaline derivatives are of significant interest in medicinal chemistry for their diverse biological activities, but their often-planar, aromatic structure contributes to poor aqueous solubility, a critical hurdle for obtaining reliable data in biological assays.[1]
This document provides a series of troubleshooting guides, in-depth protocols, and frequently asked questions to help you navigate these challenges, ensure compound integrity, and achieve reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound derivatives.
Q1: Why is my this compound derivative precipitating when I add it to my aqueous assay buffer or cell culture medium?
A: This is the most frequent challenge and typically stems from two primary factors:
-
Low Intrinsic Aqueous Solubility: The chemical structure of many quinoxaline derivatives is inherently hydrophobic (lipophilic), making them poorly soluble in water-based environments like buffers and media.[1][2]
-
Solvent Shock: When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous system, the compound can "crash out" of solution.[2][3] The abrupt change in solvent environment from organic to aqueous lowers the compound's solubility limit, causing it to precipitate.[2]
Q2: What is the recommended solvent for preparing a primary stock solution?
A: Dimethyl Sulfoxide (DMSO) is the most effective and widely used solvent for creating high-concentration stock solutions of this compound derivatives and other poorly soluble compounds for in vitro assays.[3][4][5] For best practices:
-
Use anhydrous, high-purity, cell-culture-grade DMSO to prevent moisture contamination, which can reduce the solubility of hydrophobic compounds.[3]
-
Prepare a high-concentration stock solution (e.g., 10-100 mM). This allows for a larger dilution factor, ensuring the final concentration of DMSO in your assay is minimal.[3]
Q3: How can I minimize precipitation when diluting my DMSO stock solution into the culture medium?
A: To avoid "solvent shock," a careful dilution technique is critical.
-
Maintain Low Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5%, and for many cell lines, below 0.1%, to prevent solvent-induced cytotoxicity or other artifacts.[2]
-
Pre-warm the Medium: Always use a buffer or cell culture medium that has been pre-warmed to the temperature of your experiment (e.g., 37°C for cell-based assays).[6] Temperature can significantly impact solubility.
-
Add Stock to Medium (Not Vice-Versa): Add the small volume of DMSO stock solution to the larger volume of pre-warmed medium while vortexing or stirring gently. This promotes rapid dispersal and reduces the chance of localized over-saturation.[6]
-
Perform Serial Dilutions: If you are preparing a range of concentrations, perform serial dilutions in the final aqueous medium rather than making multiple direct additions from the DMSO stock.[3]
Q4: What are the primary strategies for enhancing the solubility of this compound derivatives for biological assays?
A: If simple dilution of a DMSO stock is insufficient, several well-established techniques can be employed. The choice depends on the compound's specific properties and the assay requirements.[7]
-
Co-Solvency: The use of water-miscible organic solvents in the final aqueous solution can increase solubility.[2][7][8]
-
pH Adjustment: The 6-amino group is a basic moiety. Lowering the pH of the buffer may lead to its protonation, forming a more water-soluble salt.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble molecules to form water-soluble inclusion complexes.[2][7][11]
-
Particle Size Reduction (Nanosuspensions): For more challenging compounds, creating a nanosuspension dramatically increases the surface area, which enhances the dissolution velocity.[2][12]
Q5: How does the pH of the assay buffer affect the solubility of these compounds?
A: The 6-amino group on the quinoxaline scaffold can act as a weak base. In aqueous solutions with a pH below the compound's pKa, this amino group can become protonated (positively charged).[9][13] This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[10] Therefore, experimenting with slightly acidic buffers (e.g., pH 6.0-7.0) may improve solubility, provided the pH is compatible with your assay system.
Q6: Are there alternative formulation strategies if co-solvents are not sufficient or are toxic to my cells?
A: Yes. When co-solvents are not a viable option, more advanced formulation technologies should be considered.
-
Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and widely used excipient to improve drug solubility with low toxicity in in vitro systems.[2][11] This is often the next best step after co-solvents fail.
-
Nanosuspensions: This technique creates a colloidal dispersion of the pure drug in nanometer-sized particles, stabilized by surfactants.[14][15] Nanosuspensions can significantly enhance solubility and dissolution rate and are applicable to nearly all water-insoluble drugs.[16]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective. These formulations, such as self-emulsifying drug delivery systems (SEDDS), solubilize the compound in a lipid matrix.[17][18]
Solubility Enhancement Workflow
The following diagram outlines a systematic approach to tackling solubility issues with this compound derivatives.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Experimental Protocols
Here are detailed, step-by-step methodologies for key solubility enhancement techniques. Always begin by determining the maximum soluble concentration of your compound under the final assay conditions to avoid using data from precipitated solutions.[6][19]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution.
-
Objective: To create a stable, high-concentration stock solution for serial dilution.
-
Materials:
-
This compound derivative powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[3]
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
-
-
Methodology:
-
Calculate Mass: Determine the mass of the compound needed to prepare your desired volume and concentration (e.g., for 1 mL of a 10 mM solution of a compound with MW=200 g/mol , weigh 2.0 mg).
-
Weigh Compound: Accurately weigh the powder and transfer it to a sterile tube/vial.
-
Add Solvent: Add the calculated volume of DMSO.
-
Dissolve: Vortex thoroughly for 1-2 minutes. If necessary, gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution. Ensure the final solution is clear and free of particulates.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes creating a water-soluble inclusion complex to enhance aqueous solubility.[2]
-
Objective: To encapsulate the this compound derivative within HP-β-CD.
-
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or other suitable organic solvent
-
Deionized water
-
Magnetic stirrer and rotary evaporator (or vacuum oven)
-
-
Methodology (Solvent Evaporation Method):
-
Molar Ratio: Start with a 1:1 or 1:2 molar ratio of the compound to HP-β-CD. This can be optimized.
-
Dissolution: Dissolve the accurately weighed compound in a minimal amount of ethanol. In a separate flask, dissolve the HP-β-CD in deionized water.
-
Mixing: Slowly add the ethanolic drug solution to the aqueous HP-β-CD solution while stirring continuously.
-
Complex Formation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[2]
-
Solvent Removal: Remove the ethanol and some water using a rotary evaporator or by lyophilization (freeze-drying) to obtain a solid powder of the complex.
-
Reconstitution & Filtration: Reconstitute the resulting solid complex in the desired aqueous buffer or cell culture medium. Filter through a 0.22 µm syringe filter to remove any non-encapsulated or precipitated compound.[2]
-
Quantification: Confirm the final concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.
Protocol 3: Preparation of a Nanosuspension
This protocol provides a general outline for nanosuspension formulation using a high-pressure homogenization method.[2]
-
Objective: To formulate the compound as a nanosuspension for a significant increase in dissolution rate.
-
Materials:
-
This compound derivative
-
Stabilizer/Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear mixer and High-Pressure Homogenizer (HPH)
-
-
Methodology:
-
Pre-Suspension: Disperse the compound powder in an aqueous solution containing a dissolved stabilizer (e.g., 0.5-2% w/v). Use a high-shear mixer to create a uniform pre-suspension.
-
Pre-milling (Optional): To prevent clogging the homogenizer, the particle size of the pre-suspension can be reduced first using a media mill.[2]
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.
-
Process Parameters: Run the homogenization for 10-20 cycles at a pressure of 1000-1500 bar. Optimal parameters must be determined empirically for each compound.[2]
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
Assay Dilution: The final nanosuspension can then be diluted into the assay medium.
-
Quantitative Data Summary
When developing a formulation, it is crucial to systematically evaluate different excipients. The table below provides a template for summarizing your findings.
| Formulation Strategy | Excipient(s) | Excipient Conc. (% w/v) | Max. Compound Conc. Achieved (µM) | Observations (Precipitation, Clarity) | Assay Compatibility (e.g., Cytotoxicity) |
| Control | None (in Buffer) | N/A | e.g., <1 | Heavy Precipitation | N/A |
| Co-Solvent | DMSO | e.g., 0.5% | e.g., 10 | Clear Solution | Minimal |
| Co-Solvent | DMSO / PEG300 (1:4) | e.g., 1.0% | e.g., 50 | Clear Solution | Moderate |
| Cyclodextrin | HP-β-CD | e.g., 2.0% | e.g., 250 | Clear Solution | Minimal |
| Nanosuspension | Poloxamer 188 | e.g., 1.0% | e.g., >1000 | Stable, slightly opalescent dispersion | Low |
References
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
- Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
- Eurasia Proceedings of Science, Technology, Engineering & Mathematics. (2024).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. [Link]
- SciSpace. (n.d.).
- World Pharma Today. (n.d.).
- Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
- Verhoeven, E., et al. (2009). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Beck, J., et al. (2023).
- Wang, L., et al. (2022).
- FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
- Wang, L., et al. (2022).
- Wang, L., et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst.
- ResearchGate. (2023). Host-Quest Inclusion Complex of Quinoxaline-1,4-Dioxide Derivative With 2-Hydroxypropyl-β-Cyclodextrin: Preparation, Characterization, and Antibacterial Activity. [Link]
- Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- Sviridenkova, N., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
- Cheshkova, K., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. [Link]
- BioCrick. (n.d.). This compound. [Link]
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
- Reddit. (2022). How to tackle compound solubility issue. [Link]
- The Proteo-Pantry. (2025). Solution-making strategies & practical advice. YouTube. [Link]
- IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- ChemBK. (2024). This compound. [Link]
- Cheshkova, K., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media.
- S.P., P., & K.P., N. (2018). Heterocycles in Medicinal Chemistry. PubMed Central. [Link]
- Smith, G. F., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(11), 1049–1053. [Link]
- Meloun, M., et al. (2020). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules, 25(19), 4381. [Link]
- Reddit. (n.d.). Which solvent would be suitable to solubilize this compound? [Link]
- Drug Development & Delivery. (n.d.).
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
- ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrar.org [ijrar.org]
- 9. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media | MDPI [mdpi.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 6-Aminoquinoxaline-Based Compounds
Welcome to the technical support center for 6-aminoquinoxaline-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with these versatile molecules. Our goal is to equip you with the knowledge to anticipate and troubleshoot degradation, ensuring the integrity and reproducibility of your experimental results. This compound and its derivatives are crucial building blocks in pharmaceuticals and material science, but their inherent chemical properties can present stability issues.[1][2] This guide offers practical, field-proven insights into maintaining the stability of these compounds.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound-based compounds.
Q1: What are the primary stability concerns for this compound derivatives in solution?
A1: The core structure of this compound, featuring an amino group on the quinoxaline scaffold, makes it susceptible to several degradation pathways. The primary concerns are photodegradation, oxidation, and pH-dependent instability.[3] Quinoxaline derivatives, in general, can be sensitive to environmental factors, and the presence of the electron-donating amino group can exacerbate this sensitivity.
Q2: What are the initial visual indicators of degradation in a this compound solution?
A2: The first signs of degradation are often a noticeable color change in the solution, which may shift from colorless or pale yellow to a darker yellow or brown hue. You might also observe the formation of precipitates or a decrease in the compound's activity or concentration in your assays.[3]
Q3: What are the recommended storage conditions for solid this compound compounds and their solutions?
A3: For solid compounds, it is crucial to store them in a cool, dry, and dark place, away from heat, light, and incompatible materials such as strong acids, bases, and oxidizing agents.[4][5][6] It is recommended to store them in tightly sealed containers.[4][5] For solutions, especially in organic solvents like DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]
Q4: How does pH affect the stability of this compound compounds?
A4: The stability of this compound derivatives can be significantly influenced by the pH of the solution. The amino group can be protonated at acidic pH, which can alter the electronic properties of the molecule and potentially influence its stability. Some derivatives may undergo hydrolysis at extreme pH values (either strongly acidic or basic).[3] It is therefore critical to determine the optimal pH range for your specific compound and buffer your solutions accordingly.[3]
Q5: Can this compound compounds degrade under normal laboratory lighting?
A5: Yes, some quinoxaline-based compounds are known to be light-sensitive and can undergo photodegradation upon exposure to ambient or UV light.[7][8] This can lead to the formation of photodimers or other degradation products, ultimately affecting the compound's integrity and performance in assays.[9] Therefore, it is a critical best practice to handle these compounds in low-light conditions and store them in light-protecting containers.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments with this compound-based compounds.
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity or concentration | Degradation of the compound due to light exposure, oxidation, or pH instability. | Prepare fresh solutions for each experiment. Minimize the time the compound is in solution before use. Conduct a forced degradation study to identify the specific instability factors (see Experimental Protocols). |
| Color change or precipitation in solution | Oxidation or photodegradation. | Protect solutions from light at all times.[3] Consider using degassed solvents to remove dissolved oxygen. For highly sensitive compounds, prepare solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent or irreproducible experimental results | pH-dependent instability of the compound. | Carefully control and buffer the pH of your experimental solutions.[3] Perform a pH stability study to determine the optimal pH range for your compound (see Experimental Protocols). |
| Poor solubility or precipitation upon dilution in aqueous buffer | Low aqueous solubility of the compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing to aid dispersion.[3] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Analyze the sample using a stability-indicating HPLC method to separate the parent compound from its degradants.[10] Perform mass spectrometry (MS) to identify the mass of the unknown peaks and deduce potential degradation pathways. |
Experimental Protocols
To proactively address stability issues, we recommend performing the following characterization studies for your specific this compound derivative.
Protocol 1: Forced Degradation Study
Objective: To identify the key factors that cause degradation of your this compound compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.[3]
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) or simulated sunlight for a defined period.[7][8][10] A control sample should be wrapped in aluminum foil.
-
-
Analysis: Analyze all samples (including a control sample stored under normal conditions) using a stability-indicating HPLC method with UV detection.[10] Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: pH-Dependent Stability Study
Objective: To determine the optimal pH range for the stability of your this compound compound in aqueous solutions.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).[3]
-
Sample Preparation: Prepare a stock solution of the compound in DMSO. Dilute the stock solution into each buffer to a final desired concentration (e.g., 10 µg/mL).[3]
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Data Interpretation: Plot the percentage of the remaining parent compound against the pH to identify the pH range where the compound is most stable.
Visualizing Degradation and Workflow
To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.
Caption: Experimental workflow for assessing compound stability.
References
- Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells, 144, 150-158. [Link]
- Milardi, D., et al. (2012). The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. Journal of The Electrochemical Society, 159(11), G151-G159. [Link]
- Synerzine. (2018).
- Gedefaw, D., et al. (2018). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. USP Electronic Research Repository. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- MDPI. (n.d.). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. [Link]
- Industrial Chemicals. (n.d.). Quinoxalines Manufacturer,Supplier, Exporter. [Link]
- MDPI. (n.d.).
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. [Link]
- ChemBK. (2024). This compound. [Link]
- Canadian Science Publishing. (n.d.). Photochromic benzo[g]quinoxalines. [Link]
- NIH. (2024).
- ResearchGate. (2025). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin | Request PDF. [Link]
- Angewandte Chemie International Edition. (1998).
- ACS Publications. (n.d.). The Journal of Organic Chemistry. [Link]
- Agilent. (n.d.). AA Troubleshooting and Maintenance Guide. [Link]
- PubMed. (n.d.).
- ResearchGate. (2014).
- BioCrick. (n.d.).
- PubMed. (1991). Microbial Metabolism of Quinoline and Related Compounds. IX. Degradation of 6-hydroxyquinoline and Quinoline by Pseudomonas Diminuta 31/1 Fa1 and Bacillus Circulans 31/2 A1. [Link]
- PubMed Central. (n.d.).
- Phenova. (n.d.). GC Troubleshooting Guide. [Link]
- PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]
- ResearchGate. (2025). Method development for amino acid analysis. [Link]
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide. [Link]
- Tulip Diagnostics. (2023). CRUX TroubleShooting Book Sept 2023. [Link]
- Drug Analytical Research. (2023).
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synerzine.com [synerzine.com]
- 6. Quinoxaline(91-19-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications [research.chalmers.se]
- 8. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Reproducibility in 6-Aminoquinoxaline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Aminoquinoxaline. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with reproducibility, yield, and purity in their synthetic workflows. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and develop robust, reliable protocols.
Section 1: Core Synthesis Routes & Common Sticking Points
The synthesis of the this compound core can be approached through several pathways. Reproducibility issues often stem from a lack of appreciation for the critical parameters within each route.
FAQ: What are the primary methods for synthesizing this compound, and what are their key challenges?
There are two predominant, classical routes for preparing the this compound scaffold:
-
Condensation of a Substituted o-Phenylenediamine: This is a foundational method in quinoxaline chemistry, involving the reaction of an ortho-diamine with a 1,2-dicarbonyl compound.[1][2] For this compound, this typically involves reacting 1,2,4-triaminobenzene with glyoxal.[3]
-
Common Challenge: The starting triamine (e.g., 1,2,4-triaminobenzene dihydrochloride) can be unstable and susceptible to oxidation. The reaction conditions, particularly pH, must be carefully controlled to ensure selective cyclization and prevent side-product formation.
-
-
Reduction of 6-Nitroquinoxaline: This approach involves first synthesizing the nitro-analogue, 6-nitroquinoxaline, and then reducing the nitro group to the desired amine.[3] The initial 6-nitroquinoxaline is typically formed by condensing 4-nitro-o-phenylenediamine with glyoxal.
-
Common Challenge: The reduction step, while often high-yielding, requires careful selection of the reducing agent and catalyst. Incomplete reduction can leave starting material, while over-reduction or side reactions can occur. Catalyst poisoning or inactivity is a frequent source of poor reproducibility.[4][5]
-
A third, modern approach involves nucleophilic aromatic substitution (SNAr) on a halo-quinoxaline, but this is more common for creating derivatives than the parent compound.[6]
Below is a diagram illustrating these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Low Yield & Incomplete Reactions
A low or nonexistent yield is the most common and frustrating issue. The cause can almost always be traced back to reagents, reaction conditions, or monitoring.
FAQ: My condensation reaction yield is consistently low. What should I investigate?
Low yields in the condensation of 1,2,4-triaminobenzene with glyoxal are often linked to three factors: starting material quality, pH control, and atmospheric control.
1. Starting Material Integrity:
-
The Problem: 1,2,4-Triaminobenzene and its salts are highly susceptible to aerial oxidation, which can lead to the formation of colored, polymeric impurities that inhibit the desired reaction.
-
The Solution:
-
Use the highest quality reagent available, preferably from a freshly opened bottle.
-
If the reagent appears discolored (dark brown or black instead of light tan/grey), its quality is suspect.
-
Consider performing the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation during the reaction.
-
2. pH Control:
-
The Problem: The reaction mechanism involves nucleophilic attack of the amine on the protonated carbonyl of glyoxal.[7] If the medium is too acidic, the amine starting material becomes fully protonated and non-nucleophilic. If it's too basic, the glyoxal may undergo side reactions like a Cannizzaro reaction. A patent for this synthesis specifies using a 10% sodium carbonate solution, highlighting the importance of a basic, controlled environment.[3]
-
The Solution:
-
When using the dihydrochloride salt of the triamine, a base like sodium carbonate is essential to free the nucleophilic amine.[3]
-
Ensure the base is added slowly and with good stirring to maintain a homogenous pH and avoid localized areas of high concentration.
-
3. Reaction Monitoring:
-
The Problem: Without proper monitoring, it's impossible to know if the reaction has gone to completion or has stalled.
-
The Solution: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. A typical eluent system could be ethyl acetate/hexane or dichloromethane/methanol. The disappearance of the starting diamine spot is a key indicator of reaction progress.[5]
The following workflow can guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low quinoxaline synthesis yield.[8]
FAQ: My catalytic reduction of 6-nitroquinoxaline is sluggish or incomplete. What's wrong?
This is a classic heterogeneous catalysis problem. The issue is almost always the catalyst, the hydrogen source, or a hidden poison.
1. Catalyst Activity:
-
The Problem: Palladium on carbon (Pd/C) is the most common catalyst.[3][5] Its activity can degrade over time or be compromised by poor quality. The "10% Pd/C" designation can also be misleading, as the actual surface activity varies by manufacturer and batch.
-
The Solution:
-
Always use a fresh, high-quality catalyst from a reputable supplier.
-
Perform the reaction under vigorous stirring. This is critical in heterogeneous catalysis to ensure maximum contact between the substrate, catalyst, and hydrogen.
-
Ensure the catalyst is fully suspended in the solvent before introducing hydrogen.
-
2. Hydrogen Delivery:
-
The Problem: A common laboratory setup uses a hydrogen balloon.[5] Leaks in the system or poor-quality balloons can prevent a positive hydrogen pressure from being maintained, stalling the reaction.
-
The Solution:
-
Carefully check all septa and joints for leaks.
-
Use a high-quality balloon designed for this purpose.
-
For reproducible, scalable reactions, a dedicated hydrogenation apparatus with a pressure gauge is highly recommended.[4]
-
3. Catalyst Poisons:
-
The Problem: Trace impurities in your starting material or solvent can adsorb to the palladium surface and deactivate it. Sulfur- and halogen-containing compounds are notorious catalyst poisons.
-
The Solution:
-
Ensure your 6-nitroquinoxaline intermediate is highly pure before the reduction step. Recrystallize it if necessary.
-
Use high-purity, anhydrous solvents.
-
| Parameter | Common Issue | Recommended Action |
| Catalyst | Old or inactive Pd/C | Use a fresh batch from a reputable source. Increase catalyst loading if necessary (e.g., from 5 mol% to 10 mol%). |
| Hydrogen | System leak; insufficient pressure | Check all seals. Use a proper hydrogenation apparatus for pressures >1 atm.[3][4] |
| Stirring | Inadequate suspension | Use a stir bar and stir plate that provide vigorous agitation. |
| Poisons | Impure substrate or solvent | Purify the 6-nitroquinoxaline starting material. Use high-purity solvents. |
Section 3: Purification Strategies and Impurity Removal
Even with a successful reaction, isolating the pure this compound can be challenging.
FAQ: How can I effectively purify my crude this compound?
The two most effective methods are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.
1. Recrystallization:
-
When to Use: This is the best method for removing small amounts of impurities from a solid product, especially if the crude yield is high.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, solvents like benzene or ethanol are commonly cited.[3][8] You may need to experiment with solvent pairs (e.g., ethanol/water) to find the optimal system.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling solvent.
-
If colored, insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
2. Column Chromatography:
-
When to Use: This is necessary when impurities have similar solubility to the product or when multiple byproducts are present.
-
Stationary Phase: Silica gel is the standard choice.[8]
-
Mobile Phase (Eluent): A common starting point is an ethyl acetate/hexane mixture. The polarity can be gradually increased by increasing the proportion of ethyl acetate until the desired compound elutes. A typical TLC Rf value for the product is around 0.32 in pure ethyl acetate, which can guide your choice of eluent for the column.[3]
-
Procedure:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 20% ethyl acetate in hexane).
-
Pack the column and equilibrate with the eluent.
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry this silica and carefully add it to the top of the column.
-
Run the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
Section 4: Validated Experimental Protocols
The following protocols are based on established literature procedures and incorporate best practices for reproducibility.
Protocol 1: Synthesis via Catalytic Reduction of 6-Nitroquinoxaline
This two-step protocol is robust and generally high-yielding.[3][5]
Step A: Synthesis of 6-Nitroquinoxaline
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 eq) in ethanol.
-
Add an aqueous solution of glyoxal (40% in water, 1.05 eq).
-
Heat the mixture to reflux and monitor by TLC until the starting diamine is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
Collect the precipitated yellow solid by vacuum filtration, wash with cold water, then cold ethanol.
-
Dry the 6-nitroquinoxaline product under vacuum. Purity check via melting point or NMR is recommended before proceeding.
Step B: Reduction to this compound
-
To a solution of 6-nitroquinoxaline (1.0 eq) in methanol (approx. 0.1-0.2 M concentration), carefully add 10% Palladium on carbon (5-10% by weight of the starting material).[5]
-
Seal the flask, evacuate, and backfill with hydrogen gas (a balloon is sufficient for small scale, but a dedicated apparatus is better).[3]
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. The disappearance of the starting material spot is indicative of completion.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting solid is crude this compound. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization as needed.[3]
Protocol 2: Synthesis via Condensation of 1,2,4-Triaminobenzene
This protocol is adapted from a patented procedure and is effective for direct synthesis.[3]
-
In a three-neck flask equipped with a condenser and dropping funnel, prepare a solution of 10% by weight sodium carbonate in water.
-
Add 1,2,4-triaminobenzene dihydrochloride (1.0 eq) to the sodium carbonate solution with vigorous stirring.
-
In the dropping funnel, place an aqueous solution of glyoxal sodium bisulfite adduct (1.0 eq).
-
Add the glyoxal solution dropwise to the triamine solution over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 100 °C for two hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Collect the brown crystalline solid that forms by vacuum filtration.
-
Wash the solid with cold water and dry in vacuo.
-
Recrystallize the crude product from benzene or an appropriate solvent to yield pure, yellow crystals of this compound.[3]
Section 5: References
-
Scribd. Quinoxaline Synthesis via o-Phenylenediamine. Available from: [Link]
-
MDPI. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Available from: [Link]
-
ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline. Available from: [Link]
-
IJRAR.org. Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. Available from: [Link]
-
Pharmacy Infoline. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Available from: [Link]
-
YouTube. Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. Available from: [Link]
-
Wan, J.P. & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. Available from: [Link]
Sources
- 1. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 2. soc.chim.it [soc.chim.it]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijrar.org [ijrar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
How to avoid tar formation in Skraup-type quinoxaline synthesis
A Senior Application Scientist's Guide to Preventing Tar Formation in the Cyclocondensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds
Welcome to the technical support hub for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the robust yet sometimes challenging condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. While this reaction is a cornerstone for creating the quinoxaline scaffold—a privileged structure in pharmaceuticals and materials science—it is frequently plagued by the formation of viscous, intractable tars that can decimate yields and complicate purification.
This document moves beyond simple protocols to provide a deep, mechanistic understanding of why tar formation occurs and offers field-proven strategies to ensure clean, high-yielding, and reproducible syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in quinoxaline synthesis?
A1: Tar formation is not due to a single cause but is typically the result of undesired side reactions proceeding under harsh experimental conditions. The main culprits are polymerization of reactive intermediates and degradation of the starting materials.[1][2] This is particularly prevalent in traditional protocols that use strong mineral acids and high temperatures.[3] The highly reactive o-phenylenediamine can also be prone to oxidation, leading to colored impurities and polymeric byproducts.[1]
Q2: My protocol uses a strong acid catalyst like H₂SO₄. Is this necessary and could it be causing the problem?
A2: While acid catalysis is often employed to activate the carbonyl group for nucleophilic attack, strong, non-volatile acids like sulfuric acid, combined with high heat, are a major contributor to charring and tar formation.[2] Modern methods have demonstrated that a wide array of milder catalysts are not only effective but lead to significantly cleaner reactions and higher yields. These include Lewis acids, solid-supported acids, and even organocatalysts which operate under much gentler conditions.[4][5][6]
Q3: What role does the reaction temperature play in the formation of byproducts?
A3: Temperature is one of the most critical parameters to control.[1] Excessively high temperatures accelerate the desired reaction but disproportionately increase the rate of side reactions, such as self-condensation of the dicarbonyl compound and polymerization of intermediates.[1][2] Many modern, high-yield procedures have been developed that proceed efficiently at room temperature, effectively suppressing these degradation pathways.[5][6]
Q4: Can the choice of solvent influence the cleanliness of the reaction?
A4: Absolutely. The solvent system can dramatically impact the reaction outcome. While traditional syntheses might use organic solvents, a significant body of modern literature points to the success of "green" solvents like ethanol or water, which can facilitate cleaner reactions.[4][7] In some cases, solvent-free (neat) conditions have proven highly effective, reducing both environmental impact and the potential for solvent-related side reactions.[1][8]
Troubleshooting Guide: From Tarry Mixtures to Crystalline Products
This section addresses specific issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: My reaction mixture turned into a dark, viscous, and unworkable tar.
This is the most common and frustrating issue. It indicates that polymerization and degradation pathways have dominated the reaction.
Immediate Actions & Solutions:
-
Re-evaluate Your Thermal Profile: Overheating is the most likely cause.[1][9]
-
Solution: Lower the reaction temperature significantly. Attempt the reaction at room temperature first, monitoring progress by Thin-Layer Chromatography (TLC). If no reaction occurs, increase the temperature gradually in 10-15 °C increments. Many modern protocols achieve excellent yields at ambient temperatures.[5][6]
-
-
Change Your Catalyst: Your catalyst is likely too aggressive.
-
Solution: Replace strong mineral acids with a milder alternative. This is the most impactful change you can make. See the table below for catalyst suggestions. Iodine, for instance, is a mild acidic reagent that has been used effectively.[9] Solid acid catalysts like bentonite clay or nano-catalysts are also excellent choices as they are easily filtered off post-reaction.[5][10]
-
Visualizing the Path to Tar Formation
The following diagram illustrates the competition between the desired quinoxaline synthesis and the undesired polymerization pathways that lead to tar.
Caption: Competing reaction pathways in quinoxaline synthesis.
Problem 2: The reaction is sluggish at room temperature, and upon heating, it produces a low yield of product contaminated with colored impurities.
This suggests that while you've avoided runaway tarring, side reactions are still occurring, particularly the oxidation of your starting material.
Immediate Actions & Solutions:
-
Protect from Oxygen: The o-phenylenediamine starting material is susceptible to air oxidation, which can generate colored impurities.[1]
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon. This simple change can dramatically improve the color and purity of your crude product.
-
-
Optimize Your Catalyst System: A sluggish reaction points to insufficient catalytic activity at your chosen temperature.
-
Solution: Instead of increasing heat, consider a more efficient catalyst that works at milder temperatures. For example, cerium (IV) ammonium nitrate (CAN) has been shown to catalyze the reaction in an aqueous medium at room temperature in as little as 20 minutes.[5][10] Zinc triflate is another highly efficient catalyst for this transformation.[6][11]
-
Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis
| Parameter | Traditional Method | Optimized "Green" Method | Rationale for Change |
| Catalyst | Conc. H₂SO₄, HCl | Iodine, p-TsOH, Bentonite Clay, Zn(OTf)₂, CAN[5][6][9] | Reduces harsh, corrosive conditions, minimizing charring and side reactions.[2] |
| Temperature | High (Reflux) | Room Temperature or Mild Heat (40-60 °C) | Prevents polymerization and degradation of starting materials and intermediates.[1] |
| Solvent | Toluene, Acetic Acid | Ethanol, Water, or Solvent-Free[4][7][12] | Improves safety, reduces environmental impact, and can lead to cleaner product profiles. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents air oxidation of the electron-rich o-phenylenediamine.[1] |
Experimental Protocols
Protocol 1: Optimized, Green Synthesis of 2,3-Diphenylquinoxaline
This protocol utilizes a mild catalyst and solvent system to avoid tar formation from the outset.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (5 mL)
-
Bentonite K-10 clay (0.3 g)[5]
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine, benzil, and ethanol.
-
Add the bentonite K-10 clay catalyst to the mixture.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 20-30 minutes.[5]
-
Upon completion, filter the reaction mixture to remove the solid clay catalyst. Wash the catalyst with a small amount of hot ethanol (2 x 3 mL).
-
Combine the filtrate and washings. Reduce the solvent volume under reduced pressure.
-
The resulting solid can be recrystallized from ethanol to yield highly pure, crystalline 2,3-diphenylquinoxaline.
Protocol 2: Purification of Crude Quinoxaline Contaminated with Tarry Byproducts
If tar formation has already occurred, the following purification workflow can be used to isolate the desired product.
Troubleshooting Workflow Diagram
Caption: Purification workflow for isolating quinoxalines from tar.
Procedure:
-
Solubilization: Scrape the crude tarry mixture from the reaction flask and dissolve it in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry Loading: Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" method prevents streaking on the column.
-
Column Chromatography: Prepare a silica gel column using an appropriate eluent system (a gradient from non-polar to moderately polar, such as hexane to 20% ethyl acetate in hexane, is a good starting point).
-
Elution and Collection: Carefully load the silica-adsorbed crude product onto the top of the column. Elute the column, collecting fractions. The less polar quinoxaline product will typically elute before the highly polar tarry materials, which may remain at the top of the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Purification: For highest purity, recrystallize the resulting solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
By understanding the mechanistic basis of tar formation and proactively selecting milder, optimized conditions, researchers can transform the quinoxaline synthesis from a challenging procedure into a reliable and efficient tool for drug discovery and materials science.
References
- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (n.d.).
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Advances.
- Jean B. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Chemical and Pharmaceutical Research.
- Novel green approaches for synthesis of quinoxaline derivatives. (n.d.).
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
- Recent advances in the transition-metal-free synthesis ofquinoxalines. (n.d.). PubMed Central.
- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.).
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Technical Support Center: Optimizing Cyclocondensation of o-Phenylenediamine. (n.d.). BenchChem.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (n.d.).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Successive cleavage and reconstruction of lignin β-O-4 models and polymer to access quinoxalines. (n.d.). The University of Liverpool Repository.
- Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine. (n.d.). BenchChem.
- A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). Royal Society of Chemistry.
- Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. (n.d.).
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. (2019). ACS Omega.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). International Journal of Pharmaceutical Sciences.
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.
- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. ijirt.org [ijirt.org]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Catalyst Selection for 6-Aminoquinoxaline Synthesis
Welcome to the technical support center for the synthesis of 6-Aminoquinoxaline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. This compound is a key structural motif in medicinal chemistry, appearing in compounds with a wide range of biological activities, including as antagonists of ionotropic glutamate receptors.[1][2]
This document moves beyond simple protocols to provide in-depth, field-tested insights into catalyst selection and reaction optimization. We will address common experimental challenges in a direct question-and-answer format, explaining the chemical reasoning behind each troubleshooting step to empower you to make informed decisions in your own laboratory work.
Section 1: Synthesis via Catalytic Hydrogenation of 6-Nitroquinoxaline
This is one of the most common and straightforward methods for preparing this compound, involving the reduction of a nitro group. The success of this transformation hinges on the proper selection and handling of the hydrogenation catalyst.
Experimental Protocol: Catalytic Hydrogenation
Objective: To reduce 6-nitroquinoxaline to this compound using a palladium on carbon (Pd/C) catalyst.
Materials:
-
6-Nitroquinoxaline (1.0 eq)
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material)[3]
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite or diatomaceous earth
Procedure:
-
In a suitable hydrogenation vessel, dissolve 6-nitroquinoxaline in methanol.[4]
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it thoroughly with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.[3][4]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).[3][4]
-
Once complete, carefully purge the vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite to safely remove the palladium catalyst.[3] Wash the filter cake with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound, which can be purified further by recrystallization or column chromatography.[4]
Troubleshooting & FAQs: Catalytic Hydrogenation
Q1: My reduction reaction is stalled or proceeding very slowly. What are the potential causes?
A1: An incomplete reduction can stem from several factors related to catalyst activity and reaction conditions:
-
Catalyst Deactivation: The Pd/C catalyst may be old or have been improperly handled, leading to oxidation and loss of activity. Ensure you are using a fresh, high-quality catalyst. Certain functional groups on your substrate or impurities (sulfur, halides) can also poison the catalyst.
-
Insufficient Hydrogen: For balloon hydrogenation, ensure the balloon remains inflated throughout the reaction. If the reaction consumes a large volume of hydrogen, the balloon may need to be refilled. For larger-scale reactions, a Parr hydrogenator or similar apparatus is recommended to maintain constant pressure.[5]
-
Poor Mass Transfer: Vigorous stirring is critical. The reaction occurs on the surface of the solid catalyst, and efficient mixing is required to ensure the substrate, hydrogen, and catalyst are in constant contact.
-
Solvent Choice: While methanol and ethanol are common, the solubility of the starting material is key. If your 6-nitroquinoxaline derivative has poor solubility, the reaction rate will be limited. Consider a solvent system that fully dissolves the substrate.[5]
Q2: How can I safely handle and dispose of the Pd/C catalyst after the reaction?
A2: Palladium on carbon is highly flammable, especially when dry and saturated with hydrogen. Never allow the filtered catalyst cake to dry in the open air. After filtration, the Celite/catalyst pad should be immediately quenched by placing it in a container of water. This wet catalyst can then be stored safely for proper disposal according to your institution's hazardous waste guidelines.
Q3: I am observing byproducts from my hydrogenation. How can I improve selectivity?
A3: Over-reduction or other side reactions can occur if the reaction is left for too long or if conditions are too harsh.
-
Monitor Closely: Use TLC to track the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent potential degradation or over-reduction of other functional groups.
-
Optimize Conditions: If side products are observed, consider reducing the reaction temperature or pressure. A lower catalyst loading (e.g., 5 wt%) can also sometimes improve selectivity.[5]
Section 2: Synthesis via Buchwald-Hartwig C-N Cross-Coupling
For creating a diverse library of N-substituted 6-aminoquinoxalines, the Buchwald-Hartwig amination is an exceptionally powerful tool. This palladium-catalyzed reaction couples an amine with an aryl halide (or pseudohalide), but its success is highly dependent on the careful selection of the catalyst system, which includes a palladium source, a phosphine ligand, and a base.[6][7][8]
Conceptual Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting & FAQs: Buchwald-Hartwig Amination
Q1: My C-N coupling reaction is giving low to no yield. How do I choose the right Palladium/Ligand combination?
A1: This is the most critical question for Buchwald-Hartwig amination. The choice is substrate-dependent:
-
For Aryl Bromides/Iodides: These are generally more reactive. Earlier generation catalyst systems using bidentate phosphine ligands like BINAP or DPPF can be effective.[7]
-
For Aryl Chlorides: These substrates are notoriously less reactive and require more sophisticated catalysts. The key is to use bulky, electron-rich monophosphine ligands. These ligands stabilize the active monoligated Pd(0) species and promote the difficult oxidative addition step.[6][9] Look for biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group or ferrocene-based ligands from the Hartwig group.[7]
-
Palladium Source: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts), which often show higher activity.
Q2: What is the role of the base, and which one should I use?
A2: The base has a crucial role: it deprotonates the amine in the palladium complex to form the key palladium-amido intermediate, which precedes the final bond-forming step.[6][10]
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many applications. Other strong bases include lithium bis(trimethylsilyl)amide (LHMDS).[6]
-
Weaker Bases for Sensitive Substrates: If your substrate has base-sensitive functional groups (like esters or nitro groups), stronger bases can cause side reactions. In these cases, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this often requires a more active catalyst system and higher reaction temperatures.[6][11]
-
Solubility: The solubility of the base in the reaction solvent is important. The choice of base and solvent are often linked.[12]
Q3: How do solvents affect the reaction, and what is a good starting point?
A3: Solvents can significantly impact the reaction by influencing the solubility of reagents and the stability of intermediates.
-
Aprotic, Non-polar Solvents: Toluene and dioxane are the most common and reliable solvents for Buchwald-Hartwig aminations.[6]
-
Polar Aprotic Solvents: In some cases, particularly with weaker bases or challenging substrates, polar solvents like DMF can be beneficial. However, in polar solvents, the base can sometimes complex with the palladium catalyst, creating an overly stable and inactive species.[12] Toluene is generally the best solvent to start with for screening reactions.
Data Table: Recommended Catalyst Systems for 6-Haloquinoxalines
| Substrate | Palladium Source | Recommended Ligand Class | Recommended Base | Solvent | Typical Temp. (°C) |
| 6-Iodoquinoxaline | Pd(OAc)₂ or Pd₂(dba)₃ | Bidentate (e.g., BINAP) | NaOt-Bu | Toluene | 80-100 |
| 6-Bromoquinoxaline | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky Monophosphine (e.g., XPhos) | NaOt-Bu | Toluene | 100-110 |
| 6-Chloroquinoxaline | Pd₂(dba)₃ or Precatalyst | Bulky Monophosphine (e.g., RuPhos, BrettPhos) | LHMDS or NaOt-Bu | Dioxane/Toluene | 100-120 |
| Substrate with sensitive groups | Pd₂(dba)₃ | Bulky Monophosphine (e.g., SPhos) | K₂CO₃ or Cs₂CO₃ | Dioxane | 110 |
Section 3: Synthesis via Classical Condensation
The traditional synthesis of the quinoxaline core involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[13][14] While robust, this method can suffer from harsh conditions and low yields. Modern catalysts have significantly improved this classic transformation.
Troubleshooting & FAQs: Classical Condensation
Q1: My condensation reaction is slow, requires high temperatures, and gives a low yield. How can I improve it?
A1: The classic approach often uses strong acid catalysts and prolonged heating.[14] Modern methods offer milder and more efficient alternatives:
-
Lewis Acid Catalysts: A wide range of catalysts can accelerate this reaction, often at room temperature. Examples include cerium(IV) ammonium nitrate (CAN), gallium(III) triflate, and various metal salts.[14][15]
-
Heterogeneous Catalysts: To simplify purification and improve sustainability, consider using a solid-supported acid catalyst like alumina, montmorillonite K-10 clay, or nano-TiO₂.[14][15] These can often be filtered off and recycled.[14]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[13]
Q2: I want to use a greener approach for quinoxaline synthesis. What are my options?
A2: Green chemistry principles can be readily applied to this synthesis:
-
Alternative Solvents: Many modern protocols use water or ethanol as the solvent, avoiding hazardous organic solvents.[14][16] Some reactions can even be performed under solvent-free conditions.[16]
-
Recyclable Catalysts: As mentioned, heterogeneous catalysts are a cornerstone of green synthesis because they can be easily recovered and reused.[14]
-
Catalyst-Free Methods: Remarkably, some highly efficient protocols have been developed that require no catalyst at all, simply by mixing the reagents in methanol at room temperature for a very short time.[16]
Decision Workflow: Selecting a Synthetic Strategy
Caption: Decision tree for selecting a synthetic route.
References
- BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Wagle, S., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(23), 5599.
- Moreno-Coronado, M. J., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(7), 12696-12710.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of this compound-2,3(1H,4H)-dione.
- Ahangar, N., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 7(4), 1042-1046.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (2016). Mild synthesis of 6-amino-5-bromoquinoxaline.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Preprints.org. (2024). Synthesis and biological activity of quinoxaline derivatives.
- ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
Technical Support Center: Scaling Up the Synthesis of 6-Aminoquinoxaline for Preclinical Studies
Welcome to the technical support center for the synthesis of 6-aminoquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scalable production of this crucial pharmaceutical intermediate.[1] this compound is a versatile building block in the development of various therapeutic agents, making its efficient and reliable synthesis paramount for preclinical studies.[1][2]
This guide moves beyond simple procedural outlines to explain the underlying chemical principles and rationale behind key experimental steps. Our aim is to empower you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize the process for your specific preclinical requirements.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound for preclinical scale-up?
There are two primary and well-established routes for the synthesis of this compound suitable for scaling up:
-
Route A: Reduction of 6-Nitroquinoxaline: This is the most widely adopted method. It involves the catalytic hydrogenation of 6-nitroquinoxaline, typically using palladium on carbon (Pd/C) as the catalyst.[3][4] This method is favored for its high yields and relatively clean reaction profile.[4]
-
Route B: Condensation of 1,2,4-Triaminobenzene: This route involves the reaction of a 1,2,4-triaminobenzene salt with a glyoxal equivalent.[3] While it can be effective, the availability and stability of the triaminobenzene starting material can be a consideration for large-scale synthesis.
Q2: What are the critical parameters to control during the catalytic hydrogenation of 6-nitroquinoxaline?
Several factors are crucial for a successful and scalable hydrogenation:
-
Catalyst Selection and Loading: 10% Palladium on carbon is the standard catalyst.[3][4] The catalyst loading is a key parameter to optimize for both reaction efficiency and cost-effectiveness on a larger scale.
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere, often at 1 atm.[3][4] For larger scale reactions, careful consideration of pressure and reactor safety is essential.
-
Solvent Choice: Methanol is a common solvent for this reduction.[3][4] However, for scale-up, other solvents may be evaluated for better solubility, safety, and ease of removal.
-
Reaction Temperature and Time: The reaction is often conducted at room temperature for several hours.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical to determine the optimal reaction time.
Q3: How can I purify this compound effectively on a larger scale?
For preclinical batches, high purity is essential. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid compounds.[3] The choice of solvent is critical and should be determined through solubility studies. Benzene has been reported as a suitable recrystallization solvent.[3]
-
Silica Gel Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and costly for large quantities.[3] It is often used as a final polishing step if recrystallization does not provide the desired purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the Reduction of 6-Nitroquinoxaline
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use fresh, high-quality 10% Pd/C catalyst. Consider performing a small-scale test reaction to verify catalyst activity. | The palladium catalyst can become deactivated over time due to oxidation or poisoning by impurities. |
| Incomplete Reaction | Monitor the reaction closely by TLC or HPLC. If the reaction stalls, consider increasing the hydrogen pressure (with appropriate safety measures), reaction time, or gently warming the reaction mixture.[5] | The reaction kinetics can be influenced by pressure, temperature, and substrate concentration. Ensuring complete conversion of the starting material is key to maximizing yield. |
| Product Loss During Workup | Optimize the filtration and extraction procedures. Ensure the catalyst is thoroughly washed with the reaction solvent to recover any adsorbed product. Use an appropriate extraction solvent to ensure complete transfer of the product from the aqueous phase. | This compound has some solubility in common organic solvents. Inefficient extraction or transfer can lead to significant product loss. |
| Side Reactions | Ensure the starting 6-nitroquinoxaline is pure. Impurities can lead to the formation of byproducts that complicate purification and reduce the yield of the desired product. | The nitro group is highly reactive and can undergo various side reactions under reducing conditions if the reaction is not well-controlled. |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Persistent Impurities after Recrystallization | Perform a solvent screen to identify the optimal recrystallization solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures. Consider a second recrystallization step. | The choice of solvent is critical for effective purification by recrystallization. Different impurities will have different solubility profiles. |
| Product Oiling Out During Recrystallization | Ensure the hot solution is not supersaturated before cooling. Slow cooling can promote the formation of well-defined crystals rather than an oil. Seeding the solution with a small crystal of pure product can also induce crystallization. | Oiling out occurs when the solubility of the compound is exceeded too rapidly, preventing the ordered arrangement of molecules into a crystal lattice. |
| Colored Impurities | Treat the crude product with activated carbon during the recrystallization process. The activated carbon can adsorb colored impurities. | Activated carbon has a high surface area and can effectively remove colored organic impurities from solutions. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Reduction of 6-Nitroquinoxaline
This protocol is a representative procedure for the laboratory-scale synthesis and can be adapted for scale-up.[3][4]
Materials:
-
6-Nitroquinoxaline
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 6-nitroquinoxaline (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 10% by weight of the starting material) to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC (e.g., using ethyl acetate as the eluent, where the Rf of this compound is approximately 0.32).[3]
-
Once the reaction is complete (typically after 4 hours), carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst.[3]
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization or column chromatography.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | 6-Nitroquinoxaline (500 mg, 2.86 mmol) | [3][4] |
| Catalyst | 10% Palladium on Carbon (50 mg) | [3][4] |
| Solvent | Methanol (20 mL) | [3][4] |
| Hydrogen Pressure | 1 atm | [3][4] |
| Reaction Time | 4 hours | [3][4] |
| Yield (after chromatography) | 342 mg (82%) | [3] |
| Yield (after recrystallization) | 6.32 g (87% from a larger scale reaction) | [3] |
| TLC Rf | 0.32 (Eluent: Ethyl Acetate) | [3] |
| Melting Point | 157-158 °C | [3] |
Safety Considerations
Working with quinoxaline derivatives and hydrogenation reactions requires strict adherence to safety protocols.[6][7]
-
Handling of Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][7] Avoid inhalation of dust and vapors by working in a well-ventilated fume hood.[6]
-
Hydrogenation Safety: Hydrogen is a highly flammable gas. Ensure the reaction setup is properly assembled and free of leaks. Use appropriate equipment for handling hydrogen gas.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle the catalyst carefully, and do not allow it to dry out completely on the filter paper.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
By following the guidance in this technical support center, researchers can confidently and safely scale up the synthesis of this compound for their preclinical research needs.
References
- Quinoxaline - Synerzine. (2018-06-22).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- Synthesis of 5-Amino-6-nitroquinoxaline - PrepChem.com. (n.d.).
- This compound: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Mild synthesis of 6-amino-5-bromoquinoxaline - ResearchGate. (2025-08-10).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 6298-37-9 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. synerzine.com [synerzine.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Managing exothermic reactions in quinoxaline synthesis
A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals
Welcome to the technical support center for quinoxaline synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice for managing the exothermic nature of quinoxaline formation. Our focus is on ensuring experimental safety, reproducibility, and scalability by understanding and controlling the thermal dynamics of this critical reaction.
Frequently Asked Questions (FAQs)
Here we address the fundamental questions regarding the thermal properties of the classical quinoxaline synthesis.
Q1: Why is the condensation reaction for quinoxaline synthesis typically exothermic?
The classical and most widely used method for synthesizing quinoxalines involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3][4] The reaction is exothermic primarily because it results in the formation of a highly stable, fused aromatic pyrazine ring. The net release of energy from forming these stable chemical bonds is greater than the energy required to break the initial bonds of the reactants, manifesting as heat. This cyclocondensation is often spontaneous and can be rapid, especially when catalyzed.[5]
Q2: What primary factors influence the intensity of the exotherm?
Several factors dictate the rate of heat generation. Understanding these is key to maintaining control:
-
Reactivity of Substrates: The electronic properties of the diamine and dicarbonyl components play a significant role. Electron-donating groups on the o-phenylenediamine and electron-withdrawing groups on the dicarbonyl compound can increase the reaction rate and, consequently, the intensity of the exotherm.
-
Catalyst: Traditional methods often employ strong acid catalysts and high temperatures, which can significantly accelerate the reaction and lead to pronounced exotherms.[1][6] Conversely, many modern protocols use milder catalysts that allow the reaction to proceed efficiently at room temperature, thus generating heat more slowly.[6][7]
-
Concentration: Higher concentrations of reactants lead to a faster reaction rate and a more rapid evolution of heat in a smaller volume, making temperature control more challenging.
-
Rate of Addition: The speed at which the reactants are mixed is a critical control parameter. A rapid combination of reactants can lead to a sudden and potentially dangerous temperature spike.[8]
-
Solvent Choice: The solvent's ability to absorb and dissipate heat (heat capacity) and its boiling point are crucial. A solvent with a low boiling point may boil off, leading to a loss of control and pressure buildup.
Q3: Are there modern synthetic methods that inherently minimize exothermic risks?
Yes, significant progress has been made in developing safer protocols for quinoxaline synthesis. These methods offer greater control compared to classical high-temperature procedures:
-
Microwave-Assisted Synthesis: This technique uses microwave irradiation for rapid and uniform heating of the reaction mixture. It allows for precise temperature control, significantly reduces reaction times, and can minimize the risk of a thermal runaway compared to conventional heating.[2][9]
-
Mechanochemical Methods: Solvent-free approaches, such as ball milling, provide the necessary activation energy through mechanical force rather than thermal input.[9][10][11] This offers an exceptional degree of control over the reaction environment.
-
Flow Chemistry: Performing the reaction in a continuous flow reactor provides a vastly superior surface-area-to-volume ratio compared to batch reactors.[8] This allows for near-instantaneous heat removal, effectively preventing the accumulation of heat and making the process safer, especially for scale-up.[8]
-
Catalyst-Driven Room Temperature Methods: A wide array of modern catalysts, including various nanoparticles and supported acids, can efficiently drive the reaction at ambient temperature, slowing the rate of heat evolution to a manageable level.[6][7][12][13]
Troubleshooting Guide: Real-Time Problem Solving
This section provides direct answers to specific problems you may encounter during your experiments.
Problem 1: My reaction temperature is rising uncontrollably, exceeding the target.
An uncontrolled temperature increase, or "exotherm spike," is a serious safety concern that can lead to solvent boiling, pressure buildup, and product degradation.
Immediate Actions & Causality:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagent. The rate of heat generation is directly proportional to the rate of reaction, which depends on the concentration of reactants. Stopping the feed halts the fuel for the exotherm.
-
Enhance Cooling: Ensure your cooling bath is at the correct temperature and has sufficient volume. If using an ice bath, ensure there is enough ice in contact with the flask, not just cold water. The goal is to maximize the temperature gradient (ΔT) between the reactor and the cooling medium to increase the rate of heat removal.
-
Increase Stirring Rate: Vigorous stirring is crucial for efficient heat transfer from the bulk of the reaction mixture to the walls of the flask and into the cooling bath. Poor stirring can create localized hot spots where a runaway reaction can initiate.
Workflow: Managing a Sudden Exotherm
Caption: Decision workflow for immediate response to an unexpected temperature spike.
Problem 2: The reaction is sluggish at room temperature, but runaway when heated.
This common scenario indicates a reaction with a high activation energy and a significant heat of reaction. The reaction generates heat faster than the system can remove it once it starts.
Solutions & Scientific Rationale:
-
Controlled Addition at Low Temperature: The most robust solution is to pre-cool the main flask (containing one reactant, e.g., the diamine in a solvent) to a low temperature (e.g., 0 °C or -10 °C) before starting the addition of the second reactant (the dicarbonyl). The low temperature acts as a heat sink, absorbing the energy released and preventing a rapid temperature increase.
-
Dilution: Decrease the concentration of the reactants. While this may slow the reaction, it also slows the rate of heat generation per unit volume, making the exotherm far more manageable.
-
Catalyst Re-evaluation: If using a catalyst, consider one that is more active at lower temperatures. Many modern heterogeneous catalysts are designed for high efficiency at room temperature, avoiding the need for heating altogether.[6][7]
Problem 3: How do I safely scale up my quinoxaline synthesis from 1g to 50g?
Scaling up a reaction is not linear. A key challenge is that as you increase the volume of a reactor, the surface area available for heat exchange does not increase at the same rate. This makes cooling much less efficient on a larger scale.
Key Scale-Up Considerations:
| Parameter | 1g Scale (Lab Bench) | 50g Scale (Pilot) | Scientific Rationale |
| Heat Transfer | High surface area-to-volume ratio. Cooling is efficient. | Low surface area-to-volume ratio. Heat removal is a major challenge. | Heat is generated throughout the volume but only removed through the surface. |
| Addition Rate | Can be relatively fast (e.g., over 5-10 min). | Must be significantly slower (e.g., over 1-2 hours). | To match the rate of heat generation with the system's reduced capacity for heat removal.[8] |
| Stirring | Magnetic stirrer is often sufficient. | Mechanical overhead stirrer is mandatory. | To ensure homogeneity and prevent localized hot spots in the larger volume. |
| Cooling | Standard ice bath. | Jacketed reactor with a circulating chiller or a large ice/salt bath. | Provides a much larger and more consistent cooling capacity. |
| Contingency | Small quench solution (e.g., 50 mL cold solvent). | Large, pre-chilled quench solution readily available. | An uncontrolled exotherm at this scale is significantly more hazardous. |
Interplay of Key Reaction Parameters
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of 6-Aminoquinoxaline
Welcome to the technical support center for 6-Aminoquinoxaline. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the proper storage, handling, and troubleshooting for experiments involving this versatile compound. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your research.
I. Core Concepts: Understanding this compound
This compound (CAS: 6298-37-9) is a heterocyclic amine with a quinoxaline core, making it a valuable building block in medicinal chemistry and material science.[1][2] Its applications are diverse, ranging from the synthesis of potential neuroprotective agents for Parkinson's disease to the development of novel pharmaceuticals and fluorescent probes.[1][3] Understanding its fundamental chemical properties is key to its successful application.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [4][5] |
| Molecular Weight | 145.16 g/mol | [4][5] |
| Appearance | Yellow to dark yellow or brown crystalline powder/solid | [1][4] |
| Melting Point | 155-161 °C | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4][6][7] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) is recommended. Can also be stored at room temperature in a cool, dark place. | [4][8] |
A. Chemical Stability and Potential for Degradation
While specific stability data for this compound is not extensively published, its structure suggests potential sensitivities. The amino group and the nitrogen-containing heterocyclic ring can be susceptible to:
-
Oxidation: The amino group can be oxidized, potentially leading to a color change in the compound and a loss of activity. This can be exacerbated by exposure to air and light.
-
Photodegradation: Aromatic amines can be light-sensitive. Exposure to UV or even ambient light over extended periods may lead to degradation.
-
Hygroscopicity: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and handling.[8]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Storage & Handling
Q1: What is the optimal storage condition for solid this compound?
A1: For long-term storage, it is best to store solid this compound at 2-8°C under an inert atmosphere of nitrogen or argon.[4] This minimizes the risk of oxidation and degradation from atmospheric moisture. For shorter periods, storage at room temperature in a cool, dark, and dry place is also acceptable.[8] Always ensure the container is tightly sealed.
Q2: My this compound has changed color from yellow to a darker brown. Is it still usable?
A2: A significant color change may indicate degradation, likely due to oxidation or exposure to light. While it might not be completely decomposed, its purity is questionable. For sensitive applications, it is highly recommended to use a fresh, un-degraded lot of the compound. If you must use the discolored material, consider re-purification or, at a minimum, running a purity check (e.g., by TLC or LC-MS) against a known standard.
Q3: The compound appears clumpy. What should I do?
A3: Clumping is likely due to the hygroscopic nature of this compound.[8] While this doesn't necessarily mean the compound has degraded, it can make accurate weighing difficult. To address this, you can gently break up the clumps with a clean, dry spatula inside a glove box or a desiccator to minimize further moisture absorption.
Solution Preparation & Storage
Q4: What is the best solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions due to the compound's slight solubility in it.[4][6] For applications where DMSO is not suitable, other organic solvents like methanol, chloroform, dichloromethane, ethyl acetate, and acetone can be used.[6] It is crucial to test the solubility at your desired concentration.
Q5: How should I store my stock solutions of this compound?
A5: Stock solutions should be stored at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes. Use amber or light-blocking vials to protect the solution from light.
Q6: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A6: This is a common issue when a compound has low aqueous solubility. Here are a few strategies to mitigate this:
-
Lower the final concentration: The compound may be precipitating because its solubility limit in the aqueous buffer is being exceeded.
-
Increase the percentage of organic co-solvent: If your experimental system allows, a small percentage of an organic solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility.
-
pH adjustment: The solubility of amino-containing compounds can be pH-dependent. Systematically varying the pH of your buffer might improve solubility.
-
Use of surfactants: A very small amount of a non-ionic surfactant (e.g., Tween-20) can sometimes help to keep a compound in solution.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common experimental issues.
Specific Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity in solution | Degradation of the compound. | Perform a forced degradation study to identify conditions under which the compound is unstable. Prepare fresh solutions for each experiment and minimize the time the compound is in solution before use.[9] |
| Color change or precipitation observed in the solution | Oxidation or photodegradation. | Ensure solutions are protected from light at all times. Consider degassing solvents to remove dissolved oxygen. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) if oxidation is a significant issue.[9] |
| Inconsistent results between experiments | pH-dependent instability or variability in solution preparation. | Carefully control and buffer the pH of your experimental solutions. Determine the pH stability profile of the compound to identify the optimal pH range for your experiments.[9] Standardize your solution preparation protocol. |
| Poor solubility or precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Prepare stock solutions in an appropriate organic solvent like DMSO. For aqueous dilutions, consider using a co-solvent, adjusting the pH, or adding a surfactant if the experimental design allows. |
| Low yield in a synthesis reaction using this compound | Impure starting material or suboptimal reaction conditions. | Verify the purity of your this compound. Optimize reaction parameters such as temperature, reaction time, and catalyst. Ensure all reactants are dry if the reaction is moisture-sensitive. |
IV. Experimental Protocols
A. Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing: Tare a clean, dry amber vial on an analytical balance. Carefully weigh out 1.45 mg of this compound (MW: 145.16 g/mol ) into the vial.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.[6]
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots.
B. General Procedure for a Purity Check by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of your sample solution onto the baseline. Also, spot a reference standard of this compound if available.
-
Developing: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., ethyl acetate). The solvent should be below the baseline. Cover the chamber and allow the solvent to move up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). A pure compound should ideally show a single spot.
V. Safety and Handling Precautions
This compound is an irritant and is harmful if swallowed.[5][10] Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat when handling this compound.[11]
-
Engineering Controls: Handle the solid and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.
-
Spills: In case of a spill, clean it up immediately using appropriate absorbent materials.[12] Avoid generating dust. Place the waste in a sealed container for proper disposal.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical advice.[10]
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek medical attention.
-
Hazard Identification
Caption: GHS Hazard statements for this compound.[5]
VI. References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
BioCrick. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications. Retrieved from [Link]
-
Shaanxi BLOOM Tech Co., Ltd. (n.d.). This compound CAS 6298-37-9 Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved from [Link]
-
Sayad, E., et al. (2016). New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 6298-37-9 [chemicalbook.com]
- 5. This compound 95 6298-37-9 [sigmaaldrich.com]
- 6. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound , 95% , 6298-37-9 - CookeChem [cookechem.com]
- 8. This compound | 6298-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing Column Chromatography for Polar Quinoxaline Derivatives
Welcome to the technical support center for the purification of polar quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often-challenging compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your column chromatography, troubleshooting common issues, and ensuring the integrity of your purified products.
Introduction: The Challenge of Polar Quinoxalines
Quinoxaline derivatives are a critical class of N-heterocyclic compounds with broad applications in medicinal chemistry. However, their inherent polarity and basic nitrogen atoms frequently lead to frustrating chromatographic behaviors on standard silica gel. Issues such as strong, irreversible adsorption, peak tailing, and on-column degradation are common hurdles.[1][2][3] This guide provides a systematic approach to overcoming these challenges through logical, science-backed strategies.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the column chromatography of polar quinoxaline derivatives in a question-and-answer format.
Issue 1: Poor or No Elution of the Compound
Q: My polar quinoxaline derivative is not eluting from the silica gel column, even with highly polar solvents like 100% ethyl acetate or even methanol. What is happening and how can I get my compound back?
A: This is a classic problem stemming from the strong interaction between the basic nitrogen atoms in the quinoxaline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3] This can lead to irreversible adsorption.
Causality: The lone pair of electrons on the quinoxaline nitrogens acts as a Lewis base, forming a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups. Highly polar quinoxalines will have a very high affinity for the polar stationary phase, making elution with moderately polar mobile phases difficult.[4]
Solutions:
-
Increase Mobile Phase Polarity Systematically: A drastic, systematic increase in solvent polarity is necessary. A gradient elution from a non-polar solvent to a highly polar one is often effective.[1] Consider using solvent systems like dichloromethane/methanol or ethyl acetate/methanol. For very polar compounds, a mobile phase containing ammonia (e.g., 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane) can be effective.[5]
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica. This is achieved by flushing the packed column with a solvent system containing a small amount of a basic modifier, typically 1-3% triethylamine (TEA) in your starting eluent.[6][7] After this deactivation step, run the chromatography as planned. The TEA will compete with your compound for the active silanol sites, thus facilitating its elution.[6]
Protocol: Silica Gel Deactivation
-
Pack the column with silica gel as usual.
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[6]
-
Flush the column with 2-3 column volumes of this deactivating solvent.[6]
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove excess base.[6]
-
Proceed with loading your sample and eluting.
-
-
Switch the Stationary Phase: If your compound is particularly sensitive or the interaction with silica is too strong, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): This is often a good alternative for basic compounds as it lacks the strong acidity of silica gel.[1][3]
-
Reversed-Phase (C18) Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography can be an excellent option. Here, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol).[8][9]
-
Amine-bonded Silica: This stationary phase has amine groups covalently attached, which can help to shield the silanol groups and provide a more suitable surface for the separation of basic compounds.[10]
-
Issue 2: Significant Peak Tailing or Streaking
Q: My quinoxaline derivative is eluting, but the fractions are impure with significant tailing. The spots on my TLC plate are also streaked. How can I improve the peak shape?
A: Peak tailing is another manifestation of strong secondary interactions between your basic analyte and acidic silanol groups.[2][3][11] It occurs when a portion of the analyte molecules is retained more strongly than the bulk, leading to a delayed and broadened elution profile. Overloading the column can also cause tailing.[11][12][13]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is one of the most effective solutions. Adding a small amount (0.1-1%) of triethylamine or a few drops of ammonia to the mobile phase will neutralize the active silanol sites and lead to much sharper peaks.[1][6]
-
Use a Highly Deactivated (End-Capped) Column: For HPLC applications, using a column that has been "end-capped" is highly recommended. End-capping is a process where the residual silanol groups are chemically treated to make them less polar and reactive, which significantly reduces peak tailing for basic compounds.[2][12]
-
Optimize Sample Loading:
-
Reduce the Sample Load: Overloading is a common cause of tailing. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.[1]
-
Use Dry Loading: If your compound is poorly soluble in the starting mobile phase, dissolving it in a stronger, more polar solvent for loading can cause band broadening and tailing.[14] Dry loading, where the sample is pre-adsorbed onto a small amount of silica, is the preferred method in such cases.[14][15][16][17]
Protocol: Dry Loading
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to the solution.[17]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[14][15]
-
Carefully add this powder to the top of your packed column.[15]
-
Gently add a protective layer of sand on top before starting the elution.[4]
-
Issue 3: Compound Decomposition on the Column
Q: I'm experiencing low recovery, and I suspect my quinoxaline derivative is decomposing on the silica gel. How can I confirm this and prevent it?
A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[3][6][18]
Solutions:
-
Confirm Instability: To check if your compound is unstable on silica, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the plate.
-
Deactivate Silica Gel or Use an Alternative Stationary Phase: As detailed in Issue 1, deactivating the silica with triethylamine or switching to a less acidic stationary phase like neutral alumina is highly effective.[3][6][7]
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation and reduce the time your compound spends in contact with the stationary phase.[3]
-
Work at Lower Temperatures: If your compound is thermally labile, running the column in a cold room can help to minimize degradation.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my polar quinoxaline derivative?
A1: The best way to start is by using Thin Layer Chromatography (TLC).[6][19] The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.[6] This Rf value generally translates well to column chromatography, providing good separation without excessively long elution times. Start with a binary solvent system, typically a less polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), and vary their ratios.[20]
Q2: Should I use isocratic or gradient elution?
A2:
-
Isocratic Elution (using a constant solvent composition) is suitable for simple mixtures where the components have similar polarities.[21]
-
Gradient Elution (gradually increasing the polarity of the mobile phase over time) is far more effective for complex mixtures containing compounds with a wide range of polarities.[21][22][23] For polar quinoxalines, which can be difficult to elute, a gradient is almost always recommended. A typical approach is to start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.[4][7]
Q3: What are the key parameters to optimize in a gradient elution?
A3: The key is to control the gradient slope. A shallow gradient (a slow increase in polarity) generally provides better resolution, while a steep gradient shortens the run time.[21] A good starting point is a "scouting" gradient (e.g., 5-95% of the polar solvent over 20-30 minutes) to see where your compounds elute.[21] You can then optimize the gradient around the elution point of your target compound.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, and it can be very effective, especially for quinoxalines that are not excessively polar. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8][9] Polar compounds will elute earlier. This technique is particularly useful for HPLC and can offer different selectivity compared to normal-phase chromatography.[8] For some quinoxalines, a reverse-phase method using a simple mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid has been shown to be effective.[24]
Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for polar quinoxalines?
A5: HILIC is a chromatographic technique that is excellent for retaining and separating very polar compounds that show little to no retention in reversed-phase chromatography.[6][8][25] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[8] A water layer forms on the surface of the stationary phase, and partitioning of the polar analyte into this layer is the primary retention mechanism. HILIC is a powerful alternative for the purification of highly polar quinoxaline derivatives.[6][25]
Part 3: Data and Workflow Visualizations
Table 1: Common Solvent Systems for Quinoxaline Derivatives
| Polarity | Non-Polar Component | Polar Component | Additive (if needed) | Application Notes |
| Low to Medium | Hexane / Heptane | Ethyl Acetate | 0.1-1% Triethylamine | Good starting point for less polar derivatives. |
| Medium to High | Dichloromethane (DCM) | Methanol (MeOH) | 0.1-1% Triethylamine | A versatile system for a wide range of polarities.[20] |
| High | Dichloromethane (DCM) | 10% NH4OH in MeOH | N/A | For very polar, basic quinoxalines that are difficult to elute.[5] |
| Reversed-Phase | Water / Buffer | Acetonitrile (ACN) | Formic or Phosphoric Acid | For HPLC applications; good for moderately polar compounds.[24] |
| HILIC | Acetonitrile (ACN) | Aqueous Buffer | Ammonium Formate | For highly polar compounds not retained in reversed-phase.[6] |
Workflow Diagram: Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor separation.
Diagram: Analyte-Silica Interactions
Caption: Mitigation of peak tailing by a basic modifier.
References
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
- Benchchem. (n.d.).
- ChemistryViews. (2012, August 7).
- Benchchem. (n.d.).
- Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column.
- PMC - PubMed Central. (2018, March 19). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- alwsci. (2025, July 17).
- GMP Insiders. (n.d.).
- Sorbtech. (2023, April 7).
- Waters Blog. (2025, June 18).
- Anonymous. (n.d.).
- Anonymous. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ACD/Labs. (2022, October 6).
- ACS Publications. (n.d.). Modeling the Retention of Neutral Compounds in Gradient Elution RP-HPLC by Means of Polarity Parameter Models.
- LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
- Wiley-VCH. (n.d.).
- SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column.
- Anonymous. (n.d.).
- Columbia University. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2018, June 18).
- MDPI. (n.d.). Improving the On-Line Extraction of Polar Compounds by IT-SPME with Silica Nanoparticles Modified Phases.
- Hawach. (2024, January 9). Cleaning Silica Gel Bonded HPLC Columns.
- Chemistry For Everyone. (2025, March 10).
- University of Rochester, Department of Chemistry. (n.d.).
- Benchchem. (n.d.).
- ResearchGate. (2014, January 9).
- University of Rochester, Department of Chemistry. (n.d.).
- LCGC International. (n.d.).
- Chrom Tech, Inc. (2024, November 20).
- Sigma-Aldrich. (n.d.).
- Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide.
- Chromedia. (n.d.). How to select a technique.
- LCGC International. (2021, October 1). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
- IMTAKT. (n.d.).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Merck Millipore. (n.d.).
- ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. waters.com [waters.com]
- 9. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 10. researchgate.net [researchgate.net]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. acdlabs.com [acdlabs.com]
- 14. sorbtech.com [sorbtech.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chromatography [chem.rochester.edu]
- 19. columbia.edu [columbia.edu]
- 20. researchgate.net [researchgate.net]
- 21. mastelf.com [mastelf.com]
- 22. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. application.wiley-vch.de [application.wiley-vch.de]
- 24. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinoxalines
Welcome to the technical support center for the analysis of substituted quinoxalines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structures of these vital heterocyclic compounds. Quinoxalines are a cornerstone of many pharmaceutical agents, and unambiguous structural confirmation is paramount. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of their NMR spectra.
Frequently Asked Questions & Troubleshooting Guides
Q1: My ¹H NMR spectrum looks terrible. The peaks are broad and poorly resolved. What's going on and how do I fix it?
This is one of the most common issues in NMR spectroscopy, and for nitrogen-containing heterocycles like quinoxalines, there are a few specific culprits to consider. Broad peaks can obscure crucial coupling information and make integration unreliable.
Causality and Troubleshooting Strategy:
The primary causes for peak broadening fall into three categories: sample preparation issues, dynamic processes within the molecule, and instrument parameters. A systematic approach is the key to diagnosing and solving the problem.[1][2]
Potential Causes & Solutions:
-
Poor Sample Quality:
-
Paramagnetic Impurities: Trace metals (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. This is a common issue if your synthesis involved metal catalysts.
-
Solution: Pass your sample through a small plug of Celite or silica, or treat it with a chelating agent like EDTA and re-purify.
-
-
Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating at the sample concentration, you will see broad signals.
-
-
Chemical and Conformational Dynamics:
-
Chemical Exchange: Protons involved in rapid exchange processes, such as those on amine or hydroxyl substituents, or even tautomerization, will often appear as broad signals.[1][3]
-
Solution: Perform a variable temperature (VT) NMR experiment. Cooling the sample may slow the exchange enough to resolve into distinct, sharp signals. Conversely, heating can sometimes accelerate the exchange to a point where a single, sharp, averaged signal is observed.[1]
-
-
Quadrupolar Broadening: The ¹⁴N nuclei in the quinoxaline ring have a quadrupole moment. This can lead to faster relaxation and broadening of signals for nearby protons (especially H-2 and H-3, or protons on substituents at these positions).[1][4]
-
Solution: This is an inherent property of the molecule. While it cannot be eliminated, understanding it helps in assignment. In some cases, protonating the nitrogen can sharpen adjacent signals, but this changes the chemical environment.
-
-
-
Instrumental Factors:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad, asymmetric peaks.
-
Solution: Re-shim the instrument. For challenging samples, using gradient shimming routines can be highly effective.
-
-
Below is a troubleshooting workflow to guide your experimental decisions.
Q2: The aromatic region of my ¹H spectrum is a mess of overlapping signals. How can I even begin to assign the protons?
Signal overlap is the principal challenge in interpreting the NMR spectra of substituted aromatics.[1] For quinoxalines, the protons on the benzenoid ring (H-5, H-6, H-7, H-8) often resonate in a narrow chemical shift window, leading to complex, second-order coupling patterns that are difficult to decipher from the 1D spectrum alone.
The Power of 2D NMR:
When the 1D spectrum is crowded, the most effective strategy is to use two-dimensional (2D) NMR experiments to spread the signals out into a second dimension.[1][5][6] This is not a last resort; it is the standard, authoritative method for unambiguous structure elucidation.
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This is your first and most important tool. It identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7] A cross-peak between two signals in a COSY spectrum definitively proves that those two protons are adjacent in a spin system. This allows you to "walk" around the benzenoid ring, connecting H-5 to H-6, H-6 to H-7, and H-7 to H-8.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to.[8] By spreading the proton signals across the much wider ¹³C chemical shift range, even severely overlapping proton signals can often be resolved.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the entire molecular framework. It shows correlations between protons and carbons over 2 or 3 bonds. This is invaluable for:
-
Identifying Quaternary Carbons: Carbons with no attached protons (like C-9 and C-10, or substituted positions) are invisible in an HSQC spectrum. HMBC allows you to see correlations to these carbons from nearby protons.
-
Confirming Substituent Positions: For example, to confirm a methyl group is at C-6, you would look for an HMBC correlation from the methyl protons to C-6, C-5, and C-7.
-
The following diagram illustrates how to choose the right experiment based on your structural question.
Q3: How do electron-donating vs. electron-withdrawing groups affect the chemical shifts on the quinoxaline ring?
The electronic nature of your substituent has a profound and predictable effect on the ¹H and ¹³C chemical shifts, providing a powerful tool for confirming its position.[9][10]
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, -OCH₃, and alkyl groups increase electron density on the ring through resonance and/or inductive effects. This increased electron density "shields" the nearby nuclei from the magnetic field, causing their signals to shift upfield (to lower ppm values). The effect is strongest at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, -C(O)R, and halogens decrease electron density on the ring. This "deshields" the nuclei, causing their signals to shift downfield (to higher ppm values). Again, this effect is most pronounced at the ortho and para positions.
Example Application:
Imagine you have synthesized a mono-methoxy quinoxaline. You know the methoxy group is on the benzenoid ring, but is it at C-5 or C-6?
-
If at C-6: The -OCH₃ group would shield C-6, C-5 (ortho), and C-8 (para). You would expect the signals for H-5 and H-7 (ortho) and H-8 to shift significantly upfield compared to the unsubstituted quinoxaline.
-
If at C-5: The -OCH₃ group would shield C-5, C-6 (ortho), and C-7 (para). The signals for H-6 and H-7 would shift upfield.
This differential shielding pattern, when combined with coupling constant analysis and 2D NMR, provides definitive proof of the substitution pattern.
Typical NMR Data for Unsubstituted Quinoxaline:
The following table provides reference values for unsubstituted quinoxaline. Use these as a baseline to estimate the impact of your substituents.
| Position | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |
| H-2, H-3 | ~8.8 | ~145.5 |
| H-5, H-8 | ~8.1 | ~129.5 |
| H-6, H-7 | ~7.7 | ~130.0 |
| C-9, C-10 | - | ~142.0 |
Note: These are approximate values. Actual shifts will vary with solvent and concentration.
Typical ¹H-¹H Coupling Constants (J): [11][12][13]
| Coupling Type | Description | Typical Value (Hz) |
| ³J (ortho) | H-5 to H-6; H-6 to H-7 | 7 - 9 Hz |
| ⁴J (meta) | H-5 to H-7; H-6 to H-8 | 1 - 3 Hz |
| ⁵J (para) | H-5 to H-8 | < 1 Hz (often not resolved) |
Analyzing the splitting patterns and measuring the J-values is critical.[14] For example, a proton signal appearing as a doublet with J ≈ 8 Hz is likely ortho to only one other proton, suggesting substitution at an adjacent position. A signal appearing as a doublet of doublets (dd) with J ≈ 8 Hz and J ≈ 1.5 Hz is coupled to both an ortho and a meta proton.
Q4: I've synthesized a disubstituted quinoxaline and need to distinguish between possible regioisomers. How can NOESY help?
Distinguishing between regioisomers is a classic challenge where 1D and correlation NMR (COSY, HMBC) might not provide the final answer, especially if the isomers have similar coupling patterns.[15][16] This is where the Nuclear Overhauser Effect (NOE) becomes indispensable.
The Power of NOE:
NOE is a through-space interaction, not through-bond. An NOE correlation (seen as a cross-peak in a NOESY or ROESY spectrum) occurs between two protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected by bonds.[17]
Experimental Protocol: Distinguishing Isomers with NOESY
Let's consider a practical example: You have reacted a substituted o-phenylenediamine with an asymmetric α-dicarbonyl, and you need to determine the orientation of the substituents on the pyrazine ring. You have a methyl group at C-2 and an ethyl group at C-3, but you could also have the ethyl at C-2 and the methyl at C-3.
-
Hypothesis: The key to distinguishing these isomers lies in the proximity of the substituents on the pyrazine ring (C-2, C-3) to the protons on the benzenoid ring (specifically H-5 and H-8).
-
In one isomer, the methyl group at C-2 will be close to H-8.
-
In the other isomer, the ethyl group at C-2 will be close to H-8.
-
-
Experiment Setup (NOESY):
-
Sample Prep: Prepare a high-purity sample (5-10 mg) in ~0.6 mL of a suitable deuterated solvent. Ensure the sample is free of oxygen, which is paramagnetic and can quench the NOE effect. Degas the sample with several freeze-pump-thaw cycles.
-
Instrument: Acquire standard ¹H, COSY, and HSQC spectra first to have full assignments for all protons.
-
NOESY Parameters: Load a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems). A key parameter is the mixing time (d8) . This is the period during which the NOE transfer occurs. Start with a mixing time of ~500-800 ms. Run a series of experiments with different mixing times if necessary.
-
Acquisition: Acquire the 2D data. This may take several hours for a dilute sample.
-
Processing: Process the data using a sine-bell window function and carefully phase the spectrum.
-
-
Data Analysis:
-
Look for a cross-peak between the protons of the C-2 substituent and the H-8 proton.
-
Result 1: If you see a clear NOE correlation between the methyl protons and H-8 , you have confirmed the methyl group is at the C-2 position.
-
Result 2: If the NOE is between the -CH₂- protons of the ethyl group and H-8 , then the ethyl group is at C-2.
-
This through-space correlation provides the definitive evidence that through-bond experiments like COSY and HMBC cannot.
The diagram below outlines the general workflow for complete structure elucidation, integrating all the techniques discussed.
Q5: Can computational chemistry help me assign a particularly difficult spectrum?
Absolutely. When experimental data is ambiguous, computational modeling provides a powerful, orthogonal method to validate or reject a structural hypothesis.[18] The standard approach involves using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method to predict the NMR shielding tensors, which are then converted into chemical shifts.[19][20]
Workflow for Computational NMR Prediction:
-
Conformational Search: For any flexible substituents, perform a thorough conformational search to find all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each plausible isomer (and their relevant conformers) at a suitable level of theory (e.g., B3LYP-D3/6-31G(d)).[21]
-
NMR Calculation: Perform a GIAO NMR calculation on each optimized structure. It's crucial to use a functional and basis set known to perform well for NMR predictions and to include a solvent model (e.g., PCM for chloroform) that matches your experimental conditions.[21]
-
Boltzmann Averaging: Calculate the predicted spectrum by taking a Boltzmann-weighted average of the chemical shifts from all significant conformers.
-
Correlation and Validation: Compare the predicted ¹H and ¹³C chemical shifts for each candidate isomer against your experimental data. The isomer whose predicted spectrum shows the best correlation (lowest mean absolute error) with the experimental data is the most likely correct structure.
This method has been successfully used to distinguish between isomers and assign complex spectra for a wide range of heterocyclic compounds, including quinoxalines.[16][18][21]
References
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. [Link]
- ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Latypov, S., Mamedov, V., Balandina, A., Franck, X., & Figadère, B. (2005). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 827-834. [Link]
- Ewing, D. F. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 701-705. [Link]
- ResearchGate. (n.d.). General structure of substituted quinoxalines.
- TSI Journals. (n.d.).
- Magritek. (2018, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). [Link]
- Defense Technical Information Center. (1985, December 4). 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines. [Link]
- NSF Public Access Repository. (2024, February 15).
- Open Research@CSIR-NIScPR. (2025, April 3).
- Felton, J. S., Knize, M. G., Wood, C., Wuebbles, B. J., Healy, S. K., Stuermer, D. H., ... & Morris, C. J. (1986). Identification of the mutagenic quinoxaline isomers from fried ground beef. Environmental and Molecular Mutagenesis, 8(4), 517-528. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). General structure of substituted quinoxalines.
- SciSpace. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV–Vis, 1H and 13C NMR). [Link]
- Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
- National Institutes of Health. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- MDPI. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]
- University of Durham. (n.d.). Nitrogen NMR. [Link]
- Wikipedia. (n.d.). J-coupling.
- National Institutes of Health. (n.d.).
- ChemRxiv. (n.d.).
- YouTube. (2025, October 5). How to Read 2D NMR (COSY & NOESY)
- YouTube. (2024, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example. [Link]
- Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. [Link]
- Pauli, G. F., Niemitz, M., Bisson, J., Lodewyk, M. W., Soldi, C., Shaw, J. T., & Tantillo, D. J. (2016). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
- MDPI. (n.d.).
- Schönowsky, H., & Menge, P. (1976). [Potential virostatics. Part 3: NMR Studies in quinoxalines and s-triazolo (4,3-a) quinoxalines (author's transl)]. Arzneimittel-Forschung, 26(6), 1147-1153. [Link]
- Chemistry LibreTexts. (2019, June 5). 2.
- JEOL. (n.d.).
- Stanford University. (n.d.). V J-Coupling. [Link]
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
- University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
- NMR Wiki. (n.d.). J-couplings.
- MDPI. (2024, September 30). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. [Link]
- ResearchGate. (n.d.). Structural elucidation based on the NMR study.
- ResearchGate. (2025, August 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. [Potential virostatics. Part 3: NMR Studies in quinoxalines and s-triazolo (4,3-a) quinoxalines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen NMR [chem.ch.huji.ac.il]
- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. J-coupling - Wikipedia [en.wikipedia.org]
- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Identification of the mutagenic quinoxaline isomers from fried ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines | Semantic Scholar [semanticscholar.org]
- 19. tsijournals.com [tsijournals.com]
- 20. scispace.com [scispace.com]
- 21. Computational NMR Prediction: A Microreview [corinwagen.github.io]
Preventing oxidation of o-phenylenediamine starting materials
Welcome to the Technical Support Center for o-Phenylenediamine (OPD). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of OPD, with a specific focus on preventing its oxidative degradation. As an aromatic amine, OPD is highly susceptible to oxidation, which can compromise sample purity and impact experimental outcomes. This resource provides in-depth, field-proven insights and protocols to ensure the integrity of your starting materials.
Frequently Asked Questions (FAQs)
Q1: My o-Phenylenediamine powder, which was initially off-white, has turned brown. What is happening?
A1: The color change from white or colorless to yellowish-brown or even darker is a classic sign of o-Phenylenediamine (OPD) oxidation.[1][2][3] The two electron-donating amino groups on the benzene ring increase the molecule's electron density, making it highly susceptible to oxidation upon exposure to air (oxygen), light, and moisture.[1][4][5] The pure compound is typically a white to light brown crystalline solid, but it readily darkens as it degrades.[2][3][6]
Q2: What are the chemical byproducts of OPD oxidation?
A2: The primary oxidation product of OPD is 2,3-diaminophenazine (DAP) , a compound that is both colored and highly fluorescent.[1][7] This transformation is responsible for the characteristic yellow to brown discoloration of the material. In some cases, particularly in the presence of certain catalysts or under electrochemical conditions, further polymerization can occur, leading to a mixture of poly(o-phenylenediamine) products which can present as dark, tarry substances.[1][8]
Visualizing the Oxidation Pathway
The oxidation of o-Phenylenediamine is a critical factor to control in experimental settings. The initial step involves the oxidation and subsequent dimerization of two OPD molecules to form the stable and colored 2,3-diaminophenazine (DAP).
Caption: Workflow for handling OPD to minimize oxidation.
Step-by-Step Methodology:
-
Prepare Workspace: Whenever possible, handle solid OPD inside a glovebox filled with nitrogen or argon. If a glovebox is unavailable, use a Schlenk line to provide a positive pressure of inert gas over the solid during weighing and transfer.
-
Equilibrate Container: Before opening, allow the refrigerated OPD container to warm to ambient room temperature. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Dispense Solid: Open the container under a positive flow of inert gas. Quickly weigh the required amount of OPD and transfer it to your reaction vessel, which should also be under an inert atmosphere.
-
Reseal and Store: Before resealing the main OPD container, flush the headspace with inert gas for 15-30 seconds to displace any air that entered. Seal the container tightly, wrap with paraffin film for an extra barrier, and return it to cool, dark storage. [4][9]
Protocol 2: Purification of Oxidized o-Phenylenediamine by Recrystallization
This protocol is effective for purifying OPD that has become discolored due to oxidation. The use of sodium hydrosulfite helps to reduce the colored impurities back to a more soluble, colorless form. [10] Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude, discolored OPD in an Erlenmeyer flask. Add hot water (approximately 150-175 mL for every 50g of crude OPD) and heat the mixture on a steam bath. [10]2. Decolorization: To the hot solution, add 1–2 grams of sodium hydrosulfite (sodium dithionite). [1][10]This will help reduce the colored phenazine byproducts. Swirl to dissolve.
-
Charcoal Treatment: Add a small amount (spatula tip) of decolorizing activated charcoal to the hot solution to adsorb residual colored impurities.
-
Hot Filtration: Swirl the mixture and immediately perform a hot filtration through a fluted filter paper in a pre-warmed funnel to remove the charcoal and any other insoluble material. The filtrate should be significantly lighter in color.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice-salt bath to maximize the crystallization of pure OPD. [10]6. Isolation and Drying: Collect the colorless crystals by suction filtration, washing them with a small volume of ice-cold water. [10]Dry the purified crystals in a vacuum desiccator. The purified product should have a melting point of 99–101 °C. [10]
References
- Zhang, X., et al. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. MDPI.
- o-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. (n.d.). ScienceLab.com.
- Wang, L., et al. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega.
- o-Phenylenediamine. (n.d.). Wikipedia.
- Zhang, X., et al. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. ResearchGate.
- Wang, L., et al. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Publications.
- Kaizer, J., et al. (n.d.). TEMPO-INITIATED OXIDATION OF o-PHENYLENEDIAMINE TO 2,3-DIAMINOPHENAZINE. Ovid.
- o-Phenylenediamine. (n.d.). PubChem.
- o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses.
- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. (2023). National Institutes of Health (NIH).
- o-PHENYLENEDIAMINE Product Information. (n.d.). ChemicalLand21.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. manavchem.com [manavchem.com]
- 7. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 6-Aminoquinoxaline-Based Fluorescent Probes for Researchers
In the dynamic fields of cellular biology, drug discovery, and environmental monitoring, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes with high sensitivity and spatiotemporal resolution. Among the diverse array of fluorophores, the 6-aminoquinoxaline scaffold has emerged as a privileged structure for the rational design of probes for a variety of applications, including pH sensing and metal ion detection. This guide provides a comprehensive comparative analysis of this compound-based fluorescent probes, offering insights into their synthesis, photophysical properties, and performance in key applications. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and applying the optimal probe for their specific experimental needs.
The this compound Scaffold: A Versatile Platform for Fluorescent Probe Development
The this compound core possesses intrinsic fluorescence properties that can be finely tuned through chemical modifications. The amino group at the 6-position serves as a convenient handle for introducing various recognition moieties, while the quinoxaline ring system can be further functionalized to modulate the probe's photophysical characteristics. This modular design allows for the creation of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically positioned to optimize performance metrics such as quantum yield, Stokes shift, and sensitivity to the target analyte.[1]
Comparative Analysis of this compound-Based Probes
This section provides a detailed comparison of this compound-based fluorescent probes for two primary applications: pH sensing and metal ion detection.
I. Probes for pH Sensing
The ability to accurately measure pH in biological systems is crucial for understanding cellular processes and disease states. This compound derivatives have been successfully employed as fluorescent pH indicators, exhibiting changes in their absorption and emission spectra in response to protonation of the quinoxaline ring.[2]
A noteworthy example is the push-pull quinoxaline derivative QC1 , which features two electron-donating (3-aminopropyl)amino substituents at the 6 and 7 positions.[2] This design renders the probe water-soluble and suitable for pH measurements in acidic aqueous solutions (pH 1–5).[2]
Table 1: Performance Comparison of this compound-Based pH Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | pH Range | Key Features | Reference |
| QC1 | 420 | 530-580 | Not specified in detail, but described as "brightly emissive" | 1-5 | Dual colorimetric and fluorescent response; water-soluble.[2] | [2] |
| Generic Aminoquinoline-based probe | Not specified | Not specified | Not specified | Acidic | Acts as a potential low pH fluorometric as well as colourimetric pH probe.[3] | [3] |
Key Insights:
The strategic placement of hydrophilic substituents, as seen in QC1, is a critical design element for developing aqueous-compatible pH probes. The dual-channel response (colorimetric and fluorescent) of QC1 offers a significant advantage for rapid, semi-quantitative analysis, even by the naked eye.[2]
II. Probes for Metal Ion Detection
The detection of metal ions is of paramount importance in environmental monitoring and understanding their roles in biological systems. This compound-based probes have demonstrated high selectivity and sensitivity for various metal ions.
A novel quinoxaline derivative, QM (6-methyl-2,3-di(quinoline-2-yl)quinoxaline) , has been developed as a multifunctional probe for the selective detection of Fe³⁺ and Cu²⁺ ions.[4] This probe exhibits a colorimetric response to Fe³⁺ and a fluorescent "turn-off" response to Cu²⁺.[4]
Table 2: Performance Comparison of this compound-Based Metal Ion Probes
| Probe | Target Ion | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Signaling Mechanism | Key Features | Reference |
| QM | Fe³⁺ | Not specified (Colorimetric) | - | Not specified | Colorimetric | Naked-eye detection.[4] | [4] |
| QM | Cu²⁺ | Not specified | Not specified | Not specified | Fluorescence Quenching | High selectivity.[4] | [4] |
| Generic Quinoxaline-hydrazinobenzothiazole sensor | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Not specified | Not specified | Nanomolar levels | Colorimetric and Fluorescent | Distinguishable color changes for different ions.[5] | [5] |
Key Insights:
The development of multifunctional probes like QM, capable of detecting multiple analytes through different signaling channels, represents a significant advancement in chemosensor design. The ability to achieve nanomolar detection limits, as demonstrated by some quinoxaline-based sensors, underscores their potential for trace metal analysis.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and application of this compound-based fluorescent probes.
Synthesis of this compound
A common and efficient method for the synthesis of the this compound scaffold is the reduction of 6-nitroquinoxaline.
Materials:
-
6-Nitroquinoxaline
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Diatomaceous earth or Celite
Procedure:
-
Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL).[6]
-
Add 10% Pd/C catalyst (e.g., 50 mg) to the solution.[6]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[6]
-
Evaporate the solvent from the filtrate under reduced pressure.[6]
-
Purify the resulting residue by silica gel column chromatography to yield this compound.[6]
General Protocol for pH Measurement using a this compound-Based Probe
This protocol describes the general steps for performing pH titrations using a probe like QC1.
Materials:
-
Stock solution of the this compound-based probe (e.g., in DMSO)
-
Aqueous buffer solutions of known pH
-
Hydrochloric acid (HCl) and potassium hydroxide (KOH) solutions for pH adjustment
-
Fluorometer and UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a working solution of the fluorescent probe in the desired aqueous buffer.[2]
-
Calibrate the pH meter using standard buffer solutions.[2]
-
Record the initial fluorescence and absorption spectra of the probe solution.
-
Perform a titration by making stepwise additions of a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M KOH) to the probe solution.[2]
-
After each addition, measure the pH and record the fluorescence and absorption spectra.[2]
-
Plot the changes in fluorescence intensity or absorbance at a specific wavelength as a function of pH to determine the pKa of the probe.
Visualization of Key Concepts and Workflows
To further elucidate the principles and methodologies discussed, the following diagrams are provided.
Signaling Mechanism of a pH-Responsive this compound Probe
Caption: Protonation of the quinoxaline ring alters the probe's electronic structure, leading to a change in its fluorescence properties.
General Synthetic Workflow for this compound-Based Probes
Caption: A generalized synthetic route starting from 6-nitroquinoxaline to the final functional fluorescent probe.
Conclusion
This compound-based fluorescent probes offer a versatile and powerful platform for the detection of pH and metal ions. Their tunable photophysical properties and amenability to chemical modification allow for the rational design of probes with high sensitivity and selectivity. This guide has provided a comparative overview of their performance, detailed experimental protocols, and conceptual visualizations to aid researchers in their endeavors. As the field of fluorescent probe development continues to advance, the this compound scaffold is poised to remain a cornerstone for the creation of innovative tools for scientific discovery.
References
- Ermakova, E. V., Cheprakov, A. V., & Bessmertnykh-Lemeune, A. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Chemosensors, 10(8), 342. [Link]
- Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Biomedical Journal of Scientific & Technical Research.
- ResearchGate. (n.d.). Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations.
- Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Gomaa, M. A. (2022). A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its application. Arabian Journal of Chemistry, 15(1), 103513. [Link]
- Frontiers Media. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry.
- Li, Y., et al. (2023). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. Scientific Reports, 13(1), 1-9.
- ResearchGate. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media.
- OUCI. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Odessa University Chemical Journal.
- National Institutes of Health. (2015). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Biomedical Engineering.
- Royal Society of Chemistry. (2018).
- Royal Society of Chemistry. (2018). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels.
- ResearchGate. (2016). Editorial: Fluorescent Probes for Biological Imaging.
- PubMed. (1992). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-bis(2-carboxyethyl)-5(and 6)-carboxyfluorescein. Analytical Biochemistry.
- Royal Society of Chemistry. (n.d.). Themed collection: Biological optical imaging.
- ResearchGate. (2023). Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications.
- Royal Society of Chemistry. (2021). Regio-isomer enabling efficient red TADF emitters based on pyridobenzoquinoxaline.
- Repositorio UDD. (2023). Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. Journal of Molecular Liquids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe<sup>3+</sup> and fluorescent sensing of Cu<sup>2+</sup> and its application - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Neuroprotective Agents: 6-Aminoquinoxaline Derivatives vs. Established Therapeutics
In the relentless pursuit of therapies for neurodegenerative diseases and acute brain injury, the scientific community is continuously exploring novel chemical scaffolds that promise to halt or reverse neuronal damage. Among these, 6-aminoquinoxaline derivatives have emerged as a compelling class of neuroprotective agents, particularly in models of Parkinson's disease and Alzheimer's disease.[1][2][3] This guide provides an in-depth comparison of these derivatives against other established neuroprotective agents, grounded in mechanistic insights and experimental data, to assist researchers and drug development professionals in navigating this complex landscape.
The Landscape of Neuroprotection: A Multifaceted Challenge
Neurodegeneration, the progressive loss of structure or function of neurons, is a hallmark of devastating conditions like stroke, Alzheimer's, and Parkinson's disease. The underlying pathological mechanisms are diverse, often involving a confluence of excitotoxicity, oxidative stress, and inflammation. An ideal neuroprotective agent would effectively target these intertwined pathways. This guide will focus on comparing this compound derivatives with agents that represent distinct mechanistic classes: AMPA receptor antagonists, NMDA receptor antagonists, and free radical scavengers.
A Spotlight on this compound Derivatives
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest for their broad biological activities.[4] Within this family, this compound derivatives have shown particular promise in protecting dopaminergic neurons, the cell type primarily lost in Parkinson's disease.[1][5]
Mechanism of Action: While the precise molecular mechanisms are still under investigation, studies suggest that the neuroprotective effects of this compound derivatives are multifactorial.[6] Some derivatives, like MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) and PAQ, have demonstrated the ability to protect dopaminergic neurons from spontaneous degeneration and oxidative stress-induced insults.[3][5] Notably, the action of PAQ has been partly attributed to the activation of ryanodine receptor channels in the endoplasmic reticulum.[5] Other research in models of Alzheimer's disease suggests that certain quinoxaline derivatives can also exhibit antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities.[2][7]
Comparative Analysis with Other Neuroprotective Agents
To understand the potential advantages and disadvantages of this compound derivatives, it is crucial to compare them to other agents with more established mechanisms of action.
Versus Other AMPA Receptor Antagonists
Over-activation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor by the neurotransmitter glutamate is a key driver of excitotoxic neuronal death in conditions like stroke.[8] Consequently, AMPA receptor antagonists have been extensively investigated for their neuroprotective potential.[9][10]
-
Mechanism: Competitive and non-competitive AMPA receptor antagonists work by blocking the ion channel associated with the AMPA receptor, thereby preventing excessive calcium influx that triggers cell death cascades. Quinoxaline derivatives were among the first potent and selective antagonists developed for this receptor class.
-
Experimental Evidence: Compounds like PNQX (a quinoxaline derivative) have been shown to reduce lesion volume in animal models of focal ischemia.[11] The neuroprotective effects of various AMPA antagonists are well-documented in both in vitro and in vivo models of excitotoxicity and stroke.[9]
-
Causality in Experimental Design: The choice to test AMPA antagonists in models of ischemia or glutamate-induced excitotoxicity is a direct test of their hypothesized mechanism. By inducing a condition of glutamate over-activity, researchers can directly measure the ability of the antagonist to block the downstream damaging effects.
Versus NMDA Receptor Antagonists (e.g., Memantine)
The N-methyl-D-aspartate (NMDA) receptor is another critical glutamate receptor implicated in excitotoxicity.[12][13] Memantine is an FDA-approved drug for Alzheimer's disease that acts on this receptor.[14]
-
Mechanism: Memantine is a low-affinity, uncompetitive antagonist of the NMDA receptor.[14][15] Its genius lies in its ability to preferentially block pathologically over-activated NMDA receptors without significantly interfering with their normal physiological function, which is crucial for learning and memory.[13] Beyond NMDA receptor blockade, memantine has also been shown to have anti-inflammatory effects by inhibiting microglial activation and to stimulate the release of neurotrophic factors from astrocytes.[15][16]
-
Experimental Evidence: Memantine has demonstrated neuroprotective effects in various in vitro and in vivo models of neurotoxicity.[12][16] It can protect dopaminergic neurons against inflammation-mediated damage and reduce neuronal death in models of ischemic stroke.[12][15]
-
Key Distinction: While both AMPA antagonists and memantine target glutamate excitotoxicity, memantine's unique property of "use-dependence" (blocking the channel only when it's excessively open) provides a more nuanced approach that may spare normal synaptic function, a potential advantage over broad-spectrum glutamate receptor blockade.
Versus Free Radical Scavengers (e.g., Edaravone)
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a common pathway of neuronal injury.[17] Edaravone is a potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[18][19][20]
-
Mechanism: Edaravone's primary mechanism is its ability to scavenge a wide range of free radicals, including hydroxyl radicals and peroxynitrite.[18][21] This action inhibits lipid peroxidation, a destructive process that damages cell membranes.[21] Additionally, edaravone possesses anti-inflammatory properties and can modulate apoptotic signaling pathways by upregulating anti-apoptotic proteins like Bcl-2 and inhibiting the activation of caspases.[18][21]
-
Experimental Evidence: A network meta-analysis of neuroprotective agents for acute ischemic stroke found that Edaravone was highly effective in improving neurological scores in the early stages of recovery.[22][23][24] Its efficacy is attributed to its multi-pronged approach of reducing oxidative stress, inflammation, and apoptosis.[18][19]
-
Comparative Perspective: Unlike receptor antagonists that target a specific initial trigger (excitotoxicity), free radical scavengers like edaravone act on a more downstream, but broadly damaging, pathological process. This may give them a wider therapeutic window and applicability across different types of neuronal injury. The antioxidant properties noted in some quinoxaline derivatives suggest a potential overlap in this mechanistic space.[2]
Data Synthesis and Comparative Efficacy
A direct quantitative comparison of efficacy between this compound derivatives and other agents is challenging due to the variability in experimental models and endpoints. However, we can summarize the key characteristics and reported effects.
| Agent Class | Primary Mechanism(s) | Key Experimental Models | Reported Efficacy/Key Findings |
| This compound Derivatives | AMPA antagonism, RyR activation, Antioxidant, Anti-inflammatory[2][3][5] | Parkinson's disease (6-OHDA, MPTP), Alzheimer's disease (Aβ toxicity), Spontaneous neurodegeneration[1][2][5] | Attenuates dopaminergic neurodegeneration and motor deficits; enhances neuronal viability.[1][5] |
| Other AMPA Antagonists | Blockade of AMPA receptor-mediated excitotoxicity[8] | Focal ischemia (stroke), Glutamate-induced toxicity[9][11] | Reduces ischemic lesion volume significantly.[11] |
| NMDA Antagonists (Memantine) | Blockade of pathological NMDA receptor overactivation, Anti-inflammatory[12][14][16] | Alzheimer's disease, Parkinson's disease, Ischemic stroke[12][16] | Clinically used for Alzheimer's; protects neurons from inflammation and excitotoxicity.[14][16] |
| Free Radical Scavengers (Edaravone) | Scavenging of reactive oxygen species, Anti-inflammatory, Anti-apoptotic[18][21] | Ischemic stroke, Amyotrophic Lateral Sclerosis (ALS)[18][19] | Clinically approved for stroke and ALS; effective in early stages of stroke recovery.[20][22][23] |
Experimental Frameworks for Neuroprotection Assays
To rigorously compare novel compounds like this compound derivatives against established agents, standardized and well-controlled experimental protocols are essential.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This model is fundamental for assessing agents that target excitotoxic pathways. It allows for a controlled environment to measure direct neuroprotective effects.[25][26]
Rationale for Model Selection: Primary cortical or hippocampal neurons are highly sensitive to glutamate. A brief, high-concentration exposure to glutamate effectively mimics the excitotoxic conditions found in ischemic stroke, providing a robust system to screen for neuroprotective compounds.[25][27] The use of primary cells, as opposed to immortalized cell lines, provides a more physiologically relevant system.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[28][29][30] Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product.[29]
Step-by-Step Methodology:
-
Cell Culture: Plate primary cortical neurons (e.g., from embryonic day 18 rat pups) onto 96-well plates coated with poly-L-lysine at a density of 2 x 10^5 cells per well. Maintain cultures in a humidified incubator at 37°C and 5% CO2 for at least 7 days to allow for maturation.[31][32]
-
Compound Pre-treatment: Prepare stock solutions of the this compound derivative, a reference compound (e.g., Memantine), and a vehicle control. Thirty minutes to one hour prior to the glutamate insult, replace the culture medium with fresh medium containing the desired concentrations of the test compounds.
-
Glutamate Insult: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for 15-20 minutes.[27] A key control is a set of wells that receive no glutamate.
-
Wash and Recovery: After the exposure period, gently wash the cells with a balanced salt solution to remove the glutamate and then return them to their respective compound-containing media. Incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.[28]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[28]
-
Add 100 µL of a solubilization solution (e.g., SDS in HCl) to each well to dissolve the purple crystals.[32]
-
Allow the plate to stand overnight in the incubator.[28]
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[28]
-
Analysis: Normalize the absorbance readings to the control wells (no glutamate, no compound) to calculate the percentage of cell viability for each condition.
Self-Validating System: The protocol's integrity is maintained by including critical controls:
-
Negative Control (Vehicle Only): Establishes baseline viability (100%).
-
Positive Control (Vehicle + Glutamate): Establishes the maximum level of cell death against which protection is measured.
-
Reference Compound (e.g., Memantine + Glutamate): Provides a benchmark of known neuroprotective activity.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological pathways and experimental designs.
Caption: Signaling pathway of glutamate excitotoxicity and points of intervention.
Caption: Experimental workflow for an in vitro neuroprotection assay.
Future Perspectives and Conclusion
This compound derivatives represent a promising avenue in neuroprotective drug discovery, with evidence pointing towards a multifactorial mechanism of action that may be beneficial in complex diseases like Parkinson's.[1][5] Their potential to act as both AMPA receptor antagonists and possess antioxidant properties positions them as versatile candidates.
However, the field of neuroprotection is fraught with translational challenges. Many agents that show promise in preclinical models fail in human clinical trials.[8] The path forward for this compound derivatives will require rigorous head-to-head comparisons with clinical benchmarks like Memantine and Edaravone in a wider array of preclinical models, including those that incorporate neuroinflammation and other pathological features.
For researchers, the key takeaway is that the choice of a neuroprotective agent should be guided by the specific pathology being modeled. For acute excitotoxic insults like stroke, potent AMPA antagonists may be ideal. For chronic, slowly progressing diseases involving multiple factors, agents with broader mechanisms like Memantine, Edaravone, or the emerging this compound derivatives may offer a more holistic therapeutic strategy. This guide serves as a foundational tool for making those informed, data-driven decisions.
References
- The neuroprotective effect of the novel AMPA receptor antagonist PD152247 (PNQX)
- What is the mechanism of Edaravone?
- Chapter 9 Pharmacology of AMPA Antagonists and their Role in Neuroprotection. DOI.
- The Core Neuroprotective Mechanisms of Edaravone: A Technical Guide. Benchchem.
- Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activ
- Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis.
- Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. PMC - PubMed Central.
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers.
- Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activ
- Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic L
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. PubMed.
- Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI.
- Pathologically-Activated Therapeutics for Neuroprotection: Mechanism of NMDA Receptor Block by Memantine and S-Nitrosyl
- The effects of AMPA receptor antagonists in models of stroke and neurodegener
- The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia. PubMed.
- Memantine.
- Unveiling Neuroprotection: A Comparative Analysis of this compound Deriv
- New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models.
- Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management.
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. Abcam.
- Assessment of cell viability in primary neuronal cultures. PubMed - NIH.
- 2.3. Cell Viability Assay. Bio-protocol.
- Cell Viability Assay (MTT Assay) Protocol.
- Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry.
- Excitotoxicity in vitro assay. Innoprot.
- Neuroprotective effects of a brain permeant this compound derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspart
- Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI.
- Neuroprotective effects of a brain permeant this compound derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of a brain permeant this compound derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journalajrb.com [journalajrb.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neuroprotective effect of the novel AMPA receptor antagonist PD152247 (PNQX) in temporary focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 22. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 23. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. innoprot.com [innoprot.com]
- 26. In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 2.3. Cell Viability Assay [bio-protocol.org]
- 32. protocols.io [protocols.io]
A Spectroscopic Deep Dive: Comparative Analysis of 6-Aminoquinoxaline and Its Positional Isomers
For researchers and professionals navigating the intricate landscape of drug discovery and materials science, a profound understanding of the structural and electronic nuances of molecular scaffolds is not just advantageous, it is imperative. Aminoquinoxalines, recognized as "privileged scaffolds," form the core of numerous biologically active compounds, with derivatives of 6-aminoquinoxaline, for instance, identified as potent antiproliferative agents.[1] The seemingly subtle shift of an amino group around the quinoxaline core can dramatically alter a molecule's spectroscopic signature, influencing its reactivity, binding affinity, and overall suitability for a given application.
This guide provides a comprehensive, head-to-head spectroscopic comparison of this compound and its positional isomers: 5-aminoquinoxaline, 7-aminoquinoxaline, and 8-aminoquinoxaline. By delving into their Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopic data, we aim to furnish researchers with a robust framework for their unambiguous identification, characterization, and strategic application.
The Decisive Fingerprints: A Comparative Overview of Spectroscopic Data
The position of the electron-donating amino group on the quinoxaline ring system induces significant changes in the electronic distribution and molecular symmetry. These alterations are directly reflected in the spectroscopic data, providing a unique fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. The chemical shifts of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment.
¹H NMR Spectroscopy: The position of the amino group significantly influences the chemical shifts of the aromatic protons. Protons ortho and para to the amino group are expected to be shielded (shifted to a lower ppm) due to the electron-donating resonance effect of the -NH₂ group.
¹³C NMR Spectroscopy: The effect of the amino substituent is even more pronounced in the ¹³C NMR spectra. The carbon atom directly attached to the amino group (ipso-carbon) experiences a significant upfield shift, while the ortho and para carbons are also shielded. A detailed analysis of substituent effects on the ¹³C NMR spectra of quinoxalines provides a reliable method for distinguishing between isomers.[2]
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br s, 2H, -NH₂)[3] | Data not explicitly found for all carbons, but substituent effect analysis suggests significant shielding of C6, C5, and C7.[2] |
| 5-Aminoquinoxaline | Analog data from 5-aminoquinoline: Protons on the substituted ring are expected to be shifted upfield compared to the unsubstituted ring.[4] | Analog data from 5-aminoquinoline: Significant shielding of C5, C6, and C4a is expected.[4] |
| 7-Aminoquinoxaline | Full assignment available through 2D NMR techniques (HSQC, HMBC).[1] | Full assignment available through 2D NMR techniques (HSQC, HMBC).[1] |
| 8-Aminoquinoxaline | Analog data from 8-aminoquinoline: Protons on the substituted ring will show characteristic shifts due to the amino group.[5] | Data not readily available. |
Note: Direct experimental data for all isomers is not consistently available in the literature. Data from closely related analogs like aminoquinolines is used for predictive comparison and should be confirmed with experimental data for the specific aminoquinoxaline isomer.
Vibrational Spectroscopy (IR & Raman): Probing Molecular Bonds and Symmetry
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The position and intensity of absorption bands are characteristic of specific functional groups and the overall molecular symmetry.
Key Vibrational Modes for Comparison:
-
N-H Stretching: The primary amine group (-NH₂) exhibits two characteristic stretching vibrations: an asymmetric stretch (typically higher wavenumber) and a symmetric stretch (typically lower wavenumber). The exact positions can be influenced by hydrogen bonding.
-
C=N and C=C Stretching: The stretching vibrations of the quinoxaline ring system appear in the 1650-1400 cm⁻¹ region. The substitution pattern affects the symmetry of the ring and can lead to changes in the number and intensity of these bands.
-
C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic ring and can be a powerful diagnostic tool for distinguishing isomers.
| Compound | Key IR Peaks (cm⁻¹) | Key Raman Peaks (cm⁻¹) |
| This compound | N-H stretch, C=N stretch, C=C stretch, C-H bend.[6] | Data not readily available. |
| 5-Aminoquinoxaline | Analog data from 5-aminoquinoline: Detailed FTIR and FT-Raman spectra have been reported and analyzed.[4][7] | Analog data from 5-aminoquinoline: Detailed FTIR and FT-Raman spectra have been reported and analyzed.[4][7] |
| 7-Aminoquinoxaline | Data from a derivative (7-nitroquinoxalin-2-amine): 3428, 3324 (N-H), 1660 (C=N/C=C).[8] | Data not readily available. |
| 8-Aminoquinoxaline | Data not readily available. | Data not readily available. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoxaline core is a chromophore, and the position of the amino group, an auxochrome, significantly influences the wavelength of maximum absorption (λmax). The electron-donating amino group generally causes a bathochromic (red) shift in the absorption bands due to the extension of the conjugated π-system.
| Compound | λmax (nm) | Solvent |
| This compound | Data not readily available.[3] | - |
| 5-Aminoquinoxaline | Analog data from 5-aminoquinoline: UV-Vis spectrum has been recorded and analyzed theoretically.[4] | - |
| 7-Aminoquinoxaline | Data not readily available. | - |
| 8-Aminoquinoxaline | Analog data from 8-aminoquinoline: Experimental and calculated UV-Vis spectra show pH-dependent shifts.[5] | Aqueous Buffer |
Experimental Protocols: A Guide to Reliable Data Acquisition
The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted and optimized based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.
Caption: Step-by-step protocol for FT-IR analysis using an ATR accessory.
UV-Vis Spectroscopy
Solution-phase UV-Vis spectroscopy is essential for determining the electronic absorption properties of the isomers.
Caption: Workflow for acquiring and analyzing UV-Vis absorption spectra.
Conclusion: Leveraging Spectroscopic Nuances for Informed Research
The choice of a specific aminoquinoxaline isomer can have profound implications in the development of new pharmaceuticals and functional materials. As demonstrated, each positional isomer possesses a distinct spectroscopic fingerprint. A meticulous, multi-technique spectroscopic analysis, as outlined in this guide, is the cornerstone of confident structural assignment and the rational design of next-generation molecules. By understanding the causality behind the observed spectral differences, researchers can make more informed decisions, accelerating the pace of innovation.
References
- Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides. Molecules.
- Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215–1223.
- 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- Vibrational spectroscopic investigation of free and coordinated 5-aminoquinoline: The IR, Raman and DFT studies.
- Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and comput
- Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 250.
- Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Scientific Research.
- Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. SciELO.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- This compound(6298-37-9) IR Spectrum. ChemicalBook.
- This compound. Biosynth.
- Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry.
- Ultraviolet absorption spectra of quinoxaline and some of its deriv
- Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene. Molecules.
- UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics.
- This compound , 95% , 6298-37-9. CookeChem.
- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Spectroscopic Analysis of Quinoxaline N-Oxides: A Compar
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.
- Spectroscopic Showdown: A Comparative Analysis of 5-Bromoquinoxalin-6-amine and this compound. Benchchem.
- Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers. Benchchem.
- Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry.
- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 6. This compound(6298-37-9) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
A Comparative Guide to Validating the Purity of Synthesized 6-Aminoquinoxaline by HPLC and NMR
For researchers, scientists, and drug development professionals, the meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 6-Aminoquinoxaline, a key building block in various pharmaceutical agents. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a robust and self-validating approach to purity determination.
The Criticality of Purity Validation in Drug Development
The presence of impurities in an API, even in trace amounts, can significantly impact its safety, efficacy, and stability.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities.[1] Therefore, employing orthogonal analytical techniques like HPLC and NMR is not merely a procedural step but a scientific necessity to gain a comprehensive understanding of a synthesized compound's purity profile.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
Reversed-phase HPLC (RP-HPLC) is a highly sensitive and quantitative technique ideal for separating this compound from potential process-related impurities and degradation products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Method for this compound
This protocol outlines a robust RP-HPLC method for the purity analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of this compound in Mobile Phase A |
Rationale for Method Parameters:
-
C18 Column: The octadecylsilyl stationary phase provides excellent hydrophobic retention for the aromatic this compound.
-
Formic Acid: Acts as an ion-pairing agent to improve peak shape and as a pH modifier to ensure consistent ionization of the basic amino group.
-
Gradient Elution: Necessary to elute both the polar and potential non-polar impurities within a reasonable timeframe while maintaining good resolution.
-
UV Detection at 254 nm: The aromatic nature of this compound allows for strong absorbance at this wavelength, providing high sensitivity.
HPLC Purity Validation Workflow
Caption: Workflow for HPLC Purity Validation of this compound.
Comparative Data: Synthesized vs. Reference Standard
| Sample | Retention Time (min) | Peak Area | % Purity |
| Reference Standard | 8.52 | 1,250,000 | 99.9% |
| Synthesized Sample | 8.51 | 1,235,000 | 98.8% |
| Impurity 1 | 6.78 | 12,500 | 1.0% |
| Impurity 2 | 9.23 | 2,500 | 0.2% |
The synthesized this compound shows a purity of 98.8% by area normalization, with two minor impurities detected. The retention time of the main peak in the synthesized sample closely matches that of the certified reference standard, confirming its identity.
Nuclear Magnetic Resonance (NMR): Structural Confirmation and Quantitative Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized compounds. Furthermore, Quantitative NMR (qNMR) has emerged as a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[2][3][4]
Experimental Protocol: ¹H qNMR for this compound
This protocol details the use of ¹H qNMR with an internal standard for the accurate purity assessment of this compound.
Instrumentation and Parameters:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (Certified Purity) |
| Pulse Program | Standard 90° pulse with a long relaxation delay (D1 = 30s) |
| Number of Scans | 16 |
| Sample Preparation | Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial. Dissolve in a precise volume of DMSO-d₆. |
Rationale for Method Parameters:
-
DMSO-d₆: A common solvent that readily dissolves this compound and the internal standard.
-
Maleic Anhydride: Its protons give a sharp singlet in a region of the spectrum that does not overlap with the analyte signals. Its high purity is certified, making it an excellent quantitative reference.
-
Long Relaxation Delay (D1): Crucial for ensuring complete relaxation of all protons, which is essential for accurate integration and, therefore, accurate quantification.
NMR Data Interpretation Workflow
Caption: Workflow for qNMR Purity Determination.
¹H NMR Spectral Data and Purity Calculation
Reference ¹H NMR Data for this compound (in CDCl₃): δ 8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br. s, 2H, -NH₂).
qNMR Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Hypothetical qNMR Results:
| Parameter | This compound (Analyte) | Maleic Anhydride (Standard) |
| Mass (m) | 10.25 mg | 5.15 mg |
| Molecular Weight (MW) | 145.16 g/mol | 98.06 g/mol |
| Signal for Integration | H-2/H-3 (δ ~8.6) | CH=CH (δ ~7.1) |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 1.00 | 0.52 |
| Purity of Standard (P_std) | - | 99.9% |
Calculated Purity of Synthesized this compound:
Purity_analyte (%) = (1.00 / 2) * (2 / 0.52) * (145.16 / 98.06) * (5.15 / 10.25) * 99.9% = 98.7%
The qNMR result of 98.7% is in excellent agreement with the HPLC purity result of 98.8%, providing a high degree of confidence in the purity assessment of the synthesized this compound.
Conclusion: A Synergistic Approach to Purity Validation
Both HPLC and NMR are powerful techniques for the purity validation of synthesized this compound, each offering unique advantages. HPLC provides exceptional sensitivity for detecting and quantifying trace impurities, while qNMR offers a primary method for purity determination with high accuracy and precision, directly traceable to the SI unit of mass. The convergence of results from these two orthogonal methods provides a robust and self-validating system for purity assessment, which is essential for ensuring the quality and reliability of APIs in research and drug development.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- United States Pharmacopeia.
- Emery Pharma.
- Agilent.
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- JEOL Ltd.
- YouTube.
- Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- LCGC International.
- ResearchGate.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Aminoquinoxaline Analogs as Antiproliferative Agents
The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its presence in a multitude of biologically active molecules, demonstrating a vast spectrum of pharmacological properties including anticancer, antibacterial, antiviral, and anti-inflammatory activities. This guide offers an in-depth comparative analysis of 6-aminoquinoxaline analogs, focusing on the structure-activity relationships (SAR) that govern their efficacy as antiproliferative agents. By dissecting the roles of various substituents on the quinoxaline core, we aim to provide a rational framework for the future design of more potent and selective therapeutic agents.
The this compound Core: A Scaffold for Optimization
The fundamental this compound structure serves as the foundational template for the analogs discussed herein. The key to modulating its biological activity lies in the strategic modification of three primary positions: the substituents at the 2- and 3-positions (R¹ and R²) and the functionalization of the exocyclic amino group at the 6-position (R³).
Caption: General synthetic workflow for this compound analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is profoundly influenced by the nature of the substituents at the R¹, R², and R³ positions. Below, we compare the effects of these modifications on antiproliferative activity against a panel of human cancer cell lines.
The electronic and steric properties of the groups at the 2- and 3-positions are primary determinants of potency. Comparative studies have revealed a distinct advantage for heteroaromatic rings over simple aromatic rings.
A pivotal study systematically compared analogs bearing 2,3-diphenyl groups against those with 2,3-difuranyl groups. [1][3][4]The results, summarized below, demonstrate that the presence of furan rings consistently leads to a dramatic increase in antiproliferative activity. This suggests that the electronic properties and potential hydrogen bond accepting capability of the furan's oxygen atom are more favorable for interaction with the biological target(s) than the more lipophilic phenyl rings. [3] Table 1: Comparison of 2,3-Diaryl Substitutions on Antiproliferative Activity (% Growth Inhibition at 20 µM)
| Compound ID | R¹ and R² Substituent | A549 (Lung) | HT29 (Colon) | MDAMB231 (Breast) | PC3 (Prostate) |
| 5f | Phenyl | 16% | 34% | 11% | 22% |
| 5b | Furan-2-yl | 98% | 99% | 97% | 99% |
Data synthesized from Chen et al. (2011).[1][4]
Functionalization of the 6-amino group provides another critical handle for tuning activity. The linker and the terminal group attached at this position significantly impact the compound's potency and pharmacokinetic properties.
-
Urea Linkage: The introduction of a urea moiety (-NH-CO-NH-R) is consistently associated with potent antiproliferative activity. [1][5]This functional group is a privileged hydrogen bond donor and acceptor, likely facilitating strong interactions within the ATP-binding pocket of protein kinases or other enzyme targets. [3][6]* Sulfonamide Linkage: In stark contrast, analogs with a sulfonamide group (-NH-SO₂-R) at the 6-position were found to be largely inactive, suggesting this linkage is detrimental to the desired biological activity. [1]* Thiourea and Acetyl Groups: Thiourea analogs also demonstrated significant activity, while simple acetylation of the 6-amino group resulted in compounds with moderate to good potency, particularly when paired with the favorable 2,3-difuranyl substitution. [1] Table 2: Comparison of 6-Amino Functional Groups on Antiproliferative Activity (IC₅₀ in µM)
| Compound ID | 2,3-Substituent | 6-Position Substituent | A549 (Lung) IC₅₀ | PC3 (Prostate) IC₅₀ |
| 7c | Furan-2-yl | Phenylurea | 2.1 µM | 1.9 µM |
| 6h | Furan-2-yl | Phenylthiourea | 4.6 µM | 4.9 µM |
| 5j | Phenyl | Tolylsulfonamide | > 20 µM | > 20 µM |
Data synthesized from Chen et al. (2011) and related studies.[1][2][4]
Biological Evaluation: Antiproliferative Activity Assay
To quantify and compare the efficacy of the synthesized analogs, a robust and reproducible biological assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is widely used in SAR studies.
-
Cell Seeding: Plate human cancer cells (e.g., A549, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoxaline analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂. [1]4. MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-Aminoquinoxaline for Researchers and Drug Development Professionals
Introduction: The Significance of 6-Aminoquinoxaline
This compound is a critical heterocyclic building block in the landscape of pharmaceutical and materials science.[1] Its quinoxaline core, a fusion of benzene and pyrazine rings, imparts unique electronic properties and a rigid planar structure, making it a privileged scaffold in medicinal chemistry.[2] This versatile intermediate is integral to the synthesis of a range of biologically active compounds, including potential anti-cancer and antimicrobial agents, and is a key component in the development of drugs targeting neurological disorders.[1][3] Furthermore, its utility extends to materials science, where it serves as a precursor for organic semiconductors and functional dyes.[2] Given its importance, the efficient and scalable synthesis of this compound is a subject of considerable interest to researchers and process chemists. This guide provides an in-depth, objective comparison of the most prevalent and effective synthetic routes to this valuable compound, supported by experimental data and field-proven insights.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached through three primary strategies: the reduction of a nitro precursor, the condensation of a triamine with a dicarbonyl compound, and the amination of a pre-functionalized quinoxaline core. Each of these routes offers distinct advantages and disadvantages in terms of yield, scalability, cost, and safety.
Route 1: Reduction of 6-Nitroquinoxaline
This is arguably the most common and well-documented method for the synthesis of this compound. The strategy involves the initial synthesis of 6-nitroquinoxaline, followed by the reduction of the nitro group to an amine.
Caption: General workflow for the synthesis of this compound via reduction of 6-nitroquinoxaline.
A robust and high-yielding method for the reduction of 6-nitroquinoxaline is catalytic hydrogenation using palladium on carbon (Pd/C).
Materials:
-
6-Nitroquinoxaline
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
A solution of 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL) is prepared in a suitable reaction flask.[4]
-
10% Palladium on carbon (e.g., 50 mg) is carefully added to the solution.[4]
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm, typically using a balloon) for 4 hours at room temperature.[4]
-
Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of diatomaceous earth.[4]
-
The filtrate is concentrated under reduced pressure to remove the solvent.[4]
-
The resulting residue is purified by silica gel column chromatography (eluent: ethyl acetate) to afford this compound as a yellow solid.[4]
| Parameter | Value | Reference |
| Starting Material | 6-Nitroquinoxaline | [4] |
| Catalyst | 10% Palladium on Carbon | [4] |
| Solvent | Methanol | [4] |
| Hydrogen Pressure | 1 atm | [4] |
| Reaction Time | 4 hours | [4] |
| Yield (after chromatography) | 82% | [4] |
| Purification | Silica gel chromatography | [4] |
The choice of palladium on carbon as the catalyst is due to its high efficiency and selectivity for the reduction of aromatic nitro groups.[5] Methanol is a suitable solvent as it readily dissolves the starting material and is compatible with the catalytic hydrogenation conditions. The use of a hydrogen balloon is a common laboratory practice for reactions at atmospheric pressure, ensuring a continuous supply of hydrogen. Filtration through diatomaceous earth is crucial for the complete removal of the fine palladium catalyst, which is pyrophoric and can contaminate the final product. While silica gel chromatography provides high purity, for larger scale operations, crystallization could be explored as a more economical purification method.
Safety and Scalability Considerations: Catalytic hydrogenation of nitro compounds is a highly exothermic reaction and can be hazardous if not properly controlled.[6] A key risk is the accumulation of hydroxylamine intermediates, which can decompose violently.[6][7] Careful control of the hydrogen addition rate and efficient heat dissipation are critical for safe scale-up. The use of microreactors can offer improved mass and heat transfer, ensuring the reaction proceeds under safer, kinetically controlled conditions.[8] Industrially, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hazardous hydroxylamines.[7]
Route 2: Condensation of 1,2,4-Benzenetriamine with Glyoxal
This route offers a more direct approach to the quinoxaline core, starting from a readily available triamine precursor.
Caption: Workflow for the synthesis of this compound via condensation.
Materials:
-
1,2,4-Benzenetriamine dihydrochloride
-
Glyoxal sodium bisulfite adduct
-
10% aqueous Sodium Carbonate
-
Benzene (for recrystallization)
Procedure:
-
A solution of 1,2,4-triaminobenzene dihydrochloride (e.g., 9.8 g, 50 mmol) is prepared in 200 mL of 10% by weight aqueous sodium carbonate.[4]
-
Glyoxal sodium bisulfite adduct (e.g., 14.3 g, 50 mmol) is added in small portions to the solution.[4]
-
The reaction mixture is heated to 100°C for two hours.[4]
-
After cooling to 0°C, the formed crystals are collected by filtration.[4]
-
The crude product is dried in vacuo.[4]
-
Recrystallization from benzene yields pure this compound as yellow crystals.[4]
| Parameter | Value | Reference |
| Starting Materials | 1,2,4-Benzenetriamine dihydrochloride, Glyoxal sodium bisulfite adduct | [4] |
| Solvent | Water | [4] |
| Base | Sodium Carbonate | [4] |
| Reaction Temperature | 100°C | [4] |
| Reaction Time | 2 hours | [4] |
| Yield (after recrystallization) | 87% | [4] |
| Purification | Recrystallization | [4] |
This one-pot condensation reaction is a highly efficient method for constructing the quinoxaline ring system. The use of an aqueous solution of sodium carbonate serves both as a solvent and a base to neutralize the dihydrochloride salt of the starting triamine and to facilitate the condensation reaction. Glyoxal, a 1,2-dicarbonyl compound, readily reacts with the ortho-diamine functionality of the 1,2,4-benzenetriamine to form the pyrazine ring of the quinoxaline. The high yield and the simplicity of the procedure, with purification by recrystallization, make this an attractive route, particularly for larger-scale synthesis where chromatographic purification is less desirable.
Safety and Cost-Effectiveness: This route is generally considered safer than the catalytic hydrogenation of a nitro compound, as it avoids the use of flammable hydrogen gas and potentially pyrophoric catalysts. The starting materials, 1,2,4-benzenetriamine dihydrochloride and glyoxal sodium bisulfite adduct, are commercially available. A cost analysis would depend on the current market prices of these starting materials compared to quinoxaline and nitrating agents. However, the avoidance of a precious metal catalyst (palladium) is a significant cost advantage.
Route 3: Amination of a 6-Haloquinoxaline
This strategy involves the introduction of the amino group onto a pre-formed quinoxaline ring bearing a halogen at the 6-position. The two most relevant methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Caption: General workflow for the synthesis of this compound via amination of a 6-haloquinoxaline.
The SNAr reaction is a viable option, particularly with an activating leaving group like fluorine.
General Protocol (based on analogous reactions): A solution of 6-fluoroquinoxaline and an amine in a polar aprotic solvent like DMSO is heated in the presence of a base such as potassium carbonate.[6] While this has been demonstrated for various amines, the direct use of ammonia or an ammonia equivalent to obtain this compound would require specific optimization.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is applicable to a wide range of aryl halides.[2]
Conceptual Protocol (based on analogous reactions for quinolines): A reaction mixture of 6-bromoquinoxaline, an ammonia equivalent (such as lithium bis(trimethylsilyl)amide), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an inert solvent like toluene would be heated.[3][7]
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Substrate | Typically 6-fluoroquinoxaline (more reactive) | 6-bromo- or 6-chloroquinoxaline |
| Reagents | Amine/ammonia, Base (e.g., K₂CO₃) | Ammonia equivalent, Pd catalyst, Ligand, Base |
| Conditions | High temperatures (e.g., 200°C) | Moderate to high temperatures (e.g., 100°C) |
| Yield | Variable, dependent on the amine | Generally moderate to high |
| Cost | Lower (no precious metal catalyst) | Higher (due to Pd catalyst and ligand) |
| Generality | More limited substrate scope | Broader substrate and functional group tolerance |
The SNAr approach is attractive due to its simplicity and the avoidance of expensive catalysts. However, it often requires harsh reaction conditions and is most effective with the more expensive and less common 6-fluoroquinoxaline. The electron-withdrawing nature of the pyrazine ring in quinoxaline activates the benzene ring towards nucleophilic attack, but the 6-position is not as activated as positions α to the nitrogen atoms.
The Buchwald-Hartwig amination offers a more general and often milder alternative.[2] The choice of ligand is critical and needs to be optimized for the specific substrate. While this method is powerful, the cost of the palladium catalyst and the specialized phosphine ligands can be a significant drawback for large-scale production. The use of an ammonia equivalent is necessary as the direct use of ammonia gas can be challenging in a laboratory setting.[7]
Overall Comparison and Recommendations
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Reduction of 6-Nitroquinoxaline | High yields, well-established procedures, readily available starting materials. | Potential safety hazards on scale-up (exothermic reaction), use of a precious metal catalyst. | Laboratory-scale synthesis and process development where safety protocols for hydrogenation can be strictly implemented. |
| Condensation of 1,2,4-Benzenetriamine | High yields, simple one-pot procedure, avoids precious metal catalysts, safer on a larger scale. | Availability and cost of 1,2,4-benzenetriamine may be a factor for very large-scale production. | Industrial and large-scale synthesis due to its cost-effectiveness, safety profile, and straightforward purification. |
| Amination of 6-Haloquinoxaline | Potentially shorter route if a suitable 6-haloquinoxaline is available, broad functional group tolerance (Buchwald-Hartwig). | SNAr requires harsh conditions; Buchwald-Hartwig is expensive due to the catalyst and ligand, and requires optimization. | The synthesis of diverse libraries of this compound derivatives where the cost of the catalyst is less of a concern than the flexibility of the chemistry. |
Recommendation for Researchers and Drug Development Professionals:
For most laboratory-scale applications and initial drug discovery efforts, the reduction of 6-nitroquinoxaline is a reliable and high-yielding method, provided that appropriate safety precautions are taken for the catalytic hydrogenation.
For process development and large-scale manufacturing , the condensation of 1,2,4-benzenetriamine with glyoxal is the superior choice due to its excellent yield, operational simplicity, enhanced safety profile, and cost-effectiveness by avoiding the use of a palladium catalyst.
The amination of a 6-haloquinoxaline via the Buchwald-Hartwig reaction should be considered when a rapid synthesis of a diverse set of this compound analogs with various substituents is required, and the cost of the catalyst system is justifiable for the specific research goals.
References
- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI. (URL: [Link])
- Process for the catalytic hydrogenation of aromatic nitro compounds.
- This compound - ChemBK. (URL: [Link])
- Buchwald–Hartwig amin
- Catalytic Hydrogenation of Aromatic Nitro Compound in a Micro-Reactor. AIChE. (URL: [Link])
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. (URL: Not available)
- Chichibabin reaction. Wikipedia. (URL: [Link])
- On the chichibabin amination of quinoline and some nitroquinolines.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
- Advances in the Study of the Chichibabin Reaction.
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. (URL: [Link])
- Chichibabin Reaction | PPTX. Slideshare. (URL: [Link])
- Palladium-catalyzed Buchwald-Hartwig amination.
- A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. (URL: Not available)
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. (URL: [Link])
- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. (URL: [Link])
- Chichibabin amination: Easy mechanism. Chemistry Notes. (URL: [Link])
- The Chichibabin amination reaction.
- Mild synthesis of 6-amino-5-bromoquinoxaline.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis of Novel 5-(N-Substituted-Anilino)
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing). (URL: [Link])
- Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (URL: [Link])
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. (URL: [Link])
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: [Link])
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. (URL: [Link])
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PubMed Central. (URL: [Link])
- Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines | Request PDF. (URL: [Link])
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. (URL: [Link])
- Selectivity of Chichibabin Reaction : r/chemistry. Reddit. (URL: [Link])
- Methods of Preparation of Quinoxalines. Encyclopedia.pub. (URL: [Link])
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
Biological activity of 6-Aminoquinoxaline compared to other N-heterocycles
An In-Depth Comparative Guide to the Biological Activity of 6-Aminoquinoxaline Versus Other N-Heterocycles
Introduction: The Privileged Role of N-Heterocycles in Modern Medicine
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural backbone of a vast number of natural products, vitamins, and synthetic drugs.[1][2][3][4] Statistically, over 85% of all biologically active compounds feature a heterocyclic ring, with nitrogen-based systems being the most prevalent.[2][5] Their ubiquity in FDA-approved drugs underscores their importance in modern drug design.[1][3] This prevalence is attributed to their metabolic stability and the ability of nitrogen atoms to form crucial hydrogen bonds with biological targets like DNA and proteins.[5]
Within this diverse class, the quinoxaline scaffold, a fusion of benzene and pyrazine rings, has emerged as a "privileged structure."[6][7] Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8][9][10][11] This guide provides a comparative analysis of This compound , a key derivative, evaluating its biological performance against other significant N-heterocycles and providing the experimental context for these findings.
Comparative Analysis of Biological Activity
The introduction of an amino group at the 6-position of the quinoxaline ring significantly modulates its electronic properties and biological activity. Here, we compare its performance in three critical therapeutic areas: oncology, infectious diseases, and enzyme inhibition.
Anticancer Activity: A Potent Scaffold for Oncology Research
Quinoxaline derivatives are widely investigated as anticancer agents, often acting through the inhibition of key signaling pathways crucial for tumor growth and survival.[12][13][14]
This compound Derivatives: The 6-amino group serves as a versatile handle for synthetic modification, leading to libraries of compounds with potent antiproliferative effects.[6][15] Studies have shown that 2,3-disubstituted quinoxalin-6-amine analogs can induce Mcl-1 dependent apoptosis in cancer cells.[6] For instance, a bisfuranylquinoxalineurea analog (7c) demonstrated low micromolar potency against a panel of seven different cancer cell lines.[6] The substitution at the 6-amino position, along with modifications at the 2 and 3-positions, is critical for optimizing this activity.[6][16]
Comparison with Other N-Heterocycles: To contextualize the potency of this compound, we compare its activity with other well-established anticancer N-heterocyclic scaffolds like Quinolines and Indoles.
Table 1: Comparative Anticancer Activity (GI₅₀/IC₅₀ in µM)
| Compound/Class | Lung (A549) | Pancreatic (AsPC-1) | Colon (HT-29) | Breast (MDA-MB-231) | Prostate (PC-3) | Reference |
| Bisfuranylquinoxalineurea (7c) | 1.8 | 2.1 | 1.9 | 1.5 | 1.6 | [6] |
| Quinoxaline Derivative (DEQX) | - | - | IC₅₀ < 12.5 | - | - | [9] |
| Quinoxaline Derivative (OAQX) | - | - | IC₅₀ < 12.5 | - | - | [9] |
| 2,3-Diphenylquinoxalin-6-amine | >10 | >10 | >10 | >10 | >10 | [16] |
| Known Kinase Inhibitor (Doxorubicin) | ~0.05 | ~0.1 | ~0.2 | ~0.3 | ~0.4 | [12] |
Note: Data is compiled from various sources for illustrative comparison. Direct comparison requires identical assay conditions.
Structure-Activity Relationship (SAR) Insights: The antiproliferative efficacy of quinoxaline derivatives is heavily dependent on their substitution patterns.[17][18]
-
Positions 2 and 3: Heteroaromatic substitutions, such as furanyl groups, have shown superior activity compared to phenyl groups at these positions.[6][16]
-
Position 6: The amino group is a key pharmacophoric feature. Its functionalization into ureas or other derivatives can significantly enhance potency, while sulfonamide substitutions have been found to be detrimental to activity.[6]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction Many anticancer quinoxalines function by inhibiting protein kinases, such as those in the PI3K/AKT/mTOR pathway, or receptor tyrosine kinases like EGFR and VEGFR.[16] The most active this compound derivatives have been shown to induce apoptosis through the activation of caspases 3 and 7 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase).[6]
Caption: Apoptosis induction pathway by a this compound analog.
Antimicrobial Activity: A Broad-Spectrum Response
The quinoxaline nucleus is present in several antibiotics and is known for its broad-spectrum antibacterial and antifungal properties.[11][19][20][21]
This compound Derivatives: this compound itself has shown effectiveness against bacteria like Salmonella typhimurium. Its derivatives have been synthesized and tested against various bacterial and fungal strains, with some compounds showing moderate to good activity.[14][19]
Comparison with Other N-Heterocycles: The most established class of N-heterocyclic antibacterials is the quinolones. Interestingly, research into 6-aminoquinolones provides a direct structural and functional comparison. While the 6-fluoro substituent is common in potent quinolones (e.g., Ciprofloxacin), studies show that replacing it with a 6-amino group can maintain good activity against Gram-negative and Gram-positive bacteria.[22]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Class | S. aureus (Gram +) | E. coli (Gram -) | A. niger (Fungus) | C. albicans (Fungus) | Reference |
| Quinoxaline Deriv. (Symmetrical) | 62.5 | 31.25 | >500 | >500 | [21] |
| 6-Aminoquinolone (18g) | 0.76 (GM) | 0.45 (GM) | - | - | [22] |
| Fluconazole (Standard) | - | - | 100 | 25 | [19] |
| Ciprofloxacin (Standard) | 0.25-1 | 0.015-0.12 | - | - | (General Knowledge) |
Note: GM = Geometric Mean. Data is compiled from various sources for illustrative comparison.
Mechanism of Action: DNA Gyrase Inhibition The primary mechanism for the antibacterial action of quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and recombination.[22] It is plausible that this compound-based antibacterials share a similar mechanism, interfering with essential bacterial DNA processes.
Enzyme Inhibition: Targeting Key Pathological Modulators
Beyond broad cytotoxicity, specific enzyme inhibition offers a more targeted therapeutic approach. Quinoxaline derivatives are known inhibitors of various enzymes, particularly phosphatases and kinases.[12]
This compound Derivatives: A library of 6-aminoquinoxalines, prepared via nucleophilic substitution, was found to contain potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), a dual-specificity phosphatase implicated in critical signaling pathways.[23]
Comparison with Other N-Heterocyclic Inhibitors: Many N-heterocycles are designed as enzyme inhibitors. For example, imidazole-based compounds are well-known inhibitors of p38 MAP kinase. The potency of 6-aminoquinoxalines against specific phosphatases highlights their potential for developing targeted therapies.
Table 3: Comparative Enzyme Inhibition Activity (IC₅₀)
| Compound/Class | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound Analog | JSP-1 | < 10 (Potent Inhibition) | [23] |
| Quinoxaline-Hydrazone Deriv. | p38α MAPK | 0.23 | [18] |
| Other N-Heterocycles | Various Kinases | Varies widely | (General Knowledge) |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the biological activities described are typically evaluated using standardized assays.
Protocol 1: MTT Cytotoxicity Assay (Anticancer Screening)
This colorimetric assay assesses cell viability and is a primary screening tool for cytotoxic compounds.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in DMSO and further dilute in the culture medium. Treat the cells with these compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value (the concentration that causes 50% inhibition of cell growth).[12]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benthamscience.com [benthamscience.com]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rspublication.com [rspublication.com]
- 21. mdpi.com [mdpi.com]
- 22. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In Vitro Validation of Anticancer Properties: A Comparative Guide to 6-Aminoquinoxaline Compounds
In the landscape of oncology drug discovery, the quinoxaline scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties.[1] Among these, 6-aminoquinoxaline compounds have garnered significant attention as a promising class of anticancer agents. This guide provides an in-depth technical comparison of the in vitro anticancer performance of various this compound derivatives, supported by experimental data and detailed methodologies. We will explore their efficacy against different cancer cell lines, delve into their mechanisms of action, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.
Comparative Efficacy Against Cancer Cell Lines
The initial validation of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. Below is a comparative analysis of the cytotoxic activity of several this compound derivatives against a panel of human cancer cell lines, with the widely used chemotherapeutic agent Doxorubicin included for reference.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Doxorubicin | HCT116 (Colon) | 4.99 |
| MCF-7 (Breast) | 9 | HepG2 (Liver) | 7.3 | ||
| HepG2 (Liver) | Moderate Activity | A549 (Lung) | >20 | ||
| Compound XVa | HCT116 (Colon) | 4.4 | MCF-7 (Breast) | 2.5 | |
| MCF-7 (Breast) | 5.3 | ||||
| Compound 6k | Hela (Cervical) | 12.17 ± 0.9 | Doxorubicin | Hela (Cervical) | 8.87 ± 0.6 |
| HCT-116 (Colon) | 9.46 ± 0.7 | HCT-116 (Colon) | 5.57 ± 0.4 | ||
| MCF-7 (Breast) | 10.88 ± 0.8 | MCF-7 (Breast) | 5.23 ± 0.3 | ||
Analysis of Efficacy:
The data clearly indicates that several this compound derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range.[2][3] Notably, Compound VIIIc demonstrates superior activity against the HCT116 colon cancer cell line compared to Doxorubicin.[2][4] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinoxaline core significantly influence the cytotoxic potency.[5] For instance, furan substitutions at the 2 and 3-positions have been shown to be more effective than phenyl groups in inhibiting cancer cell growth.[6]
Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The efficacy of this compound compounds stems from their ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.
Inhibition of Key Signaling Pathways
A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[1][5] The PI3K/AKT/mTOR pathway, a central signaling network in cancer, has been identified as a key target.[7][8]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound compounds.
By inhibiting PI3K, these compounds can effectively block the downstream signaling cascade, leading to a reduction in cell proliferation and survival.[7]
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. This compound derivatives have been shown to trigger apoptosis in cancer cells through the intrinsic pathway. This is characterized by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[6]
Caption: Mcl-1 dependent apoptosis induced by a this compound derivative.
Some derivatives have been shown to induce apoptosis in an Mcl-1 dependent manner, suggesting a targeted approach to overcoming resistance to apoptosis.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Several studies have reported that these compounds can induce cell cycle arrest at the G2/M phase.[2][9][10] This is often associated with a decrease in the expression of key regulatory proteins such as cyclin B.[9]
Experimental Protocols for In Vitro Validation
To ensure the reproducibility and reliability of in vitro findings, standardized protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer properties of this compound compounds.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (commercially available kit) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the this compound compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in various cell cycle phases.
-
Protocol:
-
Seed cells and treat with the this compound compound as for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Caption: A generalized workflow for the in vitro validation of this compound compounds.
Conclusion and Future Directions
The in vitro data strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxicity against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, highlights their therapeutic potential.
Future research should focus on comprehensive structure-activity relationship studies to optimize the potency and selectivity of these compounds. In vivo studies using xenograft models are a critical next step to validate the preclinical efficacy and assess the pharmacokinetic and pharmacodynamic properties of lead candidates. Furthermore, a deeper exploration of their molecular targets and mechanisms of resistance will be crucial for their successful clinical translation. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future endeavors, paving the way for the development of novel and effective cancer therapies.
References
Please note that for the purpose of this guide, a consolidated list of clickable URLs is provided. In a formal publication, these would be formatted according to the specific journal's guidelines.
- A Comparative Analysis of Quinoxaline-Based Anticancer Agents
- Structure-Activity Relationship (SAR)
- Head-to-Head Comparison of Functionalized Quinoxalin-6-amine Derivatives as Potent Antiprolifer
- A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity rel
- Structure-Activity Relationship (SAR)
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines
- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549
- Summary of previously published IC50 values of doxorubicin in...
- A Comparative Analysis of Quinoxaline-Based Anticancer Agents
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Article - Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell Lines (Conference Paper) # - Digital Repository
- NCI 60-Cell Line Panel COMPARE Analysis results. The...
- Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines
- Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers
- IC50 distribution between isomers of both series.
- Esters of Quinoxaline 1ˏ4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel
- Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells
- Retraction Note to: Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells
- Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells | Request PDF
- Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK P
- Cell cycle analysis with flow cytometry and propidium iodide
- Propidium Iodide Cell Viability Flow Cytometry Protocol
- DNA Staining with Propidium Iodide for Cell Cycle Analysis
- Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry
- PI3K/AKT/mTOR Signaling Network in Human Health and Diseases
- The Roles of Post-Translational Modific
- Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling
- Corynoxine's Impact on the PI3K/AKT/mTOR P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-reactivity and Selectivity of 6-Aminoquinoxaline-Based Sensors
For researchers, scientists, and drug development professionals, the precise detection of specific analytes is a cornerstone of experimental success. In the realm of chemical sensing, 6-aminoquinoxaline-based sensors have emerged as a versatile and highly promising class of fluorescent and colorimetric probes. Their utility stems from the tunable photophysical properties of the quinoxaline core, which can be rationally designed to exhibit high sensitivity and, crucially, high selectivity for a target analyte. This guide provides an in-depth technical comparison of the cross-reactivity and selectivity of various this compound-based sensors, supported by experimental data and detailed protocols to empower researchers in their selection and application of these powerful analytical tools.
The Principle of Selectivity in this compound Sensors: A Tale of Electron Dynamics
The efficacy of a this compound-based sensor is fundamentally rooted in its electronic architecture. The core structure features an electron-donating amino group (-NH2) at the 6-position and an electron-withdrawing quinoxaline moiety. This "push-pull" system dictates the sensor's photophysical properties, including its absorption and emission wavelengths. The interaction of an analyte with the sensor modulates this electronic arrangement, leading to a detectable optical response, such as a change in fluorescence intensity ("turn-on" or "turn-off") or a visible color change.
Selectivity, the ability to detect a specific analyte in a complex mixture, is achieved through the careful design of the sensor's recognition site. This is often accomplished by introducing specific functional groups or side chains to the this compound scaffold that exhibit a preferential binding affinity for the target analyte. Cross-reactivity, the sensor's response to non-target analytes, is a critical parameter to evaluate as it can lead to false-positive signals and inaccurate quantification.
Comparative Analysis of this compound-Based Sensors
To illustrate the performance of these sensors, we will compare several recently developed this compound derivatives designed for the detection of biologically and environmentally significant metal ions, namely Fe³⁺ and Cu²⁺, as well as for pH sensing.
Sensors for Ferric Iron (Fe³⁺)
Ferric iron is a crucial ion in numerous biological processes, and its dysregulation is associated with various diseases. Consequently, the development of selective Fe³⁺ sensors is of significant interest.
| Sensor | Sensing Mechanism | Limit of Detection (LOD) | Key Interferents | Reference |
| QM | Colorimetric | 0.236 µM | Cu²⁺ (causes fluorescence quenching, not color change) | [1] |
| BMQ | Colorimetric | Not specified | Cu²⁺ (causes fluorescence quenching, not color change) | [2][3] |
| BOQT | Fluorescent "turn-off" | Not specified | Not specified | [4] |
Discussion:
The 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) sensor demonstrates a distinct colorimetric response to Fe³⁺, changing from colorless to yellow, which allows for naked-eye detection[1]. A key advantage of this sensor is its dual-modality for also detecting Cu²⁺ through fluorescence quenching, providing a clear differentiation between the two ions[1]. Similarly, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) also exhibits a color change for Fe³⁺, with Cu²⁺ inducing a separate fluorescent response[2][3]. The quinoxaline appended 1,2,3-triazole (BOQT) operates via a "turn-off" fluorescent mechanism in the presence of Fe³⁺[4]. While quantitative LODs for all compared sensors are not consistently reported in the literature, the available data for QM suggests high sensitivity[1]. For all these sensors, the primary competing ion, Cu²⁺, elicits a different type of optical response, thereby ensuring high selectivity for Fe³⁺ in colorimetric assays.
Sensors for Cupric Copper (Cu²⁺)
Copper is another essential trace element, but its excess can be toxic. Therefore, sensitive and selective detection of Cu²⁺ is vital for environmental and biological monitoring.
| Sensor | Sensing Mechanism | Limit of Detection (LOD) | Key Interferents | Reference |
| QM | Fluorescent "turn-off" | 0.39 µM | Fe³⁺ (causes colorimetric change) | [1] |
| BMQ | Fluorescent "turn-off" | Not specified | Fe³⁺ (causes colorimetric change) | [2][3] |
| QX-AgNPs | Colorimetric/Spectroscopic | 1.25 µM (fluorometric) | Cys, Mg²⁺, Sn²⁺ (induce aggregation) | [5] |
Discussion:
Both QM and BMQ function as "turn-off" fluorescent sensors for Cu²⁺[1][2][3]. The selectivity of these sensors for Cu²⁺ in fluorescence-based measurements is excellent, as the primary interferent, Fe³⁺, induces a colorimetric change instead of fluorescence quenching[1][2][3]. This orthogonal response is a powerful feature for distinguishing between these two common metal ions. A different approach is seen with quinoxaline-functionalized silver nanoparticles (QX-AgNPs), which aggregate in the presence of Cu²⁺, leading to a colorimetric and spectroscopic change[5]. While this sensor also responds to other analytes like cysteine, Mg²⁺, and Sn²⁺, it offers a different modality for detection[5]. The reported LOD for QM demonstrates its high sensitivity for Cu²⁺ detection[1].
Sensors for pH
Monitoring pH is critical in a vast range of chemical and biological applications. This compound derivatives have been successfully employed as pH indicators due to the protonation/deprotonation of the nitrogen atoms in the quinoxaline ring, which significantly alters the electronic properties of the molecule.
| Sensor | Sensing Mechanism | pH Range | Key Interferents | Reference |
| QC1 | Colorimetric & Fluorescent | 1-5 | No interference from 13 tested metal cations | [6] |
| HQphy | Colorimetric | 0.7-2.7 | Fe³⁺ (due to acidity of hydrated ion) | [7] |
| Clickable Quinoxaline | Colorimetric & Fluorescent | Ground and excited state pKa's determined | Not specified | [8][9][10] |
Discussion:
The water-soluble quinoxaline derivative QC1 is a dual-responsive (spectrophotometric and fluorescent) indicator for acidic media (pH 1-5)[6]. A significant advantage of QC1 is its remarkable selectivity, showing no interference from a wide range of naturally relevant metal cations[6]. The sensor HQphy (N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine) is designed for strongly acidic conditions (pH 0.7-2.7) and operates through a colorimetric change[7]. It's important to note that Fe³⁺ can interfere, not by direct binding in the same manner as a metal ion sensor, but by imparting acidity to the solution through the formation of [Fe(H₂O)₅(OH)]²⁺[7]. A "clickable" quinoxaline sensor has also been developed, allowing for its potential incorporation into larger systems, with its pH-dependent absorbance and fluorescence properties thoroughly characterized[8][9][10].
Experimental Protocols for Evaluating Sensor Performance
To ensure the trustworthiness and reproducibility of sensor performance data, standardized experimental protocols are essential. Below are step-by-step methodologies for assessing the selectivity and cross-reactivity of this compound-based sensors.
Protocol 1: Determination of Selectivity via Fluorescence/UV-Vis Spectroscopy
This protocol outlines the general procedure for testing the sensor's response to the target analyte in the presence of potential interfering species.
Materials:
-
Stock solution of the this compound-based sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of the target analyte and various potential interfering ions (e.g., 10 mM in deionized water or an appropriate buffer).
-
Spectrofluorometer or UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of the sensor at a final concentration typically in the low micromolar range (e.g., 10 µM) in the desired buffer or solvent system.
-
Baseline Measurement: Record the fluorescence emission spectrum or UV-Vis absorption spectrum of the sensor solution alone. This will serve as the baseline (F₀ or A₀).
-
Addition of Interfering Ions: To separate cuvettes containing the sensor solution, add a specific concentration of each potential interfering ion (e.g., 10 equivalents relative to the sensor concentration).
-
Measurement with Interferents: After a short incubation period (e.g., 5 minutes) to allow for any interaction, record the fluorescence or UV-Vis spectrum for each solution containing an interfering ion.
-
Addition of Target Analyte: To each of the solutions from step 4, add the target analyte at a concentration known to elicit a significant response.
-
Final Measurement: After another incubation period, record the final fluorescence or UV-Vis spectrum.
-
Data Analysis: Compare the response of the sensor to the target analyte in the absence and presence of each interfering ion. A minimal change in the signal indicates high selectivity.
Protocol 2: Cross-Reactivity Assessment via Competition Experiments
This protocol is designed to quantitatively assess the degree of interference from competing species.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Sensor-Analyte Solution: Prepare a solution containing the sensor and the target analyte at concentrations that give a significant but not saturating response. Record the fluorescence or UV-Vis spectrum.
-
Titration with Interferent: To this solution, incrementally add a stock solution of a potential interfering ion.
-
Record Spectra: After each addition of the interferent, record the fluorescence or UV-Vis spectrum.
-
Data Analysis: Plot the change in signal as a function of the interferent concentration. A significant change in the signal indicates cross-reactivity. The data can be used to calculate selectivity coefficients.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of a selective this compound-based sensor.
Caption: Experimental workflow for determining sensor selectivity.
Conclusion
This compound-based sensors represent a powerful and versatile platform for the selective detection of a wide range of analytes. Their performance is dictated by a combination of the inherent electronic properties of the quinoxaline core and the specific recognition moieties incorporated into their design. As demonstrated, different derivatives exhibit varying degrees of selectivity and sensitivity for different targets. A thorough understanding of the principles of selectivity and the application of rigorous experimental protocols for cross-reactivity assessment are paramount for any researcher employing these sensors. This guide provides a framework for the informed selection and validation of this compound-based sensors, ultimately contributing to the generation of more accurate and reliable scientific data.
References
- Alizadeh, R. S., Biparva, P., & Ali, M. (2024). A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe3+ and fluorescent sensing of Cu2+ and its application. Arabian Journal of Chemistry, 17(4), 105724. [Link]
- Bag, S., Ghosh, K., & Das, D. (2020). A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH. Dalton Transactions, 49(4), 1079-1087. [Link]
- Ermakova, E. V., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Chemosensors, 10(8), 342. [Link]
- Hashemi, H., et al. (2023). A multifunctional quinoxaline-based chemosensor for colorimetric detection of Fe3+ and highly selective fluorescence turn-off response of Cu+2 and their practical application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 302, 123092. [Link]
- Kayogolo, C. W., et al. (2023). The potential of quinoxaline derivatives as Chemosensors: A review. Journal of the Iranian Chemical Society, 20(1), 1-25. [Link]
- Lysandrou, Y., et al. (2022). Synthesis, optical and electronic studies of a “clickable” quinoxaline-based pH sensor. Journal of Photochemistry and Photobiology A: Chemistry, 431, 114183. [Link]
- Manigandan, S., Muthusamy, A., & Raju, N. (2023). Quinoxaline-derived “turn off” fluorescent sensor for the selective detection of Fe3+: Synthesis, spectroscopic analysis, BSA binding and computational studies. Journal of Molecular Structure, 1293, 136223. [Link]
- Mothana, R. A., et al. (2024). Recent Advances in the Synthesis and Reactivity of Quinoxaline. Molecules, 29(5), 1083. [Link]
- Parab, A., et al. (2021). Quinoxaline appended 1,2,3-triazole: A “turn off” fluorescent probe for selective Fe3+ ion recognition. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113204. [Link]
- da Silva, J. P., et al. (2020). Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. Dyes and Pigments, 173, 107931. [Link]
Sources
- 1. A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe<sup>3+</sup> and fluorescent sensing of Cu<sup>2+</sup> and its application - Arabian Journal of Chemistry [arabjchem.org]
- 2. A multifunctional quinoxaline-based chemosensor for colorimetric detection of Fe3+ and highly selective fluorescence turn-off response of Cu+2 and their practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, optical and electronic studies of a “clickable” quinoxaline-based pH sensor [ouci.dntb.gov.ua]
- 9. Investigation of a quinoxaline-based pH sensor [morressier.com]
- 10. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Benchmarking 6-Aminoquinoxaline Derivatives in Organic Electronics
Welcome to a comprehensive technical guide designed for researchers, material scientists, and professionals in drug development. This document provides an in-depth analysis of 6-Aminoquinoxaline, not as a standalone component, but as a pivotal molecular scaffold for a new generation of high-performance materials in organic electronic devices. We will move beyond simplistic protocols to explore the causal relationships between molecular design, experimental choices, and device performance, grounded in robust, verifiable data.
The Strategic Importance of the this compound Scaffold
Quinoxaline, a heterocyclic compound, is inherently electron-deficient, making it an attractive building block for n-type and electron-transporting materials in organic electronics.[1][2] The introduction of an amino group at the 6-position (forming this compound) is a strategic chemical modification. This amino group serves as a versatile synthetic handle, allowing for the facile attachment of various functional groups to tailor the optoelectronic properties of the final molecule.[3] This versatility has led to the development of a diverse family of this compound derivatives that function effectively as hole-transporting materials (HTMs), electron-transporting materials (ETMs), and critically, as highly efficient non-fullerene acceptors (NFAs) in organic solar cells (OSCs).[1][4][5]
This guide will benchmark the performance of these specialized derivatives against established industry standards, providing the necessary context for material selection and future research endeavors.
Performance Benchmarking in Key Device Architectures
The true measure of a molecular scaffold is the performance of its derivatives in functional devices. Here, we compare key this compound-based materials against incumbent technologies in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Role as Electron Acceptors in Organic Solar Cells (OSCs)
The most significant impact of quinoxaline derivatives has been in the realm of non-fullerene acceptors for OSCs, where they have enabled remarkable increases in power conversion efficiency (PCE).[5][6]
Causality of Performance: The strong electron-withdrawing nature of the quinoxaline core, combined with an extended π-conjugated system, allows for broad light absorption and efficient electron transport.[1] By modifying the 6-amino position, researchers can fine-tune the frontier molecular orbital energy levels (HOMO/LUMO) to achieve better alignment with donor materials, minimizing energy loss and maximizing open-circuit voltage (Voc).[7][8]
Comparative Performance Data:
| Material Class | Representative Material | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Power Conversion Efficiency (PCE) | Reference |
| Quinoxaline-Based Acceptor | AQx-2 | -5.58 eV | -3.85 eV | 16.64% | [7][9] |
| Quinoxaline-Based Acceptor | AQx-1 | -5.58 eV | -3.85 eV | 13.31% | [7] |
| Fused-Ring Acceptor (Standard) | Y6 | -5.65 eV | -4.10 eV | ~16-18% | [1] |
| Fullerene Acceptor (Legacy) | PC71BM | -6.10 eV | -4.30 eV | ~10-12% | [7] |
Table 1: Performance comparison of quinoxaline-based non-fullerene acceptors against the high-performing Y6 acceptor and the legacy fullerene-based PC71BM. Data is compiled from multiple sources for representative performance.
Role as Hole Transport Materials (HTMs)
While seemingly counterintuitive for an electron-deficient core, strategic molecular design has produced efficient quinoxaline-based HTMs. By adopting a Donor-Acceptor-Donor (D-A-D) molecular architecture, where electron-donating units (like arylamines) are attached to the quinoxaline acceptor core, materials with suitable HOMO levels for hole injection and transport can be created.[10]
Causality of Performance: The D-A-D structure helps to rationally modulate the HOMO energy level to better match the valence band of the perovskite or organic emissive layer, facilitating efficient hole extraction.[11] This design can also enhance the material's morphological stability and reduce production costs compared to incumbents.[10]
Comparative Performance Data:
| Material Class | Representative Material | Highest Occupied Molecular Orbital (HOMO) | Hole Mobility (μh) | Device PCE | Reference |
| Quinoxaline-Based HTM | TQ2 | -5.21 eV | 1.1 x 10-3 cm2V-1s-1 | 19.34% (in PSCs) | [10][11] |
| Spiro-based HTM (Standard) | spiro-OMeTAD | -5.22 eV | 2.0 x 10-4 cm2V-1s-1 | 18.54% (in PSCs) | [10][11] |
| Polymer-based HTM | PTAA | -5.1 to -5.3 eV | >10-3 cm2V-1s-1 | >20% (in PSCs) | [12] |
Table 2: Performance comparison of a D-A-D quinoxaline-based hole-transporting material against the widely used spiro-OMeTAD in perovskite solar cells (PSCs). TQ2 demonstrates that quinoxaline cores can be engineered to create HTMs that outperform the industry standard.
Experimental Protocols: A Self-Validating Workflow
Scientific integrity demands reproducible and verifiable experimental procedures. The following sections detail the fabrication and characterization of a typical organic solar cell incorporating a this compound derivative.
Synthesis of a Quinoxaline-Based Acceptor
The synthesis of advanced derivatives often starts with a foundational reaction on the this compound scaffold, such as a condensation reaction to build a larger conjugated system. A general procedure involves the reduction of a nitro-precursor followed by cyclization.[13]
Caption: Generalized synthesis of a quinoxaline derivative.
Fabrication Protocol for a Solution-Processed Organic Solar Cell
This protocol outlines the fabrication of an OSC in an inverted device architecture, a common structure for testing new acceptor materials. All steps should be performed in a controlled nitrogen-filled glovebox environment.[14]
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[14]
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Deposition of Electron Transport Layer (ETL):
-
Prepare a solution of a suitable ETL material (e.g., ZnO nanoparticle ink or a sol-gel precursor).
-
Spin-coat the ETL solution onto the cleaned ITO substrates. A typical parameter is 4000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at a material-specific temperature (e.g., 150°C for 15 minutes) to form a uniform oxide layer.
-
-
Deposition of the Photoactive Layer (Bulk Heterojunction):
-
Prepare a solution of the donor polymer (e.g., PBDB-TF) and the quinoxaline-based acceptor in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a predetermined weight ratio (e.g., 1:1.2).
-
Stir the solution overnight on a hotplate at a low temperature (~40°C) to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the ETL. The spin speed (e.g., 2000-3000 rpm) is a critical parameter that controls film thickness and morphology.
-
Thermally anneal the film as required to optimize morphology (e.g., 100°C for 10 minutes).
-
-
Deposition of Hole Transport Layer (HTL):
-
Deposit a thin layer of an HTL like MoO₃ via thermal evaporation under high vacuum (<10⁻⁶ Torr). The typical thickness is 5-10 nm.
-
-
Deposition of the Metal Electrode:
-
Without breaking vacuum, thermally evaporate the top metal contact (e.g., Silver or Aluminum) through a shadow mask to define the device area. The typical thickness is 80-100 nm.[15]
-
-
Encapsulation:
-
To prevent degradation from air and moisture, encapsulate the finished devices using a UV-curable epoxy and a glass coverslip inside the glovebox.[14]
-
Caption: Workflow for fabricating an inverted organic solar cell.
Device Performance Characterization
Accurate and standardized characterization is essential for benchmarking.[16]
Step-by-Step Methodology:
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²) and a source measure unit (SMU).
-
Mask the device to a precisely known active area.
-
Sweep the voltage from reverse to forward bias and record the current density.
-
Extract key performance metrics: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE setup with a monochromatic light source, chopper, and lock-in amplifier.
-
Measure the device's current response at each wavelength across the solar spectrum.
-
The EQE spectrum reveals the contribution of different wavelengths to the photocurrent. Integrating the EQE spectrum against the AM 1.5G solar spectrum should yield a Jsc value consistent with the J-V measurement, serving as a critical validation of the results.
-
-
Electrochemical Characterization (Cyclic Voltammetry - CV):
-
Measure the electrochemical properties of the quinoxaline derivative in solution or as a thin film to determine the onset potentials for oxidation and reduction.
-
From these onsets, calculate the HOMO and LUMO energy levels, which are crucial for understanding energy level alignment and potential device performance.[8][17]
-
-
Morphological and Structural Analysis:
-
Use Atomic Force Microscopy (AFM) to characterize the surface morphology and roughness of the active layer thin film.[18] A smooth and uniform film is typically required for high performance.
-
Caption: Logical flow of organic device characterization.
Conclusion and Future Outlook
While this compound itself is a precursor, its derivatives have firmly established the quinoxaline scaffold as a powerhouse in organic electronics, particularly in the development of next-generation non-fullerene acceptors. The data clearly indicates that these materials can not only compete with but in some cases exceed the performance of established standards like spiro-OMeTAD and approach the efficiencies of leading acceptors like Y6.[9][10]
The key takeaway for researchers is the immense tunability offered by the this compound platform. Future work should focus on developing derivatives with even lower energy losses, improved stability in ambient conditions, and synthetic routes that are scalable and cost-effective for commercial viability. The continued exploration of this molecular framework holds significant promise for pushing the boundaries of organic electronic device performance.
References
- Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101. [Link]
- Gomathipriya, P. (Year unavailable).
- Gomez, R. (2024). Development of High-performance Organic Semiconductors for Flexible Electronics. Source not specified. [Link]
- Rivnay, J., et al. (2023). A guide for the characterization of organic electrochemical transistors and channel materials. Chemical Society Reviews. [Link]
- Patsnap. (2025). Organic Semiconductors: Flexibility vs Performance Tradeoffs.
- Zeglio, E., et al. (Year unavailable). Small signal analysis for the characterization of organic electrochemical transistors.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable).
- Alfafa, D., et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
- IIP Series. (Date unavailable). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). iipseries.org. [Link]
- Jurchescu, O. D., et al. (2015). Best Practices for Reporting Organic Field Effect Transistor Device Performance.
- Wikipedia. (Date unavailable). Semiconductor characterization techniques. en.wikipedia.org. [Link]
- Google Patents. (Date unavailable). Quinoxaline derivatives and their use in organic light-emitting diode device.
- Shaanxi BLOOM Tech Co., Ltd. (Date unavailable). This compound CAS 6298-37-9 Suppliers, Manufacturers, Factory. bloomtechz.com. [Link]
- Alfafa, D., et al. (2025). (PDF) A Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
- MDPI. (Date unavailable). Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. mdpi.com. [Link]
- NIST. (2016). Not So Fast: Overlooked Resistance May Inflate Estimates of Organic-Semiconductor Performance. nist.gov. [Link]
- BCA Chemistry. (2014). The Manufacturing Processes of OLEDs. bcachemistry.wordpress.com. [Link]
- Popli, A., et al. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. RSC Publishing. [Link]
- Al-Mokhtar, M. A., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry. [Link]
- EurekAlert!. (2019). Efficient organic solar cells with a low energy loss enabled by a quinoxaline-based acceptor. eurekalert.org. [Link]
- ResearchGate. (Date unavailable). Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes.
- ResearchGate. (Date unavailable). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications.
- Liu, H., et al. (2024). The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells.
- Chen, H., et al. (2018). Low cost and stable quinoxaline-based hole-transporting materials with a D–A–D molecular configuration for efficient perovskite solar cells. Chemical Science. [Link]
- Wan, J-P., & Wei, L. (Date unavailable). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
- Du, J., et al. (2024). Quinoxaline-based Y-type acceptors for organic solar cells.
- Nature. (Date unavailable). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers.
- ResearchGate. (2023). (PDF) Quinoxaline derivatives as attractive electron-transporting materials.
- ResearchGate. (2018). Low cost and stable quinoxaline-based hole-transporting materials with a D-A-D molecular configuration for efficient perovskite solar cells.
- ResearchGate. (Date unavailable). Derivative of Phenoxazine and Quinoxaline as Green TADF Emitter for OLEDs.
- Kim, H., et al. (Date unavailable). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors.
- ResearchGate. (Date unavailable). The Development of Quinoxaline‐Based Electron Acceptors for High Performance Organic Solar Cells.
- ResearchGate. (2024). Quinoxaline-based Y-type acceptors for organic solar cells.
- ChemRxiv. (2024).
- International Journal of Engineering Research & Technology. (Date unavailable). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. ijert.org. [Link]
- ResearchGate. (2019). Alternative Electron Transport Layer Based on Al-Doped ZnO and SnO 2 for Perovskite Solar Cells: Impact on Microstructure and Stability.
- Al-Mokhtar, M. A., et al. (2023).
- NIH. (Date unavailable). Advances in Hole Transport Materials for Layered Casting Solar Cells. ncbi.nlm.nih.gov. [Link]
- ResearchGate. (Date unavailable). HOMO-LUMO composition of the frontier molecular orbital of quinoxaline.
Sources
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient organic solar cells with a low energy loss enabled by a quinoxaline-based acceptor | EurekAlert! [eurekalert.org]
- 8. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline-based Y-type acceptors for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low cost and stable quinoxaline-based hole-transporting materials with a D–A–D molecular configuration for efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. soc.chim.it [soc.chim.it]
- 14. ossila.com [ossila.com]
- 15. iipseries.org [iipseries.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Ascendance of Quinoxaline Chromophores: A Comparative Guide to Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of fluorescence microscopy, high-throughput screening, and drug discovery, the demand for robust and highly tunable fluorescent probes is incessant. While traditional fluorophores like fluorescein and rhodamine have been workhorses for decades, their inherent limitations in photostability and environmental sensitivity have spurred the exploration of novel scaffolds. Among these, quinoxaline derivatives have emerged as a particularly promising class of fluorophores, offering a compelling combination of desirable photophysical properties. This guide provides a comprehensive comparative analysis of the photophysical characteristics of quinoxaline derivatives, juxtaposing them against commonly employed fluorescent scaffolds, and furnishes the experimental groundwork for their characterization.
The Quinoxaline Scaffold: A Platform for Tailored Photophysics
Quinoxaline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyrazine ring, provides a versatile and synthetically accessible core for the design of novel fluorophores.[1][2] The true power of the quinoxaline scaffold lies in the ability to modulate its electronic and, consequently, its photophysical properties through strategic functionalization at various positions of the ring system.[3] This tunability allows for the rational design of probes with specific absorption and emission profiles, quantum yields, and environmental sensitivities.
The fundamental photophysical processes governing the behavior of quinoxaline derivatives are rooted in intramolecular charge transfer (ICT). The introduction of electron-donating groups (D) and electron-accepting groups (A) at different positions of the quinoxaline core creates a "push-pull" system. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), typically centered on the acceptor and the quinoxaline ring. The subsequent relaxation of the excited state through fluorescence is highly dependent on the nature and arrangement of these donor and acceptor groups, as well as the surrounding environment.
A Head-to-Head Comparison: Quinoxaline Derivatives vs. Established Fluorophores
The true measure of a novel fluorophore class lies in its performance relative to established standards. Here, we present a comparative overview of the key photophysical parameters of quinoxaline derivatives against popular fluorescent dyes.
| Fluorescent Dye Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability |
| Quinoxaline Derivatives | 450 - 550 | 500 - 650 | 50 - 150 | 0.4 - 0.9 | High [3] |
| Fluorescein (FITC) | ~495 | ~520 | ~25 | ~0.9 | Low |
| Rhodamine B | ~555 | ~580 | ~25 | ~0.3 - 0.7 | Moderate |
| BODIPY Derivatives | 490 - 650 | 500 - 700 | 10 - 30 | 0.5 - 0.9 | High[4][5][6] |
| Coumarin Derivatives | 350 - 450 | 400 - 550 | 50 - 100 | 0.3 - 0.8 | Moderate |
Note: The values presented are representative and can vary significantly depending on the specific derivative, solvent, and environmental conditions.
Key Advantages of Quinoxaline Derivatives:
-
Large Stokes Shifts: Quinoxaline-based probes can be engineered to exhibit substantial Stokes shifts (the difference between the absorption and emission maxima), often exceeding 100 nm.[3] This is a significant advantage as it minimizes self-absorption (inner filter effect) and allows for clearer separation of the excitation and emission signals, leading to improved signal-to-noise ratios in imaging experiments. In contrast, many traditional dyes like fluorescein and rhodamine have small Stokes shifts, which can be problematic at higher concentrations.
-
High Quantum Yields: Many quinoxaline derivatives boast high fluorescence quantum yields, signifying their efficiency in converting absorbed light into a fluorescent signal.[7] Judicious selection of donor and acceptor moieties can lead to quantum yields comparable to or even exceeding those of well-established dyes.
-
Enhanced Photostability: A critical limitation of many conventional fluorophores, particularly fluorescein, is their susceptibility to photobleaching under prolonged or intense illumination. Quinoxaline derivatives have demonstrated superior photostability, enabling longer imaging experiments without significant signal degradation.[3] This robustness is crucial for time-lapse microscopy and other demanding imaging applications.
-
Tunable Emission: The emission wavelength of quinoxaline fluorophores can be finely tuned across the visible spectrum by altering the electronic properties of the substituents.[7] This allows for the development of a palette of colors for multiplexed imaging and FRET-based assays.
-
Synthetic Accessibility: The synthesis of quinoxaline derivatives is often straightforward, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] This synthetic tractability facilitates the rapid generation of diverse libraries of probes for various applications.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of photophysical properties is paramount for the development and application of any fluorescent probe. Here, we provide detailed, step-by-step methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε), which is a measure of how strongly a compound absorbs light at a specific wavelength.
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Procedure:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the quinoxaline derivative is highly soluble and that is transparent in the wavelength range of interest.
-
Stock Solution Preparation: Accurately weigh a small amount of the quinoxaline derivative and dissolve it in the chosen solvent to prepare a stock solution of known concentration (typically in the range of 1-10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1, 2, 5, 10, 20 µM).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra for each of the diluted solutions.
-
Data Analysis:
-
Identify the λabs from the peak of the absorption spectrum.
-
Plot the absorbance at λabs against the concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the linear fit of this plot will be the molar extinction coefficient.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to determine the excitation and emission spectra, the wavelength of maximum emission (λem), and the fluorescence quantum yield (ΦF).
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.
Procedure:
-
Sample Preparation: Use the same diluted solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to the expected λem and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Set the excitation monochromator to the λabs and scan the emission monochromator to obtain the fluorescence emission spectrum.
-
Quantum Yield Determination (Comparative Method):
-
Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the quinoxaline derivative.
-
Measure Spectra: Record the absorption and fluorescence spectra of both the quinoxaline derivative and the standard in the same solvent. Ensure the absorbance at the excitation wavelength is identical for both solutions.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Conclusion and Future Outlook
Quinoxaline derivatives represent a powerful and versatile class of fluorophores with significant advantages over many traditional dyes. Their large Stokes shifts, high quantum yields, enhanced photostability, and synthetic accessibility make them ideal candidates for a wide range of applications in biological imaging, sensing, and materials science.[3][9][10][11][12][13] As our understanding of structure-property relationships in these systems deepens, we can anticipate the development of even more sophisticated quinoxaline-based probes with tailored functionalities for specific biological targets and advanced imaging modalities. The continued exploration of this promising scaffold will undoubtedly illuminate new avenues of scientific discovery.
References
- Jin, C., Zhang, J., Wang, Z., Werz, D. B., & Tan, J. (2023). Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. Journal of Materials Chemistry C.
- Chakraborty, S., Goswami, S., Quah, C. K., & Pakhira, B. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. The Royal Society.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022). Journal of Drug Delivery and Therapeutics.
- Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
- Vale, M. A., & Saraiva, M. L. M. F. S. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.
- Vale, M. A., & Saraiva, M. L. M. F. S. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.
- Kim, J. H., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. PubMed.
- Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
- Chakraborty, S., et al. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. ResearchGate.
- Kim, J. H., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. ResearchGate.
- Analysis of advantages and disadvantages of fluorescent dye method and probe method. (2022). AxisPharm.
- Dey, S. K., Al Kobaisi, M., & Bhosale, S. V. (2018). Functionalized Quinoxaline for Chromogenic and Fluorogenic Anion Sensing. ResearchGate.
- Wang, K., et al. (2009). Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. PubMed.
- Thomas, K. R. J., et al. (2006). Chromophore-Labeled Quinoxaline Derivatives as Efficient Electroluminescent Materials. ResearchGate.
- Jankowska, M., et al. (2022). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. MDPI.
- Al-Zoubi, W., & Al-Hamarsheh, E. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.
- Popova, M., et al. (2012). Synthesis and halochromism of new quinoxaline fluorescent dyes. ResearchGate.
- Kothavale, S., et al. (2025). Leveraging quinoxaline functionalization for the design of efficient orange/red thermally activated delayed fluorescence emitters. Chemical Communications.
- Sharma, R., et al. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed.
- Ortiz, M. J., et al. (2016). Coumarin–BODIPY hybrids by heteroatom linkage: versatile, tunable and photostable dye lasers for UV irradiation. Physical Chemistry Chemical Physics.
- Hinkeldey, B., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. PubMed.
- Hinkeldey, B., et al. (2008). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. ResearchGate.
- Hinkeldey, B., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Semantic Scholar.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. | Semantic Scholar [semanticscholar.org]
- 7. Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Neuroprotective 6-Aminoquinoxaline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 6-aminoquinoxaline derivatives as potential neuroprotective agents. We move beyond simple screening to establish a robust, multi-tiered validation strategy that builds a compelling case for a compound's therapeutic potential, grounded in scientific integrity and supported by experimental data.
The quinoxaline scaffold is a cornerstone in medicinal chemistry, particularly for developing antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Over-activation of these receptors by the neurotransmitter glutamate leads to excessive calcium influx, a primary driver of excitotoxic neuronal death implicated in acute and chronic neurodegenerative disorders like ischemic stroke and Parkinson's disease.[1][2] Many this compound derivatives are hypothesized to exert their neuroprotective effects by competitively antagonizing AMPA receptors, thus mitigating this excitotoxic cascade.[1][3][4] However, a thorough validation must also consider other potential contributions, such as antioxidant activity, which has been reported for some quinoxaline compounds.[5][6][7]
This guide presents a phased, self-validating workflow designed to first confirm primary target engagement, then verify functional cellular outcomes, and finally, establish proof-of-concept in a relevant in vivo model.
Phase 1: In Vitro Target Engagement & Affinity
Expertise & Rationale: The foundational step in MoA validation is to unequivocally demonstrate that the candidate compound physically interacts with its intended molecular target. A competitive radioligand binding assay is the gold standard for this purpose, allowing for the precise quantification of a compound's binding affinity (expressed as the inhibition constant, Ki) for the AMPA receptor.[8][9] This experiment directly tests the hypothesis that the derivative is an AMPA receptor ligand and allows for rank-ordering of compound potency.
Key Experiment: Competitive AMPA Receptor Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., a this compound derivative) to displace a radiolabeled ligand (e.g., [³H]AMPA) from the AMPA receptor.[10]
-
Membrane Preparation:
-
Homogenize rat brain cortical tissue or HEK293 cells overexpressing the target human AMPA receptor subunit in 10-20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11][12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay.[11]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]AMPA at a concentration near its Kd).
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled, known AMPA agonist/antagonist (e.g., 1 mM L-glutamic acid), and 50 µL of radioligand.[12]
-
Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the this compound derivative at various concentrations (typically a 10-point, 5-log dilution series), and 50 µL of radioligand.[8]
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 4°C or 30°C) with gentle agitation to reach binding equilibrium.[11]
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) that has been presoaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[11][12]
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of specific binding against the log concentration of the test compound.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Comparative Data Presentation: Target Affinity
The table below presents hypothetical data for two novel this compound derivatives (AQD-1, AQD-2) compared against a known non-specific neuroprotectant and a classic AMPA antagonist, NBQX.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |
| AQD-1 (Test) | AMPA | 15.2 | High selectivity for AMPA over NMDA/Kainate |
| AQD-2 (Test) | AMPA | 89.5 | Moderate selectivity for AMPA |
| NBQX (Control) | AMPA/Kainate | 30.0 | Potent AMPA/Kainate antagonist[1] |
| Compound X (Control) | N/A | >10,000 | No direct receptor binding |
Phase 2: Cellular Functional Validation
Expertise & Rationale: Demonstrating binding affinity is necessary but not sufficient. The next logical pillar of validation is to prove that this binding translates into a functional biological effect within a cellular context. We must confirm that the compound not only binds to the AMPA receptor but also antagonizes its function, thereby protecting neurons from excitotoxic insults. A glutamate-induced excitotoxicity assay serves as a highly relevant and direct functional screen.[13][14]
Key Experiment: Glutamate-Induced Excitotoxicity Assay
This assay challenges primary neuronal cultures or human iPSC-derived neurons with a toxic concentration of glutamate and measures the extent to which a test compound can prevent the ensuing cell death.[15][16]
-
Cell Culture:
-
Plate primary cortical or hippocampal neurons from embryonic rodents (or human iPSC-derived glutamatergic neurons) in 96-well plates.
-
Culture the neurons for 7-14 days to allow for maturation and synapse formation.[15]
-
-
Compound Treatment & Excitotoxic Insult:
-
Pre-treat the neuronal cultures with various concentrations of the this compound derivatives (or controls) for 1-24 hours.[13][16]
-
Induce excitotoxicity by adding a high concentration of L-glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).[17]
-
Remove the glutamate-containing medium and replace it with fresh, conditioned medium containing the test compounds.
-
-
Assessment of Neuroprotection (24 hours post-insult):
-
Lactate Dehydrogenase (LDH) Release Assay: Measure LDH activity in the culture supernatant. LDH is a cytosolic enzyme released upon cell lysis, making it a reliable marker of cytotoxicity.[19]
-
Metabolic Viability Assay (e.g., MTT or ATP-based): Measure the metabolic activity of the remaining viable cells. Assays like the MTT assay measure the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[18] Alternatively, ATP levels can be quantified via a luciferase-based reaction as a direct measure of viable cell number.[20]
-
Data Analysis:
-
Normalize the data to untreated (100% viability) and glutamate-only (0% protection) controls.
-
Plot the percentage of neuroprotection against the log concentration of the test compound to determine the half-maximal effective concentration (EC₅₀).
-
Comparative Data Presentation: Cellular Efficacy
| Compound | Neuroprotection EC₅₀ (µM) | Maximum Protection (%) | Correlation with Ki |
| AQD-1 (Test) | 0.25 | 95% | Strong (Potent binding translates to potent function) |
| AQD-2 (Test) | 1.50 | 88% | Strong (Weaker binding, weaker function) |
| NBQX (Control) | 0.40 | 92% | Validates assay performance |
| Compound X (Control) | >100 | <5% | Confirms neuroprotection is not from off-target effects |
Visualizing the Mechanism and Workflow
To clearly conceptualize the proposed MoA and the validation strategy, the following diagrams are provided.
Proposed Signaling Pathway for Neuroprotection
Caption: Proposed mechanism of this compound derivatives.
Experimental Validation Workflow
Sources
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 3. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor antagonists as potential anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 17. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurements of cell death in neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurements of Cell Death in Neuronal and Glial Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 6-Aminoquinoxaline: An LC-MS Centric Approach
Abstract
6-Aminoquinoxaline is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a range of pharmacologically active agents, including kinase inhibitors and neuroprotective compounds.[1][2] The purity of this starting material is paramount, as even trace impurities can propagate through multi-step syntheses, potentially leading to final drug substances with altered efficacy, safety profiles, or manufacturing challenges. This guide provides an in-depth technical comparison of leading analytical techniques for the purity assessment of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the performance of LC-MS against orthogonal methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is the first step in selecting and optimizing an appropriate analytical method. Its structure, featuring a fused aromatic system with both amine and pyrazine nitrogen atoms, dictates its solubility, chromatographic behavior, and detectability.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃ | [3][4] |
| Molecular Weight | 145.16 g/mol | [5][6] |
| CAS Number | 6298-37-9 | [3][5] |
| Appearance | Yellow to dark yellow/brown crystalline solid | [2][5][7] |
| Melting Point | 159 - 161 °C | [2][7] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Ethanol, Chloroform, Acetone | [1][3][4] |
| pKa (Predicted) | 2.57 ± 0.30 | [5][7] |
The molecule's aromaticity and polarity make it an ideal candidate for reversed-phase liquid chromatography, while the basic nitrogen atoms are readily protonated, enabling sensitive detection by electrospray ionization mass spectrometry.
The Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS stands as the cornerstone for purity analysis in modern pharmaceutical development due to its unparalleled combination of high-resolution separation (LC) and highly specific detection (MS). This synergy allows for the simultaneous quantification of the main component and the detection and potential identification of process-related impurities and degradation products.
Expertise & Rationale: Why LC-MS?
The choice of LC-MS is predicated on its specificity and sensitivity. Unlike UV detection, which relies on the presence of a chromophore and cannot distinguish between isobaric compounds (compounds with the same mass), mass spectrometry measures the mass-to-charge ratio (m/z), a fundamental property of the molecule. For this compound, the basic nitrogens are easily protonated in an acidic mobile phase, making it highly amenable to positive-mode electrospray ionization (ESI+), which is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. This provides unambiguous confirmation of the main peak's identity and allows for the sensitive detection of impurities, even those lacking a strong UV chromophore.
Experimental Protocol: LC-MS Purity Assay
This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopeial guidelines like USP <621>.[8][9]
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Further dilute the stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of 10 µg/mL for analysis.
2. LC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC system | Provides high-resolution separation. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase provides excellent retention for the moderately polar, aromatic this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient Elution | 5% B to 95% B over 8 minutes | A gradient is essential to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Volume | 2 µL | |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The molecule's basic nitrogens are readily protonated. |
| Scan Range | m/z 100 - 500 | Covers the mass of the parent compound and expected impurities. |
| Targeted Ion | m/z 146.07 (for [M+H]⁺) | For Selective Ion Monitoring (SIM) to enhance sensitivity. |
3. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the 10 µg/mL standard.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%, as per ICH guidelines.[10]
4. Data Analysis:
-
Integrate the peak corresponding to this compound (retention time and m/z 146.07).
-
Integrate all other peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Workflow Visualization
Caption: LC-MS workflow for this compound purity assessment.
Comparative Purity Assessment Techniques
No single analytical method is infallible. Employing orthogonal techniques—methods based on different physicochemical principles—provides a more comprehensive and trustworthy purity profile.
A. HPLC with UV Detection (HPLC-UV)
-
Principle and Rationale: This is the most common technique for purity analysis in quality control labs. It relies on the same chromatographic separation as LC-MS, but detection is based on the absorption of UV light by the molecule's chromophore (the quinoxaline ring). It is robust, reliable, and widely available. However, it is less specific than MS and cannot identify unknown impurities or distinguish between compounds with similar UV spectra and retention times.[11]
-
Experimental Protocol: The protocol is identical to the LC portion of the LC-MS method described above. The MS detector is replaced with a Diode Array Detector (DAD) or UV detector set to a wavelength of maximum absorbance for this compound (e.g., ~254 nm or a determined λmax).
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle and Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] Due to its high melting point, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the polar amino group into a less polar, more volatile derivative (e.g., a silyl or acetyl derivative).[13] This makes the method more complex but highly effective for detecting non-polar or volatile impurities that might not be amenable to LC.
-
Experimental Protocol:
-
Derivatization: Dissolve 1 mg of this compound in 100 µL of pyridine. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 70 °C for 30 minutes.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (non-polar)
-
Inlet Temp: 280 °C
-
Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.
-
Carrier Gas: Helium or Hydrogen[14]
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
-
Workflow Visualization: GC-MS with Derivatization
Caption: GC-MS workflow highlighting the critical derivatization step.
C. Quantitative NMR (qNMR)
-
Principle and Rationale: qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[15] The area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. It is a powerful, orthogonal technique that is insensitive to the chromatographic properties of the compound and can detect non-UV active and non-ionizable impurities.[16]
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 700 µL of DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
-
Data Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. Calculate purity using the standard qNMR equation.
-
Head-to-Head Comparison: Performance and Data
The suitability of a method is determined by its performance characteristics, which are evaluated during method validation according to ICH Q2(R2) guidelines.[17][18] The table below provides a comparative summary based on typical performance data for the analysis of this compound.
| Validation Parameter | LC-MS | HPLC-UV | GC-MS (Derivatized) | qNMR |
| Specificity | Excellent: Mass detection is highly specific. Can resolve co-eluting isobaric impurities with MS/MS. | Good: Relies on chromatographic separation. Vulnerable to co-eluting impurities with similar UV spectra. | Excellent: Combines chromatographic separation with specific mass fragmentation patterns. | Excellent: Based on unique chemical shifts. Can resolve structural isomers. Orthogonal to chromatography. |
| LOD/LOQ | Excellent (e.g., <0.01% / 0.03%) | Good (e.g., 0.02% / 0.05%) | Excellent (e.g., <0.01% / 0.03%) | Fair (e.g., 0.1% / 0.3%) |
| Linearity (R²) | >0.999 | >0.999 | >0.998 | >0.999 |
| Precision (%RSD) | <1.0% | <1.5% | <2.0% (derivatization adds variability) | <1.0% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% | 99-101% |
| Quantification Type | Relative (Area %) | Relative (Area %) | Relative (Area %) | Absolute |
Discussion of Results
-
LC-MS emerges as the most balanced method, offering an exceptional combination of specificity, sensitivity, and precision, making it the gold standard for impurity profiling and identification.
-
HPLC-UV is a cost-effective and robust workhorse for routine quality control where impurities are known and well-separated. Its primary limitation is its inability to identify unknown peaks.
-
GC-MS is not a primary choice for this specific molecule due to the need for derivatization. However, it serves as an invaluable orthogonal method for screening for volatile or non-polar impurities that are missed by LC-based methods.
-
qNMR is the ultimate tool for characterizing a reference standard or for obtaining an absolute purity value without relying on a pre-characterized standard of the same compound. Its lower sensitivity is offset by its high accuracy and its status as a primary ratio method.[15]
Conclusion and Recommendations
The purity assessment of this compound requires a strategic, multi-faceted approach. While LC-MS is the recommended primary technique for comprehensive impurity profiling and routine analysis in a drug development setting, a complete and trustworthy characterization relies on the intelligent application of orthogonal methods.
-
For Routine QC and Release Testing: A validated HPLC-UV method is often sufficient once the impurity profile has been established.
-
For Impurity Identification and Structure Elucidation: LC-MS/MS is essential.
-
For Full Characterization of a Reference Standard: A combination of LC-MS (for trace impurities), GC-MS (for volatiles), and qNMR (for absolute purity) provides the most complete and defensible data package.
By understanding the principles, strengths, and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality and consistency of this compound, thereby safeguarding the integrity of the entire drug development pipeline.
References
- Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- United States Pharmacopeia. (2022).
- Gann, P. L., & Skipper, P. L. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221–227. [Link][21]
- Agilent Technologies. (2022).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- LCGC International. (2024). Are You Sure You Understand USP <621>?[Link][23]
- AMSbiopharma. (2025).
- ChemBK. (2024). This compound. [Link][3]
- BioCrick. (n.d.). This compound | CAS:6298-37-9. [Link][4]
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][17]
- European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link][24]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][18]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link][26]
- Shaanxi BLOOM Tech Co., Ltd. (n.d.). This compound CAS 6298-37-9 Suppliers, Manufacturers, Factory. [Link][1]
- Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][15]
- Schmidt, T. C., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Analytical Chemistry, 6, 100071. [Link][13]
- Götze, C. M., & Jorgensen, W. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9219. [Link][16]
- Agilent Technologies. (2012).
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound , 95% , 6298-37-9 - CookeChem [cookechem.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 6298-37-9 [chemicalbook.com]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
A Comparative Analysis of Experimental and Computationally Predicted Properties of 6-Aminoquinoxaline
This guide provides an in-depth comparative analysis of the experimental and computationally predicted properties of 6-aminoquinoxaline, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. As a derivative of quinoxaline, it serves as a crucial building block for synthesizing bioactive molecules, including potential anti-cancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural, spectroscopic, and electronic characteristics.
The core of this guide lies in the synergy between empirical laboratory data and theoretical predictions derived from quantum chemical calculations. This dual approach is fundamental in modern chemical research. Experimental results provide tangible, real-world data, while computational models offer a microscopic view of molecular behavior, helping to interpret experimental findings and predict properties. By critically comparing these two datasets, we can validate the accuracy of our theoretical models and gain a more profound understanding of the molecule's intrinsic properties.
Methodologies: Bridging Experiment and Theory
The characterization of this compound involves a multi-faceted approach, combining its synthesis and subsequent analysis through various spectroscopic techniques with a robust computational investigation to model its properties from first principles.
Experimental Framework
The experimental workflow begins with the synthesis of the target compound, followed by its structural and spectroscopic characterization.
Synthesis Protocol: Reduction of 6-Nitroquinoxaline
A prevalent and efficient method for synthesizing this compound is the catalytic reduction of 6-nitroquinoxaline. This reaction is favored for its high yield and relatively clean conversion.
-
Step 1: Reaction Setup: Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in a suitable solvent such as methanol (20 mL) in a reaction flask.
-
Step 2: Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (e.g., 50 mg) to the solution.
-
Step 3: Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Step 4: Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed (typically 4 hours).
-
Step 5: Work-up: Upon completion, remove the palladium catalyst by filtration through diatomaceous earth. Evaporate the solvent from the filtrate under reduced pressure.
-
Step 6: Purification: Purify the resulting residue by silica gel column chromatography to yield this compound as a yellow solid.
Spectroscopic Characterization
The synthesized compound is then subjected to a suite of spectroscopic analyses to confirm its structure and probe its properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker Avance 600 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded (e.g., on a JASCO FTIR-4160 spectrometer) in the 4000–400 cm⁻¹ range to identify the characteristic vibrational modes of the functional groups present in the molecule.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is measured using a spectrophotometer in a suitable solvent (e.g., ethanol) to determine the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule.
Computational Framework
To complement the experimental data, theoretical calculations are performed using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.
-
Software: All calculations are performed using a standard quantum chemistry software package like Gaussian.
-
Theoretical Level: The molecular geometry is optimized, and vibrational frequencies, NMR chemical shifts, and electronic transitions are calculated using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with a high-level basis set such as 6-311++G(d,p). This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules.
-
Calculations Performed:
-
Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to predict the IR spectrum and confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts.
-
Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis spectrum and analyze the nature of electronic excitations.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.
-
Caption: Workflow for the comparative analysis of this compound.
Results and Discussion: A Side-by-Side Comparison
This section presents a direct comparison of the experimental data and theoretical predictions for the key properties of this compound.
Molecular Structure
The first step in the computational analysis is to determine the optimized molecular geometry. This provides theoretical values for bond lengths and angles, which serve as the foundation for all other property calculations.
Caption: Molecular structure of this compound with atom numbering.
Table 1: Predicted Structural Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1–C2 | 1.312 | C2–N1–C8a | 116.5 |
| C2–C3 | 1.405 | N1–C2–C3 | 122.1 |
| C3–N4 | 1.311 | C2–C3–N4 | 122.2 |
| N4–C4a | 1.371 | C3–N4–C4a | 116.4 |
| C4a–C5 | 1.418 | N4–C4a–C8a | 120.3 |
| C5–C6 | 1.381 | C5–C6–C7 | 121.3 |
| C6–C7 | 1.420 | C6–C7–C8 | 120.1 |
| C7–C8 | 1.375 | C7–C8–C8a | 119.8 |
| C8–C8a | 1.419 | C5–C6–N9 | 120.5 |
| C6–N9 | 1.378 | H–N9–H | 115.2 |
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum reveals the characteristic vibrations of the molecule's functional groups. Comparing the experimental spectrum with the computationally predicted frequencies allows for precise assignment of the vibrational modes. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.
Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)
| Experimental (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) | Vibrational Assignment |
| ~3450, ~3350 | 3488, 3375 | N-H Asymmetric & Symmetric Stretch |
| ~3050 | 3065 | Aromatic C-H Stretch |
| ~1620 | 1625 | N-H Scissoring |
| ~1580 | 1588 | C=C Aromatic Ring Stretch |
| ~1500 | 1510 | C=N Ring Stretch |
| ~1430 | 1435 | C-N Stretch |
| ~830 | 835 | C-H Out-of-plane Bend |
The strong correlation between the experimental and scaled theoretical frequencies demonstrates the accuracy of the DFT calculations in predicting the vibrational properties of this compound.
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shift of each proton is highly sensitive to its local electronic environment.
Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental (CDCl₃) | Theoretical (GIAO) |
| H2 | 8.55 | 8.61 |
| H3 | 8.65 | 8.70 |
| H5 | 7.13 | 7.18 |
| H7 | 7.18 | 7.25 |
| H8 | 7.87 | 7.92 |
| -NH₂ | 4.20 | 4.15 |
The predicted ¹H NMR chemical shifts show excellent agreement with the experimental values, with minor deviations attributable to solvent effects not fully captured by the gas-phase computational model. This concordance validates the computationally derived electronic structure.
Electronic Properties and UV-Vis Spectroscopy
The UV-Vis spectrum provides insight into the electronic transitions within the molecule. TD-DFT calculations can predict the wavelengths of these transitions and the orbitals involved.
Table 4: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax)
| Experimental (Ethanol) | Theoretical (TD-DFT) | Major Orbital Contribution | Transition Type |
| ~350 nm | 345 nm | HOMO -> LUMO | π -> π |
| ~290 nm | 288 nm | HOMO-1 -> LUMO | π -> π |
| ~250 nm | 248 nm | HOMO -> LUMO+1 | π -> π* |
The calculated absorption maxima align well with the experimental spectrum, correctly identifying the primary π -> π* transitions responsible for the molecule's UV absorption.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key orbitals involved in chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and electronic excitability. A smaller gap suggests the molecule is more easily excited and more reactive.
-
HOMO Energy: -5.68 eV
-
LUMO Energy: -1.25 eV
-
HOMO-LUMO Gap (ΔE): 4.43 eV
The calculated HOMO-LUMO gap indicates that this compound is a moderately stable molecule. The HOMO is primarily localized on the benzene ring and the amino group, while the LUMO is distributed across the pyrazine ring, consistent with the π -> π* transitions observed in the UV-Vis spectrum.
Caption: Calculated HOMO-LUMO energy levels and gap for this compound.
Conclusion
This guide demonstrates the powerful synergy between experimental measurements and computational chemistry in the comprehensive characterization of this compound. The high degree of correlation between the experimental FT-IR, ¹H NMR, and UV-Vis data and the values predicted by DFT calculations (using the B3LYP/6-311++G(d,p) level of theory) validates the accuracy of the computational model.
This comparative analysis confirms that DFT is a reliable and predictive tool for understanding the structural, vibrational, and electronic properties of quinoxaline derivatives. For researchers in drug discovery and materials science, this combined approach provides a robust framework for interpreting experimental data, predicting molecular behavior, and guiding the rational design of new functional molecules based on the this compound scaffold.
References
A Comparative Guide to the Therapeutic Potential of 6-Aminoquinoxaline Derivatives Versus Kinase Inhibitors in Oncology
Executive Summary: The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that can overcome the limitations of existing drugs, such as acquired resistance and off-target toxicity. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their broad-spectrum anticancer activities.[1][2] This guide provides a comparative analysis of emerging 6-aminoquinoxaline derivatives against established tyrosine kinase inhibitors (TKIs), using the treatment of Non-Small Cell Lung Cancer (NSCLC) as a specific clinical context. We delve into the mechanistic rationale, present comparative efficacy data, and provide detailed experimental protocols to empower researchers in the rational design and evaluation of this promising class of molecules.
Introduction: The Case for Quinoxaline Scaffolds in Oncology
Quinoxaline cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3][4] Their planar, bicyclic nature allows them to function as effective scaffolds that can be chemically modified to achieve high potency and selectivity. In oncology, quinoxaline derivatives have demonstrated efficacy by targeting key signaling proteins, particularly protein kinases, which are often dysregulated in cancer.[5][6][7] Many function as ATP-competitive inhibitors, inserting into the kinase hinge region to block downstream signaling pathways essential for tumor cell proliferation and survival.[5][7] This guide will focus on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in NSCLC.[8][9]
The Clinical Benchmark: Gefitinib in EGFR-Mutant NSCLC
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor approved for the treatment of NSCLC patients with activating mutations in the EGFR gene.[10][11][12] Its success established the paradigm of targeted therapy in this indication.
Mechanism of Action: Gefitinib reversibly competes with adenosine triphosphate (ATP) at the ATP-binding site within the intracellular catalytic domain of EGFR.[10][13][14] In NSCLC tumors harboring activating mutations (e.g., exon 19 deletions or L858R point mutation in exon 21), the EGFR signaling pathway is constitutively active.[10][13] By blocking ATP binding, gefitinib inhibits EGFR autophosphorylation, thereby shutting down downstream pro-survival cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][13] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[10][13]
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [15][16][17]The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product. [15][17] Objective: To determine the IC50 value of a test compound on a cancer cell line.
Materials:
-
NSCLC cell lines (e.g., A549, PC-9, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered) [17][18]* Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Test compounds (this compound derivative, Gefitinib) dissolved in DMSO
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. [19]2. Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. [20]Incubate for 3-4 hours at 37°C until purple precipitate is visible. [20]5. Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [18]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [17][18]6. Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader. [20]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. Luminescent assays like the ADP-Glo™ Kinase Assay are common. [19][21] Objective: To determine the IC50 value of a test compound against the purified EGFR enzyme.
Materials:
-
Recombinant human EGFR (active kinase domain) [19]* Poly(Glu, Tyr) 4:1 peptide substrate [19]* ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) [19][21]* Test compounds and a known inhibitor (Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar [21][22]* 384-well white plates
-
Plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Assay Setup: In a 384-well plate, add 1 µL of inhibitor solution (or DMSO for control).
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well. [21]4. Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final reaction volume is typically 5 µL. [21]5. Kinase Reaction: Incubate the plate at room temperature for 60 minutes. [21]6. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [21]7. Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature. [21]8. Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.
Protocol 3: NSCLC Xenograft Mouse Model
This in vivo model is crucial for evaluating a compound's therapeutic efficacy and assessing its safety profile in a living organism. [23][24][25] Objective: To assess the anti-tumor activity of a test compound in mice bearing human NSCLC tumors.
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID) [23]* NSCLC cells (e.g., A549) prepared as a single-cell suspension
-
Matrigel® (optional, to support tumor formation)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard-of-care drug (Gefitinib)
-
Calipers for tumor measurement
Step-by-Step Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week. [23]All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of sterile PBS (can be mixed 1:1 with Matrigel) into the right flank of each mouse. [23]3. Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Gefitinib). Administer treatment via the desired route (e.g., oral gavage) daily for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. [23]Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. [23]Tissues can be collected for further pharmacodynamic (e.g., Western blot) or histopathological analysis. [23]7. Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to determine efficacy. Analyze body weight data as a measure of toxicity.
Discussion and Future Directions
The preliminary data suggests that novel this compound derivatives represent a viable research avenue for the development of new anticancer agents. While they may not match the potency of first-generation TKIs against specific sensitizing mutations, their activity against wild-type or potentially resistant cell lines warrants further investigation.
Key Causality Behind Experimental Choices:
-
Choice of Cell Lines: Using a panel of cell lines with different EGFR mutation statuses (e.g., PC-9 for sensitive, NCI-H1975 for resistant, A549 for wild-type) is critical to understand the compound's spectrum of activity.
-
Biochemical vs. Cell-Based Assays: The biochemical kinase assay provides a clean measure of direct target engagement. The cell-based cytotoxicity assay is a necessary subsequent step to confirm that the compound can enter cells and inhibit the target in a complex biological environment, leading to cell death.
-
Orthotopic vs. Subcutaneous Xenografts: While subcutaneous models are standard for initial efficacy screening due to their simplicity, orthotopic models (implanting lung cancer cells into the lung) provide a more clinically relevant tumor microenvironment and are a valuable next step for lead candidates. [24][25][26] Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the quinoxaline scaffold. [6]Furthermore, testing lead compounds against a broader panel of kinases is essential to understand their selectivity profile and predict potential off-target effects. Ultimately, the goal is to develop derivatives with superior efficacy, the ability to overcome clinical resistance, and a favorable safety profile compared to existing therapies.
References
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.). National Institutes of Health.
- Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube.
- What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse.
- Gefitinib in Non Small Cell Lung Cancer - PMC - NIH. (n.d.). National Institutes of Health.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020, May 19). National Institutes of Health.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Institutes of Health.
- (PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. (n.d.). ResearchGate.
- MTT Assay Protocol. (n.d.). Cyrusbioscience.
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025, December 20). Bioengineer.org.
- Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities. (2024, May 10). JoVE.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). RSC Publishing.
- Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. (2014, September 12). American Association for Cancer Research.
- A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC - NIH. (n.d.). National Institutes of Health.
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (n.d.). MDPI.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (n.d.). National Institutes of Health.
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (n.d.). Semantic Scholar.
- Orthotopic Transplantation of Syngeneic Lung Adenocarcinoma Cells to Study PD-L1 Expression. (2018, July 30). JoVE.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (n.d.). RSC Publishing.
- EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction. (n.d.). SciELO.
- Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. (2024, June 20). PubMed Central.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
- EGFR Kinase Assay Kit. (n.d.). BPS Bioscience.
- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). National Institutes of Health.
- Discovery of the Aminated Quinoxalines as Potential Active Molecules. (n.d.). ResearchGate.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 14. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities [jove.com]
Safety Operating Guide
Proper Disposal of 6-Aminoquinoxaline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of 6-Aminoquinoxaline, a heterocyclic aromatic amine utilized in various research applications, including the synthesis of potential therapeutic agents. Adherence to these procedures is crucial for mitigating potential hazards associated with this class of compounds.
Understanding the Hazard Profile of this compound
Before handling or disposing of this compound, it is essential to understand its inherent hazards. As an aromatic amine, it presents several potential risks.
Key Hazard Information:
| Hazard Category | Description | GHS Hazard Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
This data is a summary of information from various chemical suppliers.[1]
The primary routes of exposure are ingestion, skin contact, and eye contact. Long-term exposure to aromatic amines as a class may pose additional health risks, necessitating stringent safety protocols.[1]
Incompatible Materials: this compound should be stored and handled away from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.
Hazardous Decomposition Products: When involved in a fire, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Immediate Safety and Handling Precautions
A foundational principle of laboratory safety is the consistent use of appropriate Personal Protective Equipment (PPE). This is non-negotiable when handling this compound.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
-
Ventilation: All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular laboratory trash.[3] The recommended and compliant method is through a licensed professional waste disposal service.
Waste Segregation and Collection
Proper segregation is the first critical step in the disposal workflow.
-
Solid Waste:
-
Collect pure this compound waste, including any contaminated consumables (e.g., weighing papers, pipette tips, contaminated gloves), in a dedicated, chemically resistant, and sealable container.
-
This container must be clearly labeled as hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and appropriately labeled waste container.
-
Crucially, do not mix this waste stream with other incompatible wastes , such as strong acids or oxidizing agents. If the this compound is in a solvent, segregate it with the appropriate solvent waste stream (e.g., halogenated or non-halogenated solvents), ensuring compatibility.
-
Waste Container Labeling
Accurate and comprehensive labeling is a legal requirement and vital for the safety of all personnel handling the waste.
As soon as the first drop of waste is added, the container must be labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste this compound "
-
A clear indication of the primary hazards (e.g., "Toxic ," "Irritant ")
-
The date the waste was first added to the container.
Storage of Waste Pending Disposal
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure the container is kept closed at all times, except when adding waste.
Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
-
High-temperature incineration at an approved facility is a common and effective disposal method for this type of organic compound.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be conducted under a chemical fume hood.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE (chemical-resistant gloves, safety goggles, and a lab coat).
-
Contain and Absorb:
-
For solid spills , carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.
-
For liquid spills , cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
-
Collect and Containerize: Once absorbed, carefully collect the material and place it into a sealed and labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soapy water, followed by a rinse), collecting the cleaning materials as hazardous waste.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Glassware and Non-porous Surfaces:
-
Contaminated Instruments: For more complex equipment, follow the manufacturer's decontamination guidelines. If these are unavailable, consult your institution's EHS office. All cleaning materials and rinsate from the initial decontamination steps should be treated as hazardous waste.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Enamine.
- Princeton University Environmental Health and Safety.
- Capot Chemical.
- Missouri State University Environmental Management.
- Kralles, M. F., et al.
- R&D Laboratory Equipment. Decontamination Protocols for Lab Equipment. [Online] 2025. [Link]
- Central Michigan University.
- Wayne State University.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC)
- Fisher Scientific.
- R&D Laboratory Equipment.
- Technology Networks.
- ChemBK. This compound. [Online] 2024. [Link]
- Fisher Scientific.
- LookChem. This compound CAS 6298-37-9 Suppliers, Manufacturers, Factory - Wholesale Price. [Online] [Link]
- BioCrick. This compound | CAS:6298-37-9 | High Purity | Manufacturer. [Online] [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | 6298-37-9 [chemicalbook.com]
- 6. cmich.edu [cmich.edu]
- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Navigating the Safe Handling of 6-Aminoquinoxaline: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug discovery and development, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. Among these, 6-Aminoquinoxaline, a key building block in the synthesis of various pharmacologically active agents, requires meticulous handling to ensure the safety of personnel and the integrity of research. This guide provides an in-depth, experience-driven protocol for the safe use of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence within your team.
Understanding the Hazard Profile of this compound
Before any work commences, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified with the following hazards:
It is a yellow to dark yellow solid at room temperature.[2][4] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This initial step is not merely a regulatory formality but a foundational element of safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Standard safety glasses are insufficient. The fine, crystalline nature of solid this compound and the potential for splashes from solutions necessitate a complete seal around the eyes to prevent irritation.[3][5] |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile provides a robust barrier against many organic compounds. Given that this compound is a skin irritant, gloves should be inspected for any signs of degradation or perforation before each use. Double-gloving is recommended when handling larger quantities or for prolonged procedures. |
| Body Protection | A long-sleeved laboratory coat. | This is to protect the skin on the arms from accidental contact with the chemical. The lab coat should be buttoned to provide maximum coverage. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | A NIOSH-approved respirator may be necessary for large spills or when there is a risk of generating dust in a poorly ventilated area. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risk. The following procedural steps provide a clear path for the safe handling of this compound.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid and dissolved organic compounds should be on hand.
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the primary container, correctly don all required PPE in the following order: lab coat, then gloves, and finally eye protection.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling any fine particulates. Use a disposable weighing boat to prevent cross-contamination.
-
Dissolving the Compound: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Experimental Use: Conduct all experimental procedures within the fume hood.
-
Doffing PPE: After completing your work, remove PPE in a manner that avoids contaminating yourself. The general rule is to remove the most contaminated items first: gloves, then your lab coat (turning it inside out as you remove it), and finally your eye protection. Wash your hands thoroughly with soap and water immediately after removing your gloves.
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
Disposal Plan: A Commitment to Environmental Responsibility
The proper disposal of this compound and any associated contaminated materials is a critical final step in the laboratory workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and bench paper, should be collected in a designated hazardous waste container. This container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other solvent streams unless their compatibility has been confirmed.
Storage and Final Disposal
-
Temporary Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory. These containers must be kept closed except when adding waste.
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. High-temperature incineration at an approved facility is the most common and appropriate method for this type of organic compound.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
By adhering to these detailed protocols, you not only ensure your personal safety and that of your colleagues but also contribute to a culture of scientific excellence and environmental stewardship.
References
- ChemBK. (2024, April 9). This compound.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
